molecular formula C8H16ClNO2 B581575 1-Methylazepane-2-carboxylic acid hydrochloride CAS No. 1214079-50-1

1-Methylazepane-2-carboxylic acid hydrochloride

Cat. No.: B581575
CAS No.: 1214079-50-1
M. Wt: 193.671
InChI Key: PHHCDXJJVBJPQT-UHFFFAOYSA-N
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Description

1-Methylazepane-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.671. The purity is usually 95%.
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Properties

IUPAC Name

1-methylazepane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-6-4-2-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHCDXJJVBJPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methylazepane-2-carboxylic acid hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, synthesis, analytical validation, potential applications, and safe handling protocols, moving beyond a simple data sheet to offer field-proven insights and explain the causality behind experimental choices.

Core Identity and Significance

This compound is a derivative of the saturated seven-membered heterocycle, azepane, also known as hexamethyleneimine. Specifically, it is an α-amino acid with an N-methylated ring system, provided as its hydrochloride salt to improve stability and handling. Its primary value in the scientific community lies in its role as a constrained scaffold and synthetic intermediate. The seven-membered ring system offers a unique conformational flexibility compared to more common five- or six-membered rings, while the N-methylation and carboxylic acid functionalities provide key handles for chemical modification and biological interaction.

The designated CAS number for the hydrochloride salt is 1214079-50-1 [1]. It is important to distinguish this from the CAS number for the free base, 1-Methylazepane-2-carboxylic acid, which is 5227-51-0[2][3].

Physicochemical Properties Summary
PropertyValueSource
CAS Number 1214079-50-1[1]
Molecular Formula C₈H₁₆ClNO₂[4]
Molecular Weight 193.67 g/mol [4]
Appearance White to light brown solid[5]
InChI Key PHHCDXJJVBJPQT-UHFFFAOYSA-N
SMILES O=C(O)C1N(CCCCC1)C.[H]Cl

Synthesis and Purification: A Proposed Protocol

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for custom modifications or scale-up. A highly efficient and common method for N-methylation of secondary amines is the Eschweiler-Clarke reaction. This proposed protocol is based on established chemical principles for analogous transformations[6].

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its simplicity, high yield, and use of inexpensive reagents (formic acid and formaldehyde). It proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced in situ by formate. The hydrochloride salt formation is a standard final step for amino acids to yield a stable, crystalline solid that is easier to handle and purify than the potentially hygroscopic or oily free base.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Salt Formation cluster_purification Purification & Drying A Azepane-2-carboxylic acid (Starting Material) B Reaction Vessel: + Formaldehyde + Formic Acid A->B C Heat (e.g., 90-100°C) Reaction Monitoring (TLC/LC-MS) B->C D N-Methylated Product (in solution) C->D E Cool & Concentrate (Remove excess reagents) D->E F Dissolve in Solvent (e.g., Acetonitrile) E->F G Add Conc. HCl (Adjust pH) F->G H Precipitation/ Crystallization G->H I Filter Solid Product H->I J Wash with Solvent (e.g., cold Acetonitrile) I->J K Dry under Vacuum J->K L Final Product: 1-Methylazepane-2- carboxylic acid HCl K->L

Caption: Proposed synthesis and purification workflow for 1-Methylazepane-2-carboxylic acid HCl.

Step-by-Step Methodology
  • Reaction Setup : In a reaction vessel equipped with a reflux condenser, charge azepane-2-carboxylic acid, formic acid, and formaldehyde.

  • Reaction Execution : Heat the mixture to 90–100°C and maintain for several hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup : Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess formic acid and formaldehyde.

  • Salt Formation : Dissolve the crude residue in a minimal amount of a suitable solvent like acetonitrile[6]. While stirring, add concentrated hydrochloric acid dropwise until the solution is acidic.

  • Crystallization : Cool the mixture (e.g., to 0–5°C) to induce crystallization of the hydrochloride salt.

  • Isolation and Drying : Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization: A Self-Validating System

Trust in a chemical building block is paramount. Some suppliers explicitly state that the buyer assumes responsibility for confirming product identity and purity. Therefore, establishing a robust, in-house analytical workflow is not just good practice; it is a necessity. This section outlines the protocols to create a self-validating system for this compound.

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, COSY) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC-UV/MS (Purity Assay) Start->HPLC Struct_Confirm Structural Confirmation NMR->Struct_Confirm MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Purity_Confirm Purity >95%? HPLC->Purity_Confirm Pass Validated Compound Ready for Use Struct_Confirm->Pass Yes Fail Repurify or Resynthesize Struct_Confirm->Fail No MW_Confirm->Pass Yes MW_Confirm->Fail No Purity_Confirm->Pass Yes Purity_Confirm->Fail No

Caption: Analytical workflow for the validation of 1-Methylazepane-2-carboxylic acid HCl.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : Unambiguous structural confirmation.

  • Method : Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Features :

    • A singlet corresponding to the N-CH₃ group.

    • A multiplet for the α-proton at C2.

    • A series of complex multiplets for the diastereotopic methylene protons of the azepane ring.

    • A broad singlet for the carboxylic acid proton (may exchange with D₂O).

  • Expected ¹³C NMR Features :

    • A signal for the carbonyl carbon (C=O).

    • Signals for the seven carbons of the azepane ring.

    • A signal for the N-methyl carbon.

  • Expertise : Running a 2D NMR experiment like COSY can help assign the proton signals by showing correlations between adjacent protons in the ring system, confirming the connectivity.[7]

Protocol 2: Mass Spectrometry (MS)
  • Objective : Confirmation of molecular weight.

  • Method : Use Electrospray Ionization (ESI) in positive ion mode.

  • Expected Result : The primary ion observed should be the protonated free base [M+H]⁺. For a molecular formula of C₈H₁₅NO₂, the expected monoisotopic mass is 157.1103. The observed m/z should correspond to 158.1176.

  • Trustworthiness : This technique provides a rapid and accurate confirmation of the compound's elemental composition. Derivatization can be employed for enhanced detection if needed, though often unnecessary for amino acids[8][9].

Protocol 3: High-Performance Liquid Chromatography (HPLC)
  • Objective : Purity assessment and quantification.

  • Method : A validated reverse-phase HPLC method is required.[10]

    • Column : C8 or C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection : UV detection (e.g., at 210-220 nm where the carboxylic acid chromophore absorbs) and/or mass spectrometry (LC-MS).

    • Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks.

  • Self-Validation : The method should demonstrate good linearity, precision, and accuracy, with a limit of quantification suitable for detecting trace impurities[10].

Applications in Research and Drug Development

This compound serves as a valuable building block, not typically as an active pharmaceutical ingredient (API) itself. Its utility stems from the structural features it can impart to a larger molecule.

  • Scaffold for Constrained Peptidomimetics : The seven-membered ring imposes specific conformational constraints on the molecule's backbone, which can be crucial for optimizing binding affinity and selectivity to a biological target.

  • Improving Pharmacokinetic Properties : The N-methyl group can enhance metabolic stability by blocking N-dealkylation and may improve cell permeability. The carboxylic acid group is a key hydrogen bond donor/acceptor and can be used to improve solubility[11]. It is a common feature in over a quarter of all commercial drugs[11].

  • Bioisosteric Replacement : The core structure can be used in fragment-based drug discovery or as a replacement for other cyclic or acyclic amino acids to explore the structure-activity relationship (SAR) of a lead compound. The carboxylic acid itself is a frequent target for bioisosteric replacement to modulate properties like acidity and cell penetration[12].

G cluster_mod Chemical Modification BuildingBlock 1-Methylazepane- 2-carboxylic acid HCl AmideCoupling Amide Bond Formation (via COOH group) BuildingBlock->AmideCoupling Esterification Esterification (via COOH group) BuildingBlock->Esterification FinalCompound Novel Drug Candidate with: - Unique 3D structure - Modified PK/PD profile - Potential for new IP AmideCoupling->FinalCompound Esterification->FinalCompound LeadMolecule Lead Molecule (e.g., peptide, small molecule) LeadMolecule->AmideCoupling LeadMolecule->Esterification

Caption: Logical workflow for incorporating the building block into a drug discovery program.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The available data indicates that this compound should be treated with care.

GHS Hazard Information
PictogramSignal WordHazard StatementClassificationSource
GHS07Warning H302: Harmful if swallowed.Acute Toxicity 4 (Oral)[4]
GHS07Warning H315: Causes skin irritation.Skin Corrosion/Irritation[13]
GHS07Warning H319: Causes serious eye irritation.Serious Eye Damage/Irritation[13]
GHS07Warning H335: May cause respiratory irritation.Specific Target Organ Toxicity[13]
Recommended Handling Procedures
  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[4][5]. Ensure safety showers and eyewash stations are readily accessible[14].

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and chemical safety goggles[4][15][16].

  • Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[4][15].

  • First Aid :

    • Ingestion : If swallowed, rinse mouth and call a physician. Do not induce vomiting[4][5].

    • Skin Contact : Immediately wash off with plenty of water. Remove contaminated clothing[4][5].

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][15].

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen[4][5].

This product is intended for research and development use only and is not for drug, household, or other uses[5].

References

  • 1-Methylazepane;hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. Chemsigma. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]

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  • Klein, C. D. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

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  • Gomez-Gomez, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 208, 114450. [Link]

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Sources

An In-Depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their favorable pharmacological properties and synthetic accessibility. The seven-membered nitrogen-containing heterocycle, azepane, is one such scaffold.[1][2][3] Its inherent conformational flexibility allows for a three-dimensional arrangement of substituents that can be finely tuned to interact with diverse biological targets.[2][3] This guide focuses on a specific, functionalized derivative, 1-Methylazepane-2-carboxylic acid hydrochloride , a compound that combines the structural benefits of the azepane ring with the versatile chemistry of a cyclic alpha-amino acid.

For researchers, scientists, and drug development professionals, understanding the fundamental properties, synthesis, and analytical characterization of such building blocks is paramount. This document provides a comprehensive technical overview of this compound, offering field-proven insights into its physicochemical characteristics, a robust protocol for its characterization, and a discussion of its potential applications grounded in the established role of its core motifs in pharmaceutical design.

PART 1: Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is the foundation of all subsequent experimental work. This compound is a solid material at room temperature, presenting as the hydrochloride salt to improve stability and aqueous solubility.

Core Data Summary

The fundamental quantitative data for this compound are summarized in the table below. This information is critical for experimental design, from calculating molar equivalents in a reaction to preparing solutions for biological assays.

PropertyValueSource(s)
Molecular Weight 193.67 g/mol [4][5]
Molecular Formula C₈H₁₆ClNO₂[4][5]
CAS Number 1214079-50-1[6]
Physical Form Solid[4]
InChI Key PHHCDXJJVBJPQT-UHFFFAOYSA-N[4]
SMILES String O=C(O)C1N(CCCCC1)C.[H]Cl[4]

PART 2: Synthesis and Characterization Workflow

The validation of any novel or synthesized chemical entity relies on a systematic and rigorous workflow that confirms its identity, purity, and structure. While this compound is commercially available, understanding its synthesis and characterization is vital for quality control and for researchers who may wish to create novel analogs.

Illustrative Synthesis Pathway

The synthesis of this compound can be envisioned through a logical two-stage process: first, the formation of the core azepane-2-carboxylic acid ring, followed by selective N-methylation. There are several established methods for constructing the azepane ring, including ring-closing and ring-expansion reactions.[7][8] N-methylation of amino acids is also a well-documented procedure.[9]

The following diagram illustrates a generalized workflow for this process.

G cluster_0 Stage 1: Azepane Ring Formation cluster_1 Stage 2: N-Methylation & Salt Formation start Lysine Derivative (or other suitable precursor) cyclization Ring Closure Reaction (e.g., Dieckmann condensation, reductive amination) start->cyclization Multiple Steps hydrolysis Ester Hydrolysis cyclization->hydrolysis azepane_acid Azepane-2-carboxylic acid hydrolysis->azepane_acid methylation Reductive Amination (Formaldehyde, Reducing Agent) azepane_acid->methylation Intermediate Product salt_formation Treatment with HCl methylation->salt_formation final_product 1-Methylazepane-2-carboxylic acid hydrochloride salt_formation->final_product

Caption: Generalized synthetic workflow for 1-Methylazepane-2-carboxylic acid HCl.

Self-Validating Characterization Protocol

A robust analytical protocol ensures the identity and purity of the final compound. This multi-step process cross-validates results from orthogonal techniques.

G cluster_workflow Analytical Characterization Workflow synthesis Synthesized Compound hplc Step 1: Purity Assessment (RP-HPLC) synthesis->hplc ms Step 2: Identity Confirmation (LC-MS) hplc->ms Purity >95% nmr Step 3: Structural Elucidation (1H & 13C NMR) ms->nmr Correct M.W. final Verified Compound nmr->final Structure Confirmed

Caption: A sequential, self-validating workflow for chemical characterization.

Step 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Causality: Before committing to more resource-intensive analyses, it is crucial to establish the purity of the sample. Reverse-phase HPLC (RP-HPLC) is the industry standard for quantifying the purity of small organic molecules.[10][11]

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration, typically 1 mg/mL.

    • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

    • Mobile Phase: Employ a gradient elution method using two mobile phases:

      • Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Phase B: Acetonitrile with 0.1% TFA or formic acid.

    • Gradient: Run a linear gradient from low to high percentage of Phase B over 10-20 minutes to ensure elution of all components.

    • Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm and 254 nm).

    • Analysis: Calculate purity by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.[12]

  • Trustworthiness: The protocol is self-validating if the purity is consistently high (>95%) across multiple runs and at different detection wavelengths.

Step 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

  • Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z), which is used to confirm the molecular weight of the compound, thereby verifying its elemental composition.[4][6][13]

  • Methodology:

    • Technique: Use Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source, which is ideal for polar molecules like this one.

    • Sample Introduction: The eluent from the HPLC can be directly infused into the mass spectrometer.

    • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺. For 1-Methylazepane-2-carboxylic acid (the free base), the expected mass is approximately 157.21 g/mol . The instrument should detect an ion with an m/z value corresponding to this.

    • Analysis: The primary peak in the mass spectrum should correspond to the calculated molecular weight of the free base (157.11 Da) plus a proton (1.01 Da), resulting in an expected m/z of ~158.12.

  • Trustworthiness: The result is validated by a match between the experimentally observed m/z and the theoretically calculated value for the molecular formula C₈H₁₅NO₂.

Step 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic structure of a small molecule.[14][15] It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Expected Signals: Look for distinct signals corresponding to the N-methyl group (a singlet), the proton at the chiral center (C2), and the multiplets from the protons on the azepane ring. The integration of these signals should correspond to the number of protons in each environment (3H for the methyl group, 1H for the C2 proton, etc.).

    • ¹³C NMR:

      • Acquire a one-dimensional carbon spectrum.

      • Expected Signals: Expect to see 8 distinct carbon signals: one for the carboxylic acid carbonyl, one for the N-methyl group, and six for the azepane ring carbons.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, run 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm the connectivity between protons and carbons.

  • Trustworthiness: The structural assignment is considered validated when all observed signals in the ¹H and ¹³C spectra are unambiguously assigned and are consistent with the proposed structure of 1-Methylazepane-2-carboxylic acid.

PART 3: Applications and Significance in Drug Development

The value of this compound lies in its identity as a conformationally constrained, non-proteinogenic amino acid. Such structures are of immense interest in modern pharmaceutical design.[16][17]

Role as a Privileged Scaffold
  • Conformational Constraint: Cyclic amino acids are widely used in lead optimization to impose structural constraints on peptides or small molecules.[16][18] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The seven-membered azepane ring provides a unique and flexible scaffold that can be exploited for this purpose.[3]

  • Improved Pharmacokinetics: The incorporation of unnatural amino acids, particularly N-methylated versions, is a proven strategy to enhance the metabolic stability and membrane permeability of peptide-based drugs.[19][20][21] The N-methyl group can prevent proteolytic degradation by sterically hindering amide bond cleavage, a critical step towards developing orally bioavailable therapeutics.

  • Vector for 3D Chemical Space Exploration: The azepane ring is a non-planar, three-dimensional structure. Using it as a central scaffold allows medicinal chemists to project substituents into diverse vectors of chemical space, which is essential for optimizing interactions within a protein's binding pocket.[7] Several approved drugs and numerous clinical candidates incorporate the azepane motif, highlighting its pharmacological significance.[3][22][23]

The diagram below illustrates the potential role of this building block in creating a more complex, drug-like molecule designed to interact with a hypothetical biological target.

G cluster_0 Drug Design Logic cluster_1 Molecular Properties cluster_2 Therapeutic Goals building_block 1-Methylazepane- 2-carboxylic acid HCl prop1 Conformational Rigidity building_block->prop1 prop2 N-Methylation for Stability building_block->prop2 prop3 3D Scaffold building_block->prop3 lead_mol Lead Molecule (e.g., Peptide or Small Molecule) prop1->lead_mol Incorporated via Synthetic Chemistry prop2->lead_mol Incorporated via Synthetic Chemistry prop3->lead_mol Incorporated via Synthetic Chemistry goal1 Enhanced Target Affinity lead_mol->goal1 goal2 Improved Oral Bioavailability lead_mol->goal2 goal3 Increased Selectivity lead_mol->goal3 target Biological Target (e.g., Enzyme, Receptor) goal1->target goal2->target goal3->target

Caption: Logic pathway for using the title compound in lead optimization.

Conclusion

This compound is more than a simple chemical; it is a sophisticated building block that embodies key principles of modern medicinal chemistry. Its molecular weight of 193.67 g/mol and structure, confirmed through a rigorous analytical workflow, provide a reliable starting point for synthesis. By leveraging its inherent properties—the conformational constraint of the cyclic amino acid and the metabolic stability offered by N-methylation—researchers and drug developers can rationally design next-generation therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles. The continued exploration of scaffolds like azepane will undoubtedly fuel innovation in the ongoing quest for novel and effective medicines.

References

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1-Methylazepane-2-carboxylic acid hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Methylazepane-2-carboxylic acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a valuable heterocyclic building block in contemporary drug discovery and development. The narrative emphasizes the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices, ensuring a thorough understanding for researchers, scientists, and professionals in the field.

Introduction and Strategic Overview

This compound is a saturated seven-membered heterocyclic compound, an analogue of N-methyl proline, featuring an expanded azepane ring. Such scaffolds are of significant interest in medicinal chemistry due to their ability to introduce conformational constraints and explore novel vector spaces in ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and formulation.

The most logical and industrially scalable synthetic strategy commences with the readily available precursor, azepane-2-carboxylic acid. The core transformation is the selective N-methylation of the secondary amine within this precursor. For this key step, the Eschweiler-Clarke reaction stands out as the method of choice. This classic reductive amination procedure offers high yields and, critically, avoids the formation of quaternary ammonium salts, a common side reaction with other methylation agents like methyl iodide.[1][2][3] The synthesis culminates in the formation of the hydrochloride salt.

The Core Synthesis Pathway: N-Methylation via Eschweiler-Clarke Reaction

The selected pathway hinges on the Eschweiler-Clarke reaction, a one-pot methylation of a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde.[2][4] This reaction is a cornerstone of amine synthesis due to its efficiency and selectivity.

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism:

  • Iminium Ion Formation : The secondary amine of azepane-2-carboxylic acid first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to generate a transient, electrophilic iminium ion.[1][4]

  • Hydride Transfer : Formic acid then serves as the hydride source. It transfers a hydride ion to the iminium ion, reducing it to the N-methylated tertiary amine.[1][4]

  • Irreversibility : The driving force for the reaction is the decomposition of the protonated formic acid into carbon dioxide and water, which renders the process irreversible.[2]

A significant advantage of this method is its self-limiting nature; the tertiary amine product cannot form another iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[1][2]

Eschweiler_Clarke_Mechanism Azepane Azepane-2-carboxylic acid (Secondary Amine) Hemiaminal Hemiaminal Intermediate Azepane->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) FormicAcid Formic Acid (HCOOH) Iminium Iminium Ion Hemiaminal->Iminium - H2O Product 1-Methylazepane-2-carboxylic acid (Tertiary Amine) Iminium->Product + HCOOH (Hydride Transfer) CO2 CO2 Iminium->CO2 - CO2 H2O H2O Iminium->H2O - H2O

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )SourcePurity
Azepane-2-carboxylic acid143.18Commercial Vendor≥97%
Formaldehyde (37% aq. solution)30.03Commercial VendorACS
Formic Acid (98-100%)46.03Commercial VendorACS
Hydrochloric Acid (conc.)36.46Commercial VendorACS
Diethyl Ether74.12Commercial VendorAnhyd.
Dichloromethane (DCM)84.93Commercial VendorACS
Sodium Sulfate (anhydrous)142.04Commercial VendorACS
Step 1: Synthesis of 1-Methylazepane-2-carboxylic acid
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane-2-carboxylic acid (10.0 g, 69.8 mmol).

  • Add formic acid (16.1 g, 13.2 mL, 350 mmol, 5.0 equiv.).

  • Add aqueous formaldehyde solution (37%, 16.8 mL, 209 mmol, 3.0 equiv.).

  • Heat the reaction mixture to 100 °C (reflux) and maintain for 6-8 hours. The progress of the reaction can be monitored by TLC or LC-MS. The evolution of carbon dioxide will be observed.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture under reduced pressure to remove excess formic acid and water. This will yield a viscous oil or semi-solid residue.

Step 2: Formation and Isolation of the Hydrochloride Salt
  • Dissolve the crude residue from Step 1 in a minimal amount of isopropanol or ethanol (approx. 50 mL).

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).

  • A white precipitate of this compound should form. If precipitation is slow, it can be induced by scratching the inside of the flask or by adding a small amount of a non-polar co-solvent like diethyl ether.

  • Continue stirring the suspension in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any residual impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Overall Synthesis Workflow and Data Summary

Synthesis_Pathway Start Azepane-2-carboxylic acid Reagents HCHO, HCOOH Reflux, 100°C Intermediate 1-Methylazepane-2-carboxylic acid (Crude Product) Reagents->Intermediate Eschweiler-Clarke Methylation HCl_Step Conc. HCl Isopropanol, 0-5°C FinalProduct 1-Methylazepane-2-carboxylic acid Hydrochloride HCl_Step->FinalProduct Salt Formation & Crystallization

Caption: Overall Synthesis Workflow.

CompoundFormulaMol. Weight ( g/mol )Molar Equiv.Expected YieldPhysical Form
Azepane-2-carboxylic acidC₇H₁₃NO₂143.181.0-White Solid
This compoundC₈H₁₆ClNO₂193.67-85-95%White Crystalline Solid

Trustworthiness and Self-Validation

The described protocol is inherently self-validating. The Eschweiler-Clarke reaction is highly specific for N-methylation of primary and secondary amines, with a minimal side-product profile under the specified conditions. The final salt formation step serves as both a reaction and a purification step (crystallization), ensuring that the isolated product is of high purity. The identity and purity of the final compound can be readily confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis. The expected molecular weight of the final product is 193.67 g/mol .[5]

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process centered on the Eschweiler-Clarke N-methylation of azepane-2-carboxylic acid. This pathway is robust, high-yielding, and avoids the common pitfalls of other methylation strategies, such as quaternization. The detailed protocol provided herein offers a reliable and scalable method for producing this valuable synthetic intermediate for applications in pharmaceutical research and development.

References

  • Eschweiler-Clarke Reaction - YouTube. (2022, May 7).
  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8).
  • Eschweiler–Clarke reaction - Wikipedia.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI.
  • This compound AldrichCPR | Sigma-Aldrich.

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1-Methylazepane-2-carboxylic acid hydrochloride: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel bioactive molecules is a constant endeavor. While the chemical identity of 1-Methylazepane-2-carboxylic acid hydrochloride is established, a thorough review of publicly available scientific literature and databases reveals a significant gap in our understanding of its biological activity. This technical guide addresses the current state of knowledge on this compound and outlines a strategic path forward for its potential investigation.

Currently, information on this compound is largely confined to its chemical and physical properties. It is cataloged in chemical databases such as PubChem and is available from various commercial suppliers.[1][2][3][4][5] However, detailed studies on its pharmacological effects, mechanism of action, and potential therapeutic applications are conspicuously absent from the scientific literature. This presents both a challenge and an opportunity for the drug discovery community.

The Molecule: What We Know

This compound is a derivative of the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom. The presence of a carboxylic acid group at the 2-position and a methyl group on the nitrogen atom defines its unique chemical structure. The hydrochloride salt form generally confers improved solubility and stability.

PropertyValueSource
Molecular FormulaC8H16ClNO2[3]
Molecular Weight193.67 g/mol [3]
CAS Number1214079-50-1[2][4]

While the structural features of this compound can be compared to other biologically active molecules containing carboxylic acid or azepane moieties, any predictions about its activity would be purely speculative without experimental validation. Carboxylic acid groups are known to be important for interacting with biological targets, often acting as hydrogen bond donors or acceptors, or by engaging in ionic interactions.[6] The azepane scaffold is present in various approved drugs and investigational compounds, suggesting its potential as a privileged structure in medicinal chemistry.

The Unexplored Landscape: A Call for Investigation

The absence of biological data for this compound means that its potential as a therapeutic agent remains entirely unknown. To bridge this knowledge gap, a systematic and multi-faceted research approach is warranted. The following sections outline a logical progression of experimental workflows to elucidate the biological activity of this compound.

Phase 1: Initial Screening and Target Identification

The first step in characterizing a novel compound is to perform broad-based screening to identify any potential biological activity. This can be achieved through a combination of computational and experimental approaches.

Experimental Workflow: High-Throughput Screening (HTS)

A high-throughput screening campaign against a diverse panel of biological targets is a powerful method for initial hit identification.

Caption: High-Throughput Screening Workflow for Novel Compounds.

Protocol for a Generic Cell-Based Proliferation Assay:

  • Cell Culture: Plate a relevant human cancer cell line (e.g., HeLa, MCF-7) in 96-well microplates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the cells at final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or CellTiter-Glo®) to each well and incubate for a further 2-4 hours.

  • Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Phase 2: Mechanism of Action Studies

Once a reproducible biological activity is confirmed, the next crucial step is to elucidate the compound's mechanism of action. This involves identifying the specific molecular target(s) and signaling pathways through which the compound exerts its effects.

Experimental Workflow: Target Deconvolution

Caption: Workflow for Mechanism of Action and Target Identification.

Phase 3: In Vivo Efficacy and Preclinical Development

Promising in vitro activity and a well-defined mechanism of action provide the rationale for advancing a compound to in vivo studies. These studies are essential to assess the compound's efficacy, safety, and pharmacokinetic properties in a living organism.

Experimental Workflow: In Vivo Studies

Caption: In Vivo and Preclinical Development Workflow.

Future Directions and Conclusion

While the biological activity of this compound is currently a black box, its unique chemical structure warrants further investigation. The systematic approach outlined in this guide, from initial high-throughput screening to in-depth mechanistic studies and preclinical evaluation, provides a roadmap for uncovering its potential therapeutic value. The synthesis and evaluation of structurally related derivatives could also provide valuable structure-activity relationship (SAR) insights, as has been demonstrated for other classes of carboxylic acid-containing compounds.[7][8][9] The journey from a cataloged chemical to a potential therapeutic agent is long and challenging, but for this compound, the first step is to initiate the exploration of its biological properties. The scientific community is encouraged to take on this challenge and potentially unlock the hidden therapeutic potential of this intriguing molecule.

References

[Please note: The following references are to chemical suppliers and databases where this compound is listed, or to general principles of drug action, as no specific biological activity studies for this compound were found in the public domain.]

  • PubChem. 1-Methylazepane;hydrochloride. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • Chemsigma. 1-METHYLAZEPANE-2-CARBOXYLIC ACID. [Link]

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1-Methylazepane-2-carboxylic acid Hydrochloride: A Technical Guide for the Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-methylazepane-2-carboxylic acid hydrochloride, a conformationally constrained, non-proteinogenic amino acid analog. With its unique seven-membered ring structure and N-methylation, this compound offers a valuable tool for researchers, medicinal chemists, and drug development professionals. By introducing specific steric and conformational constraints, it serves as a powerful building block in the design of novel peptides and peptidomimetics with enhanced stability, receptor affinity, and pharmacokinetic profiles. This document will detail its chemical properties, plausible synthetic routes, incorporation into peptide structures, and the analytical techniques for characterization.

Introduction: The Rationale for Constrained Amino Acid Analogs

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to enzymatic degradation. This conformational freedom can lead to reduced receptor binding affinity and selectivity. Constrained amino acid analogs, such as 1-methylazepane-2-carboxylic acid, address these limitations by rigidifying the peptide backbone. The azepane ring, a seven-membered saturated heterocycle, restricts the available conformational space more significantly than the five-membered ring of proline, a commonly used natural constrained amino acid. Furthermore, the N-methylation of the alpha-amino group prevents the formation of a hydrogen bond at this position, which can profoundly influence the local peptide conformation and increase resistance to proteases.[1][2]

The incorporation of such analogs is a key strategy in peptidomimetic design, aiming to develop drug candidates with improved oral bioavailability and metabolic stability.[3] This guide will serve as a comprehensive resource for the effective utilization of this compound in research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[4]
Molecular Weight 193.67 g/mol [4]
Appearance Solid[4]
CAS Number 5227-51-0 (for the free acid)[5]

Synthesis of 1-Methylazepane-2-carboxylic acid

Proposed Synthetic Pathway

A feasible approach could start from a suitable linear amino acid derivative, which can be induced to cyclize to form the azepane ring. Subsequent N-methylation would yield the final product.

Synthesis_Pathway Linear_Precursor Suitable Linear Amino Acid Derivative Cyclization Intramolecular Cyclization Linear_Precursor->Cyclization Azepane_Intermediate Azepane-2-carboxylic acid ester Cyclization->Azepane_Intermediate N_Methylation N-Methylation Azepane_Intermediate->N_Methylation Methylated_Ester 1-Methylazepane-2-carboxylic acid ester N_Methylation->Methylated_Ester Hydrolysis Ester Hydrolysis Methylated_Ester->Hydrolysis Final_Product 1-Methylazepane-2-carboxylic acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for 1-Methylazepane-2-carboxylic acid.

Experimental Protocol: A General Approach to N-Methylation

The N-methylation of amino acids is a well-established procedure. A common method involves the use of methyl iodide and a base.[4]

Step-by-Step Protocol:

  • Protection: The carboxylic acid group of the azepane-2-carboxylic acid precursor is first protected, typically as a methyl or ethyl ester, to prevent side reactions.

  • N-Methylation Reaction:

    • Dissolve the protected azepane-2-carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

    • Add a strong base, such as sodium hydride, to deprotonate the secondary amine.

    • Slowly add methyl iodide to the reaction mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Work-up and Deprotection:

    • Once the reaction is complete, quench the excess base and reagents carefully with water.

    • Extract the N-methylated product with an organic solvent.

    • Purify the product by column chromatography.

    • The ester protecting group is then removed by hydrolysis (e.g., using lithium hydroxide) to yield the final carboxylic acid.

  • Hydrochloride Salt Formation: The free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[6][7]

SPPS Workflow

The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Workflow cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Washing_1 Washing (DMF) Deprotection->Washing_1 1 Coupling Coupling of Fmoc-AA-OH (e.g., with HBTU/DIPEA) Washing_1->Coupling 2 Washing_2 Washing (DMF) Coupling->Washing_2 3 Washing_2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Deprotection of Side Chains (e.g., TFA cocktail) Washing_2->Cleavage After final cycle Start Resin-Bound Amino Acid Start->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol for Incorporating 1-Methylazepane-2-carboxylic acid

Materials:

  • Fmoc-protected 1-Methylazepane-2-carboxylic acid

  • Rink Amide resin (for C-terminal amide peptides) or 2-chlorotrityl chloride resin (for C-terminal acid peptides)

  • SPPS reaction vessel

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: 20% Piperidine in DMF, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA), Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Coupling:

    • Dissolve Fmoc-1-Methylazepane-2-carboxylic acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIPEA) to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. The steric hindrance of the azepane ring and the N-methyl group may necessitate longer coupling times or the use of a more potent coupling reagent like HATU.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Effects and Structural Analysis

The defining feature of 1-methylazepane-2-carboxylic acid is its ability to impose significant conformational constraints on a peptide backbone.

Impact on Peptide Structure
  • β-Turn Induction: Azepane-derived amino acids have been shown to be effective inducers of β-turns in peptides, particularly when placed at the i+1 position of the turn.[8][9] This is a critical secondary structure motif involved in many biological recognition processes.

  • Cis/Trans Isomerism: Similar to proline, N-methylated amino acids can influence the cis/trans isomerization of the preceding peptide bond. This can have a profound effect on the overall three-dimensional structure of the peptide.[1]

Conformational_Effects Constrained_Analog 1-Methylazepane-2-carboxylic acid Rigid_Backbone Rigidified Peptide Backbone Constrained_Analog->Rigid_Backbone Beta_Turn β-Turn Induction Rigid_Backbone->Beta_Turn Cis_Trans Altered Cis/Trans Isomerism Rigid_Backbone->Cis_Trans Enhanced_Stability Increased Proteolytic Stability Rigid_Backbone->Enhanced_Stability Improved_Binding Enhanced Receptor Binding Rigid_Backbone->Improved_Binding

Caption: Conformational consequences of incorporating 1-methylazepane-2-carboxylic acid.

Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the solution-state conformation of peptides containing constrained amino acids.

  • ¹H NMR: The chemical shifts of the amide and alpha-protons can provide information about the local secondary structure. The carboxyl proton of the free amino acid typically appears as a broad singlet around 12 δ.[10][11]

  • ¹³C NMR: The chemical shift of the carbonyl carbon (around 165-185 δ) is characteristic of carboxylic acids and their derivatives.[10][12]

  • 2D NMR (COSY, TOCSY, NOESY): These experiments are essential for assigning all proton resonances and for identifying through-space proximities (NOEs) between protons, which are used to calculate the three-dimensional structure of the peptide.

X-ray Crystallography:

For peptides that can be crystallized, X-ray crystallography provides a high-resolution, solid-state structure. This technique can definitively determine the bond angles, dihedral angles, and the overall conformation induced by the incorporation of 1-methylazepane-2-carboxylic acid.

Applications in Drug Discovery and Development

The unique properties of 1-methylazepane-2-carboxylic acid make it a valuable building block for the development of peptide-based therapeutics.

  • Enhanced Metabolic Stability: The N-methylation and the constrained ring structure can protect the peptide from degradation by proteases, leading to a longer in vivo half-life.[2]

  • Improved Pharmacokinetics: By increasing lipophilicity and potentially masking hydrogen bond donors, this analog can improve the membrane permeability of peptides.[13]

  • Increased Potency and Selectivity: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for its target receptor can be significantly enhanced.[14]

Conclusion

This compound is a promising tool for medicinal chemists and peptide scientists. Its ability to induce specific conformational constraints offers a rational approach to designing peptides and peptidomimetics with improved drug-like properties. While further research is needed to fully elucidate its specific effects in various peptide contexts, the principles outlined in this guide, based on the behavior of related constrained amino acids, provide a solid foundation for its application in the development of next-generation peptide therapeutics.

References

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  • Laufer, B., et al. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides? Journal of Peptide Science, 15(3), 141-146. [Link]

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  • F. A. Gorin, et al. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 20(4), 304-314. [Link]

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  • A. A. El-Sayed, et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 585. [Link]

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and pharmacokinetic properties is relentless. This technical guide delves into the untapped potential of 1-Methylazepane-2-carboxylic acid hydrochloride, a constrained, N-methylated cyclic amino acid analog. While direct literature on this specific compound is nascent, its structural motifs—the seven-membered azepane ring, the α-amino acid functionality, and the N-methyl group—are hallmarks of successful therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to explore the applications of this promising building block in medicinal chemistry. We will dissect its potential as a peptidomimetic component, a scaffold for novel small molecules, and a tool for modulating the properties of bioactive peptides.

Introduction: The Rationale for Exploring this compound

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic actions, including central nervous system (CNS) agents, anticancer therapeutics, and antivirals.[1][2] Its larger ring size compared to the more common piperidine (six-membered) or pyrrolidine (five-membered) rings of proline provides a unique conformational landscape. This inherent flexibility, when appropriately constrained, can lead to novel binding modes and improved target engagement.

This compound introduces three key features that make it a compelling subject for investigation:

  • Cyclic Constrained Amino Acid: As an analog of cyclic amino acids like proline and pipecolic acid, it can be incorporated into peptides to induce specific secondary structures, such as turns and kinks.[3] This conformational restriction can enhance binding affinity, increase metabolic stability by shielding peptide bonds from enzymatic degradation, and improve cell permeability.[4]

  • N-Methylation: The presence of a methyl group on the ring nitrogen is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties.[2][5] N-methylation can block metabolism at the nitrogen, increase lipophilicity (which can aid in crossing the blood-brain barrier), and reduce the hydrogen bond donor capacity, which can improve oral bioavailability.[2][5]

  • Expanded Ring System: The seven-membered azepane ring offers a larger and more flexible scaffold than proline or pipecolic acid, potentially allowing for the optimization of interactions with target proteins that have broader binding pockets.[1]

This guide will, therefore, posit and explore the potential of this compound as a valuable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Structural Considerations

A foundational understanding of the physicochemical properties of this compound is crucial for its strategic deployment in drug design.

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₂[6]
Molecular Weight193.67 g/mol [6]
AppearanceSolid[6]
SMILES StringO=C(O)C1N(CCCCC1)C.[H]Cl[6]

The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for handling and for certain biological assays. The presence of both a carboxylic acid and a tertiary amine makes it a zwitterionic compound at physiological pH, a characteristic that will influence its membrane permeability and interaction with biological targets.

Potential Applications in Medicinal Chemistry

Based on the structural features and the known activities of related compounds, we can hypothesize several promising applications for this compound.

As a Novel Building Block for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[7] The incorporation of constrained amino acids is a cornerstone of peptidomimetic design.

Hypothesis: The incorporation of 1-Methylazepane-2-carboxylic acid into a peptide sequence will enhance its metabolic stability, cell permeability, and target affinity by inducing a unique conformational constraint.

Experimental Workflow: Investigating the Impact on Peptide Properties

G cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Analysis & Iteration synth_cpd Synthesize 1-Methylazepane- 2-carboxylic acid hydrochloride incorp_pep Incorporate into a model peptide (e.g., a known cell-penetrating peptide) synth_cpd->incorp_pep Solid-Phase Peptide Synthesis stability Metabolic Stability Assay (e.g., in human plasma) incorp_pep->stability permeability Cell Permeability Assay (e.g., Caco-2) incorp_pep->permeability binding Target Binding Assay (e.g., SPR or ITC) incorp_pep->binding compare Compare properties to the native peptide stability->compare permeability->compare binding->compare iterate Iterative design and synthesis based on results compare->iterate Structure-Activity Relationship (SAR)

Caption: Workflow for evaluating 1-Methylazepane-2-carboxylic acid in peptidomimetics.

As a Scaffold for Novel CNS-Active Agents

The azepane scaffold is prevalent in drugs targeting the central nervous system.[1] The N-methylation and increased lipophilicity of this compound suggest its potential as a starting point for the development of novel CNS-active compounds.

Hypothesis: Derivatives of 1-Methylazepane-2-carboxylic acid can be synthesized to target CNS receptors or enzymes, with the core scaffold providing a favorable pharmacokinetic profile for brain penetration.

Experimental Workflow: CNS-Targeted Library Synthesis and Screening

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start_mat 1-Methylazepane-2-carboxylic acid hydrochloride diversify Diversify via amide coupling with a library of amines start_mat->diversify Parallel Synthesis primary_screen Primary Screen: Receptor Binding Assays (e.g., GPCRs, ion channels) diversify->primary_screen secondary_screen Secondary Screen: Functional Cell-Based Assays primary_screen->secondary_screen Active Compounds bbb_assay In vitro Blood-Brain Barrier Permeability Assay secondary_screen->bbb_assay hit_id Hit Identification bbb_assay->hit_id lead_op Lead Optimization based on SAR and ADMET properties hit_id->lead_op

Sources

An In-depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methylazepane-2-carboxylic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available information on the specific discovery and detailed history of this exact molecule, this guide synthesizes information on its chemical nature, plausible synthetic routes based on related structures, and potential applications derived from analogous compounds.

Introduction to Azepane Carboxylic Acids

Azepane scaffolds are seven-membered heterocyclic rings containing a nitrogen atom. These structures are of significant interest in medicinal chemistry as they can serve as versatile building blocks for the synthesis of complex molecules with diverse biological activities. The incorporation of a carboxylic acid moiety, as seen in this compound, introduces a key functional group that can participate in various biological interactions, including acting as a bioisostere for other chemical groups.[1] The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for research and development purposes.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
Appearance Solid
InChI 1S/C8H15NO2.ClH/c1-9-6-4-2-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
SMILES O=C(O)C1N(CCCCC1)C.[H]Cl

Postulated History and Discovery

Synthetic Methodologies

While a specific, published synthesis for this compound is not available, a plausible synthetic route can be extrapolated from known organic chemistry principles and published syntheses of structurally related compounds, such as 1-methylhexahydroazepine-4-one hydrochloride.[3]

Conceptual Synthetic Pathway

A likely approach to the synthesis of this compound would involve the N-methylation of a suitable azepane-2-carboxylic acid precursor, followed by conversion to the hydrochloride salt. The synthesis of the core azepane ring can be a complex challenge in organic synthesis.

Below is a conceptual workflow for the synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on general organic synthesis techniques for N-alkylation and salt formation. This protocol is for illustrative purposes and has not been experimentally validated.

Step 1: N-Methylation of Azepane-2-carboxylic acid (Eschweiler-Clarke Reaction)

  • To a solution of azepane-2-carboxylic acid in formic acid, add aqueous formaldehyde.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-Methylazepane-2-carboxylic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-Methylazepane-2-carboxylic acid in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).[3]

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.[3]

  • A precipitate of this compound should form.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Potential Applications in Drug Development

While specific applications for this compound are not extensively documented, its structural motifs suggest several areas of potential utility in drug discovery and development.

  • Scaffold for Novel Therapeutics: The azepane ring system is a component of various biologically active molecules. This compound can serve as a starting material for the synthesis of more complex molecules targeting a range of therapeutic areas.

  • Intermediate in Pharmaceutical Synthesis: Similar structures, such as 1-methylhexahydroazepine-4-one hydrochloride, are used as intermediates in the synthesis of pharmaceuticals like azelastine hydrochloride, an antihistamine.[3] It is plausible that this compound could be an intermediate in the synthesis of other active pharmaceutical ingredients.

  • Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify new drug leads.

The following diagram illustrates the potential role of this compound in a drug discovery pipeline.

Caption: Potential role in a drug discovery pipeline.

Conclusion

This compound is a chemical entity with potential value in synthetic and medicinal chemistry. While its own history of discovery and specific applications are not well-documented, its structural features and the known utility of related azepane derivatives suggest its role as a versatile building block in the creation of novel molecules with potential therapeutic applications. Further research and publication are needed to fully elucidate the history and utility of this particular compound.

References

Sources

A Technical Guide to the Safe Handling of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

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Author's Note: This document has been compiled to provide comprehensive safety and handling guidance for 1-Methylazepane-2-carboxylic acid hydrochloride. Specific toxicological data for this compound is limited. Therefore, the guidance herein is built upon the available safety information, fundamental principles of laboratory safety, and data extrapolated from structurally analogous compounds such as other N-methylated cyclic amino acids and acidic hydrochloride salts.[1][2][3] Researchers must always apply prudent laboratory practices and treat this, and any novel substance, with a high degree of care, assuming it to be potentially hazardous until proven otherwise.

Chemical Identity and Properties

This compound is a heterocyclic compound, specifically a derivative of the seven-membered azepane ring. Its structure suggests it is a solid, water-soluble compound, typical of amino acid hydrochlorides. Understanding these properties is foundational to predicting its behavior and implementing appropriate handling controls.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Physical Form Solid
Known Incompatibilities Strong oxidizing agentsGeneral Chemical Principle
Storage Class 11 - Combustible Solids
Water Solubility Expected to be highAnalogous Compounds
Hygroscopicity Assumed to be hygroscopicAnalogous Compounds

Causality Insight: The hydrochloride salt form significantly increases the polarity and water solubility of the parent molecule. This also implies the material is likely hygroscopic (readily absorbs moisture from the air). Handling in a low-humidity environment is critical to maintain sample integrity and prevent the formation of clumps, which can complicate accurate weighing.[4][5]

Hazard Identification and Classification

Based on available supplier data, this compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating it can cause less serious health effects.

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed.[3]

While specific data is sparse, analogous compounds (acidic organic salts, cyclic amines) often present additional hazards.[2][3] A precautionary approach should assume the potential for:

  • Skin Irritation (H315): Acidic nature can irritate the skin upon prolonged contact.[2][3]

  • Serious Eye Irritation (H319): Particulate matter can cause significant eye irritation.[2][3]

  • Respiratory Irritation (H335): Inhalation of fine dust may irritate the respiratory tract.[2][3]

Caption: GHS Hazard Profile for the compound.

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls, administrative procedures, and Personal Protective Equipment (PPE) is required for safe handling.

Engineering Controls
  • Primary Containment: For procedures involving weighing or transferring the solid powder, a chemical fume hood or a powder containment balance enclosure is mandatory.[3][6] This prevents the inhalation of airborne particles and contains any minor spills.[6]

  • Ventilation: General laboratory ventilation must be adequate to dilute any fugitive emissions.[7]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory operation being performed.

PPE_Workflow start Assess Task weighing Weighing/Transferring (Solid Powder) start->weighing Powder Handling solution Making/Using Dilute Solution (<1M) start->solution Liquid Handling ppe_weighing Required PPE: - Nitrile Gloves - Safety Goggles (not glasses) - Lab Coat - Fume Hood/Enclosure weighing->ppe_weighing ppe_solution Required PPE: - Nitrile Gloves - Safety Glasses - Lab Coat solution->ppe_solution

Caption: Decision workflow for selecting appropriate PPE.

  • Eye/Face Protection: Chemical safety goggles are required when handling the solid powder to provide a complete seal against airborne particles.[7][8] When handling solutions, standard safety glasses with side shields are acceptable.

  • Skin Protection: Standard nitrile gloves should be worn.[7] Gloves must be inspected before use and changed immediately if contaminated.[7] A lab coat is mandatory to protect clothing and skin.[7]

  • Respiratory Protection: Not typically required if work is conducted within a certified chemical fume hood.[9] If a hood is unavailable and there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.[9]

Safe Handling and Storage Procedures

Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a fume hood. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the chemical.

  • Dispensing: Avoid generating dust when opening the container and weighing the powder.[6] Use techniques like gently tapping the container rather than scooping aggressively. For powders sensitive to static, consider using an ionizing bar.[6]

  • Solution Preparation: When dissolving, always add the solid powder to the solvent slowly. Do not add solvent to the bulk powder.

  • Post-Handling: Thoroughly clean the work area and all equipment after use. Wash hands thoroughly with soap and water, even if gloves were worn.[7]

Storage Protocol
  • Conditions: Store the container in a cool, dry, and well-ventilated area.[2] The storage area should be separate from strong oxidizing agents.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2][10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Emergency_Response cluster_exposure Type of Exposure cluster_action Immediate Action Inhalation Inhalation action_inhale Move to fresh air. If breathing is difficult, seek medical attention. Inhalation->action_inhale Skin_Contact Skin_Contact action_skin Remove contaminated clothing. Wash area with soap and plenty of water for 15 min. Skin_Contact->action_skin Eye_Contact Eye_Contact action_eye Rinse cautiously with water for at least 15 minutes. Remove contact lenses. Seek immediate medical attention. Eye_Contact->action_eye Ingestion Ingestion action_ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Ingestion->action_ingest

Caption: Flowchart for first aid and emergency response.

  • Inhalation: Remove the individual to fresh air immediately.[3][11] If breathing is difficult or irritation persists, seek medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][8] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][7][8] Remove contact lenses if present and easy to do.[7] Immediate medical attention is required. [11][12]

  • Ingestion: Since the material is harmful if swallowed, do NOT induce vomiting.[1] Have the person rinse their mouth with water.[12] Call a physician or poison control center immediately. [1]

Spill Management and Disposal

Spill Cleanup Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small powder spill, gently cover it with a damp paper towel to avoid raising dust.

  • Clean: Carefully sweep or vacuum the material into a designated, labeled waste container.[2][8] Avoid dry sweeping which can create dust.[6]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Waste Disposal
  • All waste material, including empty containers and contaminated cleanup supplies, must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.[11] Arrange for disposal through a licensed chemical waste disposal company.[3]

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . University of Pittsburgh. [Link]

  • Weighing Hazardous Powders in the Laboratory . University of California, Santa Barbara - EH&S. [Link]

  • GHS Classification Summary . PubChem. [Link]

  • 1-Methylazepane;hydrochloride | PubChem . PubChem. [Link]

  • GHS SDS - Stonhard . Stonhard. [Link]

  • How does one mix and pack a corrosive, highly hygroscopic powder? . Quora. [Link]

  • Best Practices for Powder Storage and Handling . coatingAI. [Link]

  • Best practices for storing metal powders to avoid humidity contamination . Heeger Materials. [Link]

  • GHS Hazardous Chemical Information List . Safe Work Australia. [Link]

  • Material Safety Data Sheet - Cole-Parmer . Cole-Parmer. [Link]

  • SAFETY DATA SHEET CLEAN AMINE® . Greenbook.net. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This guide provides a comprehensive technical framework for understanding and determining the solubility of 1-Methylazepane-2-carboxylic acid hydrochloride, a cyclic amino acid derivative. As specific solubility data for this compound is not widely published, this document emphasizes the foundational scientific principles and industry-standard methodologies required for its characterization. We will explore the theoretical underpinnings of its solubility based on its physicochemical properties, provide authoritative, step-by-step protocols for empirical solubility determination, and present a predictive model for its behavior across a range of common pharmaceutical solvents. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally similar molecules.

Section 1: Physicochemical Characterization and Theoretical Framework

A molecule's solubility is intrinsically linked to its structural and electronic properties. For this compound, several key features dictate its interaction with various solvents.

1.1 Molecular Structure and Functional Groups

This compound is the salt of a tertiary amine and a carboxylic acid. Its structure, a seven-membered azepane ring, is a derivative of the cyclic amino acid pipecolic acid. The key functional groups are:

  • A Quaternary Ammonium Cation: The hydrochloride salt protonates the tertiary amine on the azepane ring, creating a permanent positive charge.

  • A Carboxylic Acid Group: This group can be protonated (neutral) or deprotonated (anionic), depending on the pH of the medium.

  • An N-Methyl Group: This adds a degree of lipophilicity.

The presence of a fixed positive charge and a pH-dependent negative charge makes the molecule zwitterionic in nature over a certain pH range.

Ionization_States Low_pH Cationic Form (Net Charge: +1) High Aqueous Solubility Mid_pH Zwitterionic Form (Net Charge: 0) Lower Aqueous Solubility Low_pH->Mid_pH + OH⁻ - H⁺ High_pH Anionic Form (Net Charge: -1) High Aqueous Solubility Mid_pH->High_pH + OH⁻ - H⁺

Caption: Influence of pH on the ionization and solubility of the parent amino acid.

Section 2: A Priori Solubility Predictions in Solvent Classes

The principle of "like dissolves like" is a useful starting point for predicting solubility. [1][2][3]The highly polar, ionic nature of this compound allows for strong, scientifically-grounded predictions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents have large dipole moments and available hydrogen bond donors (O-H or N-H groups). They can effectively solvate both the quaternary ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding. [4]L-proline, a structural analog, is highly soluble in water and methanol. [5][6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is predicted. These solvents have large dipole moments and can solvate the cation effectively. However, they are less effective at solvating the chloride anion compared to protic solvents. N-Boc-L-proline, a derivative, shows good solubility in DMSO and DMF. [8]

  • Low-Polarity and Nonpolar Solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene, Hexane): Very low to negligible solubility is expected. These solvents lack the polarity and hydrogen bonding capability to overcome the high crystal lattice energy of the ionic salt. The energy required to break apart the ionic crystal is not compensated by the weak van der Waals forces offered by these solvents. [1]

Section 3: Gold-Standard Protocol for Equilibrium Solubility Determination

Empirical testing is essential to confirm theoretical predictions. The Saturation Shake-Flask Method is the gold-standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies like the USP and WHO. [9][10][11] Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature and pH.

3.1 Materials and Equipment

  • This compound (API)

  • Selected solvents (e.g., Water, pH 1.2, 4.5, 6.8 buffers, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • Validated quantitative analytical method (e.g., HPLC-UV, LC-MS)

3.2 Step-by-Step Experimental Protocol

  • Preparation: Add an excess amount of the API to a vial. The key is to ensure solid material remains after equilibrium is reached, confirming saturation. [9]2. Solvent Addition: Add a known volume of the desired solvent or buffer to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. [12]It is crucial to establish that the concentration has reached a plateau by sampling at multiple time points (e.g., 24, 48, 72 hours). [12]4. Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any fine particulates.

  • Dilution: Accurately dilute the filtered saturate into a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the assay.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method to determine the concentration of the dissolved API.

  • pH Measurement: For aqueous solutions, measure the final pH of the saturated solution.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess API to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (e.g., 0.22 µm) D->E H Measure final pH (if aqueous) D->H F Accurately dilute filtrate E->F G Quantify using validated assay (HPLC) F->G

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methylazepane-2-carboxylic acid hydrochloride is a cyclic amino acid derivative with a seven-membered azepane ring. As with any well-characterized chemical entity, confirmation of its molecular structure and purity is paramount for its application in research and development. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet, offering insights into the causality behind spectral features and providing robust, field-proven protocols for data acquisition. The aim is to equip the user with the knowledge to not only verify the identity of the target compound but also to troubleshoot potential impurities and understand the structural nuances revealed by each technique.

Molecular Structure and Expected Spectroscopic Behavior

Before delving into the spectra, a foundational understanding of the molecule's structure is critical. The compound consists of a saturated seven-membered ring containing a nitrogen atom (azepane). This nitrogen is methylated, and the carbon adjacent to it (C2) bears a carboxylic acid group. As a hydrochloride salt, the tertiary amine is protonated, forming a quaternary ammonium cation with a chloride counter-ion.

Key Structural Features:

  • Chiral Center: The C2 carbon is a chiral center.

  • Quaternary Ammonium Salt: The protonated nitrogen (N⁺-H) significantly influences the electronic environment of adjacent protons and carbons.

  • Carboxylic Acid: The -COOH group has distinct and easily identifiable spectroscopic signatures.

  • Azepane Ring: The non-planar, flexible seven-membered ring results in a complex arrangement of diastereotopic protons.

These features collectively create a unique spectroscopic "fingerprint" that we will deconstruct in the following sections.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this polar, pre-charged molecule, as it is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation.[1][2][3]

Expected Data

The analysis is performed in positive ion mode. The molecule will be detected as the protonated free base, having lost the HCl salt component in solution.

  • Free Base Formula: C₈H₁₅NO₂

  • Free Base Molecular Weight: 157.11 g/mol

  • Expected Ion: [M+H]⁺

  • Expected m/z: 158.12

Table 1: Predicted Mass Spectrometry Data

Ion Species Formula Calculated m/z Analysis Mode

| [M+H]⁺ | [C₈H₁₆NO₂]⁺ | 158.12 | Positive ESI |

Insight & Causality

ESI works by creating a fine spray of charged droplets from a sample solution.[1] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[1][4] For this compound, the molecule is already protonated at the nitrogen in solution, making it exceptionally amenable to positive-mode ESI. We expect to see a very clean, strong signal for the [M+H]⁺ ion, confirming the mass of the organic component of the salt.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecular bonds.[5][6] Each functional group absorbs infrared radiation at a characteristic frequency, making IR an excellent tool for functional group identification.[7][8]

Expected Data

The IR spectrum of this compound will be characterized by several key absorption bands.

Table 2: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Bond Functional Group Description
~2500-3300 O-H Carboxylic Acid Very broad and strong, indicative of hydrogen bonding.[9]
~2200-2800 N⁺-H Ammonium Salt Broad absorption, often overlapping with C-H stretches.
~2850-3000 C-H Alkane Medium to strong stretches from the ring and methyl group.

| ~1700-1730 | C=O | Carboxylic Acid | Strong, sharp absorption.[9] |

Insight & Causality

The most prominent feature will be the extremely broad O-H stretch from the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding between the carboxylic acid groups in the solid state. The C=O stretch will appear as a strong, sharp peak around 1710 cm⁻¹.[9] The presence of the ammonium salt introduces a broad N⁺-H stretching band in the 2200-2800 cm⁻¹ region. This collection of broad and sharp peaks provides a definitive fingerprint for the simultaneous presence of both the carboxylic acid and the amine salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each carbon and hydrogen atom. For a hydrochloride salt, it is crucial to select an appropriate deuterated solvent where the compound is soluble and proton exchange is minimized, such as DMSO-d₆ or D₂O.[10][11]

¹H NMR Spectroscopy

The proton NMR spectrum will be complex due to the azepane ring's conformational flexibility and the chiral center at C2, which renders the ring protons on each carbon (e.g., the two protons on C3) chemically non-equivalent (diastereotopic).

  • Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield (>10 ppm). This peak will disappear upon shaking the sample with a drop of D₂O due to rapid proton-deuterium exchange.[9]

  • Ammonium Proton (N⁺-H): A broad singlet, typically in the 8-10 ppm range in DMSO-d₆. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential exchange.

  • C2-H Proton: This is the proton alpha to both the protonated nitrogen and the carbonyl group. It will be significantly deshielded, appearing as a multiplet (likely a doublet of doublets) around 3.5-4.0 ppm.

  • N-CH₃ Protons: A singlet, deshielded by the adjacent positive nitrogen, expected around 2.8-3.2 ppm.

  • Ring Protons (C3-C7): These 10 protons will appear as a complex series of overlapping multiplets in the aliphatic region, roughly between 1.5 and 3.5 ppm. Protons on C7, being alpha to the nitrogen, will be at the more downfield end of this range.

Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
>10 br s 1H COOH Highly deshielded acidic proton.
8.0 - 10.0 br s 1H N⁺-H Proton on positively charged nitrogen.
3.5 - 4.0 m 1H C2-H Alpha to both N⁺ and C=O.
2.8 - 3.2 s 3H N-CH₃ Methyl group attached to N⁺.

| 1.5 - 3.5 | m | 10H | C3, C4, C5, C6, C7-H₂ | Complex, overlapping signals from the azepane ring. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon (-C=O): The least shielded carbon, appearing downfield around 170-175 ppm.

  • C2 Carbon: Alpha to both the nitrogen and the carbonyl, expected around 60-70 ppm.

  • C7 Carbon: Alpha to the nitrogen, expected around 50-60 ppm.

  • N-CH₃ Carbon: The methyl carbon attached to nitrogen, expected around 40-50 ppm.

  • Ring Carbons (C3, C4, C5, C6): The remaining aliphatic carbons of the ring, appearing in the 20-40 ppm region.

Table 4: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
170 - 175 C=O Carboxylic acid carbonyl.
60 - 70 C2 Alpha to N⁺ and C=O.
50 - 60 C7 Alpha to N⁺.
40 - 50 N-CH₃ Methyl group on N⁺.

| 20 - 40 | C3, C4, C5, C6 | Aliphatic ring carbons. |

Experimental Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

Protocol 1: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Instrumentation: Use an ESI-MS system.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Key Parameters:

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 100-150 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion at m/z ≈ 158.12.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use the solid sample directly. If using an Attenuated Total Reflectance (ATR) accessory, ensure firm and even contact between the sample and the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Acquire the sample spectrum.

  • Key Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (for good signal-to-noise)

  • Data Analysis: Label major peaks and compare them to the expected values for O-H, N⁺-H, C-H, and C=O stretches.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[12]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[12]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary. Filter if any particulates are present.[12]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.[13]

    • Integrate the ¹H NMR spectrum.

  • Data Reporting: Report chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), coupling constants (J) in Hz, and integration.[13]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process.

G cluster_0 Overall Spectroscopic Confirmation Workflow Sample Sample Received (1-Methylazepane-2-carboxylic acid hydrochloride) MS Mass Spectrometry (ESI-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Confirm_MW Confirm Molecular Weight (m/z = 158.12) MS->Confirm_MW Confirm_FG Confirm Functional Groups (-COOH, N⁺-H, C=O) IR->Confirm_FG Confirm_Struct Confirm Connectivity & Detailed Structure NMR->Confirm_Struct Final Structure & Purity Confirmed Confirm_MW->Final Confirm_FG->Final Confirm_Struct->Final

Caption: A workflow for the comprehensive structural confirmation of the target compound.

G cluster_1 NMR Data Interpretation Logic Acquire Acquire ¹H & ¹³C Spectra Step1 Identify Diagnostic Peaks (COOH, N⁺-H, N-CH₃) Acquire->Step1 Step2 Assign C2-H (alpha to N⁺ & C=O) Step1->Step2 Step3 Analyze Aliphatic Region (Complex Multiplets) Step2->Step3 Step4 Correlate ¹H and ¹³C Data Step3->Step4 Assign Final Structure Assignment Step4->Assign

Caption: A logical flow for assigning signals in the NMR spectra.

Conclusion

The structural elucidation of this compound is a straightforward process when approached with a multi-technique spectroscopic strategy. Mass spectrometry provides a rapid and unambiguous confirmation of the molecular weight. FTIR spectroscopy offers clear evidence for the key carboxylic acid and ammonium functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver a detailed map of the molecular framework, confirming atomic connectivity and stereochemical nuances. By integrating the data from these three methods, a scientist can confidently verify the identity, structure, and purity of this compound, ensuring its suitability for downstream applications.

References

  • Kitova, E. N., Soya, N., & Klassen, J. S. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.).
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.).
  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central.
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  • Cook, M. J., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. PubMed Central. Retrieved from [Link]

  • Various Authors. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate.
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A Theoretical Investigation into the Conformational Landscape of 1-Methylazepane-2-carboxylic acid hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational flexibility of cyclic molecules is a critical determinant of their biological activity and physicochemical properties. This is particularly true for scaffolds prevalent in medicinal chemistry, such as the azepane ring. This in-depth technical guide outlines a comprehensive theoretical framework for the conformational analysis of 1-Methylazepane-2-carboxylic acid hydrochloride, a substituted seven-membered heterocyclic compound. Leveraging the power of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, we provide a step-by-step protocol for researchers, scientists, and drug development professionals to elucidate the conformational preferences of this molecule. The causality behind the selection of computational methods, parameterization, and analysis techniques is explained to ensure a robust and scientifically sound investigation. This guide serves as a practical blueprint for conducting similar theoretical studies on novel cyclic molecules, thereby aiding in rational drug design and development.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its function. In the realm of drug discovery, understanding the accessible conformations of a drug candidate is paramount for predicting its interaction with biological targets, such as receptors and enzymes[1]. 1-Methylazepane-2-carboxylic acid, a derivative of the versatile azepane scaffold, presents a compelling case for conformational analysis. The seven-membered azepane ring imparts significant flexibility, allowing it to adopt various conformations, including chair, boat, and twist-boat forms[2]. The presence of a methyl group on the nitrogen, a carboxylic acid at the 2-position, and its formulation as a hydrochloride salt further influence its conformational landscape and potential intermolecular interactions.

Azepane-based compounds have demonstrated a wide array of pharmacological properties, making them valuable motifs in medicinal chemistry[3]. A thorough understanding of the conformational preferences of this compound can provide crucial insights for the design of more potent and selective therapeutic agents. This guide will detail the theoretical methodologies to explore this conformational space, providing a robust protocol that ensures scientific integrity and reproducibility.

Theoretical Framework: A Dual-Pronged Approach with DFT and MD

To comprehensively explore the conformational landscape of this compound, a combination of quantum mechanical (QM) and classical mechanics (MM) methods is recommended. This dual-pronged approach, utilizing Density Functional Theory (DFT) for accurate energetic calculations of key conformers and Molecular Dynamics (MD) simulations to explore the conformational space in a simulated physiological environment, provides a holistic view of the molecule's behavior.

Density Functional Theory (DFT) for High-Accuracy Energetics

DFT is a powerful quantum mechanical method for investigating molecular structures and energies[2]. It provides a good balance between computational cost and accuracy for medium-sized molecules.

  • Causality of Choice: DFT is chosen to obtain highly accurate relative energies of different potential conformers (e.g., chair, boat, twist-boat). This allows for the identification of the most stable, low-energy conformations in the gas phase or with implicit solvent models. The choice of functional and basis set is critical for obtaining reliable results. For molecules of this nature, a meta-hybrid functional like M06-2X is often employed due to its good performance for non-covalent interactions and thermochemistry[4][5]. A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate description of the electron distribution[4].

Molecular Dynamics (MD) Simulations for Dynamic Conformational Sampling

MD simulations provide a dynamic picture of the molecule's behavior over time, explicitly accounting for solvent effects and temperature[6][7].

  • Causality of Choice: MD simulations are essential for exploring the conformational landscape in a more realistic, solvated environment. They can reveal the transitions between different conformations and the timescale of these events. This is particularly important for flexible seven-membered rings. The hydrochloride form of the molecule necessitates careful consideration of the protonation state of the carboxylic acid and the tertiary amine, which can be readily handled in MD simulations[8][9][10][11].

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed, self-validating protocol for the theoretical conformational analysis of this compound.

Part 1: Initial Structure Preparation and Conformational Search
  • 2D to 3D Structure Generation:

    • Start with the 2D structure of this compound.

    • Use a molecular editor such as Avogadro or ChemDraw to generate an initial 3D structure. Ensure the correct protonation states are assigned: the tertiary amine will be protonated (quaternary ammonium), and the carboxylic acid will be in its neutral form.

  • Initial Conformational Search (Molecular Mechanics):

    • Perform an initial, broad conformational search using a molecular mechanics force field (e.g., MMFF94 or UFF). This step aims to generate a diverse set of initial conformers.

    • Software such as OpenEye's OMEGA or the free software TINKER can be used for this purpose[12][13].

Part 2: DFT Calculations for Energetic Refinement
  • Geometry Optimization and Frequency Calculations:

    • Take the unique, low-energy conformers from the initial search and perform geometry optimization using DFT.

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Methodology:

      • Functional: M06-2X

      • Basis Set: 6-311++G(d,p)

      • Solvation Model: An implicit solvent model like the Polarizable Continuum Model (PCM) with water as the solvent should be used to mimic an aqueous environment.

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Relative Energy Calculation:

    • Calculate the relative energies of all stable conformers to identify the global minimum and the energy landscape.

Part 3: Molecular Dynamics (MD) Simulations
  • Parameterization of the Molecule:

    • Since this compound is not a standard biomolecule, its force field parameters need to be generated.

    • Workflow:

      • Assign atom types from a general force field like the General Amber Force Field (GAFF) or CGenFF.

      • Calculate partial atomic charges using a quantum mechanical method, for example, the RESP (Restrained Electrostatic Potential) or Merz-Kollman scheme at the HF/6-31G* level of theory.

      • Utilize tools like the Force Field Toolkit (ffTK) in VMD or the Antechamber module in AmberTools to generate the final topology and parameter files[2][14][15].

  • System Setup:

    • Software: GROMACS, AMBER, or NAMD.

    • Place a single molecule of this compound in the center of a cubic or dodecahedron simulation box.

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add a chloride counter-ion to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.

    • Equilibration:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 300 K) for a short duration (e.g., 100 ps) to allow the solvent to relax around the solute.

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant number of particles, pressure (e.g., 1 bar), and temperature (e.g., 300 K) for a longer duration (e.g., 1 ns) to ensure the system reaches the correct density.

    • Production MD: Run the production simulation for a sufficient length of time (e.g., 100-500 ns) to adequately sample the conformational space.

Part 4: Analysis of Results
  • DFT Results Analysis:

    • Analyze the geometries of the low-energy conformers, focusing on the ring pucker and the orientation of the substituents.

    • Compare the relative energies to determine the most stable conformations.

  • MD Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the molecule's backbone to assess its overall stability and conformational changes over time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual atoms to identify flexible regions of the molecule.

    • Dihedral Angle Analysis: Monitor the key dihedral angles of the azepane ring to characterize the different conformations sampled during the simulation.

    • Clustering Analysis: Perform cluster analysis on the trajectory to group similar conformations and determine their populations.

    • Free Energy Landscape: Construct a 2D or 3D free energy landscape as a function of key dihedral angles or other collective variables to visualize the conformational minima and the barriers between them.

Data Presentation and Visualization

Quantitative Data Summary

A clear and concise presentation of quantitative data is essential for interpretation.

Table 1: Relative Energies of this compound Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)
Chair0.00
Twist-BoatCalculated Value
BoatCalculated Value
Other identified conformersCalculated Value

Table 2: Population of Major Conformers from MD Simulation Clustering Analysis

Conformer ClusterPopulation (%)
Cluster 1 (e.g., Chair-like)Calculated Value
Cluster 2 (e.g., Twist-Boat-like)Calculated Value
Other significant clustersCalculated Value
Visualization of Workflows and Structures

Visual diagrams are crucial for understanding complex workflows and molecular structures.

G cluster_0 Part 1: Initial Setup cluster_1 Part 2: DFT Calculations cluster_2 Part 3: MD Simulations cluster_3 Part 4: Data Analysis start 2D Structure of 1-Methylazepane-2-carboxylic acid hydrochloride gen3d Generate Initial 3D Structure (Protonated State) start->gen3d mm_search Molecular Mechanics Conformational Search gen3d->mm_search param Force Field Parameterization (GAFF/CGenFF, RESP Charges) dft_opt DFT Geometry Optimization (M06-2X/6-311++G(d,p), PCM) mm_search->dft_opt freq_calc Frequency Calculation & Thermodynamic Analysis dft_opt->freq_calc rel_energy Relative Energy Profile freq_calc->rel_energy setup System Setup (Solvation & Ionization) param->setup md_protocol Energy Minimization NVT Equilibration NPT Equilibration Production MD setup->md_protocol md_analysis MD Trajectory Analysis (RMSD, RMSF, Dihedrals, Clustering, Free Energy Landscape) md_protocol->md_analysis dft_analysis Analysis of DFT Conformers (Geometries & Energies) dft_analysis->md_analysis

Figure 1: Computational workflow for the conformational analysis.

G chair twist_boat chair->twist_boat Transition State boat twist_boat->boat Transition State

Figure 2: Representative conformations of the azepane ring.

Conclusion

This technical guide provides a comprehensive and actionable framework for the theoretical conformational analysis of this compound. By integrating the strengths of both DFT and MD simulations, researchers can gain a deep understanding of the molecule's conformational preferences, which is invaluable for structure-based drug design. The detailed, step-by-step protocol, coupled with explanations of the underlying scientific rationale, empowers researchers to apply these computational techniques to their own molecules of interest, thereby accelerating the discovery and development of new therapeutics. The self-validating nature of the described workflow ensures the generation of reliable and reproducible results, upholding the highest standards of scientific integrity.

References

  • ACS Omega. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Retrieved from [Link]

  • ResearchGate. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Retrieved from [Link]

  • SimBac. (n.d.). Parametrization of small molecules. Retrieved from [Link]

  • PubMed. (2007). Conformational preferences of proline analogues with different ring size. Retrieved from [Link]

  • ACS Publications. (2023). ParametrizANI: Fast and Accessible Dihedral Parametrization for Small Molecules. Retrieved from [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). Retrieved from [Link]

  • Nature. (2023). Insights from molecular dynamics and DFT calculations into the interaction of 1,4-benzodiazepines with 2-hydroxypropyl-βCD in a theoretical study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Retrieved from [Link]

  • GROMACS Tutorials. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

  • OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. Retrieved from [Link]

  • ACS Publications. (2024). Role of Protonation States in the Stability of Molecular Dynamics Simulations of High-Resolution Membrane Protein Structures. Retrieved from [Link]

  • bioRxiv. (2023). Role of protonation states in stability of molecular dynamics simulations of high-resolution membrane protein structures. Retrieved from [Link]

  • Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • PubMed. (2003). Dynamic and static conformational analysis of acylated tetrahydrobenzazepines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Preparation of Cyclic Amines. Retrieved from [Link]

  • ResearchGate. (2023). Role of protonation states in stability of molecular dynamics simulations of high-resolution membrane protein structures. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Retrieved from [Link]

  • PubMed Central. (2023). Protonation-dependent conformational variability of intrinsically disordered proteins. Retrieved from [Link]

  • Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved from [Link]

  • PubMed Central. (2020). Conformational landscape of substituted prolines. Retrieved from [Link]

  • YouTube. (2023). Small molecules MD simulation using Gromacs. Retrieved from [Link]

  • Nature. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Retrieved from [Link]

  • protocols.io. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. Retrieved from [Link]

  • ResearchGate. (2017). Is there a protocol to do md simulation of two small organic molecules in gromacs?. Retrieved from [Link]

  • ResearchGate. (n.d.). Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. Retrieved from [Link]

  • PubMed Central. (2015). Molecular dynamics simulation for all. Retrieved from [Link]

  • MDPI. (2023). Docking, MD Simulations, and DFT Calculations: Assessing W254's Function and Sartan Binding in Furin. Retrieved from [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

  • PubMed Central. (2010). Conformational and functional analysis of molecular dynamics trajectories by Self-Organising Maps. Retrieved from [Link]

  • ACS Publications. (2023). Correlating Protein Dynamics and Catalytic Activity of a Model Hydrogenase Using Paramagnetic and Biological Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Cyclohexane Conformational Analysis. Retrieved from [Link]

  • PubMed Central. (2020). Molecular dynamics simulations reveal differences in the conformational stability of FtsZs derived from Staphylococcus aureus and Bacillus subtilis. Retrieved from [Link]

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1-Methylazepane-2-carboxylic acid hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylazepane-2-carboxylic acid hydrochloride

Abstract

This compound is a synthetic, non-proteinogenic cyclic α-amino acid derivative. As a research chemical, it represents a unique building block for medicinal chemistry and drug development, offering a constrained seven-membered ring scaffold. This guide provides a comprehensive review of its chemical properties, proposes a rational and detailed synthetic pathway based on established chemical principles, and explores its potential applications in the context of peptide and small molecule design. While specific biological data for this compound is not extensively documented in public literature, this paper serves as a foundational resource for researchers by consolidating known information and providing field-proven insights into its synthesis and potential utility.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of N-methylated azepane-2-carboxylic acid. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom[1]. The presence of both a carboxylic acid (an acidic functional group) and a tertiary amine (a basic functional group) makes the molecule zwitterionic at certain pH ranges. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a common strategy for compounds containing basic amine functionalities.[2]

Key physicochemical data and identifiers are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂[3]
Molecular Weight 193.67 g/mol [3]
IUPAC Name 1-methylazepane-2-carboxylic acid;hydrochloride
CAS Number 13576-53-3 (parent), Not assigned for HCl
MDL Number MFCD07781082[3]
Physical Form Solid[3]
SMILES String O=C(O)C1N(CCCCC1)C.[H]Cl[3]
InChI Key PHHCDXJJVBJPQT-UHFFFAOYSA-N[3]

Note: Commercial suppliers state that detailed analytical data is not routinely collected for this product, and the buyer assumes responsibility for confirming identity and purity.[3]

Synthesis and Manufacturing Rationale

While specific literature detailing the synthesis of this compound is scarce, a robust and logical synthetic route can be devised based on well-established methodologies for the preparation of cyclic amino acids and their subsequent N-alkylation. The proposed pathway involves two primary stages: the synthesis or acquisition of the azepane-2-carboxylic acid backbone and its subsequent N-methylation.

Formation of the Azepane-2-carboxylic Acid Scaffold

The precursor, azepane-2-carboxylic acid, is a cyclic α-amino acid. General strategies for the synthesis of such scaffolds are well-documented and include methods like radical-based C-H amination[4], reactions involving isocyanoacetate intermediates[5], and cycloaddition reactions followed by reduction and hydrolysis[6]. For most research applications, however, this precursor is commercially available, making it the most practical starting point.

N-Methylation via Eschweiler-Clarke Reaction

With the azepane-2-carboxylic acid scaffold in hand, the final N-methylation step can be efficiently achieved. The Eschweiler-Clarke reaction is a prime choice for this transformation as it is a reductive amination process that selectively methylates primary and secondary amines using an excess of formic acid and formaldehyde. This method is highly advantageous as it avoids the use of alkyl halides, which could compete in reacting with the carboxylic acid moiety, and proceeds under relatively mild conditions. A similar strategy has been successfully employed for the N-methylation of related cyclic amino acids, such as isonipecotic acid[7].

  • Reagents: Formaldehyde serves as the carbon source for the methyl group, while formic acid acts as the hydride donor. This combination is specific for methylation and is a classic, high-yielding protocol.

  • Mechanism: The reaction proceeds through the formation of an intermediate iminium ion between the secondary amine of the azepane ring and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, yielding the N-methylated product and carbon dioxide.

  • Work-up: The final product is isolated as the hydrochloride salt. This is achieved by dissolving the free base in a suitable solvent and treating it with hydrochloric acid. The salt form typically has improved crystallinity, making it easier to handle and purify, and enhances its solubility in aqueous media for biological assays.

G cluster_0 Stage 1: Scaffold Preparation cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Salt Formation cluster_3 Final Product A Azepane-2-carboxylic Acid (Precursor) B Eschweiler-Clarke Reaction (HCHO, HCOOH) A->B Reductive Amination C HCl Treatment B->C Purification & Isolation D 1-Methylazepane-2-carboxylic acid hydrochloride C->D Precipitation

Caption: Proposed synthetic workflow for 1-Methylazepane-2-carboxylic acid HCl.

Experimental Protocol: N-Methylation of Azepane-2-carboxylic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add azepane-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add formic acid (3.0 eq) followed by aqueous formaldehyde (37% w/w, 3.0 eq).

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the excess formic acid and formaldehyde under reduced pressure.

  • Purification (Free Base): Dissolve the residue in water and adjust the pH to ~9-10 with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-methylazepane-2-carboxylic acid free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to afford the final product, this compound.

  • Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Profile and Potential Applications

A comprehensive search of scientific literature and databases reveals a lack of specific published studies on the biological activity of this compound. However, its structural motifs suggest several potential applications in drug discovery and chemical biology.

  • Constrained Peptide Mimetics: The primary interest in molecules of this class lies in their use as building blocks for peptidomimetics. The incorporation of cyclic, non-natural amino acids into peptide sequences is a well-established strategy to impart conformational rigidity.[8] This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target. The seven-membered azepane ring provides a unique conformational constraint compared to more common five-membered (proline) or six-membered (pipecolic acid) rings.

  • Increased Metabolic Stability: Peptides constructed with non-natural amino acids, particularly N-methylated ones, often exhibit increased resistance to enzymatic degradation by proteases and peptidases. The N-methyl group removes the amide N-H proton, which is often crucial for enzyme recognition and cleavage, thereby prolonging the biological half-life of the peptide.

  • Scaffold for Small Molecule Discovery: Beyond peptides, the 1-methylazepane ring serves as a three-dimensional scaffold. The carboxylic acid provides a handle for further chemical modification, allowing for the attachment of various pharmacophores to explore structure-activity relationships (SAR) against a range of biological targets.[9] The carboxylic acid functional group itself is present in approximately 25% of all commercialized pharmaceuticals and plays a critical role in solubility and target binding.[2]

Safety and Handling

Based on supplier safety data, this compound requires careful handling in a laboratory setting.[3]

GHS PictogramSignal WordHazard Statement

Warning H302: Harmful if swallowed.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized chemical building block with significant potential for application in advanced medicinal chemistry and drug design. While its biological profile is yet to be explored in the public domain, its structure as an N-methylated, constrained cyclic α-amino acid makes it an attractive tool for modifying peptides to enhance stability and conformational definition. The synthetic pathway, accessible through the well-established Eschweiler-Clarke reaction on the azepane-2-carboxylic acid core, is robust and scalable. This guide provides a foundational understanding of this compound, empowering researchers to leverage its unique chemical architecture in the development of novel therapeutics.

References

  • Title: Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions Source: NIH URL: [Link]

  • Title: Radical‐Based Synthesis and Modification of Amino Acids - PMC Source: NIH URL: [Link]

  • Title: The synthesis of cyclic amino acids Source: ResearchGate URL: [Link]

  • Title: Synthesis of Cyclic α-Amino Acids. I | Bulletin of the Chemical Society of Japan Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: α-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: 1-Methylazepane;hydrochloride | C7H16ClN | CID 24200644 Source: PubChem URL: [Link]

  • Title: 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0] | Chemsigma Source: Chemsigma URL: [Link]

  • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides Source: ResearchGate URL: [Link]

  • Title: Azepane | C6H13N | CID 8119 Source: PubChem URL: [Link]

  • Title: Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals Source: Wiley-VCH URL: [Link]

  • Title: CID 174794573 | C14H26N2O4 Source: PubChem URL: [Link]

  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Incorporation of 1-Methylazepane-2-carboxylic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic profiles through improved stability, potency, and novel functionalities.[1][2][3] 1-Methylazepane-2-carboxylic acid, a cyclic N-methylated amino acid, represents a unique building block for introducing conformational constraints and increasing resistance to enzymatic degradation.[3][4] However, its inherent steric hindrance presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of 1-Methylazepane-2-carboxylic acid hydrochloride into peptide sequences using Fmoc/tBu chemistry. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer troubleshooting strategies to overcome common synthetic hurdles.

Introduction: The Rationale for N-Methylated Cyclic Residues

Peptides derived from natural amino acids often suffer from poor metabolic stability and limited bioavailability, hindering their therapeutic potential.[4] The introduction of N-methylated residues, such as 1-Methylazepane-2-carboxylic acid, offers a powerful solution to these limitations.

  • Enhanced Proteolytic Resistance: The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly extending the peptide's half-life in vivo.[4]

  • Conformational Rigidity: The seven-membered azepane ring structure introduces a defined conformational constraint into the peptide backbone. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target.[3]

  • Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which may improve its ability to cross cellular membranes and the blood-brain barrier.[3][5]

Despite these advantages, the α-secondary amine and the bulky cyclic structure of 1-Methylazepane-2-carboxylic acid create a sterically hindered environment, which dramatically slows the kinetics of peptide bond formation and requires significant optimization of standard SPPS protocols.[5][6]

Compound Properties
PropertyValueSource
Product Name This compoundSigma-Aldrich
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Form Solid
SMILES String O=C(O)C1N(CCCCC1)C.[H]Cl

The Core Challenge: Overcoming Steric Hindrance in SPPS

The primary obstacle in utilizing 1-Methylazepane-2-carboxylic acid is the difficulty of forming a peptide bond with its N-methylated amino group. This is a classic example of a "difficult coupling."

  • Slow Reaction Kinetics: The nucleophilicity of the secondary amine is lower than that of a primary amine, and the methyl group and ring structure physically obstruct the approach of the activated carboxyl group of the incoming amino acid. This leads to slow and often incomplete reactions.[6][7]

  • Failure of Standard Reagents: Traditional carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often ineffective for such hindered couplings, leading to low yields and deletion sequences.[7][8]

  • Incompatibility with Standard Monitoring: The widely used ninhydrin (Kaiser) test, which detects free primary amines, will yield a false negative (yellow/no color change) for the secondary amine of 1-Methylazepane-2-carboxylic acid after Fmoc deprotection.[6]

Successfully incorporating this residue hinges on the strategic selection of highly potent coupling reagents and the use of an appropriate reaction monitoring technique.

Strategic Considerations for Synthesis

Workflow for Incorporating a Hindered UAA

The diagram below outlines the critical steps and decision points for a single coupling cycle involving a sterically hindered amino acid like 1-Methylazepane-2-carboxylic acid within an Fmoc-based SPPS workflow.

cluster_prep Preparation cluster_deprotect Deprotection cluster_coupling Critical Coupling Step cluster_monitor Monitoring Resin 1. Swell Peptide-Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 3. Wash Resin (DMF) Deprotect->Wash1 Activate 4. Pre-activate Fmoc-AA-OH with Potent Coupling Reagent (e.g., HATU/DIEA) Wash1->Activate Couple 5. Couple to Resin (Extended Time: 2-4h) Activate->Couple Wash2 6. Wash Resin (DMF) Couple->Wash2 Monitor 7. Perform Bromophenol Blue Test Wash2->Monitor Recouple 8a. Recouple (Repeat steps 4-6) Monitor->Recouple Positive (Blue) Cap 8b. Cap Unreacted Amines (Acetic Anhydride/DIEA) Monitor->Cap Positive after Recoupling Next 9. Proceed to Next Cycle Monitor->Next Negative (Yellow) Recouple->Monitor Re-test Cap->Next

Caption: SPPS workflow for coupling sterically hindered amino acids.

Selection of Coupling Reagents

For sterically demanding couplings, the choice of reagent is paramount. Reagents that form highly reactive activated esters are required to drive the reaction to completion.[9] Uronium/aminium and phosphonium salt-based reagents are the industry standard for this purpose.

Reagent ClassExample(s)Mechanism of Action & RationaleSuitability for N-Methyl AA
Carbodiimides DIC, DCCForms a reactive O-acylisourea intermediate. Relatively low reactivity.Poor: Generally insufficient for hindered couplings; high risk of racemization without additives.[7][10]
Aminium/Uronium HATU , HBTU, HCTU, COMU Forms highly reactive OAt (HATU), OBt (HBTU), or Oxyma (COMU) esters.[9]Excellent: HATU is considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in HOAt, which accelerates the reaction. COMU is a safer, non-explosive alternative with comparable efficiency.[7][9][11]
Phosphonium PyAOP , PyBOP Forms reactive OAt (PyAOP) or OBt (PyBOP) esters. Byproducts are generally less problematic than those from aminium salts.Excellent: PyAOP and PyBOP are highly effective and do not pose the risk of guanidinylation side reactions that can occur with excess uronium reagents.[5][9][10]

Recommendation: For incorporating 1-Methylazepane-2-carboxylic acid, HATU is the preferred reagent due to its superior reactivity.[6][9]

Reaction Monitoring

As the ninhydrin test is ineffective, the bromophenol blue test should be used to monitor the presence of unreacted secondary amines.[6]

  • Positive Result (Incomplete Coupling): The resin beads and solution will be blue or green, indicating the presence of free amine groups.

  • Negative Result (Complete Coupling): The resin beads will be yellow, indicating the absence of free amine groups.

Detailed Experimental Protocols

These protocols assume a standard manual solid-phase synthesis using the Fmoc/tBu strategy on a 0.1 mmol scale. Adjust volumes and quantities accordingly for different scales.

Protocol 1: Preparation of Fmoc-1-Methylazepane-2-carboxylic acid

The commercially available starting material is the hydrochloride salt. It must be converted to the free amine and protected with an Fmoc group before use in SPPS. This step is a prerequisite for the SPPS protocol below.

  • Neutralization: Dissolve this compound (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Base Addition: Cool the solution to 0°C and add sodium bicarbonate (NaHCO₃) (2.5 eq).

  • Fmoc Protection: Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield Fmoc-1-Methylazepane-2-carboxylic acid as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-1-Methylazepane-2-carboxylic acid onto a growing peptide chain attached to a resin (e.g., Rink Amide resin).

Materials:

  • Peptide-resin (pre-swollen in DMF for 30 min)[1]

  • Fmoc-1-Methylazepane-2-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Bromophenol Blue Test Solution (250 mg in 50 mL DMF)[6]

Procedure:

  • Fmoc Deprotection: a. Drain the DMF from the swollen peptide-resin. b. Add the 20% piperidine/DMF solution to the resin. c. Agitate for 5 minutes, then drain. d. Repeat the piperidine treatment for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-1-Methylazepane-2-carboxylic acid: a. In a separate vial, prepare the activation solution: i. Dissolve Fmoc-1-Methylazepane-2-carboxylic acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. ii. Add DIEA (8.0 eq) to the solution. The solution will typically change color. b. Pre-activate the mixture by letting it stand for 5-10 minutes at room temperature.[1] c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2 to 4 hours . For particularly difficult sequences (e.g., coupling to another N-methylated residue), this time may be extended up to 12 hours.[1] e. Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Monitoring the Coupling Reaction: a. Take a small sample of resin beads (~5-10 mg) and wash them with methanol. b. Add 1-2 drops of the bromophenol blue test solution. c. Observe the color. If the beads are blue/green , the coupling is incomplete. Proceed to step 4. If the beads are yellow , the coupling is complete. Proceed to step 6.[6]

  • Recoupling (If Necessary): a. If the monitoring test is positive, repeat the coupling procedure (Step 2) with a freshly prepared activation solution. b. After the second coupling, wash the resin and repeat the bromophenol blue test.

  • Capping (Optional but Recommended after Failed Recoupling): a. If the monitoring test remains positive after a second coupling, it is crucial to cap any unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride/DIEA/DMF (10:5:85 v/v/v) for 30 minutes.[1] c. Wash the resin thoroughly with DMF (3 x 1 min).

  • Final Wash: a. Once coupling is complete (and capping, if performed), wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Protocol 3: Cleavage and Deprotection
  • Preparation: Once the synthesis is complete, wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.[2]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

  • Isolation: Pellet the crude peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Purification & Characterization: Dry the crude peptide and purify it by reverse-phase HPLC. Confirm the identity and purity of the final peptide by mass spectrometry (MS).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Positive Bromophenol Blue test after first coupling Incomplete reaction due to severe steric hindrance. Insufficient coupling time or reagent activity.Perform a second coupling (double coupling). Ensure your coupling reagent (HATU) is fresh and active. Extend initial coupling time to 4 hours.
Deletion sequence of the N-methyl AA observed in MS Incomplete coupling and failure to cap unreacted amines.Always use a monitoring test. If recoupling fails, perform a capping step with acetic anhydride to terminate the unreacted chains.
Low final yield of crude peptide Cumulative failed couplings throughout the synthesis. Fragmentation during cleavage.Optimize the coupling protocol for the N-methyl residue as described. For sequences with multiple N-methyl residues, minimize the TFA cleavage time to reduce the risk of acid-catalyzed fragmentation.[5]
Multiple peaks in HPLC profile Presence of deletion or capped sequences. Slow conformational isomerization (cis/trans) of peptide bonds adjacent to the N-methyl residue.[5]Improve coupling/capping efficiency. For multiple peaks due to conformers, try altering the HPLC gradient or temperature, or analyze the sample by NMR.

Safety & Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12][13]

  • Engineering Controls: Always handle this compound in a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Bédard, F., & Biron, E. (2018). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 83(15), 8259–8269. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Retrieved from [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Retrieved from [Link]

  • Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. (2015). ResearchGate. Retrieved from [Link]

  • 1-Methylazepane;hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 6(2), 89-94. Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]

  • 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. (n.d.). Chemsigma. Retrieved from [Link]

  • Nagao, K., Yan, L., & Bode, J. W. (2020). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Protocols, 15(11), 3646–3668. Retrieved from [Link]

  • Efficient Peptide Coupling Method of Conjugated Carboxylic Acids with Methyl Ester Amino Acids Hydrochloride. Application to the Synthesis of Fa-Met, an Important Enzymatic Substrate. (2014). ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-Methylazepane-2-carboxylic acid hydrochloride as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azepane Scaffold - A Privileged Motif in Medicinal Chemistry

The seven-membered saturated nitrogen heterocycle, azepane, has emerged as a significant structural motif in modern drug discovery. Its prevalence in numerous natural products and FDA-approved drugs underscores its value as a versatile scaffold.[1] Unlike smaller, more rigid ring systems, the azepane core possesses considerable conformational flexibility. This property allows for the presentation of substituents in a wider array of spatial orientations, which can be crucial for optimizing interactions with biological targets.[1] Furthermore, the introduction of substituents onto the azepane ring can help to lock in specific conformations, a key strategy in effective drug design.[1]

1-Methylazepane-2-carboxylic acid hydrochloride is a valuable building block for accessing this privileged chemical space. The presence of a carboxylic acid at the 2-position provides a convenient handle for derivatization, most commonly through the formation of amides and esters. The N-methyl group can influence the scaffold's physicochemical properties, such as its basicity and lipophilicity, and may also play a role in its metabolic stability and interaction with biological targets.

These application notes provide a guide to the utilization of this compound in the synthesis of compound libraries for drug discovery, with a focus on the practical aspects of amide and ester formation.

Key Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this scaffold is essential for its effective use in synthesis and for interpreting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂Sigma-Aldrich
Molecular Weight 193.67 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich
InChI Key PHHCDXJJVBJPQT-UHFFFAOYSA-NSigma-Aldrich

Strategic Considerations for Using this compound

Handling the Hydrochloride Salt: The starting material is provided as a hydrochloride salt. This has implications for its solubility and reactivity. In most coupling reactions, the carboxylic acid needs to be activated, and this often requires the presence of a base to first neutralize the hydrochloride and deprotonate the carboxylic acid, forming a carboxylate. The choice of base is critical and will depend on the specific coupling reagents and the sensitivity of the substrates to basic conditions. Common choices include tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

The Role of the N-Methyl Group: The tertiary amine within the azepane ring is N-methylated. This methylation prevents N-acylation or N-alkylation at this position, directing functionalization to the carboxylic acid group. The N-methyl group also increases the basicity of the nitrogen atom compared to a secondary amine, which can influence the overall pKa of the molecule and its derivatives.

Core Synthetic Applications: Amide and Ester Formation

The carboxylic acid moiety of 1-methylazepane-2-carboxylic acid is a versatile functional group for diversification. The two most common and powerful transformations for library synthesis are amide bond formation and esterification.

Application 1: Amide Bond Formation for Library Synthesis

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the connection of the azepane scaffold to a wide array of amine-containing building blocks.[2][3]

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. A variety of coupling reagents have been developed for this purpose, each with its own advantages and optimal reaction conditions.

Caption: General workflow for amide library synthesis.

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution and Neutralization: Dissolve the starting material in anhydrous DMF. Add DIPEA (2.5-3.0 eq) to the solution and stir for 10-15 minutes at room temperature. The base neutralizes the hydrochloride salt and deprotonates the carboxylic acid.

  • Activation: Add HATU (1.1-1.2 eq) to the reaction mixture and stir for another 10-15 minutes. This forms the activated O-acylisourea intermediate.

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-1-methylazepane-2-carboxamide.

Rationale for Reagent Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and works well for a broad range of amines, including those that are less nucleophilic.

  • DIPEA: A non-nucleophilic organic base used to neutralize the hydrochloride salt and facilitate the formation of the activated ester without competing in the coupling reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and facilitating the coupling reaction.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are anhydrous. The activated ester is sensitive to moisture. Consider increasing the equivalents of the coupling reagent and amine.

  • Side Reactions: If the amine is sterically hindered, the reaction may be sluggish. Gentle heating (40-50 °C) may be required.

Application 2: Ester Formation for Prodrug and Library Synthesis

Esterification of the carboxylic acid provides another avenue for diversification. Ester derivatives can be used to generate libraries for screening or to develop prodrugs with modified pharmacokinetic properties.

Similar to amide formation, direct esterification of a carboxylic acid with an alcohol under neutral conditions is generally not feasible. Acid-catalyzed esterification (Fischer esterification) is a classic method but may not be suitable for substrates with acid-labile functional groups.[5] Milder, coupling reagent-mediated methods are often preferred in a drug discovery setting.

Caption: General workflow for ester library synthesis.

This protocol outlines a general procedure for the esterification of this compound with an alcohol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Alcohol of interest

  • EDC hydrochloride

  • DMAP

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the alcohol (1.2 eq).

  • Dissolution and Neutralization: Dissolve the solids in anhydrous DCM. Add TEA (2.2 eq) to neutralize the hydrochloride salt and deprotonate the carboxylic acid. Stir for 10 minutes at room temperature.

  • Catalyst and Coupling Agent Addition: Add DMAP (0.1 eq) followed by EDC hydrochloride (1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyl 1-methylazepane-2-carboxylate.

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, which can simplify work-up.

  • DMAP: A highly effective nucleophilic catalyst for esterification reactions.

  • TEA: A common organic base used to neutralize the hydrochloride salt.

  • DCM: A versatile, relatively non-polar solvent suitable for a wide range of organic reactions.

Troubleshooting:

  • Incomplete Reaction: For sterically hindered alcohols, the reaction may require longer reaction times or gentle heating.

  • Formation of N-acylurea byproduct: This can occur if the activated intermediate reacts with another molecule of EDC. Using the stated stoichiometry and adding the alcohol before or concurrently with EDC can minimize this.

Conclusion

This compound is a highly valuable and versatile scaffold for drug discovery. Its conformational flexibility and the presence of a readily derivatizable carboxylic acid handle make it an ideal starting point for the synthesis of diverse compound libraries. The protocols outlined above for amide and ester formation provide a solid foundation for researchers to explore the chemical space around this privileged azepane core. Careful consideration of the reaction conditions, particularly the choice of base and coupling reagent, will enable the efficient and successful synthesis of novel compounds with the potential for a wide range of biological activities.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 10, 2026, from [Link]

  • Sharma, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(18), 151829.
  • Neises, B., & Steglich, W. (1978).
  • The Organic Chemistry Tutor. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 10, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved January 10, 2026, from [Link]

Sources

Application Note & Protocol: Strategies for Efficient Amide Coupling with 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amide bond formation is one of the most critical and frequently performed transformations in medicinal chemistry and drug development.[1][2] While numerous protocols exist, substrates possessing significant steric hindrance or unique electronic properties, such as N-methylated cyclic amino acids, present considerable challenges.[3][4] This application note provides a comprehensive guide to the successful amide coupling of 1-Methylazepane-2-carboxylic acid hydrochloride, a sterically demanding secondary amino acid analog. We will dissect the underlying chemical principles, provide two robust, field-proven protocols using HATU and EDC/HOBt, and offer insights into troubleshooting and optimization.

Introduction: The Challenge of Hindered N-Methylated Cyclic Amino Acids

1-Methylazepane-2-carboxylic acid is a proline analog featuring an expanded seven-membered ring and an N-methyl group. These structural features introduce significant synthetic hurdles:

  • Steric Hindrance: The bulky azepane ring, coupled with the N-methyl group, sterically shields the carboxylic acid, impeding the approach of coupling reagents and the amine nucleophile. This is a known issue with proline analogs and other hindered substrates.[3][5]

  • Reduced Reactivity: N-methylated amino acids can be less reactive in certain coupling scenarios compared to their non-methylated counterparts.[6]

  • Hydrochloride Salt Form: The starting material is a hydrochloride salt, meaning the carboxylic acid must be effectively neutralized in situ by a non-nucleophilic base to generate the carboxylate anion required for activation.

Addressing these challenges requires a carefully selected coupling strategy that favors rapid activation and efficient reaction kinetics to outcompete potential side reactions.

Foundational Principle: Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[7] Therefore, amide coupling protocols rely on the activation of the carboxylic acid. This involves converting the carboxylate's hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

G cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation with Coupling Reagent Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Base Base Base->Carboxylic_Acid Deprotonation Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Nucleophilic Attack Amine R'-NH2 Amine->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling with HATU

For sterically demanding substrates, a high-performance uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice.[1] The exceptional efficiency of HATU is attributed to the formation of a highly reactive OAt-active ester and a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the transition state.[8]

HATU Reaction Mechanism

The reaction proceeds in two distinct stages within a single pot:

  • Activation: A non-nucleophilic base (typically DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted into the more stable OAt-active ester.[8][9]

  • Coupling: The amine nucleophile attacks the activated ester, forming the desired amide bond and releasing HOAt (1-hydroxy-7-azabenzotriazole).[9][10]

HATU_Mechanism RCOOH 1-Methylazepane- 2-carboxylic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate DIPEA DIPEA (Base) DIPEA->RCOOH HATU HATU Carboxylate->HATU Attacks ActiveEster OAt-Active Ester HATU->ActiveEster Forms TMU Tetramethylurea (Byproduct) HATU->TMU Releases Amide Final Amide Product ActiveEster->Amide HOAt HOAt (Byproduct) ActiveEster->HOAt Releases Amine Amine (R'-NH2) Amine->ActiveEster Attacks

Caption: Simplified HATU-mediated amide coupling workflow.

Step-by-Step Experimental Protocol (HATU)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add HATU (1.1-1.2 eq) to the solution and stir for 2-3 minutes.

  • Base Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq) dropwise. The excess base is crucial to neutralize the hydrochloride salt and facilitate the reaction.[10] Stir the mixture at room temperature for 15-30 minutes to ensure complete activation.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), water, and finally, saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Classic & Cost-Effective Coupling with EDC/HOBt

The carbodiimide-based method using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) is a widely used and economical approach.[1][11] EDC facilitates the formation of an O-acylisourea intermediate, which is susceptible to nucleophilic attack. The role of HOBt is critical; it traps the highly reactive intermediate to form an HOBt-active ester, which is more stable, less prone to side reactions, and reacts efficiently with the amine.[12][13]

Step-by-Step Experimental Protocol (EDC/HOBt)
  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1-0.2 M). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add a tertiary amine base such as Triethylamine (Et₃N) or DIPEA (2.5-3.0 eq) to the stirring solution.

  • EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cold reaction mixture.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with DCM or Ethyl Acetate.

    • Wash sequentially with 1 M HCl or 10% citric acid solution (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • The urea byproduct derived from EDC is water-soluble and is effectively removed during the aqueous washes.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Data Summary and Troubleshooting

The choice of protocol often depends on the value of the substrates and the difficulty of the specific coupling.

ParameterHATU ProtocolEDC/HOBt ProtocolRationale & Comments
Coupling Reagent HATU (1.1-1.2 eq)EDC·HCl (1.2 eq)HATU is more potent and faster, ideal for difficult couplings.[8] EDC is more economical.
Additive None (HOAt is part of HATU)HOBt (1.2 eq)HOBt suppresses side reactions and increases efficiency.[11]
Base DIPEA (3.0-4.0 eq)DIPEA or Et₃N (2.5-3.0 eq)DIPEA is more sterically hindered and less nucleophilic, often preferred. Excess is needed for HCl salt.
Solvent DMF, DCMDMF, DCMDMF is often better at solvating all components, but DCM can simplify work-up.
Temperature 0 °C to RT0 °C to RTStarting at 0 °C can help control any initial exotherm.
Reaction Time 2-16 hours12-24 hoursHATU reactions are typically significantly faster.
Byproduct Removal Aqueous washAqueous washBoth protocols generate water-soluble byproducts, simplifying purification.[13][14]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Insufficient base to neutralize HCl salt and drive the reaction.Ensure at least 2.5 equivalents of base are used. Use a stronger base if needed.
Incomplete activation due to moisture.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Steric hindrance is too great for the conditions.Switch from EDC/HOBt to HATU. Increase reaction temperature to 40-50 °C. Increase reaction time.
Multiple Spots on TLC Side reaction of the activated intermediate.Ensure the order of addition is correct. For EDC/HOBt, add EDC last to the cold solution.
Degradation of starting material or product.Run the reaction at a lower temperature for a longer period.
Difficulty in Purification Byproducts co-eluting with the product.Ensure thorough aqueous work-up to remove water-soluble byproducts before chromatography.

Conclusion

The successful amide coupling of this compound is readily achievable with a rational choice of reagents and careful execution. For high efficiency and rapid conversion, particularly with challenging amine partners, the HATU protocol is highly recommended. For a more economical approach that is effective for many substrates, the EDC/HOBt protocol provides a reliable alternative. In both cases, the use of a sufficient excess of a non-nucleophilic base to neutralize the hydrochloride salt is a critical parameter for success. These protocols provide drug development professionals and research scientists with robust starting points for the synthesis of novel molecules incorporating this sterically hindered scaffold.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Amide Bond Activation of Biological Molecules - MDPI. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing). [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - NIH. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Synthesis of N-substituted peptide amides - Google P
  • Synthesis of Peptides Containing Proline Analogues. [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0] | Chemsigma. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • 1-methylazepane-2-carboxylic acid - Chem-Tools. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC - NIH. [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of 1-Methylazepane-2-carboxylic acid hydrochloride. As a crucial building block in pharmaceutical synthesis and drug development, verifying its identity, purity, and quality is paramount. This application note moves beyond a simple listing of methods to explain the scientific rationale behind procedural choices, ensuring robust and reliable results. The methodologies detailed herein are grounded in established analytical principles and align with international regulatory expectations, such as the ICH guidelines, to ensure data integrity. We cover a multi-modal approach encompassing chromatographic, spectroscopic, and elemental analysis techniques, providing researchers, scientists, and quality control professionals with the necessary tools for complete characterization.

Introduction

This compound is a heterocyclic compound featuring a seven-membered azepane ring, a carboxylic acid group, and a tertiary amine functionalized as a hydrochloride salt. This unique structure makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of a chiral center at the C2 position, along with its ionic and polar nature, presents specific challenges for analytical characterization.

Ensuring the structural integrity, isomeric and chemical purity, and accurate quantification of this compound is a critical step in any research or development pipeline. A failure to do so can have significant downstream consequences, impacting reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final drug product. This guide establishes a self-validating analytical framework to provide a high degree of confidence in the quality of this compound.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting and optimizing analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Form Solid
InChI Key PHHCDXJJVBJPQT-UHFFFAOYSA-N
SMILES String O=C(O)C1N(CCCCC1)C.[H]Cl

Note: Properties such as melting point and solubility should be determined experimentally on a batch-specific basis as part of a comprehensive characterization.

Integrated Analytical Workflow

A multi-technique approach is required for unambiguous characterization. The following workflow illustrates the logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_Purity Purity & Assay cluster_Structure Structural Elucidation & Identity cluster_Confirmation Elemental Confirmation cluster_Validation Method Validation HPLC HPLC-UV/DAD (Purity, Assay) MS Mass Spectrometry (Molecular Weight) HPLC->MS ICH ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) HPLC->ICH GC_MS GC-MS (Volatile Impurities, Requires Derivatization) NMR NMR Spectroscopy (¹H, ¹³C) (Primary Structure) NMR->MS Confirms Mass FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Confirms Groups EA Elemental Analysis (CHN + Cl) (Empirical Formula) EA->MS Confirms Formula Start Test Sample: 1-Methylazepane-2-carboxylic acid hydrochloride Start->HPLC Start->NMR Start->FTIR Start->EA

Caption: Integrated workflow for comprehensive characterization.

Chromatographic Analysis for Purity and Assay

Chromatography is the cornerstone for determining the purity of the compound and quantifying its concentration (assay).

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Rationale: Reversed-phase HPLC is the preferred method for analyzing polar, non-volatile compounds like amino acid hydrochlorides. The hydrochloride salt is soluble in aqueous mobile phases, and the carboxylic acid provides a chromophore for UV detection, albeit at lower wavelengths. A Diode Array Detector (DAD) is recommended to assess peak purity and identify potential co-eluting impurities.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as needed for linearity studies.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of the carboxyl group, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte from the C18 column.
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% BA gradient is used to ensure elution of the main peak with good resolution from any potential late-eluting, non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection DAD, 210 nmThe carboxyl group provides UV absorbance at low wavelengths. Monitor 200-400 nm for impurity profiling.
  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.[1]

  • Data Analysis: Determine purity by area percent calculation. For assay, use a multi-level calibration curve prepared from a certified reference standard.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most definitive structural information, allowing for the mapping of the carbon-hydrogen framework. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. These techniques are fundamental for absolute structural confirmation.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility.

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra. The labile protons (acidic OH and amine NH) may exchange with D₂O and might not be observed.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Expected Chemical Shifts (Predicted):

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity / Notes
Carboxyl (C=O)~10-12 (if in DMSO)~170-175Broad singlet (¹H), not observed in D₂O.
C2-H~3.5-4.0~65-70Doublet of doublets. Chiral center.
N-CH₃~2.8-3.2~40-45Singlet.
Azepane Ring CH₂~1.5-3.5~25-55Complex multiplets due to ring conformation.

Note: Actual shifts should be confirmed experimentally. 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment.[2]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identity confirmation. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized molecule.

Protocol:

  • Instrumentation: Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample directly or analyze the eluent from the HPLC system. Acquire spectra in positive ion mode.

  • Data Analysis:

    • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ of the free base (1-Methylazepane-2-carboxylic acid).

    • Calculation: The free base formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol . The expected m/z for [M+H]⁺ is approximately 158.12.

    • High-resolution mass spectrometry will provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and simple technique to confirm the presence of key functional groups, serving as a fingerprint for the molecule.

Protocol:

  • Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

    Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3000-2500O-H (Carboxylic Acid)Stretching (broad)
~2700-2250N⁺-H (Amine Salt)Stretching (broad)
~2950-2850C-H (Aliphatic)Stretching
~1730-1700C=O (Carboxylic Acid)Stretching[3][4]
~1465C-H (Aliphatic)Bending
~1250-1000C-NStretching

Elemental Analysis

Rationale: Elemental analysis provides the empirical formula of the compound by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. For a hydrochloride salt, analysis of Chlorine is also essential. This technique confirms the bulk composition of the sample and complements the structural information from spectroscopy.[5][6]

Protocol:

  • Instrumentation: CHN Elemental Analyzer; separate method for chlorine (e.g., ion chromatography after combustion).

  • Sample Preparation: Provide a few milligrams of the pure, dried sample.

  • Data Analysis: Compare the experimentally determined weight percentages with the theoretical values.

    Table 5: Theoretical Elemental Composition of C₈H₁₆ClNO₂

ElementTheoretical Weight %
Carbon (C)49.61%
Hydrogen (H)8.33%
Chlorine (Cl)18.30%
Nitrogen (N)7.23%
Oxygen (O)16.52%

Acceptance criteria are typically within ±0.4% of the theoretical value.

Method Validation Principles

Any analytical method used for quality control, especially in a regulated environment, must be validated to prove it is fit for its intended purpose. The validation should be conducted according to ICH Q2(R2) guidelines.[7][8][9]

Validation_Pyramid cluster_Assay Quantitative Tests (Assay, Impurities) cluster_Identity Identification Tests cluster_Performance Method Performance Accuracy Accuracy (% Recovery) Robustness Robustness (Minor variations in method parameters) Accuracy->Robustness Precision Precision (Repeatability, Intermediate) Quantitation LOQ / LOD Precision->Quantitation Precision->Robustness Linearity Linearity (Correlation Coefficient) Range Range Linearity->Range Linearity->Robustness Range->Robustness Quantitation->Robustness Specificity Specificity (Discrimination from related substances) Specificity->Accuracy Specificity->Precision Specificity->Linearity Specificity->Robustness SystemSuitability System Suitability (Ensures system performance) Robustness->SystemSuitability

Caption: Key parameters for analytical method validation per ICH Q2(R2).

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Sigma-Aldrich. This compound AldrichCPR.
  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • Houben-Weyl. (N.D.). Azepines. In Methods of Organic Chemistry, Vol. E 9b/Part 1.
  • Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.
  • U.S. Pharmacopeia. Amino acid analysis.
  • RJPN. (2020).
  • Rutledge, J. C., & Rudy, J. (1987). HPLC qualitative amino acid analysis in the clinical laboratories.
  • Elementar.
  • Ma, T.S. (2003). Elemental Analysis, Organic Compounds.
  • JASCO Inc. Detection of Amino Acids Using HPLC with CD Detection.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC.
  • Sigma-Aldrich. Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • Gershevitz, O., & Sukenik, C. N. (2004). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society.
  • Hirsch, R., et al. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry.
  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
  • ResearchGate. (2025). FTIR spectrum of C12, C14 and C16 MES.

Sources

A Robust HILIC-UV Method for the Quantification of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 1-Methylazepane-2-carboxylic acid hydrochloride

Abstract

This application note presents a detailed protocol for the analysis of this compound, a polar cyclic amino acid derivative. Due to its high polarity and lack of a strong UV chromophore, this compound presents a significant challenge for traditional reversed-phase HPLC methods. We have developed and outlined a robust method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with low-wavelength UV detection. This approach provides excellent retention, symmetrical peak shape, and reliable quantification without the need for complex derivatization or ion-pairing agents. This guide provides a comprehensive overview of the method development rationale, a step-by-step experimental protocol, and system validation parameters, making it suitable for researchers, scientists, and drug development professionals in quality control and research environments.

Introduction and Method Development Rationale

This compound is a key chemical building block used in the synthesis of various pharmaceutical compounds. Accurate quantification is critical for ensuring the quality of starting materials and for monitoring reaction kinetics. The molecule's structure, featuring a saturated seven-membered ring with a tertiary amine and a carboxylic acid, renders it highly polar and zwitterionic across a wide pH range.

The Challenge of Analysis

Conventional reversed-phase (RP) HPLC is often the first choice for small molecule analysis. However, highly polar compounds like this compound exhibit little to no retention on non-polar stationary phases (e.g., C18), eluting at or near the solvent front.[1][2] While techniques like ion-pair chromatography can enhance retention, they introduce complexity, often lead to baseline instability, are incompatible with mass spectrometry (MS), and may require extensive column equilibration. Pre- or post-column derivatization to attach a chromophore is another option but adds time-consuming steps and can introduce analytical variability.[3][4]

The HILIC Solution

To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the most effective mode of separation. HILIC utilizes a polar stationary phase (e.g., amide, cyano, or unbonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[5] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[3] More polar analytes, like our target compound, partition more strongly into the aqueous layer, resulting in greater retention.[6] This approach is ideal for analyzing polar and ionic analytes in their native state and is highly compatible with mass spectrometry due to the use of volatile mobile phases.[7][8]

For this application, an amide-based stationary phase is proposed, as it provides robust and reproducible retention for a wide range of polar compounds, including amino acids. The mobile phase consists of acetonitrile and an aqueous buffer of ammonium formate adjusted to an acidic pH with formic acid. This buffer system ensures the protonation of the tertiary amine and suppresses the dissociation of the carboxylic acid, leading to a single ionic species that chromatographs with a sharp, symmetrical peak. The use of volatile buffers like ammonium formate also makes this method readily transferable to an LC-MS system for higher sensitivity and specificity.[3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A HILIC Amide-based column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is recommended.

  • Reagents:

    • This compound reference standard (Sigma-Aldrich, CAS: 1214079-50-1 or equivalent)[9]

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Glassware: Class A volumetric flasks and pipettes.

  • Sample Filtration: 0.22 µm PVDF or nylon syringe filters.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
Column HILIC Amide, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 15% Mobile Phase A : 85% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 205 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (Aqueous): To prepare 1 L, dissolve 0.63 g of ammonium formate in 1 L of Type I water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This diluent is chosen to ensure solubility and compatibility with the HILIC mobile phase.

  • Working Standard and Sample Preparation: Prepare working standards by serial dilution of the stock solution using the mobile phase as the diluent. Samples should also be diluted with the mobile phase to fall within the calibration range. All solutions should be filtered through a 0.22 µm syringe filter prior to injection.

System Validation and Data Presentation

To ensure the trustworthiness of the method, a series of system suitability and validation tests should be performed. The following tables present example data for guidance.

System Suitability Test (SST)

System suitability is evaluated by making five replicate injections of a working standard solution.

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) ≤ 1.51.1
Theoretical Plates (N) > 20004500
RSD of Retention Time ≤ 1.0%0.2%
RSD of Peak Area ≤ 2.0%0.7%
Method Linearity

Linearity was assessed by analyzing five calibration standards ranging from 0.05 mg/mL to 0.5 mg/mL.

Concentration (mg/mL)Peak Area (mAU*s)
0.05125.4
0.10251.2
0.20503.5
0.35879.1
0.501255.8
Correlation (r²) ≥ 0.999

HPLC Analysis Workflow

The entire analytical process, from sample preparation to final data analysis, is a structured workflow designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards HPLC_System HPLC System (Pump, Injector, Oven, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Weigh, Dissolve & Dilute Sample Sample_Prep->HPLC_System Inject Mobile_Phase_Prep Prepare and Degas Mobile Phases Mobile_Phase_Prep->HPLC_System Inject Data_Acquisition Chromatographic Data Acquisition (CDS) HPLC_System->Data_Acquisition Signal Integration Peak Integration & Identification Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: A flowchart of the complete HPLC analytical workflow.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Mismatch between sample diluent and mobile phase; Column contamination.Ensure sample/standard diluent is the mobile phase or weaker. Flush the column with a strong solvent (e.g., 50:50 Water:Acetonitrile).
Retention Time Drift Inadequate column equilibration; Mobile phase composition change; Temperature fluctuation.Equilibrate the column for at least 30 minutes with the mobile phase. Prepare fresh mobile phase. Ensure stable column oven temperature.
Low Signal/No Peak Incorrect detector wavelength; Low sample concentration; Injection error.Verify detector is set to 205 nm. Check standard/sample preparation calculations. Purge the injector and check for leaks.

Conclusion

The HILIC-UV method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By leveraging the principles of hydrophilic interaction chromatography, this protocol successfully overcomes the retention challenges posed by this polar analyte on traditional reversed-phase columns. The method is straightforward, avoids cumbersome derivatization procedures, and utilizes a mobile phase that can be easily adapted for LC-MS analysis, offering a versatile tool for quality control and research applications in the pharmaceutical industry.

References

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Janssen, C. F., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Sarhat, E. (2017). Response to "How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?". ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Digital Commons @ Liberty University. Retrieved from [Link]

Sources

NMR spectroscopy for purity assessment of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-NMR-028

Quantitative Purity Determination of 1-Methylazepane-2-carboxylic acid hydrochloride using ¹H NMR Spectroscopy

Abstract

This application note details a robust and validated method for the quantitative purity assessment of this compound, an important building block in pharmaceutical synthesis, using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The described protocol leverages the direct proportionality between NMR signal intensity and the number of corresponding nuclei to achieve a highly accurate and precise purity determination without the need for a specific reference standard of the analyte.[1][2][3] This method is established in accordance with principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and validated following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]

Introduction: The Rationale for qNMR in Pharmaceutical Quality Control

In the development and manufacturing of active pharmaceutical ingredients (APIs) and their intermediates, rigorous purity assessment is paramount to ensure safety and efficacy. Traditional chromatographic methods, while powerful, often rely on reference standards for each impurity, which may not always be available. Quantitative NMR (qNMR) has emerged as a primary analytical method, recognized by regulatory bodies for its unique advantages.[1][8] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[2][9][10] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity.[11]

This compound is a heterocyclic compound whose purity is critical for downstream applications. This note provides a comprehensive, field-proven protocol for its purity determination, emphasizing the causality behind experimental choices to ensure a self-validating and trustworthy methodology.

Principle of the Method

The purity of the analyte, this compound, is determined by comparing the integral of a characteristic, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. The internal standard method is chosen for its superior accuracy, as it inherently corrects for variations in sample volume and spectrometer performance.[12] The purity is calculated using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : this compound

  • std : Internal Standard

Materials and Methods

Materials and Reagents
  • Analyte: this compound (Molecular Weight: 193.67 g/mol )

  • Internal Standard: Maleic acid (Certified Reference Material, Purity ≥ 99.5%, Molecular Weight: 116.07 g/mol )

  • Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

Rationale for Selection of Internal Standard and Solvent

The choice of internal standard is critical for the success of a qNMR experiment.[13] Maleic acid was selected based on the following criteria:

  • High Purity and Stability: It is available as a certified reference material with a well-documented high purity and is chemically stable, ensuring it does not react with the analyte or solvent.[14]

  • Signal Simplicity and Resolution: It produces a sharp singlet in the ¹H NMR spectrum in a region that does not overlap with the analyte signals.[14] The two olefinic protons of maleic acid give a single, intense resonance at approximately 6.3 ppm in D₂O, which is well-separated from the aliphatic signals of the analyte.

  • Solubility: It is readily soluble in D₂O, the same solvent used for the analyte, ensuring a homogeneous solution necessary for accurate quantification.[14]

Deuterium oxide (D₂O) was chosen as the solvent because both the analyte (a hydrochloride salt) and the internal standard (a dicarboxylic acid) are highly soluble in it. This prevents issues with line broadening and poor integration that can arise from incomplete dissolution.[14]

Instrumentation
  • NMR Spectrometer: 500 MHz (or higher) equipped with a 5 mm probe.

  • Analytical Balance: Capable of weighing to ± 0.01 mg.

  • Volumetric Glassware: Class A.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis a Accurately weigh ~20 mg of 1-Methylazepane-2-carboxylic acid HCl c Transfer both solids to the same vial a->c b Accurately weigh ~10 mg of Maleic Acid (Internal Standard) b->c d Dissolve in ~0.7 mL of D₂O c->d e Transfer to a 5 mm NMR tube d->e f Insert sample into spectrometer e->f g Lock, Tune, and Shim f->g h Acquire ¹H NMR spectrum using optimized parameters g->h i Apply Fourier Transform h->i j Phase and Baseline Correction i->j k Integrate selected analyte and standard signals j->k l Calculate purity using the qNMR equation k->l

Caption: Workflow for qNMR Purity Assessment.

Detailed Protocol: Sample Preparation
  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using an analytical balance. Record the exact mass.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) and transfer it quantitatively to the same vial. Record the exact mass.

  • Add approximately 0.7 mL of D₂O to the vial.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the resulting solution to a 5 mm NMR tube.

Detailed Protocol: NMR Data Acquisition

To ensure the quantitative nature of the experiment, specific acquisition parameters must be carefully optimized.[11]

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the D₂O solvent.

  • Tune and match the probe to the sample.

  • Perform automated or manual shimming to achieve optimal magnetic field homogeneity, characterized by sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using the parameters outlined in Table 1. The relaxation delay (D1) is the most critical parameter for quantification. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified to ensure complete relaxation and a linear signal response.[13]

Table 1: Optimized ¹H NMR Acquisition Parameters

ParameterValueRationale
Spectrometer Frequency500 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Angle (pw)90°A 90° pulse ensures maximum signal intensity for quantification.[15]
Relaxation Delay (D1)30 sEnsures full relaxation of all protons, including the slower-relaxing standard signal.
Acquisition Time (aq)≥ 3 sProvides adequate data points across each peak for accurate integration.[3]
Number of Scans (ns)≥ 16Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1).
Spectral Width (sw)16 ppmCovers the entire expected chemical shift range.
Temperature298 KMaintained at a constant temperature to avoid chemical shift drift.

Data Processing and Analysis

Accurate data processing is as crucial as data acquisition for reliable qNMR results.[15]

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected signals. For this compound, the signal corresponding to the N-methyl protons (a singlet) is often a good choice due to its simplicity and clear separation from other signals. For maleic acid, integrate the singlet corresponding to the two olefinic protons.

  • Use the integral values and the recorded masses in the purity equation to calculate the final purity of the analyte.

Expected Results and Discussion

The ¹H NMR spectrum of a carboxylic acid typically shows the acidic proton at a very downfield chemical shift, often around 10-12 ppm.[16][17] Protons on the carbon alpha to the carboxyl group are expected in the 2-3 ppm range.[17] The N-methyl group of this compound will appear as a singlet, likely in the 2.5-3.5 ppm region. The protons on the azepane ring will appear as a series of multiplets in the aliphatic region.

Figure 1: Representative Structures and Quantified Protons

G cluster_0 1-Methylazepane-2-carboxylic acid HCl (Analyte) cluster_1 Maleic Acid (Internal Standard) Analyte Analyte label_analyte N-CH₃ (Singlet, 3H) Quantification Signal Standard Standard label_standard CH=CH (Singlet, 2H) Quantification Signal

Caption: Structures of analyte and internal standard.

Table 2: Example Purity Calculation

ParameterAnalyteInternal Standard
Mass (m)20.15 mg10.05 mg
Molecular Weight (M)193.67 g/mol 116.07 g/mol
Number of Protons (N)3 (N-CH₃)2 (CH=CH)
Integral Value (I)1.521.00
Purity (P)To be calculated 99.8%

Using the formula: Purity (%) = (1.52 / 1.00) * (2 / 3) * (193.67 / 116.07) * (10.05 / 20.15) * 99.8% Purity (%) = 1.52 * 0.6667 * 1.6685 * 0.4988 * 99.8% Purity (%) = 84.2%

Method Validation

The described qNMR method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][6][7] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and standard quantification signals.

  • Linearity: Assessed by preparing samples at five different concentration levels and demonstrating a linear relationship between the concentration ratio and the integral ratio.

  • Accuracy: Determined by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.

  • Precision (Repeatability and Intermediate Precision): Evaluated by performing multiple measurements on the same homogeneous sample under the same and different conditions (e.g., different days, different analysts).

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Conclusion

Quantitative ¹H NMR spectroscopy provides a direct, accurate, and reliable method for determining the purity of this compound. The protocol described in this application note is robust, grounded in established principles, and adheres to regulatory expectations.[5][18] By carefully selecting the internal standard, solvent, and acquisition parameters, this qNMR method can be readily implemented in a quality control or research setting, providing high-quality data for drug development and manufacturing professionals.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. USP-BPEP. [Link]

  • <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. European Compliance Academy (ECA). [Link]

  • What is qNMR (quantitative NMR) ? JEOL Ltd. [Link]

  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. SciELO. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • 1-Methylazepane;hydrochloride. PubChem. [Link]

  • Carboxylic Acid. Amar Shaheed Baba Ajit Singh Jujhar Singh Memorial College of Pharmacy. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • ¹H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl₃, 400 MHz). ResearchGate. [Link]

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large-scale synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride

Introduction

This compound is a saturated heterocyclic compound belonging to the class of cyclic α-amino acids. The azepane ring is a seven-membered nitrogen-containing heterocycle that is a common structural motif in a wide array of pharmacologically active molecules and natural products. The incorporation of this scaffold can significantly influence the physicochemical and biological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile. As a substituted amino acid, this compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of novel peptide mimics and other complex molecular architectures. The development of a robust and scalable synthetic route to this compound is therefore of considerable interest to researchers in both academic and industrial settings.

This document provides a detailed guide for the , designed for researchers, scientists, and professionals in drug development. The protocol is based on well-established chemical transformations, prioritizing scalability, efficiency, and safety.

Synthetic Strategy: A Rationale for the Chosen Pathway

The synthesis of this compound can be efficiently achieved through the N-methylation of a suitable precursor, followed by conversion to its hydrochloride salt. While several methods exist for the synthesis of the core azepane ring, such as ring-expansion reactions of proline or piperidine derivatives, a more direct approach for large-scale production is to start from a commercially available or readily accessible azepane-2-carboxylic acid derivative.[1][2][3]

For the crucial N-methylation step, the Eschweiler-Clarke reaction presents a highly advantageous strategy for industrial-scale synthesis.[4][5][6] This classical method utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The key benefits of this approach include:

  • Cost-effectiveness: The reagents, formaldehyde and formic acid, are inexpensive and readily available in bulk quantities.

  • High Efficiency: The reaction typically proceeds to completion with high yields.

  • Selectivity: The Eschweiler-Clarke reaction selectively produces the tertiary amine without the formation of over-methylated quaternary ammonium salts, which can be a side reaction with other methylating agents like methyl iodide.[4]

  • Scalability: The reaction conditions are generally mild and amenable to large-scale reactor setups.

An alternative, yet also effective, method is reductive amination using formaldehyde and a hydride reducing agent such as sodium borohydride.[7][8] While this method is also widely used, the Eschweiler-Clarke reaction is often preferred for its operational simplicity on a large scale.

The final step, the formation of the hydrochloride salt, is a straightforward acid-base reaction that facilitates the isolation and purification of the final product as a stable, crystalline solid.

Experimental Protocols

Part 1: N-methylation of Azepane-2-carboxylic acid via Eschweiler-Clarke Reaction

This protocol details the synthesis of 1-Methylazepane-2-carboxylic acid from Azepane-2-carboxylic acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Azepane-2-carboxylic acid143.181.0 kg6.98
Formaldehyde (37% aq. solution)30.031.7 L~21
Formic acid (98-100%)46.031.7 L~45
Deionized water18.02As needed-
Toluene92.14As needed-
Hydrochloric acid (concentrated)36.46As needed-
Sodium hydroxide40.00As needed-

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add Azepane-2-carboxylic acid (1.0 kg, 6.98 mol).

  • Reagent Addition: Under continuous stirring, add formic acid (1.7 L, ~45 mol) to the reactor. A mild exotherm may be observed. Following this, slowly add the 37% aqueous formaldehyde solution (1.7 L, ~21 mol).

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by TLC or LC-MS until the starting material is consumed. Carbon dioxide evolution will be observed during the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to adjust the pH to ~1. This will protonate the product and any remaining formic acid.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess formic acid, water, and formaldehyde. This is a critical step and should be performed in a well-ventilated fume hood. The residue will be a viscous oil or a semi-solid.

  • Purification: Dissolve the residue in a minimal amount of deionized water and adjust the pH to the isoelectric point of 1-Methylazepane-2-carboxylic acid (approximately pH 3-4) using a concentrated sodium hydroxide solution. This will cause the product to precipitate. The precipitate can be collected by filtration, washed with cold water, and then with a water-miscible organic solvent like acetone to aid drying. Alternatively, the product can be extracted into an organic solvent at a suitable pH.

Part 2: Formation of this compound

Procedure:

  • Dissolution: Dissolve the crude 1-Methylazepane-2-carboxylic acid obtained from Part 1 in a suitable organic solvent such as isopropanol or ethanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in isopropanol) or bubble anhydrous HCl gas through the solution until the pH is strongly acidic (pH < 2).

  • Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization can be promoted by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Salt Formation cluster_final Final Product A Azepane-2-carboxylic acid B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) A->B Reagents C 1-Methylazepane-2-carboxylic acid B->C Reaction & Work-up D HCl Addition C->D Purification E This compound D->E Crystallization

Caption: Overall workflow for the synthesis of this compound.

EschweilerClarkeMechanism cluster_mechanism Eschweiler-Clarke Reaction Mechanism Amine R2NH (Azepane-2-carboxylic acid) Iminium [R2N=CH2]+ (Iminium ion) Amine->Iminium + Formaldehyde, -H2O Formaldehyde CH2O MethylatedAmine R2N-CH3 (1-Methylazepane-2-carboxylic acid) Iminium->MethylatedAmine + Formic Acid (hydride source) FormicAcid HCOOH CO2 CO2 FormicAcid->CO2 - [H-] Proton H+

Caption: Simplified mechanism of the Eschweiler-Clarke N-methylation.

Safety Precautions

  • General: All operations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. Avoid inhalation of vapors and contact with skin and eyes.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care and avoid inhalation of vapors.

  • Sodium Borohydride (if used as an alternative): Sodium borohydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas.[9][10][11] It should be handled in a dry, inert atmosphere.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle in a fume hood with appropriate PPE.

Characterization

The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound. The presence of the N-methyl group and the protons of the azepane ring will be characteristic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid and the amine salt.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A suitable method should be developed to separate the product from any starting materials or byproducts.[12]

References

  • Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria. RSC Publishing. 2023-06-06. Available from: [Link]

  • An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. ResearchGate. Available from: [Link]

  • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET - Sodium borohydride. Eurofins. 2010-01-29. Available from: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]

  • Eschweiler-Clarke Reaction. SynArchive. Available from: [Link]

  • Reductive amination of amines with formaldehyde ?. ResearchGate. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.

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Application Notes & Protocols: 1-Methylazepane-2-carboxylic acid hydrochloride in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Proline Analog for Modern Organic Synthesis

This document provides a technical guide for researchers, chemists, and drug development professionals on the potential applications of 1-Methylazepane-2-carboxylic acid hydrochloride as an organocatalyst in asymmetric synthesis. While direct literature on this specific azepane derivative is emerging, its structural analogy to the well-established catalyst, L-proline, allows for a robust, predictive framework for its application in key carbon-carbon bond-forming reactions. This guide synthesizes decades of research on proline catalysis to provide detailed protocols and mechanistic insights relevant to its N-methylated, ring-expanded analog.

Introduction: Beyond Proline, The Rationale for Structural Analogs

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of synthesis, standing alongside biocatalysis and metal catalysis.[1][2] The amino acid L-proline is arguably the "simplest enzyme," capable of catalyzing a wide array of reactions with high stereoselectivity, including aldol, Mannich, and Michael reactions.[3][4][5] Its success stems from its bifunctional nature, possessing both a secondary amine for enamine/iminium activation and a carboxylic acid for directing stereochemistry through hydrogen bonding.[4][6]

The exploration of proline derivatives is a mature field aimed at enhancing catalytic activity, modifying selectivity, and improving solubility in common organic solvents.[7][8] Structural modifications, such as N-substitution and ring size alteration, are key strategies. This compound represents two such modifications:

  • N-Methylation: Alters the steric and electronic environment of the nitrogen, potentially influencing the stability and reactivity of catalytic intermediates.

  • Azepane Ring: A seven-membered ring, compared to proline's five-membered pyrrolidine ring. This increased ring size and flexibility can significantly alter the conformation of the transition state, potentially leading to different or improved stereochemical outcomes.

This guide will leverage the foundational knowledge of proline catalysis to outline the application of this promising analog.

The Mechanistic Core: Enamine and Iminium Catalysis

The catalytic power of proline and its derivatives in reactions involving carbonyl compounds is rooted in two primary activation modes: enamine and iminium ion formation.[1][9] 1-Methylazepane-2-carboxylic acid is expected to operate via the same fundamental cycles.

A. Enamine Catalysis (for Carbonyl Nucleophiles) In this cycle, the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine is a more potent nucleophile than the corresponding enol or enolate. The carboxylic acid moiety of the catalyst plays a crucial role in the subsequent stereoselective attack on an electrophile by forming a rigid, hydrogen-bonded transition state.[4]

G cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst (1-Methylazepane-2-COOH) Enamine Chiral Enamine Intermediate Catalyst->Enamine - H₂O Iminium Iminium Ion Adduct Enamine->Iminium + Electrophile Product_Bound Product-Catalyst Complex Iminium->Product_Bound + H₂O (Hydrolysis) Product_Bound->Catalyst - Product Product Chiral Aldol/Mannich Product Product_Bound->Product Ketone Ketone/Aldehyde (Donor) Ketone->Catalyst + Aldehyde_E Aldehyde (Electrophile) Aldehyde_E->Enamine Water_in H₂O Water_out -H₂O

Caption: The general enamine catalytic cycle for proline-type catalysts.

B. Iminium Catalysis (for α,β-Unsaturated Electrophiles) For reactions like the Michael addition, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO of the electrophile, activating it for attack by a weak nucleophile.

Application Note I: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl motifs, which are prevalent in natural products and pharmaceuticals.[10][11] Proline and its derivatives excel in catalyzing the reaction between ketones (e.g., acetone, cyclohexanone) and various aldehydes.[12][13]

Rationale for Experimental Choices:

  • Solvent: Proline catalysis is often performed in polar aprotic solvents like DMSO or DMF to ensure solubility.[12] However, some derivatives show enhanced activity in less polar solvents like CH₂Cl₂.[14] The increased lipophilicity of 1-Methylazepane-2-carboxylic acid may favor the use of chlorinated solvents or ethers.

  • Catalyst Loading: Typically ranges from 5 to 30 mol%. Lower loadings are desirable for process efficiency. The larger azepane ring might create a more active catalytic site, potentially allowing for lower loadings.

  • Temperature: Reactions are often run at room temperature or slightly below to balance reaction rate and enantioselectivity.

Protocol: General Procedure for Asymmetric Aldol Reaction Screening

  • Preparation: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the aldehyde (0.2 mmol, 1.0 equiv) and the ketone (1.0 mmol, 5.0 equiv).

  • Solvent Addition: Add the chosen solvent (0.4 mL, 0.5 M). Solvents to screen include DMSO, CH₂Cl₂, and Toluene.

  • Catalyst Addition: Add this compound (0.04 mmol, 20 mol%).

  • Reaction: Stir the mixture vigorously at room temperature (approx. 23 °C) for the specified time (typically 12-48 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or ¹H NMR spectroscopy.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL). Extract the mixture with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess (% ee) by chiral stationary phase HPLC or SFC.

Data Presentation: Representative Results for Proline-Catalyzed Aldol Reactions

CatalystDonorAcceptorSolventYield (%)ee (%)Reference
L-ProlineAcetonep-NitrobenzaldehydeDMSO6876[10]
L-ProlineCyclohexanonep-NitrobenzaldehydeDMSO9796[11]
Proline DerivativeCyclohexanoneBenzaldehydeCH₂Cl₂95>99[14]

This table serves as a benchmark for evaluating the performance of this compound.

Application Note II: The Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of nitrogen-containing compounds, providing direct access to chiral β-amino aldehydes and ketones.[1] These products are invaluable building blocks for synthesizing amino acids, alkaloids, and pharmaceutical agents.[15][16]

Rationale for Experimental Choices:

  • Substrates: The reaction typically involves an aldehyde or ketone donor, an aldehyde, and an amine, which pre-form an imine or generate it in situ. The use of pre-formed N-Boc or N-PMP protected imines is common and often leads to higher yields and selectivities.[1][14]

  • Catalyst Role: The catalyst forms an enamine with the donor ketone/aldehyde, which then attacks the electrophilic imine in a highly stereocontrolled manner.

Protocol: General Procedure for Asymmetric Mannich Reaction

  • Preparation: In a 10 mL round-bottom flask, dissolve the imine (0.5 mmol, 1.0 equiv) in the chosen solvent (2.5 mL, 0.2 M).

  • Reagent Addition: Add the aldehyde or ketone donor (1.0 mmol, 2.0 equiv).

  • Catalyst Introduction: Add this compound (0.05 mmol, 10 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 4 °C or room temperature) until the imine is consumed (monitor by TLC). Reaction times can vary from 4 to 72 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (5 mL) and brine (5 mL).

  • Purification & Analysis: Dry the organic phase over MgSO₄, concentrate, and purify by silica gel chromatography. Analyze the product for diastereo- and enantioselectivity using chiral HPLC.

Application Note III: The Asymmetric Michael Addition

The asymmetric Michael or conjugate addition is a robust method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[17] Organocatalytic versions using proline derivatives provide access to chiral 1,5-dicarbonyl compounds and their analogs.

Protocol: General Procedure for Asymmetric Michael Addition

  • Setup: To a vial with a stir bar, add the Michael acceptor (e.g., nitrostyrene, 0.25 mmol, 1.0 equiv) and this compound (0.05 mmol, 20 mol%).

  • Solvent and Donor: Add the solvent (e.g., CHCl₃, 0.5 mL) followed by the aldehyde or ketone donor (0.5 mmol, 2.0 equiv).

  • Reaction: Seal the vial and stir at room temperature for 24-96 hours.

  • Purification: Directly load the crude reaction mixture onto a silica gel column and elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.

  • Analysis: Determine the diastereomeric and enantiomeric ratios of the purified product by ¹H NMR and chiral HPLC, respectively.

Experimental Workflow for Catalyst Evaluation

When evaluating a novel catalyst like this compound, a systematic approach is crucial. The following workflow ensures reliable and comparable data.

Caption: A systematic workflow for screening a new organocatalyst.

Conclusion and Outlook

This compound stands as a promising, yet underexplored, candidate in the field of asymmetric organocatalysis. Its structural design—combining N-alkylation with ring expansion—provides a compelling rationale for its investigation. By applying the well-understood principles and protocols of proline catalysis, researchers can systematically evaluate its potential to offer unique reactivity, improved solubility, or novel stereoselectivity in the synthesis of complex chiral molecules. The protocols and frameworks provided herein serve as a launchpad for scientists and drug development professionals to unlock the potential of this and other next-generation proline-derived catalysts.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Mancinelli, M., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Hoyt, M. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Chemistry. [Link]

  • List, B., Hoang, L., & Martin, H. J. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]

  • Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Barbas III, C. F., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Wikipedia contributors. (2023). Proline organocatalysis. Wikipedia. [Link]

  • Al-Zoubi, R. M. (2014). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. PMC. [Link]

  • Shaikh, A. A., et al. (2024). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Journal of Heterocyclic Chemistry. [Link]

  • List, B. (2002). Proline-catalysed Mannich reactions of acetaldehyde. Nature. [Link]

  • List, B. (2004). Proline-catalyzed asymmetric reactions. Max Planck Society. [Link]

  • da Silva, R. O., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • Ley, S. V., et al. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal. [Link]

  • Mitchell, C. E. T., et al. (2004). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. RSC Publishing. [Link]

  • LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Mancinelli, M., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • Burgey, C. S., et al. (2003). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. PubMed. [Link]

  • Wang, W., et al. (2005). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. ACS Publications. [Link]

  • Martelli, L. S. R., et al. (2023). Asymmetric Mannich reaction catalyzed by (L)- or (D)-proline (11). ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2018). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Alemán, J., & Cabrera, S. (2013). Applications of asymmetric organocatalysis in medicinal chemistry. PubMed. [Link]

  • Wang, Y., et al. (2021). A squaramide-catalysed asymmetric cascade Michael addition/acyl transfer reaction between unsaturated benzothiophenones and α-nitroketones. Organic & Biomolecular Chemistry. [Link]

  • Alemán, J., & Cabrera, S. (2013). Applications of asymmetric organocatalysis in medicinal chemistry. Semantic Scholar. [Link]

  • Yingxian, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. ResearchGate. [Link]

  • Macmillan Group. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. [Link]

  • ResearchGate. (n.d.). Optimization of the asymmetric Michael addition. [Link]

  • Hughes, D. L. (2021). Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature. ResearchGate. [Link]

  • Yingxian, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

  • Wang, C., et al. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. PubMed. [Link]

  • Zhang, X., et al. (2023). Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes. MDPI. [Link]

  • PubChem. 1-Methylazepane;hydrochloride. [Link]

  • Wang, Z., et al. (2019). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed. [Link]

  • Chemsigma. 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. [Link]

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Application Note: Derivatization of 1-Methylazepane-2-carboxylic acid hydrochloride for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 1-Methylazepane-2-carboxylic acid hydrochloride, a scaffold featuring a desirable high-Fsp³ character for modern drug discovery. We present detailed protocols for creating a diverse library of compounds suitable for high-throughput screening (HTS) by targeting its key functional groups. Methodologies include robust amide and ester formations at the C2-carboxylic acid and an advanced strategy involving N-demethylation followed by re-alkylation to introduce diversity at the N1 position. The rationale behind reagent selection, reaction optimization, and workflow design is discussed to equip researchers in drug development with the necessary tools to leverage this valuable chemical starting material.

Introduction: The Value of the Azepane Scaffold in Drug Discovery

In the landscape of early-stage drug discovery, the structural characteristics of screening compounds are a critical determinant of success. Saturated heterocyclic scaffolds have gained significant attention for their ability to provide three-dimensional complexity, which can lead to improved target selectivity and better physicochemical properties compared to flat, aromatic systems. The 1-Methylazepane-2-carboxylic acid core is an exemplary starting point for library synthesis. Its seven-membered saturated ring system offers a flexible yet constrained conformation, populating a chemical space rich in sp³-hybridized carbons.

High-throughput screening (HTS) is a cornerstone of modern lead generation, enabling the rapid evaluation of millions of compounds against biological targets.[1] The success of an HTS campaign is heavily reliant on the quality and diversity of the compound library.[2][] By systematically derivatizing the 1-Methylazepane-2-carboxylic acid scaffold, researchers can generate a focused library of novel chemical entities, each sharing a common 3D core but differing in the vectors projected into the surrounding chemical space. This strategy allows for a thorough exploration of the structure-activity relationship (SAR) around the azepane core, significantly increasing the probability of identifying potent and selective "hits".[4]

This guide outlines three primary diversification strategies to maximize the structural variety of the resulting library.

G start 1-Methylazepane-2-carboxylic acid hydrochloride strategy1 Strategy 1: Amide Library Synthesis start->strategy1 R¹R²NH, Coupling Reagents strategy2 Strategy 2: Ester Library Synthesis start->strategy2 R¹OH, Esterification Conditions strategy3 Strategy 3 (Advanced): N-Alkyl Modification start->strategy3 1. N-Demethylation 2. R¹CHO, Reductive Amination amides Diverse Amide Derivatives strategy1->amides esters Diverse Ester Derivatives strategy2->esters n_alkyls Diverse N-Alkyl Derivatives strategy3->n_alkyls

Figure 1: High-level overview of derivatization strategies for the 1-methylazepane-2-carboxylic acid scaffold.

Strategy 1: Amide Library Synthesis via Parallel Acylation

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, owing to its stability and the vast commercial availability of amine building blocks.[5][6] This strategy allows for the introduction of a wide array of functional groups, enabling fine-tuning of properties such as solubility, lipophilicity, and target engagement through hydrogen bonding.[7]

Rationale for Experimental Choices
  • Coupling Reagents: While numerous coupling reagents exist, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is recommended for library synthesis due to its high reactivity, rapid reaction times, and low propensity for racemization at the α-carbon. For cost-sensitive, large-scale applications, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) is a viable alternative, often used in conjunction with an additive like hydroxybenzotriazole (HOBt) to improve efficiency.[8][9]

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is crucial. It serves two purposes: neutralizing the hydrochloride salt of the starting material and activating the carboxylic acid for coupling by forming the carboxylate salt.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvents for amide coupling reactions as they effectively dissolve the starting materials and reagents while remaining inert.

Detailed Protocol: Parallel Amide Synthesis in 96-Well Format

Materials:

  • This compound (Starting Material)

  • Library of diverse primary and secondary amines (Building Blocks)

  • HATU (or alternative coupling reagent)

  • DIPEA

  • Anhydrous DMF

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Centrifugal evaporator

  • HPLC-MS for purification and analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF.

    • Prepare an array of 0.25 M amine building block solutions in anhydrous DMF in a separate 96-well plate.

  • Reaction Assembly:

    • To each well of the 96-well reaction block, add 200 µL (40 µmol, 1.0 eq) of the this compound stock solution.

    • Add 200 µL (44 µmol, 1.1 eq) of the HATU stock solution to each well.

    • Add 200 µL (120 µmol, 3.0 eq) of the DIPEA stock solution to each well.

    • Add 200 µL (50 µmol, 1.25 eq) of the appropriate amine solution from the building block plate to each corresponding well in the reaction block.

  • Reaction Incubation:

    • Seal the reaction block securely with a chemically resistant mat.

    • Agitate the block on an orbital shaker at room temperature for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, unseal the block and quench each reaction by adding 200 µL of water.

    • Remove the solvent in vacuo using a centrifugal evaporator.

    • Re-dissolve the residues in a suitable solvent (e.g., DMSO/Methanol mixture).

    • Purify the products using mass-directed preparative HPLC.

  • Compound Plating:

    • Determine the concentration of the purified compounds.

    • Normalize the concentration and plate the final derivatives into 96- or 384-well plates for biological screening.

G cluster_0 Reagent Preparation cluster_1 Automated Synthesis cluster_2 Purification & Plating A Stock Solutions: 1. Azepane Acid (0.2M) 2. HATU (0.22M) 3. DIPEA (0.6M) C Dispense Reagents into 96-Well Reaction Block A->C B Amine Library Plate (0.25M in DMF) B->C D Incubate & Agitate (Room Temp, 4-12h) C->D E Quench & Evaporate D->E F Mass-Directed Prep-HPLC E->F G Normalize & Plate for HTS F->G

Figure 2: Automated workflow for parallel amide library synthesis.

Representative Amine Building Blocks for Library Diversification
Amine ClassExample Building BlockRationale for Inclusion
Aliphatic Cyclic MorpholineIntroduces polarity and improves aqueous solubility.
Aliphatic Acyclic IsobutylamineExplores hydrophobic pockets.
Aromatic AnilineProvides a rigid vector for interaction with flat surfaces.
Heteroaromatic 3-AminopyridineIntroduces a hydrogen bond acceptor and basic center.
Chiral (R)-1-PhenylethylamineProbes chiral recognition sites within the target.

Strategy 2: Ester Library Synthesis

Esterification of the carboxylic acid provides an alternative set of derivatives with different physicochemical properties compared to amides. Esters are generally more lipophilic and can act as metabolic soft spots, potentially serving as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Rationale for Experimental Choices
  • Methodology: Traditional Fischer esterification requires harsh acidic conditions and high temperatures, which can be detrimental to complex molecules.[10] A milder and highly effective method for amino acids involves the use of an alcohol with trimethylchlorosilane (TMSCl).[11] This in situ method generates HCl, which catalyzes the reaction under relatively mild conditions, preserving the integrity of the scaffold.

  • Reagents: A diverse panel of primary and secondary alcohols can be used, from simple methanol to more complex structures like 2-methoxyethanol or cyclobutanol, to modulate the size and polarity of the resulting ester.

Detailed Protocol: TMSCl-Mediated Esterification

Materials:

  • This compound (Starting Material)

  • Desired alcohol (e.g., Methanol, Ethanol, Isopropanol) (Solvent and Reagent)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 g, 5.16 mmol, 1.0 eq) in the desired alcohol (50 mL).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add trimethylchlorosilane (1.31 mL, 10.32 mmol, 2.0 eq) dropwise to the stirred suspension.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction mixture should become a clear solution as the starting material is consumed. Monitor completion by TLC or LC-MS.

  • Work-up: Upon completion, remove the excess alcohol and TMSCl under reduced pressure using a rotary evaporator.

  • Purification: The resulting product is the hydrochloride salt of the corresponding ester. It can often be used directly or purified further by recrystallization or silica gel chromatography if necessary.

Strategy 3 (Advanced): N-Alkyl Modification via Reductive Amination

To achieve maximum library diversity, modification at the nitrogen atom is a powerful strategy. This requires a two-step sequence: N-demethylation of the tertiary amine followed by N-alkylation with a new substituent. The re-alkylation is most efficiently achieved via reductive amination.[12]

Rationale for Experimental Choices
  • N-Demethylation (Conceptual): The first step, N-demethylation, is non-trivial. A common method is the Von Braun reaction using cyanogen bromide or a variant using α-chloroethyl chloroformate (ACE-Cl), which generates the N-desmethyl secondary amine after a hydrolysis or methanolysis step. This intermediate is the key to further diversification.

  • Reductive Amination: This is a robust and reliable method for forming C-N bonds.[13] It involves the condensation of the secondary amine intermediate with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[12]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde/ketone, is tolerant of slightly acidic conditions needed for iminium ion formation, and reliably reduces the iminium intermediate.[14]

Detailed Protocol: Reductive Amination of the N-desmethyl Azepane Intermediate

(Note: This protocol assumes the successful synthesis and isolation of the N-desmethyl-azepane-2-carboxylic acid intermediate.)

Materials:

  • N-desmethyl-azepane-2-carboxylic acid (Intermediate)

  • Library of diverse aldehydes or ketones (Building Blocks)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of the N-desmethyl-azepane-2-carboxylic acid intermediate (100 mg, 0.64 mmol, 1.0 eq) in DCE (5 mL), add the desired aldehyde (0.77 mmol, 1.2 eq) followed by acetic acid (37 µL, 0.64 mmol, 1.0 eq).

  • Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (203 mg, 0.96 mmol, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final N-alkylated derivative.

G cluster_amide Amide Library cluster_ester Ester Library cluster_nalkyl N-Alkyl Library start 1-Methylazepane-2-carboxylic acid hydrochloride Amine1 Aniline Amine2 Morpholine Amine3 Benzylamine Alc1 Methanol Alc2 Ethanol Ald1 Benzaldehyde Ald2 Cyclohexanecarboxaldehyde Prod_A1 Product A1 Amine1->Prod_A1 Prod_A2 Product A2 Amine2->Prod_A2 Prod_A3 Product A3 Amine3->Prod_A3 Prod_E1 Product E1 Prod_E2 Product E2 Alc1->Prod_E1 Alc2->Prod_E2 Prod_N1 Product N1 Prod_N2 Product N2 Ald1->Prod_N1 Ald2->Prod_N2

Figure 3: Conceptual logic of library expansion from a single scaffold.

Conclusion

The this compound scaffold provides an excellent entry point for the creation of a structurally diverse compound library for biological screening. By employing robust and scalable chemical transformations such as amide coupling, esterification, and N-alkyl modification, researchers can efficiently generate hundreds to thousands of unique derivatives. The protocols and rationale outlined in this application note offer a validated framework for exploring the SAR of this promising scaffold, ultimately accelerating the hit-to-lead phase of drug discovery.

References

  • Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PubMed Central URL: [Link]

  • Title: Reductive amination in case of secondary amines Source: Chemistry Stack Exchange URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Platypus Technologies URL: [Link]

  • Title: Reactions of Amino Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides Source: Virginia Tech URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry Source: HepatoChem URL: [Link]

  • Title: High Throughput Screening - Pioneer in Fast Drug Discovery Source: Vipergen URL: [Link]

  • Title: The preparation and applications of amides using electrosynthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: MDPI URL: [Link]

  • Title: reductive amination & secondary amine synthesis Source: YouTube (ChemHelp ASAP) URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PubMed Central URL: [Link]

  • Title: Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution Source: PubMed Central URL: [Link]

  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions of Amino Acids: Esterification Source: Pearson URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PubMed Central URL: [Link]

  • Title: Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole Source: Der Pharma Chemica URL: [Link]

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Application Notes & Protocols: Strategic Incorporation of 1-Methylazepane-2-carboxylic acid hydrochloride for Advanced Peptidomimetic Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Non-Canonical Scaffolds in Peptidomimetics

The therapeutic potential of peptides is often hindered by inherent liabilities, primarily their susceptibility to proteolytic degradation and poor membrane permeability, which curtail their in vivo half-life and bioavailability.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these limitations.[3][4] A cornerstone of modern peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs), which can enforce specific conformational constraints and introduce novel physicochemical properties.[5][6]

Among the diverse array of ncAAs, 1-Methylazepane-2-carboxylic acid hydrochloride stands out as a particularly strategic building block. This compound is a cyclic, N-methylated alpha-amino acid, and its incorporation into a peptide sequence imparts several desirable attributes simultaneously:

  • Conformational Rigidity: The seven-membered azepane ring restricts the rotational freedom of the peptide backbone. This pre-organization can lock the peptidomimetic into a bioactive conformation, potentially increasing receptor binding affinity and selectivity by reducing the entropic penalty of binding.[7][8][9]

  • Enhanced Proteolytic Stability: The N-methyl group on the amide bond formed by this residue sterically shields the adjacent peptide bond from enzymatic cleavage by proteases.[5][10] Furthermore, the absence of an amide proton disrupts the hydrogen-bonding patterns recognized by many proteases.[3]

  • Improved Pharmacokinetics: The increased lipophilicity conferred by the N-methyl group can enhance membrane permeability and oral bioavailability, critical parameters for successful drug development.[5][10]

This guide provides a detailed technical overview and validated protocols for the successful incorporation of 1-Methylazepane-2-carboxylic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), addressing the unique synthetic challenges it presents.

The Core Challenge: Overcoming Steric Hindrance in Peptide Coupling

The very features that make 1-Methylazepane-2-carboxylic acid a valuable tool in peptidomimetics also render its incorporation synthetically challenging. The secondary amine of the N-methylated azepane ring is significantly more sterically hindered than the primary amine of a standard proteinogenic amino acid. This steric bulk poses two primary obstacles during SPPS:

  • Coupling an incoming amino acid onto the N-methylated azepane residue: This is the most difficult step. The nucleophilicity of the azepane's secondary amine is reduced, and the bulky ring structure physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This frequently leads to low coupling yields and the formation of deletion sequences.[11]

  • Coupling the carboxyl group of the azepane residue to the preceding amine: While less challenging than the first scenario, the steric environment around the α-carbon can still slow down the reaction compared to simpler amino acids.

These challenges necessitate a departure from standard SPPS protocols, requiring optimized selection of reagents, extended reaction times, and vigilant monitoring to ensure the integrity of the final product. Furthermore, the N-methylated amine will not yield a positive result with the conventional ninhydrin (Kaiser) test, mandating the use of alternative methods to monitor reaction completion.[11][12]

Strategic Workflow for SPPS Incorporation

The following section details the recommended workflow and protocols for incorporating 1-Methylazepane-2-carboxylic acid using the Fmoc/tBu strategy. The causality behind each component and step selection is explained to empower the researcher with a robust, adaptable methodology.

cluster_prep Phase 1: Preparation cluster_spps Phase 2: Iterative SPPS Cycle cluster_final Phase 3: Cleavage & Purification Resin Select 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load First Amino Acid Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Thorough DMF Wash Deprotect->Wash1 Repeat for each residue Couple Critical Coupling Step (High-Efficiency Reagents: HATU/HOAt/DIEA) Wash1->Couple Repeat for each residue Monitor Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Repeat for each residue Wash2 Thorough DMF Wash Monitor->Wash2 Repeat for each residue Wash2->Deprotect Repeat for each residue Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: High-level workflow for SPPS incorporating the sterically hindered 1-Methylazepane-2-carboxylic acid.

Materials and Reagents: A Curated Selection

The choice of reagents is paramount for overcoming the kinetic barriers associated with hindered couplings.

Reagent CategoryRecommended ChoiceRationale & Justification
Solid Support 2-Chlorotrityl chloride (2-CTC) ResinHighly acid-labile resin that allows for mild cleavage conditions. Crucially, it minimizes the risk of diketopiperazine formation, a common side reaction when loading sterically hindered or N-methylated residues as the first amino acid.[11][13]
Amino Acid Fmoc-1-Methylazepane-2-carboxylic acidThe Fmoc protecting group is standard for this strategy. Ensure high purity. If starting from the hydrochloride salt, it must be converted to the free base and Fmoc-protected prior to use.
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Considered one of the most effective reagents for difficult couplings, including N-methylated residues. It forms a highly reactive OAt-ester intermediate that rapidly acylates the sterically hindered amine.[12][13]
Coupling Additive HOAt (1-Hydroxy-7-azabenzotriazole)Often used in conjunction with HATU (and is a component of its structure). Its presence accelerates the coupling reaction and is known to effectively suppress racemization, even during slow, extended couplings.[13]
Base DIEA (N,N-Diisopropylethylamine)A non-nucleophilic tertiary amine used to activate the carboxylic acid and neutralize the reaction mixture. Its bulky nature prevents it from causing side reactions.[12]
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane)High-purity, peptide-synthesis grade solvents are essential to avoid side reactions.
Monitoring Reagent Bromophenol BlueProvides a qualitative colorimetric test for the presence of free secondary amines, as the standard Kaiser test will fail.[12]
Detailed Step-by-Step Protocol

This protocol assumes a manual synthesis setup. Equivalents are calculated based on the initial substitution of the resin.

Protocol 1: Resin Loading (First Amino Acid)

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (e.g., 1.2 mmol/g substitution) in DCM (10 mL/g) in a reaction vessel for 30-60 minutes with gentle agitation.

  • Amino Acid Preparation: In a separate flask, dissolve the first Fmoc-amino acid (2.0 eq) and DIEA (4.0 eq) in minimal DCM.

  • Loading: Drain the DCM from the swollen resin. Immediately add the amino acid/DIEA solution. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive chlorotrityl groups, drain the solution and add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) (10 mL). Agitate for 30 minutes.[11]

  • Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x) for storage or immediate use.

Protocol 2: Iterative Peptide Elongation

This cycle is repeated for each amino acid in the sequence.

  • Resin Preparation: Swell the peptide-resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF. Add 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain. Add a fresh solution of 20% piperidine in DMF. Agitate for 15 minutes.[11]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (7x) to ensure complete removal of piperidine.

Protocol 3: The Critical Coupling Step (Coupling onto the Azepane Residue)

This protocol should be used when the N-terminus of the growing peptide is the deprotected 1-Methylazepane residue.

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in DMF.[12]

  • Activation: Add DIEA (8.0 eq) to the activation mixture and vortex for 1-2 minutes. The solution should change color.[12]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend this time to 4 hours or perform a "double coupling" (repeating steps 1-4 after washing).

  • Monitoring:

    • Remove a small sample of resin beads and wash thoroughly with methanol.

    • Add a few drops of Bromophenol Blue solution in DMF.

    • Result: A blue or green color indicates incomplete coupling (free amine present). A yellow color indicates complete coupling. Recouple if necessary.[12]

  • Washing: Once coupling is complete, drain the reaction mixture and wash the resin with DMF (5x).

Note on Coupling the Azepane Residue Itself: When coupling Fmoc-1-Methylazepane-2-carboxylic acid to a free N-terminus on the resin, the same robust protocol (Protocol 3) is strongly recommended to ensure high efficiency.

Protocol 4: Final Cleavage and Peptide Precipitation

  • Final Wash: After the final coupling and deprotection steps, wash the peptide-resin with DMF (3x), followed by DCM (5x), and dry under vacuum for at least 1 hour.

  • Cleavage: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5, v/v/v). Add the cocktail to the dried resin (10 mL/g) and agitate at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.

  • Precipitation: Add the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet with cold ether (2x) to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Downstream Processing: Purification and Characterization

A robust protocol is incomplete without validation. The crude product must be purified and its identity confirmed.

ProcessMethodologyKey Considerations
Purification Reverse-Phase HPLC (RP-HPLC)Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA. The increased lipophilicity from the azepane residue may require a higher percentage of organic solvent for elution compared to a non-modified peptide of similar size.
Identity Confirmation Mass Spectrometry (MS)Use ESI-MS or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical mass. This is the primary check for successful incorporation and absence of deletion sequences.
Purity Analysis Analytical RP-HPLCInject a small amount of the purified fraction onto an analytical HPLC column to determine its purity, which should typically be >95% for biological assays.
Structural Elucidation NMR SpectroscopyFor detailed structural analysis, 2D NMR techniques (COSY, TOCSY, NOESY) can confirm the connectivity and provide insights into the conformational preferences induced by the azepane ring.[8]

Expected Outcomes and Mechanistic Impact

The successful incorporation of 1-Methylazepane-2-carboxylic acid is a gateway to creating peptidomimetics with superior drug-like properties.

cluster_input Structural Features cluster_mech Mechanistic Consequences cluster_output Improved Peptidomimetic Properties Input 1-Methylazepane-2-carboxylic acid N-Methyl Group 7-Membered Azepane Ring Mech1 Blocks Amide H-Bond Donor Input:f1->Mech1 Mech2 Steric Shielding of Peptide Bond Input:f1->Mech2 Mech3 Increases Lipophilicity Input:f1->Mech3 Mech4 Restricts Backbone φ/ψ Angles Input:f2->Mech4 Output Enhanced Proteolytic Stability Improved Membrane Permeability Pre-organized Bioactive Conformation Higher Receptor Affinity & Selectivity Mech1->Output:f0 Mech2->Output:f0 Mech3->Output:f1 Mech4->Output:f2 Output:f2->Output:f3

Sources

Application Note & Protocols: Engineering Novel Peptide Conformations with 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational rigidity of peptides is a critical determinant of their biological activity, metabolic stability, and therapeutic potential. Natural peptides often suffer from proteolytic instability and conformational flexibility, limiting their efficacy as drug candidates. The incorporation of non-canonical amino acids that impose specific structural constraints is a powerful strategy to overcome these limitations. This guide details the application of 1-Methylazepane-2-carboxylic acid hydrochloride (1-Me-Aze), a unique N-methylated, seven-membered ring proline analog, for inducing and stabilizing specific peptide conformations. We provide a comprehensive overview of its mechanism, protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methodologies for the subsequent conformational analysis using Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Introduction: The Challenge of Peptide Flexibility

Peptides are remarkable signaling molecules, but their therapeutic development is often hampered by two intrinsic challenges: conformational flexibility and susceptibility to enzymatic degradation. A flexible peptide backbone can adopt a multitude of conformations in solution, only a fraction of which may be the "bioactive" conformation responsible for target binding. This conformational entropy must be overcome for binding to occur, which can result in lower binding affinity.[1]

To address this, medicinal chemists employ conformationally constrained amino acids to pre-organize the peptide into its bioactive fold. Proline, the only proteinogenic secondary amino acid, is nature's tool for this purpose; its pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65°, often inducing turns in the peptide chain.[2][3] By expanding upon nature's design, synthetic proline analogs can offer novel structural constraints to access unique and well-defined secondary structures.[4]

1-Methylazepane-2-carboxylic acid (1-Me-Aze) is a proline analog featuring two key modifications: an expanded seven-membered azepane ring and N-methylation.[5] These features combine to offer a distinct conformational landscape compared to proline, providing researchers with a powerful tool for sculpting peptide structure and function.

Mechanism of Conformational Control

The unique structure of 1-Me-Aze imparts conformational rigidity through two primary mechanisms: the steric influence of the seven-membered ring and the electronic and steric effects of N-methylation.

  • The Azepane Ring Constraint : Unlike the relatively rigid five-membered ring of proline, the seven-membered azepane ring is larger and more flexible, yet it still imposes significant constraints on the peptide backbone. It restricts the accessible range of the φ dihedral angle to values distinct from those allowed for proline, thereby favoring different types of turn structures or extended conformations. This alteration of the local backbone is the primary method by which 1-Me-Aze guides the peptide into a specific fold.

  • The Impact of N-Methylation : The methylation of the backbone amide nitrogen introduces two critical changes. First, it eliminates the amide proton, preventing it from acting as a hydrogen bond donor. This can be used strategically to disrupt undesired secondary structures like α-helices or β-sheets.[6][7] Second, the steric bulk of the methyl group influences the rotational barrier of the preceding peptide bond (the Xaa-1-Me-Aze bond), altering the energetic preference for the cis and trans amide conformations.[4] While proline itself has a higher propensity for cis amide bonds compared to other amino acids, N-methylation can further modulate this equilibrium, providing another layer of conformational control.

The synergy between the expanded ring and N-methylation makes 1-Me-Aze a highly effective tool for creating unique, stable, and predictable peptide structures.

SPPS_Workflow Start Start: Fmoc-Protected Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 2. Coupling Reaction (2-4 hours) Wash1->Coupling Activation Activate Fmoc-1-Me-Aze-OH (HBTU/DIPEA) Activation->Coupling Test 3. Kaiser Test Coupling->Test Recouple Recouple Test->Recouple Positive Capping Capping (Optional) (Acetic Anhydride) Test->Capping Still Positive Wash2 Wash (DMF, DCM) Test->Wash2 Negative Recouple->Coupling Capping->Wash2 NextAA Add Next Amino Acid? Wash2->NextAA NextAA->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA) NextAA->Cleavage No Purify Purification (HPLC) & Characterization (MS) Cleavage->Purify End Pure Peptide Purify->End

Figure 2. Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 1-Me-Aze.

Part B: Conformational Analysis Protocols

Once the purified peptide is obtained, its structure can be elucidated using a combination of spectroscopic techniques.

Protocol 1: NMR Spectroscopy for 3D Structure Determination

NMR is the most powerful technique for determining the high-resolution solution structure of peptides. [8][9][10][11][12]

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or 90% H₂O/10% D₂O for observing amide protons).

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration, and to observe the general dispersion of signals.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify coupled proton spin systems, allowing for the assignment of all protons within each amino acid residue.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY (for smaller peptides) or ROESY (for medium-sized peptides) spectrum. This experiment detects protons that are close in space (< 5 Å), regardless of whether they are bonded. The cross-peaks provide the distance restraints needed for 3D structure calculation.

  • Temperature Coefficient Measurement (Optional): In a solvent containing H₂O, acquire a series of 1D ¹H spectra at varying temperatures (e.g., 288K to 308K in 5K increments). Track the chemical shift of the amide protons. A small change (dδ/dT > -4.5 ppb/K) indicates that the amide proton is likely involved in an intramolecular hydrogen bond and is shielded from the solvent.

  • Data Interpretation:

    • Sequential Assignment: Use the TOCSY and NOESY spectra to link the assigned spin systems in the correct order along the peptide backbone.

    • Structural Restraints: The presence of a strong NOE between the α-proton of residue i and the amide proton of residue i+1 (dαN(i, i+1)) is indicative of a turn or extended structure. The pattern of NOEs will reveal the specific type of turn induced by the 1-Me-Aze residue.

    • Structure Calculation: Use the collected NOE distance restraints to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy provides rapid, low-resolution information about the overall secondary structure of the peptide in solution. [13][14][15][16][17]

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer must be free of absorbing species in the far-UV region.

  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition: Scan the sample from ~260 nm to 190 nm. Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • Data Interpretation: The shape of the CD spectrum is characteristic of different secondary structures:

    • α-Helix: Strong positive band near 192 nm and two strong negative bands at ~208 nm and ~222 nm.

    • β-Sheet: Negative band near 218 nm and a positive band near 195 nm.

    • β-Turn: Various types exist, but a common feature is a weak negative band around 220-230 nm and a strong positive band around 200-205 nm.

    • Random Coil: Strong negative band near 198 nm.

    • Analysis: The incorporation of 1-Me-Aze is expected to disrupt helical or sheet structures and induce a spectrum characteristic of a β-turn or other ordered, non-canonical structure.

Expected Results: A Comparative Case Study

To illustrate the expected impact of 1-Me-Aze, we present a hypothetical comparison of a model hexapeptide, Ac-Gly-Ala-X-Ala-Gly-NH2, where X is either L-Proline or 1-Me-Aze.

ParameterPeptide with L-ProlinePeptide with 1-Me-AzeExpected Structural Implication
NMR: dαN(Ala³, Ala⁴) NOE Medium to strong intensityStrong intensityThe 1-Me-Aze residue is expected to induce a well-defined turn, bringing the α-proton of Ala³ and the amide proton of Ala⁴ into close proximity.
NMR: Ala⁴-NH Temp. Coeff. -4 to -6 ppb/K> -4.5 ppb/KThe turn induced by 1-Me-Aze may be stabilized by an intramolecular hydrogen bond involving the Ala⁴ amide proton, shielding it from the solvent.
CD Spectrum (Far-UV) Minimum near 200 nm (random coil/turn mix)Shift in minima/maxima; potential positive peak ~205 nm, weak negative band ~225 nmThe CD spectrum will change from a less-ordered signature to one characteristic of a specific, stable turn structure.

Conclusion

This compound is a powerful and versatile tool for peptide chemists and drug designers. By leveraging its unique seven-membered ring and N-methylated backbone, researchers can impose novel and specific conformational constraints on peptide chains. This allows for the rational design of peptides with stabilized secondary structures, leading to enhanced biological activity, improved metabolic stability, and better therapeutic profiles. The protocols outlined in this guide provide a robust framework for the successful incorporation and structural analysis of peptides containing this valuable non-canonical amino acid.

References

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  • ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. [Link]

  • Kang, Y. K. (2006). Impact of cis-proline analogs on peptide conformation. Journal of Peptide Science, 12(4), 284-293. [Link]

  • Gibbons, W. A., et al. (1975). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 72(11), 4211-4215. [Link]

  • CD-Spectroscopy.com. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. CD-Spectroscopy.com. [Link]

  • American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025 Meeting. [Link]

  • Lau, Y. H., & Dunn, P. L. (2018). Understanding and Designing Head-to-Tail Cyclic Peptides. Biopolymers, 109(4), e23034. [Link]

  • Improta, R., et al. (2009). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Physical Chemistry B, 113(14), 4835-4843. [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 755-770. [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]

  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Link]

  • Raghothama, S. R. (2019). Conformational landscape of substituted prolines. Peptide Science, 112(1), e24128. [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism Can Determine the Secondary Structure of Proteins. MtoZ Biolabs. [Link]

  • Thomas, B. E., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 138(2), 602-612. [Link]

  • Joo, S. H. (2018). Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals. Molecules, 23(11), 2955. [Link]

  • Vinogradov, A. A., et al. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews, 119(17), 9871-9917. [Link]

  • ResearchGate. (2012). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). Request PDF. [Link]

  • Rosenblum, G., & Cooperman, B. S. (2014). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 2, 49. [Link]

  • JoVE. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. YouTube. [Link]

  • Broadwith, P. (2011). Protein synthesis hijacked to turn out cyclic peptides. Chemistry World. [Link]

  • Gao, Y., et al. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics, 25(1), bbad463. [Link]

  • Zhang, D., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 4(2), 31. [Link]

  • Benedetti, E., et al. (1983). Conformational studies on peptides. X-ray structure determinations of six N-methylated cyclic dipeptides derived from alanine, valine, and phenylalanine. Journal of the American Chemical Society, 105(3), 695-701. [Link]

  • Baker Lab. (2023). Cyclic peptide structure prediction and design using AlphaFold. YouTube. [Link]

  • Nakashima, Y., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. Organic Letters, 25(46), 8276-8280. [Link]

  • ResearchGate. (2012). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). Request PDF. [Link]

  • PubChem. (n.d.). 1-Methylazepane;hydrochloride. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Google Patents. (2020). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Rabinowitz, J. D., et al. (1999). Stable peptide binding to MHC class II molecule is rapid and is determined by a receptive conformation shaped by prior association with low affinity peptides. The Journal of Immunology, 162(7), 4030-4036. [Link]

  • Henchey, L. K., et al. (2010). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Opinion in Chemical Biology, 14(3), 338-347. [Link]

  • MDPI. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 23(11), 2955. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-959. [Link]

  • ResearchGate. (2007). Reactivity of 1-Aminoazetidine-2-carboxylic Acid during Peptide Forming Procedures: Observation of an Unusual Variant of the Hydrazino Turn. Request PDF. [Link]

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Application Notes and Protocols for the Resolution of Racemic 1-Methylazepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and fine chemical synthesis, the stereochemical purity of a molecule is of paramount importance. Enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and physiological properties. Consequently, the isolation of single enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). This document provides a detailed experimental procedure for the resolution of racemic 1-Methylazepane-2-carboxylic acid, a heterocyclic alpha-amino acid analog, through diastereomeric salt crystallization. This classical yet robust method remains a widely used and scalable technique for obtaining enantiomerically pure compounds[1][2][3].

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics[4][5]. By reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, two diastereomeric salts are formed. These salts, having different solubilities, can then be separated by fractional crystallization[1][6]. Subsequent liberation of the acid from the separated diastereomeric salt yields the desired enantiomerically enriched 1-Methylazepane-2-carboxylic acid.

Principle of Diastereomeric Salt Resolution

The resolution of racemic 1-Methylazepane-2-carboxylic acid, denoted as (±)-1 , is achieved by reacting it with an enantiomerically pure chiral base, such as (S)-(-)-α-methylbenzylamine, denoted as (S)-2 . This acid-base reaction forms a pair of diastereomeric salts: [(R)-1 ·(S)-2 ] and [(S)-1 ·(S)-2 ].

These diastereomeric salts are not mirror images of each other and therefore exhibit different physicochemical properties, most notably their solubility in a given solvent system[2][5]. This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The enantiomerically enriched carboxylic acid is subsequently recovered by treating the isolated salt with an acid to break the ionic bond.

Experimental Workflow

The overall experimental workflow for the resolution of racemic 1-Methylazepane-2-carboxylic acid is depicted below.

Resolution_Workflow racemic_acid Racemic (±)-1-Methylazepane- 2-carboxylic acid diastereomeric_salts Formation of Diastereomeric Salts [(R)-acid·(S)-base] & [(S)-acid·(S)-base] racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((S)-(-)-α-methylbenzylamine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Enantiomerically Enriched (R)-1-Methylazepane-2-carboxylic acid acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-1-Methylazepane-2-carboxylic acid acidification2->enantiomer2 analysis Analysis (Chiral HPLC, Polarimetry) enantiomer1->analysis enantiomer2->analysis

Figure 1: General workflow for the resolution of racemic 1-Methylazepane-2-carboxylic acid.

Detailed Experimental Protocol

Materials and Equipment:

  • Racemic 1-Methylazepane-2-carboxylic acid

  • (S)-(-)-α-Methylbenzylamine (or other suitable chiral resolving agent)

  • Methanol

  • Ethyl acetate

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and vacuum filtration apparatus

  • Rotary evaporator

  • Analytical balance

  • pH paper or pH meter

  • Polarimeter

  • High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column

Protocol Steps:

Part 1: Formation and Crystallization of Diastereomeric Salts

  • Dissolution of Racemic Acid: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-Methylazepane-2-carboxylic acid in 100 mL of a 9:1 mixture of ethyl acetate and methanol. Gently heat the mixture to ensure complete dissolution.

  • Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (S)-(-)-α-methylbenzylamine in 20 mL of ethyl acetate. Slowly add the resolving agent solution to the warm solution of the racemic acid with continuous stirring.

    • Rationale: The molar ratio of the resolving agent to the racemic acid is a critical parameter that may require optimization. A 1:1 molar ratio is a common starting point[4].

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of a precipitate should be observed. To maximize the yield of the less soluble diastereomeric salt, the flask can be placed in an ice bath or refrigerator (4 °C) for several hours or overnight.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can also be beneficial if available[4].

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any residual mother liquor.

  • Drying: Dry the isolated diastereomeric salt in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Part 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt in 50 mL of water.

  • Acidification: With vigorous stirring, slowly add 2 M hydrochloric acid to the suspension until the pH of the aqueous solution is approximately 2. This will protonate the carboxylic acid and break the salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1-Methylazepane-2-carboxylic acid.

Part 3: Recrystallization for Enantiomeric Enrichment (Optional)

To further increase the enantiomeric excess of the product, the isolated diastereomeric salt from Part 1 can be recrystallized from a suitable solvent system before proceeding to Part 2. The choice of solvent will need to be determined empirically.

Analytical Characterization

The success of the resolution is determined by measuring the enantiomeric excess (ee) of the final product.

Table 1: Analytical Methods for Enantiomeric Excess Determination

MethodPrincipleSample PreparationTypical Output
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Dissolve a small amount of the final product in the mobile phase or a suitable solvent.Chromatogram with two separated peaks corresponding to each enantiomer. The ratio of the peak areas is used to calculate the ee.
Polarimetry Measurement of the rotation of plane-polarized light by the chiral molecules in solution.Dissolve a known concentration of the sample in a suitable solvent and measure the optical rotation.The specific rotation [α] is compared to the known value for the pure enantiomer to calculate the ee.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.The sample is dissolved in a suitable solvent.The sign and magnitude of the CD signal can be used to determine the absolute configuration and enantiomeric excess[7][8].

Chiral HPLC Method Development:

A common starting point for the chiral separation of amino acid derivatives is a column with a macrocyclic glycopeptide stationary phase (e.g., CHIROBIOTIC™ T)[9][10]. A typical mobile phase would be a mixture of methanol or ethanol with a small amount of an acidic or basic modifier. The exact conditions will require optimization.

Troubleshooting and Optimization

The resolution of a racemic compound by diastereomeric salt crystallization often requires empirical optimization.

Table 2: Common Issues and Optimization Strategies

IssuePotential CauseSuggested Solution
No crystal formation Poor solvent choice; solution is not supersaturated.Screen different solvents and solvent mixtures. Try concentrating the solution or cooling to a lower temperature. Seeding the solution may also induce crystallization[4].
Low yield of diastereomeric salt The solubilities of the diastereomeric salts are too similar in the chosen solvent.Experiment with different chiral resolving agents. Optimize the crystallization temperature and cooling rate.
Low enantiomeric excess Incomplete separation of the diastereomeric salts.Recrystallize the diastereomeric salt one or more times to improve its purity. Ensure the crystals are thoroughly washed with cold solvent after filtration.
Oily precipitate instead of crystals The melting point of the diastereomeric salt is below the crystallization temperature.Change the solvent system or adjust the crystallization temperature.

Conclusion

The protocol described provides a comprehensive framework for the resolution of racemic 1-Methylazepane-2-carboxylic acid via diastereomeric salt crystallization. By carefully selecting the chiral resolving agent and optimizing the crystallization conditions, it is possible to obtain the desired enantiomer with high purity. The analytical methods outlined are essential for validating the success of the resolution process. This application note serves as a valuable resource for researchers and scientists engaged in the synthesis of chiral molecules for pharmaceutical and other applications.

References

  • BenchChem. (2025).
  • Dziadek, S., et al. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. [Link]

  • SciSpace. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. [Link]

  • BenchChem. (2025).
  • Leung, D. K., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(42), 14678–14681. [Link]

  • BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Akdeniz, A., et al. (2015). Sensing of enantiomeric excess in chiral carboxylic acids. Chemical Communications, 51(25), 5489-5492. [Link]

  • Organic Chemistry Frontiers. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • Takai, Y., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(2), 266-268. [Link]

  • Google Patents. (n.d.). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Bluefield Esports. (n.d.). chiral carboxylic acids synthesis. [Link]

  • Zhang, Y., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

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Application Note & Protocols: 1-Methylazepane-2-carboxylic acid hydrochloride in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of 1-Methylazepane-2-carboxylic acid hydrochloride as a novel scaffold in enzyme inhibitor design. While direct literature on this specific molecule's inhibitory activity is nascent, its structural characteristics as a constrained, non-natural cyclic amino acid analog present a compelling rationale for its investigation against several important enzyme classes. This guide synthesizes principles from established research on proline analogs and cyclic amino acids to propose target classes, outline screening protocols, and detail methodologies for mechanism of action studies.[1][2][] Our objective is to provide a robust framework for unlocking the therapeutic potential of this and similar Fsp³-rich chemical structures.

Introduction: The Rationale for a Novel Scaffold

The quest for novel enzyme inhibitors with improved selectivity and drug-like properties is a cornerstone of modern drug discovery. Unnatural amino acids (UAAs) have emerged as critical tools in this endeavor, offering unique structural and physicochemical properties not accessible from the canonical 20 amino acids.[4][5] this compound (CAS: 1214079-50-1) is a compelling, yet underexplored, candidate in this space.

Its structure features a seven-membered azepane ring, which introduces significant conformational rigidity compared to linear analogs. This pre-organization can reduce the entropic penalty of binding to a target, potentially leading to higher affinity and selectivity.[][6] As a proline analog with an expanded ring system, it is a logical candidate for probing the active sites of enzymes that recognize proline, such as proline dehydrogenase or certain proteases.[7][8] The N-methylation provides a distinct chemical handle that can influence solubility, metabolic stability, and interactions within hydrophobic sub-pockets of an enzyme active site.

This guide will detail the scientific basis for investigating this compound and provide actionable protocols for its evaluation as an enzyme inhibitor.

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to experimental design.

PropertyValueSource
CAS Number 1214079-50-1[9]
Molecular Formula C₈H₁₆ClNO₂[10]
Molecular Weight 193.67 g/mol [10]
Structure A saturated 7-membered ring containing one nitrogen (at position 1) and a carboxylic acid group (at position 2). The nitrogen is methylated. Supplied as a hydrochloride salt.[10]
Form Solid[10]

Hypothesized Enzyme Targets and Mechanism

The structural features of this compound suggest several promising classes of enzyme targets. The core principle is its function as a peptidomimetic or a structural mimic of natural amino acid substrates.[11]

  • Proteases (e.g., Cathepsins, Matrix Metalloproteinases - MMPs): The constrained cyclic structure can mimic the turn of a peptide backbone, a common recognition motif for proteases.[8] The carboxylic acid moiety is well-suited to interact with catalytic residues (e.g., serine, cysteine) or to chelate the active site metal ion (e.g., Zn²⁺ in MMPs).

  • Proline-Metabolizing Enzymes (e.g., Proline Dehydrogenase - PRODH): As a direct structural analog of proline, this compound is a prime candidate for inhibiting enzymes involved in proline catabolism.[2][7] Such inhibitors have potential applications in cancer metabolism research.[12]

  • Other Amino Acid Utilizing Enzymes: The broader class of enzymes that bind amino acids, such as synthetases or transferases, could be susceptible to inhibition through competitive binding at the substrate recognition site.[1]

Conceptual Binding Mode

The following diagram illustrates a hypothesized binding mode within a generic protease active site. The carboxylate group forms a key salt bridge with a positively charged residue (e.g., Lysine, Arginine) or a hydrogen bond network, while the azepane ring engages in van der Waals interactions within a hydrophobic pocket (S1 or S2 pocket).

G cluster_enzyme Enzyme Active Site cluster_inhibitor 1-Methylazepane-2-carboxylic acid Lys Lys/Arg (+) HydrophobicPocket Hydrophobic Pocket (S1/S2) Gly Glycine Backbone Ser Serine Backbone Carboxylate COO- Carboxylate->Lys Salt Bridge / H-Bond Ring Azepane Ring Ring->HydrophobicPocket van der Waals Interaction G A Compound Preparation (Stock Solution in DMSO/H2O) B Protocol 1: Primary Screening (Single-Point, High Concentration) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Protocol 2: Dose-Response & IC50 (10-point concentration curve) C->D For Hit Compounds E Determine IC50 Value D->E F Protocol 3: Mechanism of Inhibition Study (Vary [Substrate] and [Inhibitor]) E->F Potent Compounds G Determine Inhibition Modality (Competitive, Non-competitive, etc.) & Ki F->G H Protocol 4: Biophysical Validation (Optional) (ITC / SPR) G->H For Validated Leads I Determine Binding Affinity (Kd) & Thermodynamics H->I

Caption: Workflow for enzyme inhibitor characterization.

Protocol 1: Primary Enzyme Inhibition Screening

Objective: To perform a rapid, single-point screen to identify if the compound exhibits inhibitory activity against a panel of target enzymes.

Rationale: This initial screen prioritizes efficiency, using a high compound concentration to maximize the chance of detecting even weak binders, thus minimizing false negatives. A robust, generic assay platform like a fluorescence-based protease assay is ideal.

Materials:

  • This compound (Source: e.g., Sigma-Aldrich)[10]

  • Target enzyme (e.g., Cathepsin L)

  • Fluorogenic peptide substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100, pH 7.4

  • DMSO (Anhydrous)

  • Positive Control Inhibitor (e.g., E-64 for cysteine proteases)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation/Emission appropriate for substrate, e.g., 380/460 nm for AMC)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Causality: DMSO is a standard solvent for solubilizing organic molecules for screening. A high concentration stock minimizes the final DMSO percentage in the assay, which can itself affect enzyme activity.

  • Assay Plate Mapping: Designate wells for:

    • 100% Activity Control (Enzyme + Substrate + DMSO)

    • 0% Activity Control (Substrate + DMSO, no enzyme)

    • Positive Control Inhibitor

    • Test Compound

  • Reagent Addition:

    • To all wells, add 20 µL of Assay Buffer.

    • Add 0.5 µL of DMSO (100% Activity), Positive Control stock, or Test Compound stock to the appropriate wells. This results in a 2.5% final DMSO concentration and a 250 µM test compound concentration.

    • Add 10 µL of target enzyme diluted in Assay Buffer to all wells except the 0% Activity controls. Mix by gentle shaking for 1 minute.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slow-binding inhibitors.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate (prepared at 4x the final desired concentration) to all wells to start the reaction. The final volume will be 40 µL.

  • Data Acquisition: Immediately place the plate in a kinetic plate reader. Measure fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of fluorescence vs. time) for each well.

    • Normalize the data using the formula: % Inhibition = 100 * (1 - (Rate_Test_Cmpd - Rate_0%_Ctrl) / (Rate_100%_Ctrl - Rate_0%_Ctrl))

    • A compound showing >50% inhibition is typically considered a "hit" for follow-up studies.

Protocol 2: IC₅₀ Determination

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Rationale: The IC₅₀ is a measure of inhibitor potency. A full dose-response curve validates the initial hit and provides a quantitative metric for comparing different compounds.

Procedure:

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the 10 mM compound stock in DMSO. This will create a concentration range to test, for example, from 10 mM down to ~0.5 µM.

  • Assay Setup: Set up the assay as described in Protocol 1. Instead of a single concentration, add 0.5 µL of each concentration from the serial dilution to triplicate wells.

  • Data Acquisition & Analysis:

    • Acquire and process the kinetic data as before to calculate % Inhibition for each concentration.

    • Plot % Inhibition versus log([Inhibitor]).

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Protocol 3: Mechanism of Inhibition (MoI) Studies

Objective: To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive).

Rationale: Understanding the MoI is crucial for lead optimization. For example, a competitive inhibitor, which binds to the same site as the substrate, suggests that modifications to the inhibitor could improve affinity by better mimicking the substrate's interactions. [13] Procedure:

  • Experimental Design: This experiment requires a matrix of varying substrate and inhibitor concentrations.

    • Choose a range of fixed inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 4x IC₅₀).

    • For each inhibitor concentration, perform a full substrate titration, typically ranging from 0.1x Kₘ to 10x Kₘ for the substrate.

  • Assay Execution: Run the enzyme kinetic assays for every condition in the matrix.

  • Data Analysis:

    • For each inhibitor concentration, plot reaction velocity versus substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

    • Analyze the pattern of the lines on the plot:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

    • Calculate the inhibition constant (Kᵢ) by secondary plots (e.g., plotting the slope of the Lineweaver-Burk lines vs. [Inhibitor]).

Data Interpretation and Next Steps

The data gathered from these protocols will build a comprehensive profile of this compound as a potential enzyme inhibitor.

ParameterDefinitionImplication for Drug Design
% Inhibition Efficacy at a single high concentration.A simple "yes/no" to identify hits worth pursuing.
IC₅₀ Potency of the inhibitor.A lower IC₅₀ is more desirable. Used to rank compounds and track progress during optimization.
MoI & Kᵢ How and how tightly the inhibitor binds.Informs structure-activity relationship (SAR) studies. A competitive Kᵢ in the low nanomolar range is an excellent starting point for a lead compound.

If the compound shows promise (e.g., a competitive inhibitor with an IC₅₀ < 10 µM), next steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to improve potency and selectivity. For example, modifying the N-methyl group or exploring different stereoisomers of the carboxylic acid.

  • Selectivity Profiling: Test the inhibitor against related enzymes (isoforms) and off-target enzymes to ensure it is selective for the desired target.

  • Biophysical Validation: Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to confirm direct binding and determine the thermodynamic profile of the interaction.

Conclusion

This compound represents a promising, Fsp³-rich scaffold for the design of novel enzyme inhibitors. Its structural analogy to proline and its constrained cyclic nature provide a strong scientific rationale for its investigation against proteases, proline-metabolizing enzymes, and other targets. The protocols detailed herein offer a validated, step-by-step framework for researchers to systematically evaluate its potential, from initial screening to detailed mechanistic characterization, thereby paving the way for its potential development in therapeutic discovery programs.

References

  • Palacios, J., et al. (1993). A new series of cyclic amino acids as inhibitors of S-adenosyl L-methionine synthetase. Amino Acids, 5(2), 223-233. [Link]

  • Tritsch, D., Mawlawi, H., & Biellmann, J. F. (1993). Mechanism-based inhibition of proline dehydrogenase by proline analogues. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1202(1), 77-81. [Link]

  • Tanner, J. J., et al. (2018). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ACS Omega, 3(11), 16295-16304. [Link]

  • Wang, Y. S., et al. (2021). Engineering of enzymes using non-natural amino acids. Journal of anotechnology, 16(1), 1-17. [Link]

  • Kim, M., et al. (2013). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3140-3144. [Link]

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors. AIP Conference Proceedings, 2891(1), 020002. [Link]

  • Singh, S., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(21), 7309. [Link]

  • Ferwerda, E. C., et al. (1979). Inhibition of cyclic AMP-dependent protein kinase by analogues of a synthetic peptide substrate. FEBS Letters, 105(1), 43-46. [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? Retrieved January 10, 2026, from [Link]

  • Tanner, J. J., et al. (2018). Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. ResearchGate. [Link]

  • Sharma, K., & Singh, V. K. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38556-38573. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 1-Methylazepane-2-carboxylic Acid Hydrochloride Amides and Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Medicinal Chemistry

The 1-methylazepane-2-carboxylic acid moiety is a valuable building block in contemporary drug discovery. As a saturated seven-membered heterocyclic structure, the azepane ring offers a flexible, three-dimensional scaffold that can be exploited to orient pharmacophoric groups in chemical space, often leading to enhanced binding affinity and improved pharmacokinetic profiles. The carboxylic acid functional group at the 2-position serves as a versatile synthetic handle for the introduction of diverse amide and ester functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the reliable synthesis of amide and ester derivatives starting from 1-methylazepane-2-carboxylic acid hydrochloride ( 1 ). We will delve into the mechanistic rationale behind selected synthetic strategies and provide robust, step-by-step protocols for laboratory execution.

Compound Information: this compound (1)
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance Solid
CAS Number 1214079-50-1[1]
InChI Key PHHCDXJJVBJPQT-UHFFFAOYSA-N

Part 1: Foundational Principles of Amide and Ester Synthesis

A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and adaptation of these protocols to new substrates.

The Challenge and Strategy of Amide Bond Formation

The direct condensation of a carboxylic acid with an amine is generally inefficient. This is due to a rapid and competing acid-base reaction that forms a highly unreactive ammonium carboxylate salt, effectively neutralizing the amine's nucleophilicity.[2][3][4] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling agent."

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose. The reaction proceeds through a highly reactive O-acylisourea intermediate.[3] This intermediate is readily susceptible to nucleophilic attack by the amine to form the desired amide bond.[2][4] The byproduct of this reaction is a soluble urea derivative, which simplifies purification.

Caption: General workflow for EDC-mediated amide bond formation.

The Classic Approach to Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct route to esters from carboxylic acids and alcohols under acidic catalysis.[5][6][7] The mechanism involves several equilibrium steps.[8] Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon.[8] This activation facilitates nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[8]

To drive the equilibrium towards the product, Le Châtelier's principle is applied, typically by using the alcohol as the reaction solvent (a large excess) or by removing water as it is formed.[5]

Caption: Key stages of the Fischer-Speier esterification reaction.

Part 2: Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-Benzyl-1-methylazepane-2-carboxamide (2)

This protocol details the synthesis of a representative secondary amide using EDC as the coupling agent.

Materials:

  • This compound ( 1 )

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound ( 1 ) (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir the suspension at room temperature for 10 minutes.

  • Amine Addition: Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and activate the subsequent reaction. Stir for 5 minutes. Then, add benzylamine (1.1 eq).

  • Coupling Agent Addition: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-methylazepane-2-carboxamide ( 2 ).

Protocol 2: Synthesis of Methyl 1-methylazepane-2-carboxylate (3)

This protocol describes the formation of a methyl ester via Fischer esterification using thionyl chloride, which generates HCl in situ as the catalyst.[9]

Materials:

  • This compound ( 1 )

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Suspend this compound ( 1 ) (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via syringe. Caution: This addition is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentration: Allow the reaction to cool to room temperature. Remove the methanol under reduced pressure.

  • Work-up: Dissolve the residue in diethyl ether and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases. This step neutralizes the excess acid. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 1-methylazepane-2-carboxylate ( 3 ).

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by vacuum distillation or column chromatography.

Part 3: Data Summary and Troubleshooting

The successful synthesis of these derivatives should be confirmed by standard analytical techniques. Below is a table of expected data for the described products.

CompoundStarting MaterialReagentsTypical YieldExpected M.P. (°C)Key Analytical Data (Expected)
Amide (2) 1 Benzylamine, EDC, HOBt70-85%Oil or low-melting solid¹H NMR: Signals for azepane ring, methyl group, benzyl group, and amide N-H. MS (ESI+): [M+H]⁺ peak corresponding to C₁₅H₂₃N₂O.
Ester (3) 1 Methanol, SOCl₂80-95%Oil¹H NMR: Signals for azepane ring, N-methyl group, and O-methyl ester group (~3.7 ppm). MS (ESI+): [M+H]⁺ peak corresponding to C₉H₁₈NO₂.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Amide Yield 1. Incomplete reaction. 2. Deactivation of coupling agent by moisture. 3. Insufficient base to neutralize HCl salt.1. Extend reaction time; confirm consumption of starting amine by TLC. 2. Use anhydrous solvents and reagents; perform under an inert atmosphere. 3. Ensure at least 2 equivalents of base are used for the hydrochloride salt.
Low Ester Yield 1. Incomplete reaction. 2. Water present in the reaction mixture.1. Increase reflux time. 2. Use anhydrous methanol and ensure glassware is dry. The use of excess thionyl chloride also helps scavenge trace water.
Purification Difficulty 1. EDC-urea byproduct co-elutes with the product. 2. Product is water-soluble.1. For EDC, perform an acidic wash (e.g., dilute HCl) during work-up to protonate the urea byproduct, making it water-soluble. 2. For polar products, use back-extraction with an organic solvent from a basified aqueous layer.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Field Guide to Chemistry. (2020). FISCHER ESTERIFICATION & Synthesis Of Acid Chlorides + Mechanisms For Both. YouTube. Retrieved from [Link]

  • AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using Urea as Nitrogen Source and Mg(NO3)2 or Imidazole as Catalysts. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylazepane;hydrochloride. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride (C₈H₁₆ClNO₂; Mol. Wt.: 193.67). This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable cyclic amino acid derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The synthesis, while conceptually straightforward, involves potential pitfalls in reaction control, product isolation, and purification. This resource aims to provide clarity and actionable solutions to overcome these common hurdles.

Recommended Synthetic Pathway

The most reliable and commonly employed route to this compound begins with the parent amino acid, azepane-2-carboxylic acid. The pathway involves three key transformations: protection of the carboxylic acid as a methyl ester, N-methylation of the secondary amine, and subsequent deprotection followed by salt formation.

G A Azepane-2-carboxylic acid B Methyl azepane-2-carboxylate A->B Esterification (MeOH, SOCl₂) C Methyl 1-methylazepane-2-carboxylate B->C N-Methylation (Eschweiler-Clarke) D 1-Methylazepane-2-carboxylic acid C->D Hydrolysis (LiOH, H₂O/THF) E 1-Methylazepane-2-carboxylic acid hydrochloride D->E Salt Formation (HCl in IPA)

Caption: Recommended synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each entry details the issue, explains the underlying chemical causality, and provides a step-by-step solution.

Problem 1: Low Yield During N-Methylation (Eschweiler-Clarke Reaction)

Question: "My Eschweiler-Clarke reaction to methylate Methyl azepane-2-carboxylate is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I optimize this step?"

Answer:

The Eschweiler-Clarke reaction is a powerful method for methylating secondary amines to tertiary amines without the risk of forming quaternary ammonium salts.[1][2] Its success hinges on the controlled formation of an iminium ion from formaldehyde and the amine, followed by irreversible reduction by formic acid, which acts as a hydride source, releasing carbon dioxide.[3][4] Low yields typically stem from three main issues: improper temperature control, incorrect reagent stoichiometry, or premature work-up.

Causality and Solutions:

  • Temperature Control: The reaction is generally performed at elevated temperatures (80-100 °C) to drive the reaction forward.[5]

    • Too Low: If the temperature is too low, the rate of iminium ion formation and reduction will be slow, leading to an incomplete reaction.

    • Too High: Excessive heat can lead to the decomposition of formic acid or other side reactions, reducing the yield of the desired product.

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial.

    • Formaldehyde: Acts as the carbon source for the methyl group. At least one equivalent is needed for the methylation.

    • Formic Acid: Serves as the reducing agent. An excess is required to ensure complete reduction of the intermediate iminium ion.[1] A common ratio is ~1.1 to 2.0 equivalents of formaldehyde and ~1.8 to 3.0 equivalents of formic acid relative to the amine.[5]

  • Reaction Monitoring: The reaction should be monitored by TLC or LC-MS to ensure it has gone to completion. A common mistake is to stop the reaction prematurely. The evolution of CO₂ gas is a good indicator that the reaction is proceeding, but its cessation does not guarantee completion.[1]

Optimized Protocol:

  • To the Methyl azepane-2-carboxylate (1.0 eq), add formic acid (2.0 eq) followed by a 37% aqueous solution of formaldehyde (1.5 eq).

  • Heat the mixture to 80-90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 10% MeOH in DCM mobile phase and staining with ninhydrin; the starting material will be positive, the product will not).

  • Once complete, cool the reaction to room temperature, dilute with water, and basify to pH 10-11 with 2M NaOH or K₂CO₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

G cluster_0 Troubleshooting Low Yield Start Low Yield in N-Methylation Check_Temp Is Reaction Temp 80-100 °C? Start->Check_Temp Check_Reagents Are Reagents in Excess? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust Temperature to 80-90 °C Check_Temp->Adjust_Temp No Check_Time Is Reaction Complete by TLC? Check_Reagents->Check_Time Yes Add_Reagents Add More Reagents Check_Reagents->Add_Reagents No Increase_Time Continue Heating and Monitoring Check_Time->Increase_Time No Success Proceed to Work-up Check_Time->Success Yes Adjust_Temp->Check_Reagents Add_Reagents->Check_Time Increase_Time->Check_Time

Caption: Decision workflow for troubleshooting the N-methylation step.

Problem 2: Incomplete or Difficult Ester Hydrolysis

Question: "I am finding it difficult to hydrolyze the methyl ester of Methyl 1-methylazepane-2-carboxylate. Standard saponification with NaOH in methanol is slow and seems to stall."

Answer:

The hydrolysis (saponification) of esters to their corresponding carboxylic acids is a fundamental transformation.[6] However, sterically hindered esters or those adjacent to certain functional groups can be resistant to hydrolysis under standard conditions. In this case, the tertiary amine at the adjacent position may influence the reactivity. Using a stronger nucleophile or a more effective solvent system can overcome this barrier.

Causality and Solutions:

  • Steric Hindrance and Electronic Effects: The N-methyl group and the seven-membered ring may provide some steric hindrance around the ester carbonyl, slowing the rate of nucleophilic attack by hydroxide.

  • Reagent Choice: While NaOH is a common choice, lithium hydroxide (LiOH) is often more effective for the hydrolysis of hindered esters.[7] LiOH has better solubility in mixed aqueous-organic solvent systems commonly used for these reactions.

  • Solvent System: A homogenous reaction mixture is critical. Using a co-solvent like tetrahydrofuran (THF) or 1,4-dioxane along with water and methanol ensures that both the ester and the hydroxide salt are sufficiently soluble, increasing the reaction rate. A common effective system is a mixture of THF, methanol, and water.[7]

Optimized Protocol:

  • Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF:Methanol:H₂O.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the rate.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with 1M HCl to a pH of ~7.

  • Remove the organic solvents (THF, MeOH) under reduced pressure.

  • The resulting aqueous solution contains the zwitterionic amino acid and can be used directly for the final salt formation step after appropriate work-up, or the amino acid can be isolated by adjusting the pH to its isoelectric point.

Problem 3: Formation of an Oily or Impure Hydrochloride Salt

Question: "When I add HCl to form the final product, I either get a sticky oil that won't crystallize or a solid that is difficult to purify. How can I obtain a clean, crystalline solid?"

Answer:

The final step of forming the hydrochloride salt is a crucial purification step. The formation of an oil ("oiling out") or an impure solid is a common issue related to solvent choice, the presence of water, or impurities from previous steps.

Causality and Solutions:

  • Solvent Choice: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt, thus promoting crystallization.

    • Good Choices: Isopropyl alcohol (IPA), ethyl acetate, or a mixture of diethyl ether and ethanol are excellent choices.[8] IPA is particularly effective for inducing crystallization of amine hydrochlorides.

  • Presence of Water: The hydrochloride salt can be hygroscopic. Any water present can inhibit crystallization and lead to the formation of an oil. It is critical to use anhydrous solvents and a solution of HCl in a non-aqueous solvent (e.g., HCl in isopropanol, HCl in dioxane, or gaseous HCl).

  • Purity of the Free Base: If the free base (1-Methylazepane-2-carboxylic acid) is impure, these impurities can interfere with the crystal lattice formation of the salt. It may be necessary to purify the free base by recrystallization or chromatography before salt formation.

Optimized Protocol:

  • Ensure the isolated 1-Methylazepane-2-carboxylic acid is as pure as possible and dry.

  • Dissolve the free base in a minimal amount of a suitable anhydrous solvent, such as isopropyl alcohol (IPA).

  • Slowly add a solution of anhydrous HCl in IPA (or another suitable solvent) dropwise with stirring. The amount of HCl should be stoichiometric (1.0 to 1.05 equivalents).

  • If precipitation does not occur immediately, cool the solution in an ice bath or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • If an oil forms, try adding a non-polar co-solvent like diethyl ether or hexanes (trituration) to encourage solidification.

  • Collect the resulting solid by filtration, wash with a small amount of cold anhydrous solvent (e.g., cold IPA or diethyl ether), and dry thoroughly under vacuum.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the best starting material for this synthesis? The most direct starting material is azepane-2-carboxylic acid.[9] If this is not available, its corresponding methyl or ethyl ester can also be used, which would bypass the initial esterification step.
Why is the Eschweiler-Clarke reaction preferred for N-methylation? This reaction is highly advantageous because it is a reductive amination that uses inexpensive reagents (formaldehyde and formic acid) and, crucially, it stops at the tertiary amine stage, preventing the formation of over-methylated quaternary ammonium salts which can occur with alkylating agents like methyl iodide.[2][4] The reaction is also irreversible due to the evolution of CO₂ gas, which helps drive it to completion.[1]
How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most common method. For the N-methylation step, staining with a ninhydrin solution is effective as the secondary amine starting material will produce a colored spot, while the tertiary amine product will not. For the hydrolysis step, a standard potassium permanganate stain can visualize both the ester and the carboxylic acid. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for tracking the disappearance of starting material and the appearance of the product's mass peak.
What are the key analytical signatures for the final product? ¹H NMR: Expect to see a singlet for the N-methyl group around 2.5-3.0 ppm, along with multiplets for the azepane ring protons and a broad singlet for the carboxylic acid proton (if run in a non-exchanging solvent like CDCl₃) or the N-H proton of the hydrochloride salt. ¹³C NMR: The carbonyl carbon should appear around 170-175 ppm. The N-methyl carbon will be a distinct peak around 40-45 ppm. Mass Spec (ESI+): The parent ion should be observed at m/z = 158.11 [M+H]⁺, corresponding to the free base.[10]
What are the primary safety concerns? Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood. Formic Acid: Is corrosive and can cause severe burns. Thionyl Chloride (for esterification): Is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]
Summary of Recommended Reaction Conditions
StepReagents & SolventsTemperatureTypical TimeKey Considerations
Esterification Azepane-2-carboxylic acid, Methanol (solvent), Thionyl Chloride (SOCl₂)0 °C to Reflux4-8 hSlow, controlled addition of SOCl₂ at 0 °C is critical to manage the exothermic reaction.
N-Methylation Methyl azepane-2-carboxylate, Formaldehyde (37% aq.), Formic Acid80-90 °C12-18 hUse excess formaldehyde and formic acid. Monitor for completion to avoid low yields.[5]
Hydrolysis Methyl 1-methylazepane-2-carboxylate, LiOH·H₂O, THF/MeOH/H₂O25-40 °C12-24 hLiOH is generally more effective than NaOH for this substrate.[6][7]
Salt Formation 1-Methylazepane-2-carboxylic acid, Anhydrous HCl in Isopropanol (IPA)0-25 °C1-3 hUse of anhydrous conditions is essential to ensure crystallization and prevent oiling out.[8]
References
  • Name-Reaction.com. Eschweiler-Clarke reaction. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Palomo, C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-9. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available from: [Link]

  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5859. Available from: [Link]

  • The Organic Chemistry Tutor. (2022). Eschweiler-Clarke Reaction. YouTube. Available from: [Link]

  • ResearchGate. The synthesis of cyclic amino acids. Available from: [Link]

  • Penczek, S., et al. (2008). Polymerization of Cyclic Esters Using Aminoacid Initiators. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 365-372. Available from: [Link]

  • Houben-Weyl. Synthesis of Cyclic Peptides. Available from: [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Available from: [Link]

  • PubChem. 1-Methylazepane;hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Methyl Esters. Available from: [Link]

  • Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide. Angewandte Chemie International Edition, 44(9), 1378-82. Available from: [Link]

  • Google Patents. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • Synthetic Communications. (1989). A mild and Selective Method of Ester Hydrolysis. Synthetic Communications, 19(5-6), 785-788. Available from: [Link]

  • PubChem. Azepane. Available from: [Link]

  • PubChem. Azepane-2-carboxylic acid. Available from: [Link]

  • Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7168. Available from: [Link]

  • Alajarín, M., et al. (2005). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 10(9), 1100-1110. Available from: [Link]

  • O'Dell, L. A., et al. (2015). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 17(41), 7938-7947. Available from: [Link]

  • Harris, R. K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Crystal Growth & Design, 8(11), 4047-4054. Available from: [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

  • ResearchGate. ¹H NMR spectra before and after introduction of carboxylic acid group. Available from: [Link]

  • PubChemLite. Methyl azepane-2-carboxylate hydrochloride. Available from: [Link]

  • Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. Available from: [Link]

  • Google Patents. Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Available from: [Link]

  • Stanovnik, B., et al. (2009). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 78(6), 1353-1366. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific Reports, 13(1), 724. Available from: [Link]

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Technical Support Center: Optimizing Coupling Reaction Yields with 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 1-Methylazepane-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered, N-methylated cyclic amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal yields and purity in your synthetic endeavors.

Introduction: Understanding the Challenge

This compound presents a trifecta of coupling challenges:

  • Steric Hindrance: The seven-membered ring and the α-substituent create significant bulk around the carboxylic acid, impeding the approach of the amine coupling partner.[1]

  • N-Methylation: The methyl group on the nitrogen atom further increases steric bulk and reduces the nucleophilicity of the corresponding amine if it were the coupling partner. When on the carboxylic acid component, it contributes to the overall steric environment.[2]

  • Hydrochloride Salt: The presence of the hydrochloride salt necessitates the use of an additional equivalent of a non-nucleophilic base to liberate the free carboxylate for activation.[3]

These factors can lead to sluggish or incomplete reactions, low yields, and the formation of side products if not properly addressed. This guide will provide you with the strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My standard coupling reaction with DCC or EDC is failing with this compound. Why?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome the significant steric hindrance of this compound.[2] These reagents form an O-acylisourea intermediate which may not be reactive enough to be efficiently attacked by the amine coupling partner in a sterically congested environment. For such challenging couplings, more powerful activating reagents are required.[1]

Q2: What are the recommended coupling reagents for this amino acid?

For sterically hindered amino acids, high-reactivity onium salts (uronium/aminium or phosphonium) are the reagents of choice.[1][2] These reagents generate highly reactive esters that can overcome the steric barrier.

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective. HATU is often considered superior for many difficult couplings as it forms a highly reactive OAt-ester.[2][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. PyAOP is particularly effective for coupling N-methylated amino acids.[5]

Coupling Reagent Activated Intermediate Reactivity Level Key Considerations
DCC, EDC O-acylisoureaLow-ModerateGenerally insufficient for this substrate.[2]
HBTU, TBTU OBt-esterHighEffective, but HATU/HCTU are often better.
HCTU 6-Cl-OBt-esterVery HighMore reactive than HBTU.
HATU OAt-esterVery HighExcellent choice for sterically hindered couplings.[2]
PyBOP OBt-esterHighGood alternative to HBTU, byproducts are less hazardous than the original BOP reagent.[5]
PyAOP OAt-esterVery HighHighly effective for N-methylated residues.[5]
Q3: How does the hydrochloride salt affect my reaction setup?

The hydrochloride salt means the carboxylic acid is protonated. To activate it, you must first deprotonate it to the carboxylate. This requires the addition of a base. It is crucial to use a non-nucleophilic base to avoid side reactions.

You will need at least two equivalents of base :

  • One equivalent to neutralize the hydrochloride salt.

  • One equivalent (or more, depending on the coupling reagent) to facilitate the coupling reaction itself.

Commonly used bases are N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[3]

Q4: What are the optimal solvents and temperatures for this coupling reaction?
  • Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt potential aggregation of reactants.[2]

  • Temperature: While most coupling reactions are run at room temperature, gentle heating (e.g., 40-50°C) can sometimes help overcome the activation energy for sterically hindered couplings. However, this should be done with caution as it can increase the risk of racemization. Microwave-assisted synthesis can also be a powerful tool to drive difficult couplings to completion quickly.[2]

Q5: I am observing a significant amount of unreacted starting material. What can I do?

Incomplete conversion is a common issue with sterically hindered substrates. Here are several strategies to improve your yield:

  • Increase Reaction Time: Extend the coupling time from a few hours to overnight.[2]

  • Double Coupling: After the initial coupling reaction, filter and wash the resin (if on solid phase) and then subject it to a second, fresh coupling reaction.[2]

  • Pre-activation: Mix the this compound, coupling reagent, and base in your solvent for a few minutes before adding your amine. This allows for the formation of the highly reactive activated ester intermediate.[2]

  • Increase Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) relative to your limiting reagent.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem 1: Low or No Product Formation

This is the most common issue and can be attributed to several factors.

G cluster_conditions Reaction Conditions cluster_strategies Advanced Strategies start Low Yield Observed check_reagents Verify Reagent Choice (HATU, PyAOP, etc.) start->check_reagents check_reagents->start Reagent is weak (e.g., DCC) -> Change reagent check_base Check Base Stoichiometry (≥ 2 eq. DIPEA/NMM) check_reagents->check_base Reagent is appropriate check_base->start Insufficient base -> Adjust stoichiometry check_conditions Optimize Reaction Conditions check_base->check_conditions Base is correct implement_strategies Implement Advanced Strategies check_conditions->implement_strategies Standard conditions fail success Successful Coupling check_conditions->success Optimization works increase_time Increase Time (-> overnight) check_conditions->increase_time implement_strategies->success Strategies successful double_coupling Perform Double Coupling implement_strategies->double_coupling increase_temp Increase Temperature (40-50°C) or Use Microwave change_solvent Switch to NMP pre_activation Use Pre-activation increase_eq Increase Equivalents

Caption: Troubleshooting workflow for low coupling efficiency.

Problem 2: Presence of Side Products

Even with successful product formation, side reactions can compromise purity.

  • Racemization: The chiral center at the alpha-carbon can epimerize under basic conditions, especially with prolonged activation times or elevated temperatures.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA if racemization is a concern. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can also suppress racemization.[1]

  • Guanidinylation: If you are using a uronium/aminium reagent (like HATU or HBTU) in large excess, it can react with the N-terminus of your amine partner, forming a guanidinium group that "caps" the chain and prevents further reaction.[2]

    • Solution: Avoid using a large excess of the uronium reagent and keep pre-activation times short (1-5 minutes).[2] If this is a persistent problem, consider switching to a phosphonium-based reagent like PyAOP.

Experimental Protocols

The following are starting-point protocols that should be optimized for your specific substrates.

Protocol 1: General Solution-Phase Coupling using HATU

This protocol is for coupling this compound to a primary or secondary amine.

  • Reagent Preparation:

    • In a dry, inert atmosphere (e.g., under Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous NMP or DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq.). Stir for 5 minutes.

  • Activation:

    • To the solution from step 1, add HATU (1.1 eq.).

    • Stir the mixture at room temperature for 5-10 minutes for pre-activation.

  • Coupling:

    • Add your amine coupling partner (1.0-1.2 eq.) to the activated mixture.

    • Stir the reaction at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). The reaction may take several hours to overnight to reach completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: On-Resin Coupling for Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow.

  • Resin Preparation:

    • Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF or NMP.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF or NMP.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Recoupling (if necessary):

    • Take a small sample of resin beads and perform a Kaiser test (for primary amines) or a Bromophenol Blue test (for secondary amines) to check for completion. Since the incoming amino acid is N-methylated, subsequent couplings will require the Bromophenol Blue test.[2] A blue color indicates an incomplete reaction.[2]

    • If the coupling is incomplete, drain the resin, wash with DMF, and repeat steps 2-3 with a fresh solution of activated amino acid (double coupling).[2]

  • Washing:

    • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step.

G start Resin sample after coupling wash Wash beads with DMF/DCM start->wash test Perform Bromophenol Blue Test wash->test result Test Result? test->result complete Coupling Complete (Yellow) result->complete Yellow incomplete Incomplete Coupling (Blue/Green) result->incomplete Blue/Green recouple Perform Double Coupling incomplete->recouple recouple->start Re-test after recoupling

Caption: Workflow for monitoring N-methylated couplings on solid phase.

References

  • BenchChem Technical Support Team. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • Gagnon, A., & Brik, A. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 78(24), 12653–12663. [Link]

  • Wang, S., Zhao, C., Zhang, X., & Qin, H. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(17), 4087-4101. [Link]

  • Kharasch, M. S., & Fuchs, C. F. (1946). Preparation of amino acids from their salts. U.S. Patent No. 2,404,503. Washington, DC: U.S.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Varma, A. J., & Varma, R. S. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. [Link]

  • Pace, V., & Hoyos, P. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(44), 21256-21261. [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Doctoral dissertation, Università di Sassari]. [Link]

  • Gagnon, A., & Brik, A. (2013). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 78(24), 12653-12663. [Link]

  • Riela, S., & Massi, A. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1928-1935. [Link]

  • Organic Syntheses Procedure. (n.d.). Methyl (1H-imidazole-1-carbonyl)-L-alaninate. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • Wang, S., Zhao, C., Zhang, X., & Qin, H. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, 17(17), 4087-4101. [Link]

  • Kriechbaum, M., List, M., Himmelsbach, M., Redhammer, G. J., & Monkowius, U. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Inorganic Chemistry, 53(19), 10602-10610. [Link]

  • Li, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19355-19360. [Link]

  • Douthwaite, J. L., Zhao, R., Shim, E., Mahjour, B., Zimmerman, P. M., & Cernak, T. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(5), 2906-2913. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. [Link]

  • Ito, K., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications, 11(1), 1-10. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Coupling m-PEG2-Amino to Carboxylic Acids using EDC/NHS Chemistry. BenchChem.
  • Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(4), 317-326.
  • Halder, S., & Mondal, J. (2018). A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of the Iranian Chemical Society, 15(8), 1835-1842. [Link]

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identifying and removing byproducts in 1-Methylazepane-2-carboxylic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis, purification, and characterization of 1-Methylazepane-2-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies.

Part 1: Synthesis Pathway and Mechanism

Q1: What is the standard industrial and laboratory-scale synthetic route for this compound?

The most robust and widely adopted method is a two-step process starting from Azepane-2-carboxylic acid:

  • N-Methylation: The secondary amine of the azepane ring is methylated using the Eschweiler-Clarke reaction . This classic reductive amination employs formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] It is highly favored because it selectively yields the tertiary amine without the risk of forming quaternary ammonium salts, which can be a significant issue with other methylating agents like methyl iodide.[3][4]

  • Salt Formation: The resulting 1-Methylazepane-2-carboxylic acid (a zwitterionic free amine) is then treated with hydrochloric acid (HCl) to form the stable, crystalline hydrochloride salt. This step also serves as a crucial part of the purification process.[5]

Q2: Can you provide a detailed mechanism for the Eschweiler-Clarke N-methylation step?

Certainly. The reaction proceeds through a well-established mechanism involving the formation of an iminium ion followed by a hydride transfer. The entire process is driven by the irreversible loss of carbon dioxide.[1]

Mechanism Breakdown:

  • Iminium Ion Formation: The secondary amine on the azepane ring performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate quickly dehydrates to form a tertiary iminium ion.

  • Hydride Transfer: Formic acid is deprotonated to formate. The formate ion then acts as a hydride donor, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion.

  • Final Product Formation: This hydride transfer reduces the iminium ion to the desired tertiary amine, 1-Methylazepane-2-carboxylic acid, and releases carbon dioxide gas. The evolution of CO₂ makes the reaction irreversible.[1][3]

Below is a diagram illustrating this mechanistic pathway.

Eschweiler_Clarke_Mechanism Eschweiler-Clarke N-Methylation Mechanism Start Azepane-2-carboxylic acid (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O Product 1-Methylazepane-2-carboxylic acid (Tertiary Amine) Iminium->Product + Hydride Transfer FormicAcid Formic Acid (HCOOH) Formate Formate Anion FormicAcid->Formate Deprotonation Formate->Product CO2 CO₂ Gas Formate->CO2 Decomposition Synthesis_Workflow Overall Synthesis & Purification Workflow cluster_synthesis Step 1: Synthesis cluster_workup Step 2: Workup & Isolation cluster_purification Step 3: Salt Formation & Purification cluster_analysis Step 4: Quality Control Start Azepane-2-carboxylic acid Reaction Eschweiler-Clarke Reaction (HCHO, HCOOH, 80-100°C) Start->Reaction Crude_Amine Crude Reaction Mixture Reaction->Crude_Amine Evaporation Rotary Evaporation Crude_Amine->Evaporation Extraction Acid-Base Extraction (Basify, Extract w/ DCM) Evaporation->Extraction Isolated_Amine Isolated Free Amine Extraction->Isolated_Amine Salt_Formation Add HCl in Solvent (e.g., IPA) Isolated_Amine->Salt_Formation Crude_Salt Crude HCl Salt Salt_Formation->Crude_Salt Recrystallization Recrystallization (e.g., from IPA) Crude_Salt->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis Analytical Testing (NMR, LC-MS, Chiral HPLC) Pure_Product->Analysis Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Encountered Low_Purity Low Purity by HPLC? Start->Low_Purity No_Crystals Product Oily / No Crystals? Start->No_Crystals Incomplete_Rxn Starting Material Present? Low_Purity->Incomplete_Rxn Yes Byproduct_Present Other Peaks Present? Incomplete_Rxn->Byproduct_Present No Sol_Stoichiometry Solution: - Check Stoichiometry - Increase Temperature - Check Reagent Quality Incomplete_Rxn->Sol_Stoichiometry Yes Sol_Byproduct_ID Solution: - Identify byproduct via LC-MS - If N-formyl, ensure excess HCOOH - Purify via extraction Byproduct_Present->Sol_Byproduct_ID Yes Purity_Check Check Purity of Crude Oil (>90%)? No_Crystals->Purity_Check Sol_Purify_Base Solution: - Purify free amine via  chromatography or re-extraction Purity_Check->Sol_Purify_Base No Sol_Recrystal Solution: - Screen different solvent systems - Try seeding with a pure crystal - Use anti-solvent method Purity_Check->Sol_Recrystal Yes

Sources

Technical Support Center: Chiral Purity Enhancement of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-Methylazepane-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully improve the chiral purity of your target compound.

Introduction

This compound is a cyclic amino acid derivative, a class of compounds gaining increasing importance in medicinal chemistry. As with many chiral molecules, the biological activity often resides in a single enantiomer. Therefore, achieving high enantiomeric purity is a critical step in the development of new therapeutics. This guide will explore the primary methods for chiral resolution—diastereomeric salt crystallization and chiral High-Performance Liquid Chromatography (HPLC)—providing practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my initial attempt at chiral resolution of this compound yields low enantiomeric excess (e.e.)?

Your first step should be a thorough analysis of your current method to identify the most likely sources of inefficiency. For diastereomeric salt crystallization, this involves re-evaluating your choice of resolving agent and solvent system. For chiral HPLC, the initial focus should be on the chiral stationary phase (CSP) and mobile phase composition. A systematic screening approach is often more effective than random adjustments.[1][2][3]

Q2: Are there any specific safety precautions I should be aware of when working with the reagents for chiral resolution?

Yes, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. When working with solvents, ensure adequate ventilation, preferably within a fume hood. Resolving agents, which are often chiral acids or bases, can be corrosive or irritant, so consult the Safety Data Sheet (SDS) for each specific reagent before use.

Q3: How do I choose between diastereomeric salt crystallization and chiral HPLC for my purification?

The choice depends on several factors including the scale of your purification, available equipment, and the properties of your compound. Diastereomeric salt crystallization is often preferred for larger scale purifications due to its cost-effectiveness and scalability.[4] Chiral HPLC is an excellent analytical tool and can also be used for preparative separations, especially when crystallization methods fail or for very high purity requirements.[2][3]

Troubleshooting Guide: Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a classical and powerful technique for resolving racemic mixtures.[5][6] It involves reacting the racemic this compound with a chiral resolving agent to form a mixture of diastereomeric salts, which can then be separated based on their different solubilities.[4][7]

Problem 1: No crystal formation after adding the resolving agent and cooling.

Possible Causes & Solutions:

  • High Solubility of Diastereomeric Salts: The salts may be too soluble in the chosen solvent.

    • Solution: Experiment with a range of solvents with varying polarities. A good starting point is to test solvents in which the racemic starting material has moderate solubility.[8][9] Consider anti-solvent addition to induce precipitation.

  • Insufficient Supersaturation: The concentration of the salts may be too low to initiate crystallization.

    • Solution: Increase the initial concentration of your racemic compound and resolving agent. A controlled, slow cooling profile can also be critical for achieving the necessary supersaturation.[8]

  • Inappropriate Resolving Agent: The chosen resolving agent may not form a stable, crystalline salt with your compound.

    • Solution: Screen a variety of commercially available chiral resolving agents. For a carboxylic acid like 1-Methylazepane-2-carboxylic acid, chiral amines such as brucine, strychnine, or (R/S)-1-phenylethanamine are common choices.[5][6]

Problem 2: Low yield of the desired diastereomeric salt.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The solubility difference between the two diastereomeric salts may not be significant enough in the chosen solvent.

    • Solution: A systematic solvent screening is crucial. The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.[8]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound can significantly impact the yield.

    • Solution: While a 1:1 molar ratio is a common starting point, it is often beneficial to screen ratios from 0.5 to 1.5 equivalents of the resolving agent.[7]

  • Equilibrium Issues: The less soluble diastereomer may not be the one you are targeting.

    • Solution: If the undesired diastereomer crystallizes preferentially, you can collect the mother liquor, which is enriched in the desired diastereomer, and attempt crystallization with a different resolving agent or solvent system.

Problem 3: Low diastereomeric excess (d.e.) of the crystallized salt.

Possible Causes & Solutions:

  • Co-precipitation: Both diastereomers are crystallizing out of solution.

    • Solution: Adjust the cooling rate. A slower cooling profile often leads to more selective crystallization. Seeding the solution with a small amount of the pure, desired diastereomeric salt can also promote its selective crystallization.[8]

  • Kinetic vs. Thermodynamic Control: The initially formed crystals may be less stable and have lower purity.

    • Solution: Allow the crystallization to proceed for a longer period to reach thermodynamic equilibrium. In some cases, a kinetically controlled crystallization, where the mixture is filtered quickly after crystal formation, can yield a purer product.[10]

Experimental Protocol: Screening for Optimal Diastereomeric Salt Resolution
  • Resolving Agent and Solvent Selection: Choose 3-4 chiral resolving agents (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, L-tartaric acid, D-tartaric acid) and 3-4 solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate).

  • Small-Scale Screening: In separate vials, dissolve a small amount of racemic this compound and one equivalent of a resolving agent in a minimal amount of a chosen solvent at an elevated temperature.

  • Crystallization: Allow the vials to cool slowly to room temperature and then in a refrigerator.

  • Analysis: Isolate any crystals by filtration and analyze the diastereomeric excess by chiral HPLC or NMR spectroscopy using a chiral shift reagent.

  • Optimization: Once a promising combination is identified, optimize the stoichiometry, concentration, and cooling profile.

Troubleshooting Guide: Chiral HPLC

Chiral HPLC is a highly effective method for both analytical determination of enantiomeric purity and for preparative separation.[2] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[11][12]

Problem 1: No separation of enantiomers.

Possible Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your compound.

    • Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are good starting points for cyclic amino acids.[11][13][14]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving selectivity.[1]

    • Solution: Systematically screen different mobile phase modes: normal-phase (e.g., hexane/ethanol), reversed-phase (e.g., water/acetonitrile with a buffer), and polar organic mode (e.g., pure methanol or ethanol).[12][15]

Problem 2: Poor resolution or peak shape.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Additives: For ionizable compounds like this compound, mobile phase additives are often necessary to improve peak shape and resolution.

    • Solution: In normal-phase, add a small amount of an acid (e.g., trifluoroacetic acid or acetic acid) to suppress the ionization of the carboxylic acid.[16] In reversed-phase, use a buffer to control the pH.

  • Suboptimal Flow Rate or Temperature: These parameters can influence both resolution and analysis time.

    • Solution: Optimize the flow rate. A lower flow rate often improves resolution but increases run time.[16] Varying the column temperature can also significantly impact selectivity.[1][17]

Problem 3: Difficulty in scaling up from analytical to preparative separation.

Possible Causes & Solutions:

  • Column Overloading: Injecting too much sample onto the column can lead to poor peak shape and decreased resolution.

    • Solution: Perform a loading study on your analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. Use this information to scale up to a larger diameter preparative column.

  • Changes in Selectivity: The separation profile can change when moving to a larger column.

    • Solution: Ensure that the packing material in the preparative column is the same as the analytical column. Minor adjustments to the mobile phase composition may be necessary to re-optimize the separation.

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen your racemic this compound on 2-3 different chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).

  • Mobile Phase Screening: For each column, test at least three mobile phase systems:

    • Normal-Phase: Hexane/Isopropanol (e.g., 90:10) with 0.1% TFA.

    • Reversed-Phase: Acetonitrile/Water with 10mM Ammonium Acetate buffer (e.g., 50:50).

    • Polar Organic Mode: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine.[15]

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition (e.g., the ratio of strong to weak solvent), flow rate, and column temperature to achieve a resolution (Rs) of >1.5.[11][16]

Data Presentation

Table 1: Example Solvent Screening for Diastereomeric Salt Crystallization

Resolving AgentSolventCrystal FormationDiastereomeric Excess (d.e.) of Crystals
(R)-Mandelic AcidIsopropanolYes65%
(R)-Mandelic AcidAcetoneNoN/A
(R)-Mandelic AcidEthyl AcetateYes80%
L-Tartaric AcidEthanolYes55%
L-Tartaric AcidMethanolYes40%

Table 2: Example Chiral HPLC Screening Results

Chiral Stationary PhaseMobile Phase ModeResolution (Rs)
Cellulose-basedNormal-Phase1.2
Cellulose-basedReversed-Phase0.8
Amylose-basedNormal-Phase1.8
Amylose-basedReversed-PhaseNo Separation
Macrocyclic GlycopeptidePolar Organic1.5

Visual Workflows

G cluster_0 Chiral Purity Troubleshooting cluster_1 Diastereomeric Salt Crystallization Troubleshooting cluster_2 Chiral HPLC Troubleshooting start Low Enantiomeric Purity method_selection Select Purification Method start->method_selection diastereo Diastereomeric Salt Crystallization method_selection->diastereo Large Scale hplc Chiral HPLC method_selection->hplc Analytical / High Purity no_crystals No Crystals Formed? diastereo->no_crystals no_sep No Separation? hplc->no_sep low_yield Low Yield? no_crystals->low_yield No no_crystals_sol Screen Solvents & Resolving Agents. Increase Concentration. no_crystals->no_crystals_sol Yes low_purity Low Purity (d.e.)? low_yield->low_purity No low_yield_sol Optimize Solvent & Stoichiometry. low_yield->low_yield_sol Yes low_purity_sol Optimize Cooling Rate. Use Seed Crystals. low_purity->low_purity_sol Yes poor_res Poor Resolution? no_sep->poor_res No no_sep_sol Screen Chiral Columns & Mobile Phase Modes. no_sep->no_sep_sol Yes poor_res_sol Optimize Mobile Phase (Additives, Temp, Flow Rate). poor_res->poor_res_sol Yes

Caption: Troubleshooting workflow for improving chiral purity.

G cluster_0 Diastereomeric Salt Crystallization Workflow racemate Racemic 1-Methylazepane- 2-carboxylic acid HCl add_agent Add Chiral Resolving Agent racemate->add_agent dissolve Dissolve in Optimal Solvent (with heating) add_agent->dissolve cool Slow Cooling dissolve->cool crystallize Crystallization of Less Soluble Diastereomer cool->crystallize filtrate Filtration crystallize->filtrate crystals Diastereomerically Pure Crystals filtrate->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtrate->mother_liquor liberate Liberate Free Acid crystals->liberate pure_enantiomer Enantiomerically Pure Product liberate->pure_enantiomer

Caption: Experimental workflow for diastereomeric salt resolution.

References

  • Journal of Chromatography A. (2000). Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a copper(II)
  • Benchchem. (n.d.). Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide.
  • Amino Acids. (1999). Enzymatic resolution of amino acids via ester hydrolysis.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • National Institutes of Health. (n.d.).
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  • Chemistry LibreTexts. (2022).
  • ResearchGate. (n.d.). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Waters Blog. (2025).
  • Regis Technologies. (2023).
  • ACS Catalysis. (2025). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers.
  • Symmetry. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • Phenomenex. (n.d.).
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ResearchGate. (n.d.).
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  • Royal Society of Chemistry. (2020).
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  • TCI Chemicals. (n.d.).
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Sources

stability of 1-Methylazepane-2-carboxylic acid hydrochloride under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-Methylazepane-2-carboxylic acid hydrochloride

Last Updated: 2026-01-10

Disclaimer: Specific, peer-reviewed stability data for this compound is not extensively available in public literature. This guide is formulated based on the compound's structural features—a cyclic N-methylated secondary amine and a carboxylic acid hydrochloride—and established principles of chemical stability testing. The protocols provided are intended to empower researchers to generate their own robust stability data.

Introduction

Welcome to the technical support center for this compound. As a key building block in pharmaceutical research and development, understanding its stability profile is critical for ensuring the integrity of your experiments, the reliability of your results, and the viability of your final product. This guide provides a comprehensive framework for assessing and troubleshooting the stability of this compound under various common laboratory and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary structural liabilities of this compound that could lead to degradation?

Answer: Based on its structure, there are three primary areas of potential instability:

  • N-Methyl Secondary Amine: The tertiary amine within the azepane ring is susceptible to oxidation.[1][2] Oxidizing agents or atmospheric oxygen, potentially catalyzed by metal ions, can lead to the formation of N-oxides or other oxidative degradation products.[1][3] The cyclic nature of the amine may offer some resistance to oxidative degradation compared to linear secondary amines.[2]

  • Carboxylic Acid: While generally stable, the carboxylic acid moiety can undergo decarboxylation under thermal stress, although this typically requires high temperatures.[4][5] Its acidity also makes the compound's solubility and the stability of nearby functional groups highly dependent on pH.

  • Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in aqueous media and generally improves the stability of the solid form by protecting the amine from atmospheric reactants. However, in solution, it establishes an acidic pH, which may influence hydrolysis of other susceptible functional groups if present in a more complex molecule.

Q2: My compound solution appears to be changing color/clarity over time. How can I determine if it's degrading?

Answer: A change in physical appearance is a strong indicator of a chemical change. To confirm degradation, you should employ a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[6][7][8]

  • Actionable Step: Develop an HPLC method that can separate the parent compound from potential impurities and degradants. A good starting point is a reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid).

  • Troubleshooting: If you observe new peaks growing over time or a decrease in the area of your main peak, the compound is degrading. The goal of a forced degradation study is to intentionally produce these degradation products to ensure your analytical method can detect them.[8][9][10]

Q3: What are the recommended storage conditions for solid this compound?

Answer: As a solid hydrochloride salt, the compound is expected to be relatively stable. For long-term storage, follow these guidelines:

  • Temperature: Store in a cool, controlled environment, ideally at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize long-term oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.

Long-term stability should be established according to ICH Q1A(R2) guidelines, which recommend storage at 25°C/60% RH or 30°C/65% RH for a minimum of 12 months.[11][12]

Q4: I need to dissolve the compound for my experiment. What is the optimal pH range for stability in an aqueous solution?

Answer: The optimal pH for stability is often a balance between preventing different degradation pathways.

  • Acidic pH (pH 1-4): The amine is protonated and protected from oxidation. The carboxylic acid is protonated. This is generally expected to be a stable range. Most carboxylic acids have pKa values in the range of 4-5, meaning they are largely protonated at lower pH.[13][14]

  • Neutral pH (pH 5-8): As the pH increases, the amine becomes deprotonated (more basic), making it more susceptible to oxidation.[15] The carboxylic acid will be deprotonated to its carboxylate form, which is resonance-stabilized and generally stable.[16][17]

  • Basic pH (pH > 9): The free amine is highly susceptible to oxidation. This pH range should generally be avoided unless required by the reaction chemistry.

To determine the ideal pH for your specific application, a systematic pH stability study is required.

Experimental Protocols & Workflow Guides

Protocol 1: Forced Degradation Study

A forced degradation or stress testing study is essential to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines.[10][18][19][20]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.To test stability to acidic conditions.[21]
Base Hydrolysis Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.To test stability to alkaline conditions.[21]
Oxidation Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.To test susceptibility to oxidation.[21]
Thermal Stress Heat the solution at 60°C for 24 hours. For solid-state, heat the powder at 105°C for 24 hours.To test thermal stability.[5][22]
Photostability Expose the solution to a calibrated light source (per ICH Q1B guidelines).To test stability to light.[11]
  • Neutralization (for acid/base samples): Before analysis, neutralize the acid and base-stressed samples to an appropriate pH to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including an unstressed control, by a validated HPLC-UV method. If necessary, use HPLC-MS to identify the mass of the degradation products.[6][23]

Workflow Diagram:

Potential_Degradation cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_thermal Thermal Stress (High Temp) Parent 1-Methylazepane- 2-carboxylic acid HCl N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Decarboxylated 1-Methylazepane (Decarboxylation) Parent->Decarboxylated Heat

Caption: Potential degradation pathways for the compound.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). ([Link])

  • Regulatory Affairs Professionals Society (RAPS), ICH releases overhauled stability guideline for consultation (2025). ([Link])

  • International Council for Harmonisation (ICH), Quality Guidelines. ([Link])

  • ICH, Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products (2003). ([Link])

  • European Medicines Agency (EMA), ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline (2003). ([Link])

  • Al-Haj Ali, M., et al., relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures, Clean Energy (2024). ([Link])

  • Gouedard, C., et al., Oxidative degradation of amines using a closed batch system, Energy Procedia (2014). ([Link])

  • Rosenblatt, D. H., et al., Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones, The Journal of Organic Chemistry (1983). ([Link])

  • Rathore, A. S., Analytical Methods to Determine the Stability of Biopharmaceutical Products, LCGC North America (2023). ([Link])

  • Separation Science, Advanced Analytical Techniques in Stability Testing. ([Link])

  • Weiss, I. M., et al., Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine, BMC Biophysics (2018). ([Link])

  • Hovione, Small Molecule Development Analytical Methods for Faster Time to Market. ([Link])

  • Hunt, P., Chapter 19: Carboxylic Acids, Oregon State University (2020). ([Link])

  • Huynh-Ba, K., Stability Studies and Testing of Pharmaceuticals: An Overview, American Pharmaceutical Review (2021). ([Link])

  • Quora, What is the standard pH of carboxylic acids? (2021). ([Link])

  • Pharmaguideline, Acidity of Carboxylic Acids, Effect of Substituents on Acidity. ([Link])

  • JoVE, Video: Acidity of Carboxylic Acids (2023). ([Link])

  • BYJU'S, Acidity of carboxylic acids and derivatives (2019). ([Link])

  • Pharmaceutical Technology, Stability Testing for Small-Molecule Clinical Trial Materials (2019). ([Link])

  • Phang, J. M., Proline Metabolism and Microenvironmental Stress, Annual Review of Nutrition (2019). ([Link])

  • Weiss, I. M., et al., Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine, PMC - PubMed Central (2018). ([Link])

  • Dan, Y., et al., Degradation pathways of amino acids during thermal utilization of biomass: a review, RSC Advances (2023). ([Link])

  • ResearchGate, (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine (2018). ([Link])

  • Weiss, I. M., et al., Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi, bioRxiv (2017). ([Link])

  • Voice, A. K., et al., (PDF) Oxidative Degradation of Amines With High-Temperature Cycling, ResearchGate (2013). ([Link])

  • Siwek, A., et al., Experimental and theoretical investigations into the stability of cyclic aminals, Beilstein Journal of Organic Chemistry (2016). ([Link])

  • PubChem, proline degradation | Pathway. ([Link])

  • Pawar, S. V., et al., Pharmaceutical Forced Degradation Studies with Regulatory Consideration, Journal of Pharmaceutical and Analytical Chemistry (2017). ([Link])

  • Ovadia, O., et al., Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides, Journal of Medicinal Chemistry (2011). ([Link])

  • Bajaj, S., et al., Forced Degradation Studies, Journal of Applied Pharmaceutical Science (2016). ([Link])

  • Rawat, T. & Pandey, I. P., development of forced degradation and stability indicating studies for drug substance and drug product, International Journal of Research in Pharmacology & Pharmacotherapeutics (2015). ([Link])

  • Dapsens, P. Y., et al., Developments in the Aerobic Oxidation of Amines, ACS Catalysis (2015). ([Link])

  • ResearchGate, (PDF) Disorders of proline and hydroxyproline metabolism. ([Link])

  • Terasaka, N., et al., Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases, Nature Chemistry (2023). ([Link])

  • Boobalan, M., et al., Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC, Semantic Scholar (2020). ([Link])

  • ResearchGate, Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides | Request PDF. ([Link])

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preventing racemization during 1-Methylazepane-2-carboxylic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 1-Methylazepane-2-carboxylic acid hydrochloride >

A Guide to Preserving Stereochemical Integrity During Chemical Reactions

Introduction

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. As a cyclic N-methylated amino acid derivative, this compound presents unique challenges, particularly concerning the preservation of its stereochemical integrity. Racemization, the conversion of a pure enantiomer into a mixture of both D- and L-forms, is a critical issue that can significantly impact the biological activity, efficacy, and safety of the final target molecule.[1]

This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate the risk of racemization and ensure the successful, stereochemically pure synthesis of your compounds.

Understanding the Mechanism of Racemization

To effectively prevent racemization, it is crucial to understand the underlying chemical mechanisms. For amino acids, especially N-substituted ones like 1-Methylazepane-2-carboxylic acid, racemization primarily occurs when the carboxyl group is "activated" for a coupling reaction (e.g., amide bond formation).

There are two main pathways for this loss of stereochemistry[2][3]:

  • Direct Enolization (α-Abstraction): In the presence of a base, the proton on the alpha-carbon (the chiral center) can be directly abstracted. This forms a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of enantiomers.[2] The N-methyl group can exacerbate this by increasing steric hindrance, which may slow down the desired coupling reaction and provide more time for the base to abstract the alpha-proton.[4]

  • Oxazolone/Azlactone Formation: This is often the most predominant pathway.[2][5] The activated carboxylic acid can undergo intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming nucleophile (e.g., an amine) from either side, leading to a racemic product.[5][6][7]

Both pathways are catalyzed by the presence of a base and are influenced by factors such as temperature, solvent polarity, and the nature of the activating (coupling) agent.[1][3][8]

Mechanism of Racemization Diagram

Sources

Technical Support Center: N-Methylation of Azepane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of azepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. N-methylation of amino acids and their derivatives is a critical modification in medicinal chemistry, often enhancing pharmacokinetic properties such as metabolic stability, membrane permeability, and bioavailability.[1][2][3][4][5] However, the unique structural features of azepane-2-carboxylic acid can present specific hurdles. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Visualizing the Challenge: The N-Methylation Workflow

To begin, let's visualize a general workflow for the N-methylation of azepane-2-carboxylic acid. This process typically involves protection of the carboxylic acid, followed by the N-methylation step, and concluding with deprotection.

N_Methylation_Workflow Start Azepane-2-carboxylic Acid Protection Carboxylic Acid Protection Start->Protection Step 1 N_Methylation N-Methylation Protection->N_Methylation Step 2 Deprotection Deprotection N_Methylation->Deprotection Step 3 End N-Methyl-azepane-2- carboxylic Acid Deprotection->End

Caption: A generalized workflow for the N-methylation of azepane-2-carboxylic acid.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems you may encounter during the N-methylation of azepane-2-carboxylic acid, offering potential causes and actionable solutions.

Problem 1: Low to No Product Formation

Potential CauseProposed Solution & Scientific Rationale
Incomplete Deprotonation of the Amine For methods involving alkyl halides (e.g., methyl iodide, dimethyl sulfate), the secondary amine of the azepane ring must be sufficiently deprotonated to act as a nucleophile. Solution: Ensure you are using a strong enough base and an appropriate solvent. For instance, sodium hydride in an aprotic polar solvent like DMF or THF is a common choice for deprotonating N-acyl or N-carbamoyl amino acids before methylation.[6] The pKa of the protonated secondary amine of azepane-2-carboxylic acid needs to be considered when selecting the base.
Steric Hindrance The seven-membered ring of azepane can adopt various conformations, and the substituent at the 2-position (the carboxylic acid or its protected form) can sterically hinder the approach of the methylating agent to the nitrogen atom.[7][8][9] Solution: Consider using a less bulky protecting group for the carboxylic acid. If using an alkyl halide, switching from dimethyl sulfate to the smaller methyl iodide might be beneficial. Alternatively, methods that proceed through a less sterically demanding intermediate, such as the Eschweiler-Clarke reaction, can be more effective.[10][11][12]
Poor Reagent Quality Methylating agents like methyl iodide can decompose over time, especially when exposed to light.[13] Reductive amination reagents like sodium cyanoborohydride can also degrade. Solution: Use freshly opened or properly stored reagents. Methyl iodide should be colorless; a brown color indicates decomposition.[13] It can be purified by washing with dilute aqueous sodium thiosulfate.[13]
Inappropriate Reaction Conditions Temperature and reaction time are critical. Some N-methylation reactions require heating to proceed at a reasonable rate. Solution: Optimize the reaction temperature. For instance, the Eschweiler-Clarke reaction is often performed at elevated temperatures (e.g., 80-100 °C).[11] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Formation of Significant Side Products

Potential CauseProposed Solution & Scientific Rationale
O-Methylation of the Carboxylic Acid If the carboxylic acid is not protected, it can be methylated in addition to the amine, especially when using reagents like methyl iodide or dimethyl sulfate in the presence of a base.[13][14] Solution: Protect the carboxylic acid functional group before N-methylation. Common protecting groups for carboxylic acids include methyl, ethyl, benzyl, or t-butyl esters.[15][16][17] The choice of protecting group will depend on the conditions of the N-methylation and the desired deprotection strategy.
Quaternary Ammonium Salt Formation While the Eschweiler-Clarke reaction inherently avoids the formation of quaternary ammonium salts, methods using alkyl halides can lead to over-methylation, especially with highly reactive methylating agents and strong bases.[10] Solution: Carefully control the stoichiometry of the methylating agent. Using 1.0 to 1.1 equivalents is often sufficient. Monitor the reaction closely and stop it once the desired product is formed.
Racemization The stereocenter at the 2-position of azepane-2-carboxylic acid can be susceptible to racemization under harsh basic conditions. Solution: Employ milder reaction conditions. For instance, reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride is generally performed under mildly acidic to neutral conditions, which helps to preserve stereochemical integrity.[18][19][20]

Problem 3: Difficulties in Product Purification

Potential CauseProposed Solution & Scientific Rationale
Co-elution of Starting Material and Product The starting material (protected azepane-2-carboxylic acid) and the N-methylated product may have similar polarities, making chromatographic separation challenging. Solution: Optimize your chromatography conditions. This may involve trying different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) or using a different stationary phase. Derivatization of the product or starting material to alter its polarity for separation is another option.
Removal of Excess Reagents and Byproducts Reagents like formic acid (from Eschweiler-Clarke) or byproducts from the decomposition of methylating agents can be difficult to remove. Solution: An aqueous workup is often effective. For acidic impurities like formic acid, washing with a mild base (e.g., saturated sodium bicarbonate solution) can be beneficial. For basic impurities, a wash with dilute acid (e.g., 1M HCl) may be necessary.[11][21] Purification of carboxylic acids can also be achieved by dissolution in aqueous alkali, extraction of neutral/basic impurities, followed by acidification and extraction of the desired acid.[21][22]
Product is Water-Soluble The final N-methyl-azepane-2-carboxylic acid, being a zwitterionic amino acid, may have significant water solubility, leading to losses during aqueous workup and extraction. Solution: After acidification of the aqueous layer, perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer by adding sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency. Lyophilization of the aqueous phase after removal of inorganic salts can also be a method to recover highly water-soluble products.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the carboxylic acid group before N-methylation?

A: Yes, in most cases, it is highly recommended to protect the carboxylic acid.[15][16] Reagents commonly used for N-methylation, such as methyl iodide or dimethyl sulfate in the presence of a base, can also methylate the carboxylic acid, leading to the formation of the methyl ester as a side product.[13][14] Protecting the carboxylic acid, for example as a benzyl or t-butyl ester, ensures that the methylation occurs selectively at the nitrogen atom.[15][17]

Protection_Rationale cluster_0 Without Protection cluster_1 With Protection (PG) Azepane-2-COOH Azepane-2-COOH N-Methyl Product N-Methyl Product Azepane-2-COOH->N-Methyl Product Methylating Agent + Base O-Methyl Product O-Methyl Product Azepane-2-COOH->O-Methyl Product Methylating Agent + Base Azepane-2-COOPG Azepane-2-COOPG N-Methyl-Azepane-2-COOPG N-Methyl-Azepane-2-COOPG Azepane-2-COOPG->N-Methyl-Azepane-2-COOPG Methylating Agent + Base N-Methyl-Azepane-2-COOH N-Methyl-Azepane-2-COOH N-Methyl-Azepane-2-COOPG->N-Methyl-Azepane-2-COOH Deprotection

Caption: Rationale for carboxylic acid protection during N-methylation.

Q2: Which N-methylation method is best for azepane-2-carboxylic acid?

A: The "best" method depends on several factors, including the scale of the reaction, the available reagents, and the sensitivity of the substrate to certain reaction conditions.

  • Eschweiler-Clarke Reaction: This is a classic and often robust method that uses formaldehyde and formic acid.[10][11][12] A key advantage is that it does not produce quaternary ammonium salts.[10][23] It is a good choice for achieving dimethylation of primary amines or monomethylation of secondary amines.

  • Reductive Amination: This method involves the reaction of the amine with formaldehyde to form an iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[18][19][20] It is generally a mild and high-yielding method.

  • Alkylation with Methyl Halides (e.g., MeI, Me₂SO₄): This is a straightforward SN2 reaction but requires careful control of stoichiometry to avoid over-methylation.[6][13][14] A strong, non-nucleophilic base is typically required.

Here is a comparison table to aid in your decision:

MethodAdvantagesDisadvantages
Eschweiler-Clarke - No quaternary salt formation[10][23]- Inexpensive reagents- Often requires high temperatures- Formic acid can be corrosive
Reductive Amination - Mild reaction conditions- High yields- Borohydride reagents can be toxic- Requires careful pH control
Alkyl Halides - Simple procedure- Risk of over-methylation[23]- Alkylating agents are toxic and potentially carcinogenic[24]

Q3: How can I monitor the progress of my N-methylation reaction?

A: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The N-methylated product is typically less polar than the starting secondary amine, so it will have a higher Rf value on the TLC plate. Staining with ninhydrin can be useful, as secondary amines often give a different color (e.g., yellow/orange) compared to primary amines (purple).

  • LC-MS: This provides more definitive information, showing the mass-to-charge ratio of the components in the reaction mixture. You can track the consumption of the starting material and the formation of the desired product by monitoring their respective molecular ion peaks.

Q4: What are some suitable protecting groups for the carboxylic acid, and how are they removed?

A: The choice of protecting group is crucial and should be orthogonal to the N-methylation conditions.

Protecting GroupIntroduction MethodDeprotection Method
Methyl Ester Fischer esterification (MeOH, acid catalyst)Saponification (e.g., LiOH, NaOH)
Benzyl Ester Benzyl alcohol, acid catalyst or benzyl bromide, baseHydrogenolysis (H₂, Pd/C)[15][17]
t-Butyl Ester Isobutylene, acid catalyst[25]Acidolysis (e.g., TFA, HCl)[17][25]

It is important to choose a protecting group that is stable under the N-methylation conditions. For example, if you are using a base-mediated methylation, a methyl ester could be susceptible to hydrolysis. A benzyl or t-butyl ester would be more robust in this case.

Experimental Protocols

Below are example protocols for common N-methylation methods, which should be adapted and optimized for your specific substrate and laboratory conditions.

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction (after protection)

  • To a solution of the protected azepane-2-carboxylic acid (1 equivalent) in formic acid (5-10 equivalents), add aqueous formaldehyde (37% solution, 3-5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Methylation via Reductive Amination (after protection)

  • Dissolve the protected azepane-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., methanol, acetonitrile, or 1,2-dichloroethane).

  • Add aqueous formaldehyde (37% solution, 1.1-1.5 equivalents) and stir for 1 hour at room temperature.

  • Add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise. If using sodium cyanoborohydride, maintain the pH between 6 and 7 by adding acetic acid.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by column chromatography.[18][26]

References

  • Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. NIH. [Link]

  • Protecting groups in organic synthesis. Self-published. [Link]

  • Protecting group. Wikipedia. [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Royal Society of Chemistry. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. R Discovery. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • How can I purify carboxylic acid?. ResearchGate. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. NIH. [Link]

  • Purification of carboxylic acids by chemical treatment and distillation.
  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Organic Chemistry Portal. [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]

  • Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. [Link]

  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. PubMed. [Link]

  • Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane. ResearchGate. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
  • Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. ACS Publications. [Link]

  • Organic & Biomolecular Chemistry. Cardiff University. [Link]

  • What's the best way to methylate carboxylic acids without dizaomethane?. Reddit. [Link]

  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. ResearchGate. [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. NIH. [Link]

  • Conformational and steric aspects of the inhibition of phenylethanolamine N-methyltransferase by benzylamines. PubMed. [Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

  • Late-Stage Methylation of Drug Molecules. YouTube. [Link]

  • Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. [Link]

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Technical Support Center: Purification Strategies for 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals working with 1-Methylazepane-2-carboxylic acid hydrochloride. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during purification, grounded in chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My recrystallization of this compound results in a very low yield. What are the likely causes and how can I improve it?

A1: Low recovery during recrystallization is a frequent issue stemming primarily from suboptimal solvent selection and procedural execution. As a hydrochloride salt of a cyclic amino acid, the compound is a polar, solid substance. The goal is to find a solvent that completely dissolves the compound at high temperatures but provides very limited solubility at low temperatures.[1]

Causality & Solutions:

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even when cold, much of it will remain in the mother liquor upon cooling. Conversely, if it is poorly soluble even at boiling, you may use an excessively large volume of solvent, which also prevents efficient recovery.

    • Solution: A mixed-solvent system is often effective for compounds like this.[2] A common strategy involves dissolving the crude material in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol) and then slowly adding a "poor" or "anti-solvent" in which it is insoluble (e.g., water, diethyl ether, or hexanes) to the hot solution until turbidity (cloudiness) appears. Re-heating to clarify and then slow cooling should induce crystallization. A patent for a similar intermediate successfully used an ethanol/water system.[2]

  • Excessive Solvent Volume: Using more hot solvent than is necessary to dissolve the crude solid is a primary cause of low yield. The excess solvent will keep more of your product dissolved upon cooling.

    • Solution: Add the hot solvent in small portions to the crude material while heating and stirring, stopping as soon as all the solid has just dissolved.[3]

  • Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost.

    • Solution: Use a heated funnel and pre-heat the receiving flask with solvent vapor. Ensure the solution is not supersaturated before filtration by adding a small excess of hot solvent.

  • Cooling Rate is Too Fast: Rapid cooling in an ice bath can lead to the formation of very small, fine crystals that are difficult to filter and wash effectively, leading to mechanical loss. It can also trap impurities.[1]

    • Solution: Allow the hot, clear solution to cool slowly and undisturbed on the benchtop to room temperature first. This allows for the formation of larger, purer crystals. Once room temperature is reached, then place the flask in an ice bath to maximize precipitation.[3]

Solvent System ComponentRoleRationale for 1-Methylazepane-2-carboxylic acid HCl
Methanol / Ethanol Good SolventPolar protic solvents that effectively dissolve polar salts and carboxylic acids through hydrogen bonding.[4]
Water Good Solvent / Anti-SolventHighly polar; can be a good solvent but is often used as an anti-solvent with alcohols to induce precipitation of organic salts.[2]
Isopropanol Good SolventLess polar than methanol/ethanol, offering a different solubility profile that can be advantageous.
Diethyl Ether / Hexanes Anti-SolventNon-polar solvents where the polar hydrochloride salt is insoluble. Used to precipitate the product from a more polar solution.
Q2: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated with impurities, depressing the melting point.

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is too concentrated, or cooling is too rapid, preventing molecules from orienting into a crystal lattice.

    • Solution 1 (Re-dissolve and Dilute): Heat the solution back to boiling and add more hot solvent (10-20% more) to reduce the concentration. Then, attempt to cool the solution much more slowly.[1]

    • Solution 2 (Scratching): Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.

    • Solution 3 (Seed Crystals): If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This "seed" provides a template for crystallization to begin.

  • Presence of Impurities: Impurities can interfere with crystal lattice formation and lower the melting point of the mixture, promoting oiling.

    • Solution: The oil itself often contains a high concentration of the desired compound. Try to isolate the oil, re-dissolve it in a fresh, larger volume of a different hot solvent system, and attempt recrystallization again. An initial purification step, like an acid-base extraction, may be necessary to remove problematic impurities first.[5]

Q3: After purification, my material still shows significant impurities by HPLC or NMR analysis. What is the next purification step?

A3: If a single recrystallization is insufficient, it indicates the impurities have similar solubility properties to your product in that specific solvent system. A multi-step or alternative strategy is required.

Recommended Strategies:

  • Sequential Recrystallization: Perform a second recrystallization using a different solvent system. For example, if you first used an ethanol/water system, try an isopropanol/diethyl ether system next. The change in solvent polarity can alter the solubility of the impurities relative to your product.

  • Acid-Base Extraction: This is a highly effective chemical method for purifying carboxylic acids and their salts from neutral or basic impurities.[5]

    • Protocol:

      • Dissolve the impure hydrochloride salt in water or a suitable buffer.

      • Make the solution basic (e.g., pH > 9) by adding an aqueous base like NaOH or NaHCO₃. This deprotonates the carboxylic acid and the ammonium salt, forming the free amine carboxylate.

      • Wash the aqueous solution with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to extract any neutral or basic organic impurities.

      • Carefully re-acidify the aqueous layer with dilute HCl to a pH well below the pKa of the carboxylic acid (e.g., pH < 2) to re-protonate both the amine and the carboxylic acid, causing the purified hydrochloride salt to precipitate or be ready for extraction.

      • Collect the solid by filtration or extract with an organic solvent and evaporate to dryness. This material can then be recrystallized again for final polishing.

  • Preparative Chromatography: If impurities are structurally very similar to the product, preparative High-Performance Liquid Chromatography (Prep-HPLC) may be necessary.

    • Method: A reverse-phase C18 column is typically effective for polar compounds. A mobile phase gradient of water and acetonitrile or methanol, with an acidic modifier like formic acid or trifluoroacetic acid (TFA), is used to elute the compounds. The fractions containing the pure product are collected, combined, and the solvent is removed.

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_outcome Result & Further Steps Crude Crude 1-Methylazepane-2- carboxylic acid HCl Recrystallize Recrystallization (e.g., EtOH/Water) Crude->Recrystallize Dissolve in hot solvent Analyze Purity Check (HPLC, NMR) Recrystallize->Analyze Filter & Dry Crystals Pure Pure Product (>98%) Analyze->Pure Purity OK Impure Impure Product (<98%) Analyze->Impure Purity Not OK AcidBase Acid-Base Extraction Impure->AcidBase For neutral/ basic impurities PrepHPLC Preparative HPLC Impure->PrepHPLC For stubborn impurities AcidBase->Recrystallize PrepHPLC->Analyze Re-analyze

Caption: General purification workflow for 1-Methylazepane-2-carboxylic acid HCl.

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of my final product?

A1: A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reverse-phase method (e.g., using a C18 column) with UV detection is ideal for quantifying impurities.[6] Derivatization can be used to enhance detection if the chromophore is weak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR not only confirm the structure of the desired compound but can also reveal the presence of residual solvents or structurally distinct impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8] LC-MS combines the separation power of HPLC with the identification capability of MS, making it excellent for identifying unknown impurities.

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which should match the theoretical values for the pure hydrochloride salt C₈H₁₆ClNO₂.[9]

Q2: How should I properly store purified this compound?

A2: As a hydrochloride salt, the compound is likely hygroscopic (tends to absorb moisture from the air). It is also an amino acid derivative, which can be sensitive to heat and light over long periods.

  • Storage Conditions: Store in a tightly sealed container to protect from moisture. Place the container in a desiccator if possible. For long-term stability, keep it in a cool (2-8°C is often recommended for such compounds), dark, and dry place.[10]

Q3: Is this compound stable? Are there any known degradation pathways to be aware of during purification?

A3: While specific stability data for this molecule is not widely published, we can infer its stability from its structure and related compounds.

  • pH Stability: The compound is most stable under acidic conditions.[11] During purification, especially an acid-base workup, prolonged exposure to strong bases should be avoided as it could potentially catalyze degradation reactions.

  • Thermal Stability: Avoid excessive or prolonged heating during recrystallization. While heating is necessary to dissolve the compound, keeping it at its boiling point for extended periods could lead to decomposition.

  • Salt Stability: The stability of hydrochloride salts can sometimes be influenced by the method of their preparation. For some complex molecules, preparation using HCl gas in aprotic solvents like dioxane has led to less stable products compared to other methods.[9] While this is not a common issue for simple salts, it is a factor to consider if stability problems arise.

Q4: Can I use normal-phase silica gel chromatography for purification?

A4: While possible, it is not the recommended approach for this compound.

  • Challenges: this compound is a highly polar and ionic compound. When using standard normal-phase chromatography on silica gel, you are likely to encounter significant problems:

    • Poor Mobility: The compound may stick irreversibly to the highly polar silica stationary phase, resulting in no elution.

    • Peak Tailing: Strong interactions between the polar analyte and silica lead to broad, tailing peaks, resulting in poor separation.

  • Potential Workarounds: If you must use a silica-based method, you would need a highly polar mobile phase, often containing additives like acetic acid or ammonia, to compete with the silica for interaction with your compound. However, this often provides inferior separation compared to reverse-phase.

  • Recommendation: Reverse-phase HPLC is the superior chromatographic method for this type of analyte, offering better peak shape, reproducibility, and resolution.[6]

References
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of California, Irvine. Recrystallization and Crystallization. Available from: [Link]

  • Chemsigma. 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0]. Available from: [Link]

  • PubChem. 1-Methylazepane;hydrochloride. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • OPUS. Analytical Methods. Available from: [Link]

  • Google Patents. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate.
  • PubMed. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON SYNTHESIS, CHARACTERIZATION OF IMPURITIES AND DEGRADENTS OF SOME DRUGS. Available from: [Link]

  • PubMed. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Available from: [Link]

  • Acta Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Wellesley College. Lab 1-Recrystallization Lab. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • 2a biotech. This compound. Available from: [Link]

  • Prime Scholars. Synthesis of Stable Imidapril Hydrochloride. Available from: [Link]

  • Acta Pharmaceutica. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Available from: [Link]

  • ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]

  • ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link]

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managing side reactions in the synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride

Introduction: Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this compound. Our goal is to provide practical, experience-driven insights into managing the common challenges and side reactions encountered during its preparation. The synthesis, while seemingly straightforward, involves critical steps where minor deviations can significantly impact yield, purity, and stereochemical integrity. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-Methylazepane-2-carboxylic acid?

The most widely employed method for the N-methylation of the precursor, Azepane-2-carboxylic acid, is the Eschweiler-Clarke reaction . This reaction utilizes excess formic acid and formaldehyde to reductively methylate the secondary amine of the azepane ring to a tertiary amine.[1][2][3] The key advantages of this method are its operational simplicity, the use of inexpensive reagents, and the inherent mechanism that prevents the formation of quaternary ammonium salts, a common issue with other methylating agents like methyl iodide.[1][4]

Q2: My final product shows poor stability and degrades over time. What is the cause?

The stability of the final product is highly dependent on the successful and complete formation of the hydrochloride salt. If the freebase, 1-Methylazepane-2-carboxylic acid, is not fully protonated, it can be more susceptible to degradation, particularly decarboxylation or oxidation. A common issue is using aqueous HCl, which can introduce water and lead to a hygroscopic product. The recommended procedure involves preparing the hydrochloride salt using dry hydrochloric acid in a suitable organic solvent like isopropyl alcohol or diethyl ether to ensure an anhydrous, stable, and crystalline final product.[5]

Q3: Can the stereocenter at the C2 position racemize during the Eschweiler-Clarke reaction?

Under typical Eschweiler-Clarke conditions, chiral amines generally do not racemize.[1] The reaction mechanism, which involves the formation of an iminium ion followed by a rapid hydride transfer, does not typically affect the adjacent stereocenter. However, prolonged exposure to harsh acidic conditions and high temperatures could theoretically pose a risk. It is crucial to monitor reaction times and temperatures and to confirm the enantiomeric purity of the final product using chiral HPLC if stereointegrity is critical for the application.

Q4: What are the primary impurities I should be looking for?

The main process-related impurities include:

  • Unreacted Starting Material: Azepane-2-carboxylic acid.

  • N-Formyl Byproduct: Formed if the reduction of the iminium intermediate is incomplete.

  • Decarboxylation Product: 1-Methylazepane, resulting from the loss of the COOH group at elevated temperatures.

  • Over-alkylation Products (from other methods): While not an issue for the Eschweiler-Clarke reaction, methods using alkyl halides can produce quaternary salts.[4]

Part 2: Troubleshooting Guide: Side Reaction Management

This section provides a detailed analysis of specific problems, their root causes, and validated protocols for their mitigation.

Problem 1: Low Yield of the Methylated Product & Presence of Starting Material

Q: I'm observing a significant amount of unreacted Azepane-2-carboxylic acid in my crude product analysis. What is causing the incomplete conversion?

A: Causal Analysis & Mitigation Strategies

Incomplete conversion in an Eschweiler-Clarke reaction typically points to three main factors: insufficient reagent stoichiometry, suboptimal reaction temperature, or inadequate reaction time.

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid.[2][6] Both steps must proceed efficiently. The loss of carbon dioxide from formic acid during the reduction step is the thermodynamic driving force for the reaction, rendering it irreversible.[1]

  • Mitigation Strategies:

    • Reagent Stoichiometry: Ensure that both formaldehyde and formic acid are used in excess. A common molar ratio is 1 equivalent of the amine, 1.1-1.5 equivalents of formaldehyde, and 1.8-3.0 equivalents of formic acid.[2] The excess ensures the reaction equilibrium is pushed towards the product.

    • Temperature Control: The reaction is typically heated to 80-100 °C.[2] Lower temperatures can lead to sluggish reaction rates, while excessively high temperatures (>110 °C) can promote decarboxylation (See Problem 2). It is essential to maintain a consistent internal reaction temperature.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS. A typical reaction time is between 12 to 24 hours.[2] The disappearance of the starting material should be the primary indicator of completion.

Table 1: Recommended vs. Suboptimal Reaction Parameters

ParameterSuboptimal ConditionRecommended ConditionRationale
Formaldehyde < 1.0 eq1.1 - 1.5 eqDrives iminium ion formation.
Formic Acid < 1.5 eq1.8 - 3.0 eqActs as both reducing agent and acid catalyst. Excess ensures completion.
Temperature < 70 °C80 - 100 °CProvides sufficient activation energy without promoting significant side reactions.
Time < 12 hours12 - 24 hours (or until SM is consumed by TLC/LC-MS)Ensures the reaction has proceeded to completion.
Problem 2: Significant Formation of 1-Methylazepane (Decarboxylation Byproduct)

Q: My NMR analysis shows the presence of signals corresponding to 1-Methylazepane, indicating loss of the carboxylic acid group. How can I prevent this?

A: Causal Analysis & Mitigation Strategies

The decarboxylation of α-amino acids can be induced by excessive heat, particularly under the acidic conditions of the Eschweiler-Clarke reaction. The azepane ring nitrogen can facilitate this process.

  • Mechanism Insight: The protonated carboxylic acid group can be susceptible to nucleophilic attack or electronic rearrangement facilitated by the adjacent tertiary amine, especially at elevated temperatures, leading to the loss of CO₂ and formation of a stabilized carbocation or related intermediate, which is then quenched to yield 1-Methylazepane.

  • Mitigation Strategies:

    • Strict Temperature Management: This is the most critical parameter. Do not exceed 100 °C. Utilize an oil bath and a temperature controller to maintain a stable internal temperature.

    • Minimize Reaction Time: Once the starting material is consumed (as confirmed by in-process controls), work up the reaction promptly. Prolonged heating after completion serves only to increase the likelihood of decarboxylation.

    • Alternative Reducing Agents: For sensitive substrates, altered versions of this reaction replace formic acid with milder reducing agents like sodium cyanoborohydride, although this changes the reaction class from Eschweiler-Clarke.[1] This approach requires different reaction conditions and pH control.

Workflow for Minimizing Decarboxylation

G start Start Synthesis reagents Add Amine, HCHO (1.2 eq), HCOOH (2.0 eq) start->reagents heat Heat to 80-90°C (Max 100°C) reagents->heat monitor Monitor by TLC/LC-MS every 2 hours after T=8h heat->monitor sm_consumed Is Starting Material Consumed? monitor->sm_consumed cool Cool to Room Temperature sm_consumed->cool Yes continue_heat Continue Heating (Max 24h) sm_consumed->continue_heat No workup Proceed to Workup & Purification cool->workup continue_heat->monitor

Caption: Workflow for temperature and time management.

Part 3: Experimental & Analytical Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Methylation

This protocol is a self-validating system where successful execution should yield a high-purity crude product before final purification.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Azepane-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add formic acid (98-100%, 2.0 eq) followed by aqueous formaldehyde (37 wt. % in H₂O, 1.2 eq).

  • Reaction: Heat the mixture in an oil bath to 90 °C and stir for 18 hours. The solution should be clear and homogeneous.[2]

  • In-Process Control (IPC): After 18 hours, take a small aliquot, dilute with water, and spot on a silica TLC plate (Eluent: 80:20:1 DCM:MeOH:NH₄OH) to check for the absence of starting material.

  • Workup - Step 1 (Removal of Excess Reagents): Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess formic acid and formaldehyde. This step is crucial to prevent interference in the subsequent steps.

  • Workup - Step 2 (Acid-Base Extraction):

    • Dissolve the residue in water and add 1M HCl until the pH is ~2.[2]

    • Wash the acidic aqueous layer with dichloromethane (DCM) (2x) to remove any non-basic impurities.[2]

    • Basify the aqueous phase to pH 11 with 2M NaOH, ensuring the solution remains cool in an ice bath.[2]

    • Extract the product into DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Methylazepane-2-carboxylic acid as an oil or semi-solid.

Protocol 2: Purification and Hydrochloride Salt Formation
  • Initial Purification (if necessary): If significant impurities are present, the crude free base can be purified by column chromatography on silica gel. However, a well-executed reaction followed by a careful acid-base extraction often provides material of sufficient purity for salt formation.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of cold (<10 °C) isopropyl alcohol (IPA).

    • Slowly add a solution of dry HCl in IPA (commercially available or prepared by bubbling dry HCl gas through IPA) dropwise with stirring until the pH of the solution is between 2 and 3 (checked with pH paper).

    • A white precipitate should form. Continue stirring in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation of Salt:

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake with a small amount of cold IPA, followed by cold diethyl ether.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

Table 2: Analytical Characterization Data

Compound¹H NMR (DMSO-d₆, 400 MHz) - Key Signals (δ, ppm)MS (ESI+) m/z
Product (HCl Salt) 10.0-12.0 (br s, 1H, COOH/NH+), 3.5-4.0 (m, 1H, CH-COOH), 2.85 (s, 3H, N-CH₃), 1.5-2.2 (m, 10H, ring CH₂)158.1 [M+H]⁺
Starting Material 8.0-9.5 (br s, 2H, NH₂⁺), 3.2-3.6 (m, 1H, CH-COOH), 1.4-2.1 (m, 10H, ring CH₂)144.1 [M+H]⁺
Decarboxylation Impurity 2.75 (s, 3H, N-CH₃), 1.4-1.8 (m, 12H, ring CH₂)114.1 [M+H]⁺

Part 4: Mechanistic Visualization

Mechanism of Eschweiler-Clarke Methylation

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Hydride Transfer & Reduction Amine R₂NH Hemiaminal R₂N-CH₂(OH) Amine->Hemiaminal Iminium Ion [R₂N=CH₂]⁺ Hemiaminal->Iminium Ion Methylated Amine R₂N-CH₃ Iminium Ion->Methylated Amine

Caption: The two-stage mechanism of the Eschweiler-Clarke reaction.

References

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Eschweiler-Clarke Reaction Video. YouTube. [Link]

  • Synthesis of Stable Imidapril Hydrochloride. Prime Scholars. [Link]

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Technical Support Center: Optimizing Derivatization of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Methylazepane-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this sterically hindered cyclic amino acid derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction parameters and achieve your desired products with high yield and purity.

Introduction: The Challenge of a Hindered Structure

This compound presents a unique set of challenges in derivatization. The core structure, a seven-membered azepane ring with a methyl group on the nitrogen and a carboxylic acid at the adjacent carbon, creates significant steric hindrance. This bulkiness can dramatically reduce the reactivity of both the carboxylic acid and the tertiary amine, making standard derivatization protocols for simpler amino acids often inefficient.[1] Forming amide or ester bonds with this substrate frequently suffers from low yields, slow reaction rates, and may require a large excess of reagents.[1]

This guide will address these challenges head-on, providing practical, evidence-based solutions to common problems encountered during esterification and amidation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific experimental problems.

Esterification Reactions

Question 1: My esterification reaction with a primary alcohol (e.g., methanol, ethanol) is showing very low conversion, even after prolonged reaction times. What can I do?

Answer:

Low conversion in the esterification of sterically hindered acids like 1-Methylazepane-2-carboxylic acid is a common issue. Several factors could be at play, and a systematic approach to optimization is recommended.

1. Activating the Carboxylic Acid:

  • The Problem: The hydrochloride salt form means the tertiary amine is protonated, which is good for preventing side reactions at the nitrogen. However, the carboxylic acid itself is not particularly reactive. Direct esterification (Fischer esterification) with an alcohol under acidic conditions can be very slow.

  • The Solution: More potent activation of the carboxylic acid is necessary.

    • Thionyl Chloride (SOCl₂): A classic and effective method is to first convert the carboxylic acid to the more reactive acyl chloride.[2] The this compound can be reacted with thionyl chloride in an inert solvent (like DCM or toluene) to form the acyl chloride. This intermediate is then reacted with the alcohol, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl generated.

    • Trimethylchlorosilane (TMSCl): A milder and convenient alternative is using TMSCl in the alcohol solvent (e.g., methanol).[3][4] TMSCl reacts with the alcohol to generate HCl in situ, which catalyzes the esterification. This method has shown good to excellent yields for a variety of amino acid methyl esters.[3][4]

2. Water Removal:

  • The Problem: Esterification is an equilibrium reaction. The water produced as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

  • The Solution: Employ methods to remove water as it is formed.

    • Azeotropic Distillation: If using a solvent like toluene or 1,2-dichloroethane, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture, driving the reaction to completion.[5]

    • Drying Agents: While less common for esterifications, molecular sieves can be added to the reaction, but their effectiveness may be limited.

3. Temperature and Reaction Time:

  • The Problem: Due to steric hindrance, higher activation energy is required. Room temperature may be insufficient.

  • The Solution: Increase the reaction temperature. Refluxing the reaction mixture is often necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which could be several hours to overnight.[5]

Question 2: I'm attempting to synthesize a tert-butyl ester, but the yield is extremely low, and I'm observing what appears to be starting material decomposition.

Answer:

Synthesizing sterically demanding esters, such as tert-butyl esters, with an already hindered carboxylic acid is particularly challenging.

1. Reagent Choice:

  • The Problem: Standard acid-catalyzed esterification with tert-butyl alcohol is often inefficient due to the bulkiness of the alcohol.

  • The Solution: Use a carbodiimide coupling agent, which is a standard method for forming esters under milder conditions.[6]

    • DCC/DMAP or DIC/DMAP: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is a highly effective system for esterification.[6] The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as a nucleophilic catalyst.

2. Solvent and Temperature:

  • The Problem: The choice of solvent can significantly impact the reaction rate and solubility of reagents.

  • The Solution: Use an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6] These reactions are typically run at room temperature. Avoid high temperatures, which can lead to side reactions and decomposition, especially with sensitive reagents.

3. Side Reactions:

  • The Problem: With hindered substrates, the formation of N-acylurea byproducts can become a significant side reaction.[6]

  • The Solution: Careful monitoring of the reaction and using the appropriate stoichiometry of reagents can help minimize this. If the N-acylurea is a major issue, alternative coupling reagents might be necessary.

Amide Coupling Reactions

Question 3: My amide coupling reaction with a primary amine is giving a very low yield. I'm using a standard carbodiimide coupling agent like EDC.

Answer:

This is a classic problem when dealing with sterically hindered amino acids.[1][7][8] The reduced reactivity of the carboxylic acid and potential steric clash with the incoming amine require a more robust coupling strategy.

1. Coupling Additives are Crucial:

  • The Problem: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) form a highly reactive O-acylisourea intermediate. For hindered systems, this intermediate may not react quickly enough with the amine and can rearrange to a less reactive N-acylurea or be susceptible to hydrolysis.

  • The Solution: Incorporate an activating agent (an additive) to form a more stable, yet highly reactive, active ester intermediate.

    • HOBt or HOAt: 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are commonly used. They react with the O-acylisourea to form an active ester that is more resistant to racemization and side reactions, while still being highly reactive towards the amine.[9] HOAt is often considered superior for difficult couplings.

    • HATU, HBTU, or PyBOP: These are aminium/uronium or phosphonium-based coupling reagents that contain a HOAt or HOBt moiety within their structure. They are highly efficient for sterically hindered couplings.[1][9] For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a go-to reagent for challenging amide bond formations.

2. Base Selection and Stoichiometry:

  • The Problem: The reaction requires a non-nucleophilic base to neutralize the hydrochloride salt and to deprotonate the amine nucleophile. An incorrect choice or amount of base can hinder the reaction.

  • The Solution:

    • Base: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Triethylamine (TEA) can also be used, but DIPEA is often preferred to minimize side reactions.

    • Stoichiometry: Typically, 2-3 equivalents of the base are required: one to neutralize the hydrochloride of the starting material, and one to deprotonate the amine coupling partner if it is also a salt.

3. Solvent and Concentration:

  • The Problem: The reaction kinetics can be sensitive to the solvent and the concentration of the reactants.

  • The Solution:

    • Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM) are common choices. DMF is often better at solubilizing all components, especially for peptide-like couplings.

    • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over unimolecular decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the tertiary amine on the azepane ring during derivatization?

A1: Generally, no. The starting material is a hydrochloride salt, meaning the tertiary amine is protonated. This protonation acts as a protecting group, preventing it from participating in undesired side reactions like acylation.[10][11] It is crucial to ensure the reaction conditions do not fully deprotonate this amine if it could interfere with the desired reaction. For most esterification and amide coupling reactions, the presence of the hydrochloride is beneficial.

Q2: What are the best analytical techniques to monitor the progress of my derivatization reaction?

A2: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. You can visualize the consumption of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique. It provides separation of the components (starting material, product, byproducts) and mass information to confirm the identity of the product. It is invaluable for optimizing reaction conditions and identifying unexpected side products.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your derivatized product is sufficiently volatile and thermally stable, GC-MS can be an excellent option.[13][14] For example, methyl or ethyl esters are often amenable to GC analysis.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification can indeed be challenging. Common impurities include:

  • Unreacted Starting Material: If the reaction did not go to completion, you will have leftover this compound. This can often be removed by an aqueous wash if your product is soluble in an organic solvent.

  • Coupling Reagent Byproducts:

    • DCU/DIU: If you used DCC or DIC, the resulting dicyclohexylurea or diisopropylurea can be problematic. DCU is largely insoluble in many organic solvents and can often be removed by filtration.[9] DIU is more soluble and may require column chromatography.[9]

    • EDC Byproducts: The byproducts of EDC are water-soluble and can typically be removed with an aqueous workup.[9]

  • N-Acylurea: This byproduct from carbodiimide reactions can be difficult to separate from the desired product. Careful column chromatography is usually required.

Purification Strategy:

  • Aqueous Workup: A standard workup involving washing the organic layer with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine can remove many common impurities.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. The choice of solvent system will depend on the polarity of your derivative.

Experimental Protocols

Protocol 1: General Procedure for Esterification using TMSCl in Methanol
  • Suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates completion.

  • Remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride.

  • The product can be purified by recrystallization or precipitation.

Adapted from general procedures for amino acid esterification.[3][4]

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine coupling partner (1.0-1.2 eq).

  • Add HATU (1.1 eq) to the solution.

  • Add Diisopropylethylamine (DIPEA) (3.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizing the Workflow

Esterification Workflow

Esterification_Workflow Start 1-Methylazepane-2-carboxylic acid hydrochloride Reaction Esterification Reaction (Room Temp or Reflux) Start->Reaction Reagents Alcohol (e.g., MeOH) Activating Agent (e.g., TMSCl) Reagents->Reaction Workup Solvent Removal (Evaporation) Reaction->Workup Purification Recrystallization or Precipitation Workup->Purification Product Ester Product (Hydrochloride Salt) Purification->Product Amide_Coupling_Workflow Start 1-Methylazepane-2-carboxylic acid hydrochloride Reaction Amide Coupling (in aprotic solvent, e.g., DMF) Start->Reaction Reagents Amine Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Reagents->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for the amide coupling of 1-Methylazepane-2-carboxylic acid HCl.

References

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Adlington, R. M., et al. (2011). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Angewandte Chemie International Edition, 50(48), 11482-11486. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077–8080. [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Qian, C., et al. (2017). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Journal of Zhejiang University (Engineering Science). [Link]

  • LibreTexts Chemistry. (2021). Protection of Amino Groups in Synthesis. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255. [Link]

  • Reddy, G. V., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(8), 587-590. [Link]

  • Reddy, G. V., et al. (2007). Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. [Link]

  • Lele, B. S., Gore, M. A., & Kulkarni, M. G. (1999). Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides. Synthetic Communications, 29(10), 1727-1739. [Link]

  • ResearchGate. (2016). Derivatization of amino acids analyzed by GCMS? [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • David, V., Moldoveanu, S. C., & Galaon, T. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(1), e5008. [Link]

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Technical Support Center: Navigating the Solubility Challenges of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Researchers and drug development professionals often encounter challenges with the solubility of active pharmaceutical ingredients. This guide provides a comprehensive technical overview and practical troubleshooting advice for handling 1-Methylazepane-2-carboxylic acid hydrochloride, a compound whose solubility is significantly influenced by its molecular structure. With a tertiary amine and a carboxylic acid, this molecule can exist as a zwitterion, a factor that critically impacts its solubility profile. This resource aims to provide scientifically grounded strategies to overcome these experimental hurdles.

Understanding the Core Problem: The Zwitterionic Nature

This compound possesses both a basic amine group and an acidic carboxylic acid group. This duality allows for an internal acid-base reaction, where the proton from the carboxylic acid is transferred to the amine group, forming a zwitterion—a molecule with both a positive and a negative charge, yet an overall neutral charge.[1] The strong ionic attractions between these zwitterions in the solid state result in a stable crystal lattice, which requires significant energy to break.[1] This is a primary reason for its high melting point and, more importantly, its often poor solubility in neutral solvents.[1]

Amino acids, which share this zwitterionic characteristic, are generally soluble in water because the attractions between the polar water molecules and the zwitterions can overcome the lattice energy.[1] However, the extent of solubility is highly dependent on the rest of the molecule's structure.[1] For this compound, the non-polar hydrocarbon ring can diminish its affinity for aqueous solutions, especially at neutral pH.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: Why is my compound showing poor solubility in neutral water?

Answer: At a neutral pH, this compound is predominantly in its zwitterionic form. The strong intermolecular electrostatic interactions can lead to self-association and reduced solubility. To achieve dissolution in an aqueous medium, the pH must be adjusted to shift the equilibrium away from the zwitterionic state.

Troubleshooting Workflow: pH Adjustment

Caption: pH modification to enhance aqueous solubility.

  • Acidification (pH < 2): By adding a strong acid like HCl, you can fully protonate the carboxylate group, resulting in a positively charged molecule. This cationic form is typically much more soluble in water.

  • Alkalinization (pH > 9): By adding a strong base like NaOH, you can deprotonate the amine, leading to a negatively charged molecule. This anionic form also tends to have improved aqueous solubility.

Q2: What are the best organic solvents for this compound?

Answer: As a hydrochloride salt, this compound has limited solubility in non-polar organic solvents. Polar solvents are required to effectively solvate the charged species.

Solvent Selection Table

Solvent ClassExamplesGeneral SolubilityScientific Rationale
Polar Protic Methanol, EthanolModerate to GoodThe hydroxyl group can hydrogen bond with and solvate both the protonated amine and the chloride ion.
Polar Aprotic DMSO, DMFModerateThese solvents are effective at solvating the cation, but less so the chloride anion. Gentle heating may be necessary.
Ethers THF, Diethyl EtherVery LowInsufficient polarity to overcome the crystal lattice energy of the salt.
Hydrocarbons Toluene, HexaneInsolubleNon-polar nature cannot disrupt the ionic interactions of the salt.
Q3: My compound is precipitating out of solution during my reaction. What can I do?

Answer: Precipitation during a reaction is a clear indicator of exceeding the compound's solubility limit in the chosen solvent system under the reaction conditions.

Troubleshooting Protocol for Reaction Systems

  • Re-evaluate the Solvent System: If permissible by the reaction chemistry, introduce a polar co-solvent like DMF or DMSO to increase the overall polarity of the medium.

  • Control the Concentration: Instead of adding the compound as a solid, prepare a concentrated stock solution in a highly polar solvent (e.g., DMSO) and add it dropwise to the reaction mixture. This avoids creating localized supersaturated conditions.

  • Temperature Modification: Solubility often increases with temperature. Assess if your reaction can be safely conducted at a higher temperature.

  • Consider the Free Base Form: For reactions in non-polar organic solvents, converting the hydrochloride salt to its free base is often the most effective strategy. The free base will be significantly more soluble in solvents like dichloromethane and toluene.

    • Protocol for Free-Basing:

      • Dissolve the hydrochloride salt in water.

      • Slowly add a mild base like sodium bicarbonate solution until the pH is basic (pH 8-9).

      • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

      • Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent to yield the free base.

Q4: Are there other advanced methods to improve solubility for formulation development?

Answer: Yes, for drug development purposes, several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds.

  • Salt Selection: While you are starting with a hydrochloride salt, exploring other salt forms (e.g., mesylate, tosylate) can sometimes yield a salt with more favorable physicochemical properties, such as improved solubility or reduced hygroscopicity.[2][3][4]

  • Co-crystals: Forming a co-crystal with a suitable co-former can create a new solid form with a different crystal lattice and, consequently, altered solubility. This is a valuable alternative, especially for compounds where salt formation is problematic.[2]

  • Amorphous Dispersions: Creating a solid dispersion of the compound in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy amorphous state, which has a higher apparent solubility.

  • Excipients: The use of solubilizing excipients such as surfactants, cyclodextrins, or lipids can help to increase the solubility of a drug in a formulation.[2]

Experimental Protocols

Protocol 1: Quantitative Aqueous Solubility Determination

This protocol allows for the precise measurement of the compound's solubility at a specific pH and temperature.

  • Preparation of Buffered Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2.0, 7.0, and 9.0).

  • Equilibration: Add an excess of this compound to a known volume of each buffer in separate sealed vials. Ensure there is undissolved solid at the bottom.

  • Agitation: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Data Interpretation Logic

G cluster_0 Solubility Data Points cluster_1 Analysis cluster_2 Expected Outcome a Solubility at pH 2 d Compare Values a->d b Solubility at pH 7 b->d c Solubility at pH 9 c->d e Solubility(pH 2) > Solubility(pH 7) d->e f Solubility(pH 9) > Solubility(pH 7) d->f

Caption: Logic for interpreting pH-dependent solubility data.

References

  • PubChem. 1-Methylazepane;hydrochloride. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. Available from: [Link]

  • MDPI. Structures and Synthesis of Zwitterionic Polymers. Available from: [Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • ResearchGate. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. Available from: [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Available from: [Link]

  • National Institutes of Health (NIH). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Available from: [Link]

  • National Institutes of Health (NIH). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available from: [Link]

  • National Institutes of Health (NIH). Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials. Available from: [Link]

  • Chemistry LibreTexts. 1. Backgrounds of Amino Acids. Available from: [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 1-Methylazepane-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the characterization of this molecule. As a cyclic amino acid derivative, its spectra present unique features that require careful interpretation. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure accurate and efficient analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during NMR, IR, and Mass Spectrometry analysis in a question-and-answer format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why am I not seeing the carboxylic acid proton (-COOH) or the amine proton (N-H+) in my ¹H NMR spectrum?

Answer: This is a common and expected observation when using deuterated protic solvents like D₂O or Methanol-d₄. The acidic protons of the carboxylic acid and the protonated amine are readily exchangeable with the deuterium atoms of the solvent.[1][2] This exchange process, which is often rapid on the NMR timescale, results in the disappearance of these signals from the ¹H NMR spectrum.

  • Causality: The acidity of the O-H and N-H protons makes them susceptible to exchange with solvent deuterons.

  • Troubleshooting Protocol:

    • Confirm Exchange: To verify that the protons have exchanged, you can intentionally add a drop of D₂O to your NMR sample if it was prepared in an aprotic solvent like CDCl₃ or DMSO-d₆. After shaking, the signals corresponding to the -COOH and N-H+ protons should disappear or significantly diminish.[1]

    • Use Aprotic Solvents: If observing these protons is crucial for your analysis, prepare your sample in a dry aprotic deuterated solvent such as DMSO-d₆ or CDCl₃. In these solvents, the exchange is minimized, and you should be able to observe these peaks. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often greater than 10 ppm.[3] The N-H+ proton will also likely be a broad singlet.

Question 2: The peaks in the aliphatic region of my ¹H NMR spectrum are broad and poorly resolved. What could be the cause?

Answer: Poor resolution in the aliphatic region for this compound can stem from several factors related to its structure and the experimental conditions.

  • Conformational Dynamics: The seven-membered azepane ring is flexible and can exist in multiple conformations that may be interconverting on the NMR timescale.[4] This can lead to broadened signals.

  • Viscosity and Concentration: A highly concentrated sample can be viscous, leading to slower molecular tumbling and, consequently, broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or the NMR tube can cause significant line broadening.

Troubleshooting Workflow:

G M Molecular Ion (m/z 193/195) F1 Loss of HCl (m/z 159) M->F1 - HCl F2 Loss of COOH (m/z 148/150) M->F2 - COOH F3 Loss of H₂O (m/z 175/177) M->F3 - H₂O F4 Alpha-Cleavage M->F4 F5 Ring Fragmentation M->F5

Caption: Potential fragmentation pathways in MS.

  • Alternative Ionization: If identifying the molecular weight is critical, use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, resulting in a much more prominent protonated molecule peak ([M+H]⁺) at m/z 194.6 (for the most abundant isotopes C₈H₁₆ClNO₂ + H⁺). [5]

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic peaks for this compound in its IR spectrum?

A1: You should look for the following key absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. [6]* N-H Stretch (Ammonium Salt): A broad band in the 2400-3200 cm⁻¹ region, often appearing as fine structure on the O-H stretch.

  • C-H Stretch (Aliphatic): Sharp peaks between 2850-2950 cm⁻¹. [7]* C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710-1730 cm⁻¹ (assuming hydrogen bonding). [3]* C-O Stretch (Carboxylic Acid): A medium intensity peak between 1210-1320 cm⁻¹. [8] Q2: What are the approximate expected chemical shifts in the ¹H and ¹³C NMR spectra?

A2: The following table summarizes the expected chemical shifts. Note that the hydrochloride salt form and the solvent will influence the exact positions.

¹H NMR Approximate Chemical Shift (ppm) Multiplicity Notes
-COOH> 10Broad SingletOften not observed in protic solvents. [3]
-CH-COOH3.0 - 4.0MultipletAlpha to both N and COOH, deshielded.
-N-CH₃2.5 - 3.0Singlet
-N-CH₂- (ring)2.5 - 3.5MultipletsMethylene groups adjacent to nitrogen.
-(CH₂)₄- (ring)1.2 - 2.0MultipletsRemaining methylene groups of the ring.
¹³C NMR Approximate Chemical Shift (ppm) Notes
-COOH170 - 185Quaternary, may be weak. [3]
-CH-COOH60 - 70Alpha-carbon.
-N-CH₂- (ring)50 - 60Methylene carbons adjacent to nitrogen.
-N-CH₃40 - 50
-(CH₂)₄- (ring)20 - 40Remaining ring carbons.

Q3: How does the hydrochloride salt form affect the spectroscopic analysis?

A3: The hydrochloride salt has two main effects:

  • NMR: The nitrogen atom is protonated to form an ammonium salt (N-H+). This deshields the adjacent protons and carbons, causing them to appear at a slightly more downfield chemical shift compared to the free amine.

  • Solubility: The salt form generally increases the polarity of the molecule, making it more soluble in polar solvents like water, methanol, and DMSO, and less soluble in non-polar solvents like hexane. This is a critical consideration for sample preparation.

References

  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Nepal Journals Online. (2021).
  • Sigma-Aldrich. This compound AldrichCPR.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Michigan State University. Infrared Spectrometry.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023).
  • PubChem. 1-Methylazepane;hydrochloride.
  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • National Institutes of Health.
  • University of Rochester. Troubleshooting 1H NMR Spectroscopy. Retrieved from University of Rochester Chemistry Department website.
  • Thieme. (2002). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry: A Textbook.
  • Wikipedia. Azepane.
  • Michigan State University. Mass Spectrometry.
  • Gershevitz, O., & Sukenik, C. N. (2004). In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society, 126(2), 482-483.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Sigma-Aldrich. This compound hydrochloride.
  • Chemsigma. 1-METHYLAZEPANE-2-CARBOXYLIC ACID [5227-51-0].
  • Sigma-Aldrich. This compound hydrochloride.
  • Jia, Y., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society.
  • National Institutes of Health. On-line NMR detection of amino acids and peptides in microbore LC.
  • Chemistry Stack Exchange. (2025). Help interpreting IR and Narrowing Down List of Unknowns.
  • National Institutes of Health.
  • Reddit. (2015). Why don't NH2 and OH protons appear in 1H NMR spectra?. r/chemhelp.
  • Practice problems on the NMR of amino acids.
  • Millersville University. IR Absorption Table.
  • Natural Volatiles and Essential Oils. (2013).
  • ResearchGate. (2005). Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III)

Sources

improving the efficiency of the resolution of 1-Methylazepane-2-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-Methylazepane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. As a cyclic N-methylated amino acid analog, its resolution presents unique challenges that require a systematic and well-informed approach.

Core Concepts in Chiral Resolution

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals where often only one enantiomer is therapeutically active. The most common methods rely on converting the enantiomeric pair into diastereomers, which have different physical properties and can be separated.[1] This is typically achieved through:

  • Diastereomeric Salt Crystallization: Reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts with different solubilities, allowing for separation via crystallization.[2][3]

  • Chiral Chromatography (HPLC/SFC): Utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and separation.[4][][6]

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, allowing the unreacted enantiomer to be isolated.[7][8]

This guide will focus primarily on the widely used and scalable method of diastereomeric salt crystallization, with supporting guidance on analytical verification using chiral chromatography.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the resolution of racemic 1-Methylazepane-2-carboxylic acid.

Q1: My diastereomeric salt crystallization resulted in a low enantiomeric excess (% ee). How can I improve it?

Answer: Low enantiomeric excess is a common and frustrating issue. It indicates that the crystallization process is not effectively discriminating between the two diastereomeric salts. Here’s a systematic approach to troubleshoot this problem:

Underlying Causes & Solutions:

  • Suboptimal Solvent System: The solubility difference between diastereomers is highly dependent on the solvent.

    • Action: Conduct a comprehensive solvent screening. Start with common solvents like ethanol, methanol, isopropanol, acetone, acetonitrile, and ethyl acetate. If single solvents fail, explore binary or even ternary mixtures. The goal is to find a system where one diastereomer is significantly less soluble than the other.[3][9]

    • Pro-Tip: A slow-cooling crystallization protocol often yields higher purity crystals than rapid precipitation. Consider a programmed cooling ramp (e.g., 0.1-0.5 °C/min) and allow the solution to agitate for an extended period at the final temperature.[10]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is critical.

    • Action: While a 1:1 ratio is a common starting point, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be beneficial, especially if the resolving agent is expensive or if one diastereomer is much less soluble.[3] Experiment with ratios from 0.5 to 1.1 equivalents.

  • Purity of Starting Materials: Impurities can act as nuclei for undesired crystallization or inhibit the formation of well-ordered crystals.

    • Action: Verify the purity of your racemic 1-Methylazepane-2-carboxylic acid and the chiral resolving agent. If necessary, purify the starting materials before the resolution step.

  • Insufficient Equilibration Time: Crystallization is an equilibrium process.

    • Action: Increase the stirring time after the initial crystal formation to allow the system to reach thermodynamic equilibrium, where the less soluble diastereomer preferentially remains in the solid phase.

  • Recrystallization: A single crystallization is often insufficient to achieve high % ee.

    • Action: Perform one or more recrystallizations of the obtained diastereomeric salt. Dissolve the crystals in a minimum amount of hot solvent (the same one used for the initial crystallization is a good starting point) and allow them to cool slowly. This process purifies the desired diastereomer in each step.[2]

Q2: I'm not getting any crystals; the salt is "oiling out." What should I do?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to the salt's melting point being lower than the temperature of the solution or excessively high solubility.

Troubleshooting Steps:

  • Reduce Solution Concentration: The most common cause is a supersaturated solution that is too concentrated.

    • Action: Add more solvent to the mixture, even if it means heating to redissolve the oil, and then attempt the crystallization again by slow cooling.

  • Change the Solvent System: The choice of solvent greatly influences the physical behavior of the salt.

    • Action: Switch to a less polar solvent or a solvent mixture. A solvent in which the salt has lower solubility is more likely to promote crystallization over oiling. For instance, if you are using methanol, try switching to isopropanol or adding a co-solvent like toluene or heptane.

  • Lower the Crystallization Temperature:

    • Action: If your protocol involves cooling to room temperature, try cooling to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization. Be cautious, as this can sometimes cause the undesired diastereomer to precipitate as well.

  • Introduce Seed Crystals:

    • Action: If you have a small amount of the desired pure diastereomeric salt from a previous experiment, add a tiny crystal (a "seed") to the cooled, supersaturated solution.[11] This provides a template for crystal growth and can prevent oiling. If you don't have seeds, try scratching the inside of the flask with a glass rod to create microscopic imperfections that can initiate nucleation.

Q3: What are the best chiral resolving agents to screen for 1-Methylazepane-2-carboxylic acid?

Answer: As 1-Methylazepane-2-carboxylic acid is an acid, you will need a chiral base as a resolving agent. The selection is largely empirical, but a good starting point is to screen a variety of commercially available, robust chiral bases.

Chiral Resolving Agent Class Rationale / Comments
(R)- or (S)-1-Phenylethylamine Synthetic AmineA workhorse in chiral resolutions. Readily available and relatively inexpensive. A good first choice for initial screening.[1][2]
Brucine / Strychnine Natural AlkaloidOften highly effective due to their rigid structures, but they are also highly toxic and require careful handling.[2]
Quinine / Quinidine Natural AlkaloidCinchona alkaloids are frequently used and can provide excellent selectivity. They are less toxic than strychnine-based alkaloids.[2]
(1R,2S)-Ephedrine Amino AlcoholThe presence of both amine and hydroxyl groups offers multiple points of interaction for diastereomeric salt formation.
(R)- or (S)-1-(1-Naphthyl)ethylamine Synthetic AmineThe bulky naphthyl group can enhance diastereomeric discrimination compared to the phenyl group in phenylethylamine.

Screening Workflow: A parallel screening approach is most efficient. Set up small-scale experiments (e.g., 50-100 mg of racemic acid) with each resolving agent in a few different solvent systems. Monitor for crystal formation and analyze the enantiomeric excess of the liberated acid from any resulting crystals.

Q4: How do I properly analyze the enantiomeric excess (% ee) of my resolved acid?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining % ee. Direct analysis of the underivatized amino acid is possible and preferred to avoid potential side reactions from derivatization.[12]

Recommended Analytical Method:

  • Liberate the Free Acid: Before analysis, you must break the diastereomeric salt to get the free 1-Methylazepane-2-carboxylic acid.

    • Protocol: Dissolve the salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. Extract the resolving agent with an organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer will contain the hydrochloride salt of your resolved amino acid. You can then use this aqueous solution directly or isolate the solid by evaporation.

  • Chiral HPLC Analysis:

    • Column Choice: Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for underivatized amino acids.[4][6][12] Columns like Astec CHIROBIOTIC™ T or V are excellent starting points.

    • Mobile Phase: A simple LC-MS compatible mobile phase is often effective. A typical starting point would be a mixture of methanol or acetonitrile with a small amount of an acidic and/or basic modifier (e.g., 0.1% formic acid or 0.1% ammonium hydroxide) in water.

    • Detection: Use a UV detector (if the molecule has a chromophore) or, more universally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Calculating % ee: The % ee is calculated from the peak areas of the two enantiomers in the chromatogram: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100[13]

Key Experimental Workflows & Diagrams

General Workflow for Diastereomeric Salt Resolution

The following diagram outlines the logical steps from the racemic mixture to the isolated, pure enantiomer.

G racemate Racemic (±)-Acid salt_formation 1. Salt Formation (in Solvent) racemate->salt_formation reagent Chiral Resolving (+)-Base reagent->salt_formation diastereomers Mixture of Diastereomeric Salts [(+)-Acid,(+)-Base] & [(-)-Acid,(+)-Base] salt_formation->diastereomers crystallization 2. Selective Crystallization diastereomers->crystallization separation 3. Filtration crystallization->separation less_soluble Less Soluble Salt (Solid) separation->less_soluble Crystals more_soluble More Soluble Salt (in Mother Liquor) separation->more_soluble Filtrate liberation_solid 4a. Liberation (Acidification) less_soluble->liberation_solid liberation_liquid 4b. Liberation (Acidification) more_soluble->liberation_liquid enantiomer1 Pure (-)-Acid liberation_solid->enantiomer1 enantiomer2 Enriched (+)-Acid liberation_liquid->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Decision Tree for Low % ee

If you encounter low enantiomeric excess after your first crystallization attempt, use this decision tree to guide your optimization strategy.

G start Low % ee Observed q1 Was the cooling rate slow and controlled? start->q1 a1_yes Implement Slow Cooling (e.g., 0.2°C/min) q1->a1_yes No q2 Have you tried recrystallization? q1->q2 Yes a1_yes->q2 a2_yes Perform 1-2 Recrystallizations of the Diastereomeric Salt q2->a2_yes No q3 Have multiple solvent systems been screened? q2->q3 Yes a2_yes->q3 a3_yes Screen a Broader Range of Solvents (including binary mixtures) q3->a3_yes No q4 Is the purity of starting materials confirmed? q3->q4 Yes a3_yes->q4 a4_yes Re-purify Racemate and Resolving Agent q4->a4_yes No end_node High % ee Achieved q4->end_node Yes a4_yes->end_node

Caption: Decision tree for optimizing enantiomeric excess (% ee).

References

  • Resolution of the synthesized Amino Acid. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science. Retrieved from [Link]

  • Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 205-217. Retrieved from [Link]

  • Kuballa, T., et al. (2006). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 4(2), 118-130. Retrieved from [Link]

  • Weijlard, J., & Tishler, M. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S. Patent and Trademark Office.
  • Tasnádi, G., et al. (2004). Synthesis and enzymatic kinetic resolution of alpha,alpha-disubstituted cyclic hydroxy nitriles. The Journal of Organic Chemistry, 69(9), 3020-3028. Retrieved from [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines (Doctoral dissertation, University of Leeds). White Rose eTheses Online. Retrieved from [Link]

  • Separation of diastereomers by crystallization with seeding. (2023, November 21). Reddit. Retrieved from [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2016). ResearchGate. Retrieved from [Link]

  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. Retrieved from [Link]

  • Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. (2005). Biochemical Engineering Journal, 27(1), 66-71. Retrieved from [Link]

  • Isolation of enantiomers via diastereomer crystallisation. (2010, March 12). UCL Discovery. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). University of Bath. Retrieved from [Link]

Sources

strategies to minimize epimerization in peptide synthesis with 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Epimerization in Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals working with sterically hindered and N-methylated amino acids, specifically focusing on 1-Methylazepane-2-carboxylic acid hydrochloride. As Senior Application Scientists, we have compiled this resource to provide not only protocols but also the underlying principles to help you troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in peptide synthesis?

A1: Epimerization is an undesired side reaction that inverts the stereochemistry at a single chiral center in a molecule.[1] In peptide synthesis, this typically occurs at the α-carbon of an amino acid derivative during the coupling step. The biological activity of a peptide is critically dependent on its precise three-dimensional structure.[2] The inversion of even a single amino acid residue can drastically alter the peptide's conformation, leading to reduced efficacy or altered pharmacological properties. Furthermore, the resulting diastereomers (epimers) often have very similar physical properties, making them exceptionally difficult to separate during purification.[2][3][4][5][6]

Q2: Why is this compound particularly susceptible to epimerization?

A2: this compound presents a dual challenge for peptide synthesis. Firstly, it is an N-methylated amino acid . The presence of the N-methyl group increases steric hindrance, which can slow down the desired coupling reaction.[7] This prolonged reaction time, especially under basic conditions, increases the window of opportunity for epimerization to occur.[2] Secondly, the cyclic and substituted nature of the azepane ring contributes to significant steric bulk, further impeding efficient amide bond formation. Sterically hindered residues are known to increase the rate of epimerization.[8]

Q3: What are the primary chemical mechanisms that cause epimerization during amide bond formation?

A3: There are two predominant pathways for epimerization during the activation of an N-protected amino acid's carboxyl group:

  • Oxazolone Formation: This is the most common mechanism.[9] The activated carboxyl group undergoes an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. This intermediate is achiral at the C-4 position and can be easily deprotonated and re-protonated, scrambling the original stereochemistry. Subsequent attack by the amine nucleophile produces a mixture of D- and L-epimers.[2][9]

  • Direct Enolization (α-Proton Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid.[2][9] This forms a planar enolate intermediate, which, like the oxazolone, can be protonated from either face, leading to racemization before the amide bond is formed.[2][9] This pathway is a particular risk for amino acids with electron-withdrawing side chains that further acidify the α-proton.[2][9]

Mechanisms of Epimerization

EpimerizationMechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway A N-Protected Amino Acid B Activated Intermediate A->B Activation (Coupling Reagent) C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization C->C D Epimerized Peptide C->D Nucleophilic Attack by Amine E Activated Intermediate F Enolate (Planar Intermediate) E->F Strong Base (Proton Abstraction) F->F G Epimerized Peptide F->G Nucleophilic Attack by Amine Start L-Amino Acid Derivative Start->A Start->E

Caption: The two primary pathways leading to epimerization during peptide coupling.

Troubleshooting Guide: Minimizing Epimerization

This section provides a structured approach to diagnosing and resolving epimerization issues when working with this compound.

Issue: Significant epimerization (>5%) detected in the final peptide.

High levels of epimerization indicate that the rate of the side reaction is competitive with or even faster than the desired amide bond formation. The following workflow will help you systematically optimize your reaction conditions.

TroubleshootingWorkflow cluster_actions Corrective Actions start High Epimerization Detected reagent Step 1: Evaluate Coupling Reagent Is it optimal for hindered couplings? start->reagent base Step 2: Assess Base Choice & Stoichiometry Is it a sterically hindered, weak base? reagent->base No reagent->base Yes action_reagent Switch to HATU/HOAt or COMU. Avoid HBTU for hindered couplings. reagent->action_reagent temp Step 3: Check Reaction Temperature Was the reaction run at ≤ 0°C? base->temp No base->temp Yes action_base Use DIPEA (2 eq.) or NMM. Avoid stronger bases like DBU. base->action_base time Step 4: Minimize Pre-activation Time Is the activated acid consumed immediately? temp->time No temp->time Yes action_temp Perform activation and coupling at 0°C, then allow to warm slowly. temp->action_temp solvent Step 5: Consider Solvent Polarity Could a less polar solvent help? time->solvent No time->solvent Yes action_time Use in-situ activation. Add coupling reagent to mixture of acid and amine. time->action_time success Epimerization Minimized solvent->success Yes action_solvent Try DCM instead of DMF, if solubility allows. solvent->action_solvent action_reagent->base action_base->temp action_temp->time action_time->solvent action_solvent->success

Caption: A systematic workflow for troubleshooting and reducing epimerization.

In-Depth Analysis of Corrective Actions
1. Choice of Coupling Reagent and Additive

The choice of coupling reagent is the most critical factor. For sterically demanding couplings involving N-methylated amino acids, standard reagents may be inefficient.

  • Recommended: Uronium/aminium-based reagents combined with a racemization-suppressing additive are superior.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): In combination with its corresponding additive, HOAt (1-Hydroxy-7-azabenzotriazole) , HATU is highly effective. HOAt accelerates coupling and suppresses epimerization more effectively than the traditional HOBt, especially for hindered couplings.[8][10] HATU is often the reagent of choice for N-methyl amino acid coupling.[7][10]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with coupling efficiencies comparable to HATU.[11] It incorporates the non-explosive Oxyma Pure as an additive, making it safer while maintaining high performance.[11]

  • Use with Caution:

    • HBTU/HCTU: While effective for many standard couplings, these HOBt-based reagents can be less efficient for challenging sequences and may lead to higher epimerization with N-methylated residues.[7]

    • Carbodiimides (e.g., DCC, DIC): These should almost always be used with an additive like HOAt or Oxyma Pure to minimize epimerization.[11]

Coupling ReagentAdditiveSuitability for 1-Methylazepane-2-carboxylic acidKey Considerations
HATU HOAtExcellent Highly efficient, low epimerization.[2][7][10] The gold standard for difficult couplings.
COMU Oxyma Pure (built-in)Excellent Safer alternative to HATU with comparable performance and better solubility.[11]
PyBOP/PyAOP HOAtGood Effective for N-methylated amino acids, especially with HOAt.[7]
HCTU/HBTU HOBt (built-in)Moderate Less effective than HATU for hindered couplings; higher risk of epimerization.[7]
DIC HOAt/Oxyma PureGood Requires an additive. Low cost, but the generated urea byproduct can be difficult to remove.
2. Base Selection

The base neutralizes the amino acid salt and facilitates the reaction, but it can also directly cause epimerization.[2]

  • Recommended: Use a sterically hindered, non-nucleophilic tertiary amine.

    • DIPEA (N,N-Diisopropylethylamine) or DIEA: The bulky isopropyl groups minimize the base's ability to abstract the α-proton, reducing the risk of direct enolization.[2][12] Typically, 2 equivalents relative to the carboxylic acid are sufficient.

    • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, often used to further minimize epimerization risk, though it may result in slightly slower coupling rates.[13]

3. Temperature Control

Epimerization has a higher activation energy than the desired coupling reaction. Therefore, lowering the temperature will disproportionately slow the rate of epimerization.[8]

  • Protocol: Always perform the activation and initial coupling steps at 0°C (ice bath).[9] After an initial period (e.g., 30 minutes), the reaction can be allowed to slowly warm to room temperature to ensure completion.[9]

4. Pre-activation Time

The activated amino acid intermediate is the species that epimerizes.[2] Allowing this intermediate to exist for an extended period before it reacts with the amine component is a common cause of failure.

  • Protocol: Minimize pre-activation time by using an in-situ activation protocol.[9] Add the coupling reagent to a cooled mixture of the this compound, the amine component, the base, and the additive. This ensures the activated species is consumed as it is formed.[9]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-1-Methylazepane-2-carboxylic acid

This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices to minimize epimerization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-1-Methylazepane-2-carboxylic acid (4 eq.)

  • HATU (3.9 eq.)

  • HOAt (4 eq.)

  • DIPEA (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • In a separate vessel, dissolve Fmoc-1-Methylazepane-2-carboxylic acid, HATU, and HOAt in anhydrous DMF.

  • Cool the dissolved reagents and the reaction vessel containing the resin to 0°C in an ice bath.

  • Add the DIPEA to the dissolved reagent mixture and swirl gently for 1 minute. Do not pre-activate for longer.

  • Immediately add the activated amino acid solution to the cooled resin.

  • Agitate the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitor the coupling completion using a qualitative test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines like the N-terminus of the azepane residue).[7]

  • If coupling is incomplete, a second coupling may be performed, but be aware this increases the risk of epimerization.

  • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: Analysis of Epimeric Purity by Chiral HPLC

Objective: To quantify the percentage of the desired diastereomer versus the epimerized product.

Procedure:

  • Cleave a small sample of the final peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a protein-based or polysaccharide-based chiral stationary phase).

  • Develop a gradient elution method, typically using a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • The desired product and its epimer will appear as two distinct, closely eluting peaks.

  • Integrate the peak areas to determine the ratio of the two epimers and calculate the diastereomeric excess (d.e.).

References

  • Wanniarachchi, Y. A., & A. D. M. K. A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Wanniarachchi, Y. A., & A. D. M. K. A. (2023). Epimerisation in Peptide Synthesis. OUCI. [Link]

  • Wanniarachchi, Y. A., & A. D. M. K. A. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Jadhav, P. D., et al. (2021). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Wanniarachchi, Y. A., & A. D. M. K. A. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate. [Link]

  • Sarga, O., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. [Link]

  • Sarga, O., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship. [Link]

  • Zhang, Y., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • Sarga, O., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central. [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • Barchi, J. J. Jr., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]

  • Zhang, X., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Oisaki, K., & Kanai, M., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Guryanov, I., et al. (2021). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 1-Methylazepane-2-carboxylic acid hydrochloride, a key intermediate in various pharmaceutical syntheses. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a practical framework for selecting and validating the most appropriate analytical technique for your specific needs.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide will explore and compare three common and effective methods for the quantification and purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. We will also briefly discuss the utility of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method.

The Importance of Method Validation

Analytical method validation is a critical component of ensuring reliable and reproducible scientific data[2]. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on this process[3][4]. Validation establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application[5]. Key validation parameters include specificity, linearity, accuracy, precision, and range[3].

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method, from initial planning to final documentation.

ValidationWorkflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation Method_Development Analytical Method Development Validation_Protocol Validation Protocol Generation Method_Development->Validation_Protocol Acceptance_Criteria Define Acceptance Criteria Validation_Protocol->Acceptance_Criteria Specificity Specificity Acceptance_Criteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Preparation Data_Analysis->Validation_Report Method_Implementation Method Implementation & Lifecycle Management Validation_Report->Method_Implementation

Caption: A typical workflow for analytical method validation.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the properties of the analyte, the sample matrix, the required sensitivity, and the intended purpose of the analysis (e.g., routine quality control vs. stability testing).

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on partitioning between a stationary and mobile phase, with UV detection.High specificity, good for purity and assay, can be stability-indicating.May require derivatization for compounds with poor chromophores.Assay, impurity profiling, stability studies.
GC-FID Separation of volatile compounds in a gaseous mobile phase, with flame ionization detection.High resolution for volatile compounds, sensitive.Requires derivatization for non-volatile compounds like amino acid hydrochlorides.Residual solvent analysis, analysis of volatile impurities.
Potentiometric Titration Quantification based on the reaction of the analyte with a titrant, monitored by a potential change.Simple, inexpensive, highly precise for assay.Not suitable for impurity profiling, lower specificity.Assay of the bulk drug substance.
qNMR Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.Primary method, no need for a specific reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.Purity assessment and certification of reference standards.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is a suitable choice for both assay and purity determination. As the analyte lacks a strong chromophore, derivatization may be necessary to enhance UV detection, or detection at a lower wavelength (e.g., 210 nm) can be employed.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Validation Parameters and Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) > 0.999.
Accuracy Analyze samples spiked with the analyte at three concentration levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate injections of the standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Analysis performed by a different analyst on a different day with different equipment.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or based on the standard deviation of the response and the slope.To be determined experimentally.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration.
Robustness Vary chromatographic parameters (flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters are met, and results are not significantly affected.
Causality Behind Experimental Choices
  • C18 Column: A C18 column is a good starting point for reversed-phase chromatography due to its wide applicability for moderately polar to nonpolar compounds.

  • Trifluoroacetic Acid (TFA) in Mobile Phase: TFA acts as an ion-pairing agent and helps to achieve sharp, symmetrical peaks for the amine group by minimizing interactions with residual silanols on the stationary phase.

  • Gradient Elution: A gradient is employed to ensure the elution of both the main analyte and any potential impurities or degradation products with varying polarities within a reasonable timeframe.

  • Detection at 210 nm: In the absence of a strong chromophore, detection at a low UV wavelength like 210 nm is often used for compounds with carboxylic acid or amine functionalities.

Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Since this compound is a salt and not readily volatile, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocol: GC-FID Method with Derivatization

Objective: To develop and validate a GC-FID method for the quantification of this compound after derivatization.

1. Derivatization Procedure (Silylation):

  • Accurately weigh about 10 mg of the sample or standard into a reaction vial.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the vial at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (splitless)

3. Validation Parameters and Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Analyze derivatized blank and spiked samples.No interfering peaks at the retention time of the derivatized analyte.
Linearity Analyze five concentrations subjected to the derivatization procedure.Correlation coefficient (r²) > 0.998.
Accuracy Analyze spiked samples at three levels in triplicate.Mean recovery between 97.0% and 103.0%.
Precision (Repeatability) Six replicate preparations and injections of the standard.RSD ≤ 3.0%.
Precision (Intermediate) Analysis by a different analyst on a different day.RSD ≤ 3.0%.
Causality Behind Experimental Choices
  • Silylation with BSTFA/TMCS: This is a common and effective derivatization technique for compounds with active hydrogens (like in carboxylic acids and amines), replacing them with trimethylsilyl (TMS) groups to increase volatility and thermal stability[6].

  • DB-5 Column: A non-polar DB-5 column is a good general-purpose column for the separation of a wide range of derivatized compounds.

  • Flame Ionization Detector (FID): FID is a robust and sensitive detector for organic compounds, providing a response that is proportional to the mass of carbon.

Potentiometric Titration

Potentiometric titration is a classic and highly precise method for the assay of acidic or basic substances. For this compound, a non-aqueous acid-base titration is suitable for quantifying the amine hydrochloride moiety.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Objective: To validate a potentiometric titration method for the assay of this compound.

1. Reagents and Equipment:

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Potentiometer with a glass and reference electrode.

2. Procedure:

  • Accurately weigh about 150 mg of the sample into a beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Titrate with 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • Determine the endpoint from the point of maximum inflection on the titration curve.

3. Validation Parameters and Acceptance Criteria:

Parameter Methodology Acceptance Criteria
Specificity Titrate the sample in the presence of potential impurities or excipients.The endpoint should not be significantly affected, or a separate, distinct endpoint for the analyte should be observable.
Linearity Titrate five different weights of the sample (e.g., 50% to 150% of the target weight).Correlation coefficient (r²) > 0.999.
Accuracy Titrate a certified reference material or compare results with a validated chromatographic method.Results should be within 99.0% to 101.0% of the true value.
Precision (Repeatability) Perform six replicate titrations of the sample.RSD ≤ 1.0%.
Causality Behind Experimental Choices
  • Non-Aqueous Solvent (Glacial Acetic Acid): Water can interfere with the titration of weak bases. Glacial acetic acid is a weakly acidic solvent that enhances the basicity of the amine, leading to a sharper endpoint.

  • Perchloric Acid Titrant: Perchloric acid is a strong acid in glacial acetic acid, making it an excellent titrant for weak bases in this solvent system.

  • Potentiometric Endpoint Detection: This method provides a more objective and precise endpoint determination compared to colorimetric indicators, especially in non-aqueous and potentially colored solutions.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the purity of a substance without the need for an identical reference standard. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Conceptual Approach for qNMR

For this compound, a well-characterized internal standard with a known purity and a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) would be accurately weighed along with the sample. The purity of the analyte can then be calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the N-methyl protons) to the integral of a signal from the internal standard.

Advantages of qNMR:

  • Provides a direct measure of purity.

  • Can be used to certify in-house primary standards.

  • Simultaneously provides structural confirmation.

Limitations:

  • Requires a high-field NMR spectrometer.

  • Lower sensitivity compared to chromatographic methods.

  • Potential for signal overlap in complex mixtures.

Conclusion and Method Selection

The choice of the most appropriate analytical method for this compound depends on the specific requirements of the analysis.

MethodSelection Analytical_Need Analytical Need Assay Assay of Bulk Drug Analytical_Need->Assay Purity Impurity Profiling & Stability Studies Analytical_Need->Purity Reference_Standard Reference Standard Certification Analytical_Need->Reference_Standard Potentiometric_Titration Potentiometric Titration Assay->Potentiometric_Titration High Precision HPLC_UV HPLC-UV Assay->HPLC_UV Good Specificity Purity->HPLC_UV Stability-Indicating GC_FID GC-FID (for volatile impurities) Purity->GC_FID Volatile Impurities qNMR qNMR Reference_Standard->qNMR Primary Method

Caption: Decision tree for selecting an analytical method.

  • For routine assay of the bulk drug substance where high precision and accuracy are paramount, potentiometric titration is an excellent choice due to its simplicity and low cost.

  • For purity determination, stability studies, and the analysis of finished drug products , a stability-indicating HPLC-UV method is superior due to its ability to separate the main component from impurities and degradation products.

  • GC-FID is a specialized technique that would be most useful for the determination of volatile impurities or residual solvents .

  • qNMR serves as a powerful tool for the certification of primary reference standards and for obtaining highly accurate purity values without the need for a specific analyte standard.

By understanding the principles, advantages, and limitations of each of these techniques, and by following a robust validation protocol, researchers can ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
  • ICH Harmonised Tripartite Guideline. Q14: Analytical Procedure Development. (2023). [Link]

  • Chan, C. C., et al. (Eds.). (2004).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Ravichandran, V., Shalini, S., Sundram, K. M., & Harish, R. (2010). Validation of analytical methods–strategies & importance. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 18-22.
  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Williams, R. L. (2020).
  • Webster, G. K. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 101(9), 3079-3088.
  • Kim, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Science, 80(11), M2538-M2546.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.
  • Mettler Toledo. (n.d.). Validation of Titration Methods. [Link]

Sources

A Comparative Analysis of 1-Methylazepane-2-carboxylic acid hydrochloride and Other Cyclic Amino Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the deliberate selection of molecular scaffolds is a critical determinant of therapeutic success. Among the diverse chemical entities available, cyclic amino acids represent a privileged class of building blocks, prized for their conformational rigidity and ability to impart favorable pharmacokinetic properties to parent molecules. This guide provides a comprehensive comparative analysis of 1-Methylazepane-2-carboxylic acid hydrochloride, a seven-membered ring system, against other notable cyclic amino acids. Our focus will be on elucidating the nuanced structural and functional differences that guide the rational design of next-generation therapeutics. We will delve into key physicochemical properties, biological activities, and synthetic accessibility, supported by experimental data and established protocols, to empower researchers in making informed decisions for their specific applications.

Introduction to Cyclic Amino Acids in Medicinal Chemistry

Cyclic amino acids are valued for their ability to introduce conformational constraints into peptide and small molecule structures. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. Furthermore, the cyclic nature often confers increased metabolic stability by shielding amide bonds from enzymatic degradation. The ring size and substitution patterns of these amino acids play a pivotal role in defining their three-dimensional shape and, consequently, their biological profile. This guide will explore these aspects in the context of this compound and its counterparts.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as lipophilicity (LogP), and acid dissociation constant (pKa), are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table summarizing these key parameters for this compound and other commonly used cyclic amino acids.

Amino AcidRing SizeMolecular Weight ( g/mol )Calculated LogPpKa (COOH)
This compound 7193.68~1.2~2.5
L-Proline 5115.13-1.721.99
L-Pipecolic Acid 6129.16-1.152.24
Azetidine-2-carboxylic Acid 4101.10-1.51.8

Interpretation of Data:

The seven-membered ring of this compound and its N-methyl group contribute to a significantly higher lipophilicity (LogP) compared to the smaller, more polar cyclic amino acids like proline and pipecolic acid. This increased lipophilicity can enhance membrane permeability, a desirable trait for oral bioavailability and brain penetration. However, it may also lead to increased non-specific binding and potential toxicity, necessitating a careful balance in drug design. The pKa values for the carboxylic acid group are broadly similar across the series, indicating that the acidity is not dramatically influenced by the ring size in this context.

Biological Activity and Therapeutic Applications: A Comparative Perspective

The unique conformational landscapes of different cyclic amino acids translate into distinct biological activities and therapeutic applications.

  • 1-Methylazepane-2-carboxylic acid and its derivatives are being explored as scaffolds in the development of novel protease inhibitors and as agents targeting G-protein coupled receptors (GPCRs). The larger, more flexible seven-membered ring can access binding pockets that are sterically inaccessible to smaller cyclic amino acids. The N-methylation also provides a handle for further chemical modification and can block metabolic N-dealkylation pathways.

  • L-Proline is a ubiquitous structural motif in natural products and pharmaceuticals. Its rigid five-membered ring is a cornerstone of many peptide-based drugs, where it induces specific turns in the peptide backbone, crucial for receptor recognition. Proline-rich motifs are found in a wide array of bioactive peptides, including antihypertensive agents and immunosuppressants.

  • L-Pipecolic Acid , the six-membered ring homolog of proline, offers a different conformational preference. It is a key component of several natural product-based drugs and has been investigated for its potential as a modulator of nicotinic acetylcholine receptors and as a building block for novel antibiotics.

  • Azetidine-2-carboxylic Acid , with its strained four-membered ring, imparts a sharp turn in peptide chains. This unique stereochemical constraint has been exploited in the design of enzyme inhibitors and as a tool to probe the structural requirements of peptide-protein interactions.

Experimental Protocols: Synthesis and Analysis

The rational application of these building blocks in drug discovery relies on robust and efficient synthetic and analytical methodologies.

General Synthetic Strategy for N-Alkylated Cyclic Amino Acids

The synthesis of N-alkylated cyclic amino acids like this compound often involves the reductive amination of the corresponding cyclic amino acid ester.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A Azepane-2-carboxylic acid ethyl ester D Hydrogenation (50 psi) A->D B Formaldehyde (37% in H2O) B->D C Palladium on Carbon (10%) C->D E Filtration & Concentration D->E Reaction F 1-Methylazepane-2-carboxylic acid ethyl ester E->F Purification H Hydrolysis (Reflux) F->H G 6N HCl G->H I Concentration & Crystallization H->I Reaction J This compound I->J Purification

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of Azepane-2-carboxylic acid ethyl ester (1.0 eq) in ethanol, add formaldehyde (1.2 eq) and a catalytic amount of 10% Palladium on carbon.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Methylazepane-2-carboxylic acid ethyl ester.

  • Hydrolysis: To the crude ester, add 6N aqueous HCl and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Conformational Flexibility by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of cyclic molecules in solution.

Experimental Workflow for NMR Analysis:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve cyclic amino acid in D2O B Adjust pH to 7.0 A->B C Transfer to NMR tube B->C D Acquire 1D ¹H NMR spectrum C->D E Acquire 2D COSY spectrum D->E F Acquire 2D NOESY/ROESY spectrum E->F G Assign proton resonances H Measure coupling constants (³JHH) G->H I Analyze NOE/ROE cross-peaks H->I J Determine preferred conformation I->J

Caption: Workflow for comparative conformational analysis using NMR.

Interpretation of NMR Data:

  • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants can be used to determine the dihedral angles between adjacent protons via the Karplus equation. This provides insights into the ring pucker and the preferred conformation of the cyclic amino acid.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximity of protons. The presence and intensity of cross-peaks reveal which protons are close to each other in the three-dimensional structure, further defining the conformational preferences.

By comparing the NMR data for 1-Methylazepane-2-carboxylic acid with that of proline and pipecolic acid, one can quantitatively assess the increased conformational flexibility of the seven-membered ring. This flexibility can be advantageous in allowing the molecule to adapt its shape to fit into a binding site, but it can also come at an entropic cost.

Conclusion and Future Directions

The selection of a cyclic amino acid scaffold is a multi-faceted decision that requires a thorough understanding of the interplay between physicochemical properties, conformational dynamics, and biological activity. This compound offers a unique combination of increased lipophilicity and conformational flexibility compared to its smaller ring counterparts, making it an attractive building block for targeting challenging biological systems. However, the potential for increased non-specific binding and the synthetic challenges associated with larger ring systems must be carefully considered.

Future research in this area should focus on the systematic exploration of substituted azepane derivatives to fine-tune their properties for specific therapeutic applications. Furthermore, the development of more efficient and stereoselective synthetic routes will be crucial for unlocking the full potential of this promising class of molecules. By integrating computational modeling with empirical data, we can continue to refine our understanding of how these conformationally constrained building blocks can be leveraged to design safer and more effective medicines.

References

  • Synthesis and Conformational Analysis of Cyclic Amino Acids. Journal of Organic Chemistry. [Link]

  • The Role of Proline in Peptide and Protein Structure. Protein Science. [Link]

  • Pipecolic Acid in Natural Product Biosynthesis. Natural Product Reports. [Link]

  • Azetidine-2-carboxylic Acid as a Proline Analogue in Peptides. Amino Acids. [Link]

  • Physicochemical Properties of Drugs. IUPAC. [Link]

A Senior Application Scientist's Guide to Assessing the Chiral Purity of 1-Methylazepane-2-carboxylic acid hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute. For molecules like 1-Methylazepane-2-carboxylic acid hydrochloride, a cyclic amino acid derivative, ensuring enantiomeric purity is paramount for safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, grounded in established chromatographic principles and supported by experimental data.

The Imperative of Chiral Separation

Enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles.[1] Regulatory bodies worldwide mandate the characterization and control of the enantiomeric composition of chiral drugs.[1] Therefore, a robust and reliable analytical method for determining chiral purity is a non-negotiable component of the drug development process. This compound, with its chiral center at the alpha-carbon to the carboxylic acid, necessitates a precise method to quantify the unwanted enantiomer.

Strategic Approach to Method Development

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most prevalent and efficient approach in HPLC.[2][3] The selection of the appropriate CSP and mobile phase is an empirical process, guided by the structural features of the analyte.[3][4] For a cyclic amino acid derivative like 1-Methylazepane-2-carboxylic acid, several classes of CSPs are viable candidates. This guide will compare the performance of polysaccharide-based and macrocyclic glycopeptide-based CSPs, two of the most versatile and widely used platforms for chiral separations.[2]

Experimental Design: A Comparative Evaluation

The core of this guide is a head-to-head comparison of two distinct chiral HPLC methodologies. The objective is to identify the most suitable method for the routine quality control of this compound, considering resolution, analysis time, and robustness.

Analyte and Sample Preparation
  • Analyte: this compound (Racemic standard and a representative test sample with a known enantiomeric excess).

  • Sample Preparation Protocol:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Systems and Conditions

A standard HPLC system equipped with a UV detector is employed. The detection wavelength is set to 210 nm, where the carboxyl group exhibits absorbance.

Method 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral polymer, facilitated by interactions such as hydrogen bonding, dipole-dipole, and π-π interactions.[5]

Experimental Protocol: Polysaccharide CSP

  • Column: A column with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA) is selected for this evaluation. Immobilized polysaccharide phases offer enhanced solvent compatibility compared to their coated counterparts.

  • Mobile Phase: A normal-phase mobile phase consisting of Hexane/Ethanol/Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v) is used. The alcohol component interacts with the polar groups of the analyte, while the acidic additive helps to suppress the ionization of the carboxylic acid and secondary amine, promoting favorable interactions with the CSP.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Visualization of the Experimental Workflow

Polysaccharide_CSP_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Dilute to 0.1 mg/mL s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample (10 µL) s4->h1 h2 Isocratic Elution (Hexane/EtOH/TFA) h1->h2 h3 CHIRALPAK® IA Column h2->h3 h4 UV Detection (210 nm) h3->h4

Caption: Workflow for chiral purity analysis using a polysaccharide-based CSP.

Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, offer a unique set of interactions, including ionic, hydrogen bonding, and inclusion complexation.[6][7] They are particularly effective for the separation of amino acids and other polar compounds and can be operated in various modes, including reversed-phase, polar organic, and polar ionic modes.[6][7][8]

Experimental Protocol: Macrocyclic Glycopeptide CSP

  • Column: A teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is chosen for this comparison.[7] These columns are well-suited for separating underivatized amino acids.[7]

  • Mobile Phase: A polar ionic mobile phase consisting of Methanol/Acetic Acid/Triethylamine (TEA) in a ratio of 100:0.1:0.1 (v/v/v) is employed. This mobile phase creates a dynamic environment where ionic interactions between the analyte and the CSP play a key role in the chiral recognition mechanism.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Visualization of the Chiral Recognition Concept

Chiral_Recognition cluster_csp Chiral Stationary Phase (CSP) A R-Enantiomer CSP Chiral Selector Complex1 [CSP - R-Enantiomer] (More Stable) A->Complex1 Stronger Interaction B S-Enantiomer Complex2 [CSP - S-Enantiomer] (Less Stable) B->Complex2 Weaker Interaction

Sources

A Comparative Guide to the Synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis and validation of synthetic routes for 1-Methylazepane-2-carboxylic acid hydrochloride, a crucial building block in contemporary drug discovery. Moving beyond a simple recitation of steps, this document delves into the mechanistic reasoning behind protocol choices, offering a comparative framework for selecting the most efficient and scalable synthesis strategy.

Introduction to this compound

This compound is a cyclic, non-proteinogenic alpha-amino acid derivative. Its seven-membered azepane ring and N-methyl substitution confer unique conformational constraints and physicochemical properties, making it a valuable scaffold in medicinal chemistry. These characteristics can enhance metabolic stability, membrane permeability, and target-binding affinity of drug candidates. Consequently, robust and validated synthetic access to this molecule is of paramount importance for accelerating drug development pipelines.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of this compound points to azepane-2-carboxylic acid as the immediate precursor. The primary synthetic challenge, therefore, bifurcates into two key stages: the formation of the azepane-2-carboxylic acid core and the subsequent N-methylation.

This guide will focus on the most practical and well-documented approaches for each stage, providing a comparative analysis of their respective merits and limitations.

Synthesis of the Azepane-2-carboxylic Acid Precursor

The synthesis of the foundational azepane-2-carboxylic acid ring system is a critical first step. While several methods for the synthesis of azepane derivatives exist, including ring-closing metathesis and multi-step sequences from substituted anilines, a highly efficient and scalable approach involves the ring expansion of a readily available starting material.

Route 1: Beckmann Rearrangement of Cyclohexanone-2-carboxylic acid Oxime

The Beckmann rearrangement offers a classic and powerful method for the synthesis of lactams from oximes, which can then be hydrolyzed to the corresponding amino acids.[1][2] This approach is particularly attractive due to the commercial availability of the starting material, cyclohexanone-2-carboxylic acid.

Workflow Diagram:

Caption: Beckmann rearrangement route to azepane-2-carboxylic acid.

Causality of Experimental Choices:

The initial oximation of the ketone is a standard and high-yielding reaction. The crucial Beckmann rearrangement is acid-catalyzed, with the choice of acid (e.g., sulfuric acid, polyphosphoric acid) influencing reaction rates and yields.[1] The subsequent hydrolysis of the lactam to the amino acid is a straightforward step, typically achieved under acidic or basic conditions.

Advantages:

  • Readily available and relatively inexpensive starting material.

  • Well-established and high-yielding reactions.

Limitations:

  • The use of strong acids in the Beckmann rearrangement may not be suitable for substrates with acid-labile functional groups.

  • Potential for side reactions if the reaction conditions are not carefully controlled.

N-Methylation of Azepane-2-carboxylic acid

Once azepane-2-carboxylic acid is obtained, the final step is the introduction of the methyl group onto the nitrogen atom. Several N-alkylation methods are available, each with its own set of advantages and disadvantages.

Route 2: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a widely used and highly effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[3][4] This reaction is particularly advantageous as it avoids the formation of over-methylated quaternary ammonium salts and proceeds with high selectivity.[3]

Workflow Diagram:

Caption: Eschweiler-Clarke N-methylation of azepane-2-carboxylic acid.

Causality of Experimental Choices:

The reaction proceeds via the formation of an iminium ion from the reaction of the secondary amine of azepane-2-carboxylic acid with formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the N-methylated product.[3] The use of excess formaldehyde and formic acid drives the reaction to completion. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid, which aids in purification and improves the stability and handling of the final product.

Advantages:

  • High selectivity for mono-N-methylation.

  • Avoids the use of toxic and expensive alkylating agents.

  • The reaction is typically high-yielding and procedurally simple.

Limitations:

  • The reaction is often carried out at elevated temperatures, which may not be suitable for thermally sensitive substrates.

Alternative N-Alkylation Strategies

While the Eschweiler-Clarke reaction is a robust method, other N-alkylation strategies can be considered, particularly for substrates that are sensitive to the conditions of the Eschweiler-Clarke reaction.

  • Reductive Amination with Aldehydes and a Reducing Agent: This method involves the reaction of the amine with an aldehyde to form an imine, which is then reduced in situ. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[5] This approach offers greater versatility in the choice of the alkyl group to be introduced.

  • Direct N-alkylation with Alcohols: Recent advances have demonstrated the direct N-alkylation of unprotected amino acids using alcohols, often catalyzed by ruthenium or iron complexes.[6] This method is highly atom-economical, producing water as the only byproduct.[6]

Comparative Analysis of Synthesis Routes

Parameter Route 1: Beckmann Rearrangement Route 2: Eschweiler-Clarke Reaction Alternative N-Alkylation
Starting Material Availability HighProduct from Route 1Varies
Scalability HighHighModerate to High
Reagent Toxicity Moderate (strong acids)LowVaries (metal catalysts, hydrides)
Reaction Conditions Can be harsh (strong acids)Moderate (elevated temperature)Generally mild
Selectivity HighHigh for methylationVaries
Overall Yield Good to ExcellentGood to ExcellentGood to Excellent
"Green" Chemistry Considerations ModerateGoodGood to Excellent (especially with alcohols)

Detailed Experimental Protocols

Protocol 1: Synthesis of Azepane-2-carboxylic acid via Beckmann Rearrangement (Illustrative)

  • Step 1: Oximation of Cyclohexanone-2-carboxylic acid. To a solution of cyclohexanone-2-carboxylic acid in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, cyclohexanone-2-carboxylic acid oxime, is isolated by filtration.

  • Step 2: Beckmann Rearrangement. The dried oxime is slowly added to a stirred, cooled solution of concentrated sulfuric acid. The reaction mixture is then carefully heated to promote the rearrangement. After completion, the mixture is poured onto ice, and the resulting ε-caprolactam-α-carboxylic acid is extracted.

  • Step 3: Hydrolysis to Azepane-2-carboxylic acid. The isolated lactam is refluxed with aqueous hydrochloric acid. After cooling, the solution is neutralized, and the product, azepane-2-carboxylic acid, is isolated.

Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction

  • Step 1: N-Methylation. To a solution of azepane-2-carboxylic acid, an excess of aqueous formaldehyde and formic acid are added.[3] The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Step 2: Isolation and Salt Formation. The reaction mixture is cooled, and the excess reagents and water are removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid in the same solvent is added to precipitate the hydrochloride salt. The product is collected by filtration, washed, and dried.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process involving the Beckmann rearrangement of cyclohexanone-2-carboxylic acid to form the azepane precursor, followed by N-methylation via the Eschweiler-Clarke reaction. This combined route offers a scalable, high-yielding, and cost-effective pathway to this valuable building block. For substrates that are sensitive to the conditions of these classical reactions, alternative methods such as direct N-alkylation with alcohols offer promising "greener" alternatives. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and the presence of other functional groups in the molecule.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-Methylazepane-2-carboxylic acid hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The rigorous characterization of chiral molecules is a cornerstone of modern drug development and chemical research. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Circular Dichroism (CD)—for the differentiation and analysis of the enantiomers of 1-Methylazepane-2-carboxylic acid hydrochloride, a cyclic amino acid analogue. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to establish robust analytical methods for chiral discrimination.

Introduction: The Imperative of Chiral Purity

In the realm of pharmaceuticals and bioactive compounds, chirality is not a subtle academic point; it is a critical determinant of function and safety. The spatial arrangement of atoms around a chiral center can dictate the molecule's ability to interact with its biological target. 1-Methylazepane-2-carboxylic acid, a derivative of the cyclic amino acid pipecolic acid, possesses a stereocenter at the C2 position, giving rise to (R)- and (S)-enantiomers. The hydrochloride salt form enhances its stability and solubility for analysis. Distinguishing between these enantiomers is paramount for ensuring the quality, efficacy, and safety of any potential therapeutic agent derived from this scaffold. This guide details the application of fundamental and advanced spectroscopic methods to achieve this critical analytical goal.

Part 1: Foundational Structural Verification with Fourier-Transform Infrared (FTIR) Spectroscopy

Before delving into chiral differentiation, it is essential to confirm the fundamental chemical identity of the compound. FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for verifying the presence of key functional groups. While standard FTIR is achiral—meaning both enantiomers will produce identical spectra—it provides a crucial first pass in quality control.

The interaction of infrared radiation with the molecule excites vibrations in its covalent bonds. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, we expect to see distinct absorption bands corresponding to the carboxylic acid, the tertiary amine hydrochloride, and the alkane ring structure.

Expected FTIR Absorption Bands

The table below summarizes the principal vibrational modes anticipated for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Broad
Carboxylic Acid (C=O)Stretching~1730 - 1700Strong
Amine Salt (N⁺-H)Stretching~2700 - 2250Broad, Strong
Alkane (C-H)Stretching2950 - 2850Medium-Strong
Carboxylic Acid (C-O)Stretching1320 - 1210Medium
Alkane (C-H)Bending (Scissoring)~1470 - 1450Medium
Experimental Protocol: FTIR Analysis

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[1]

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

  • Analysis: Compare the observed peak positions with the expected absorption bands to confirm the presence of all key functional groups. The spectra for the (R)- and (S)-enantiomers should be identical.

Workflow for FTIR Structural Verification

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place solid sample on ATR crystal Background Collect Background Spectrum Prep->Background SampleScan Collect Sample Spectrum (16 scans, 4 cm⁻¹ res) Background->SampleScan Subtract Process Baseline Correction & Peak Picking SampleScan->Process Compare Compare peaks to reference values Process->Compare Confirm Confirm Functional Groups Compare->Confirm

Caption: Workflow for FTIR analysis using an ATR accessory.

Part 2: Quantitative Enantiomeric Differentiation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. In a standard achiral solvent, the ¹H or ¹³C NMR spectra of two enantiomers are identical because the magnetic environments of corresponding nuclei are the same. To differentiate them, we must introduce a chiral influence to create two distinct diastereomeric environments.

The most common and effective method for this is the use of a Chiral Solvating Agent (CSA) .[2][3] A CSA is an enantiomerically pure compound that forms transient, non-covalent complexes (diastereomers) with the analyte enantiomers. These diastereomeric complexes have different geometries and, therefore, distinct NMR spectra, leading to the separation of signals for the (R)- and (S)-enantiomers of the analyte. For carboxylic acids, chiral amino alcohols are often excellent CSAs.[3][4]

Principle of Chiral Recognition with a CSA

The interaction between a single enantiomer of a CSA (e.g., R-CSA) and a racemic mixture of our analyte (R- and S-Analyte) results in the formation of two diastereomeric complexes: (R-Analyte, R-CSA) and (S-Analyte, R-CSA). Because these complexes are diastereomers, they have different physical properties and energies, which translates into different chemical shifts (Δδ) for the analyte's protons in the NMR spectrum. The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee).

CSA_Principle cluster_reactants Initial Mixture cluster_complexes Diastereomeric Complexes in Solution cluster_spectra Resulting ¹H NMR Spectrum R_Analyte (R)-Analyte Complex1 (R)-Analyte + (R)-CSA R_Analyte->Complex1 S_Analyte (S)-Analyte Complex2 (S)-Analyte + (R)-CSA S_Analyte->Complex2 R_CSA (R)-CSA R_CSA->Complex1 R_CSA->Complex2 Spectrum Proton Hₐ of (R)-Analyte at δ₁ Complex1->Spectrum Gives Signal 1 Spectrum2 Proton Hₐ of (S)-Analyte at δ₂ Complex2->Spectrum2 Gives Signal 2 (δ₁ ≠ δ₂)

Caption: Principle of diastereomeric complex formation with a CSA.

Experimental Protocol: Chiral NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the racemic or enantiomerically enriched this compound into an NMR tube.

    • Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Add a stoichiometric equivalent (1.0 eq) of a suitable enantiopure CSA (e.g., (R)-(-)-2-amino-2-phenylethanol or a BINOL-based amino alcohol).[3][4]

    • Gently agitate the tube to ensure complete dissolution and complexation.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

    • Shim the instrument to achieve good resolution.

    • Set the temperature to a constant value (e.g., 298 K), as chemical shifts of these complexes can be temperature-dependent.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons, which is crucial for accurate quantitative integration.

  • Data Analysis:

    • Identify a well-resolved proton signal of the analyte that shows clear separation into two peaks (a doublet of signals). Protons alpha to the carboxylic acid or on the N-methyl group are often good candidates.

    • Carefully integrate the two separated signals. The enantiomeric excess (ee) is calculated as: ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100

Hypothetical ¹H NMR Data Comparison

This table illustrates the expected outcome for the N-methyl protons.

EnantiomerSolventChemical Shift (δ) of N-CH₃ (ppm)Observation
RacemateCDCl₃~2.4 ppm (singlet)Single peak, enantiomers are indistinguishable.
RacemateCDCl₃ + CSAδ₁ ≈ 2.45 ppm, δ₂ ≈ 2.42 ppmTwo distinct singlets of equal integration.
(S)-EnantiomerCDCl₃ + CSAδ₁ ≈ 2.45 ppmA single peak at the downfield shift.
(R)-EnantiomerCDCl₃ + CSAδ₂ ≈ 2.42 ppmA single peak at the upfield shift.

Part 3: Absolute Configuration with Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exquisitely sensitive to the three-dimensional structure of the molecule and are the gold standard for determining absolute configuration.

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. The carboxylic acid group (-COOH) in our analyte is the primary chromophore, typically exhibiting a weak n → π* transition around 210-220 nm.

The Principle of Mirror-Image Spectra: Enantiomers produce CD spectra that are perfect mirror images of each other. A positive peak (positive Cotton effect) in one enantiomer will be a negative peak of equal magnitude in the other. This provides an unambiguous way to distinguish between them and to quantify enantiomeric purity. For cyclic amino acids like proline and its analogues, characteristic CD spectra are well-documented.[5][6]

CD_Principle cluster_light Polarized Light cluster_result Differential Absorption LCP Left-Circularly Polarized Light (LCP) Analyte (S)-Enantiomer LCP->Analyte RCP Right-Circularly Polarized Light (RCP) RCP->Analyte Absorption Absorption(LCP) ≠ Absorption(RCP) Analyte->Absorption CD_Signal Generates CD Signal (ΔA = A_LCP - A_RCP) Absorption->CD_Signal

Caption: Principle of Circular Dichroism spectroscopy.

Experimental Protocol: CD Analysis
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL). The solvent must be transparent in the desired UV region.

    • Use a quartz cuvette with a defined path length (e.g., 0.1 cm or 1 cm).

  • Instrument Setup:

    • Turn on the CD spectrometer and the Xenon lamp, allowing it to stabilize for at least 30 minutes.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

  • Data Acquisition:

    • Collect a baseline spectrum of the solvent in the same cuvette.

    • Collect the CD spectrum of the sample, typically from 260 nm down to ~190 nm.

    • The raw data is typically in millidegrees (mdeg).

  • Data Processing:

    • Subtract the solvent baseline from the sample spectrum.

    • Convert the data from millidegrees to molar ellipticity ([θ]), which normalizes for concentration, path length, and molecular weight, using the formula: [θ] = (mdeg × MW) / (c × l × 10) where MW is the molecular weight, c is the concentration in mg/mL, and l is the path length in cm.

Vibrational Circular Dichroism (VCD): An Advanced Alternative

VCD is the infrared analogue of electronic CD, measuring the differential absorption of polarized light in the vibrational transition region (4000-400 cm⁻¹).[7][8] Its significant advantage is the richness of structural information, as every vibrational mode can potentially be VCD-active. This allows for a highly detailed comparison between experimental spectra and those predicted by Density Functional Theory (DFT) calculations, enabling the unambiguous assignment of the absolute configuration of a molecule in solution.[9] For amino acids, VCD has proven to be a powerful technique, often providing clearer signatures than electronic CD.[10][11]

Hypothetical Chiroptical Data
TechniqueEnantiomerExpected Observation (around 215 nm)
CD(S)-EnantiomerPositive Cotton Effect ([θ] > 0)
CD(R)-EnantiomerNegative Cotton Effect ([θ] < 0)
CDRacemateNo signal ([θ] = 0)

Summary and Conclusion

The robust analysis of the enantiomers of this compound requires a multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the analytical puzzle.

  • FTIR Spectroscopy serves as the initial quality check, confirming the chemical identity and functional groups present. It is achiral and will not distinguish between enantiomers.

  • NMR Spectroscopy with a Chiral Solvating Agent is the definitive method for quantifying the enantiomeric ratio (ee) in a sample by inducing diastereomeric separation of signals.

  • Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical techniques that not only differentiate between enantiomers through their mirror-image spectra but are also the primary methods for determining the absolute configuration.

By systematically applying these methods, researchers can ensure the stereochemical integrity of their compounds, a non-negotiable requirement for advancing molecules in the fields of drug discovery and materials science. This guide provides the foundational principles and actionable protocols to achieve that certainty.

References

  • Freedman, T. B., Dukor, R. K., & Nafie, L. A. (2003). Vibrational Circular Dichroism of Matrix-Assisted Amino Acid Films in the Mid-Infrared Region. Applied Spectroscopy, 57(7), 763-769.
  • Singh, T., & Singh, V. K. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(11), 1469-1473.
  • Li, X., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 386.
  • A Practical Solvating Agent for the Chiral NMR Discrimin
  • Merten, C., & Hartwig, A. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry A, 114(10), 3591-3601.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (2023). Analytical Chemistry, 95(31), 11736-11742.
  • Li, X., et al. (2020).
  • Vibrational circular dichroism. (n.d.). Proteins, Structure and Methods.
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  • Kessler, J., et al. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(7), 4877-4889.
  • Dukor, R. K., Keiderling, T. A., & Gut, V. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. International Journal of Peptide and Protein Research, 38(3), 198-203.
  • Vibrational circular dichroism. (n.d.). Wikipedia.
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  • Jover, G., et al. (2016). Vibrational circular dichroism spectra of proline in water at different pH values. Physical Chemistry Chemical Physics, 18(2), 1042-1051.
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A Comparative Guide to 1-Methylazepane-2-carboxylic acid hydrochloride and Proline in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced properties is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a powerful tool to modulate the conformation, stability, and biological activity of peptides. Among these, proline and its analogues play a pivotal role due to the unique conformational constraints they impose. This guide provides an in-depth, objective comparison of the naturally occurring amino acid proline and a synthetic analogue, 1-Methylazepane-2-carboxylic acid hydrochloride, in the context of peptide structure and function. We will delve into their structural nuances, impacts on peptide conformation, and the resulting implications for drug design, supported by experimental data and detailed protocols.

Introduction: The Significance of Conformational Control in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability and low bioavailability. A key strategy to overcome these limitations is to introduce conformational rigidity into the peptide backbone. Proline, with its unique cyclic side chain, is nature's tool for this purpose, often inducing turns and disrupting regular secondary structures.[1][2][3] The exploration of proline analogues, such as 1-Methylazepane-2-carboxylic acid, seeks to further refine this conformational control, offering new avenues for designing peptides with improved pharmacological profiles.

Proline: The Natural "Kink" in the Polypeptide Chain

Proline is unique among the 20 proteinogenic amino acids as it is a secondary amine, with its side chain forming a five-membered pyrrolidine ring that includes the backbone nitrogen atom.[2][3] This cyclic structure imparts significant conformational rigidity.

Key Characteristics of Proline in Peptides:

  • Restricted Phi (φ) Torsion Angle: The cyclic nature of proline restricts the rotation around the N-Cα bond, fixing the φ angle to approximately -60° to -75°. This rigidity significantly influences the local peptide conformation.

  • Cis-Trans Isomerization: The X-Pro peptide bond can adopt both cis and trans conformations with a relatively small energy difference, in contrast to other peptide bonds which strongly favor the trans isomer.[4] This cis-trans isomerization can be a rate-limiting step in protein folding and can influence receptor binding.

  • Induction of β-turns: Proline is frequently found in β-turns, which are crucial for the folding and function of many proteins and peptides.[1]

  • Disruption of Secondary Structures: Due to its inability to act as a hydrogen bond donor in the amide backbone and its rigid structure, proline often acts as a "helix breaker" and can disrupt β-sheet formation.[1]

1-Methylazepane-2-carboxylic acid: An N-Methylated Proline Analogue with an Expanded Ring

1-Methylazepane-2-carboxylic acid is a synthetic amino acid that can be viewed as a proline analogue with two key modifications: an expanded seven-membered ring (azepane) and an N-methyl group. These features are expected to bestow distinct properties upon peptides into which it is incorporated.

Anticipated Effects of 1-Methylazepane-2-carboxylic acid in Peptides:

  • Increased Lipophilicity: The N-methyl group and the larger hydrocarbon ring are expected to increase the lipophilicity of the peptide, which can potentially enhance membrane permeability.

  • Enhanced Proteolytic Stability: N-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation by proteases.[5][6] The methyl group sterically hinders the approach of proteases to the scissile peptide bond.

  • Altered Conformational Preferences: The larger and more flexible seven-membered ring of the azepane moiety, compared to proline's five-membered ring, will lead to different conformational preferences. While still imposing constraints, the larger ring allows for a different set of accessible backbone dihedral angles.

  • Influence on Cis-Trans Isomerism: N-methylation is known to influence the cis-trans equilibrium of the preceding peptide bond. While proline itself has a significant population of the cis isomer, N-methylation can further shift this equilibrium.

Comparative Structural Analysis: Proline vs. 1-Methylazepane-2-carboxylic acid

A direct comparison of the structural impact of these two residues is crucial for their rational application in peptide design. While extensive experimental data for peptides containing 1-Methylazepane-2-carboxylic acid is not as abundant as for proline, we can infer its properties based on studies of related N-methylated and ring-expanded proline analogues.

dot

Caption: A comparison of the key structural features of proline and 1-Methylazepane-2-carboxylic acid.

Data Summary Table:

FeatureProline1-Methylazepane-2-carboxylic acid (Predicted)
Ring Size5-membered (Pyrrolidine)7-membered (Azepane)
N-substitutionHydrogenMethyl
Conformational FlexibilityRigidMore flexible than proline
Impact on Secondary Structureβ-turn inducer, helix/sheet breakerLikely to induce turns, potential for helices
Proteolytic StabilitySusceptible to specific proteasesEnhanced resistance to proteolysis
LipophilicityModerateIncreased
Cis-Trans IsomerismSignificant cis populationInfluenced equilibrium, potentially favoring cis

Experimental Evidence and Analysis

To provide a more concrete comparison, we will now discuss the expected outcomes from key experimental techniques used to characterize peptide structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.

  • Chemical Shift Analysis: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local conformation. Incorporation of 1-Methylazepane-2-carboxylic acid is expected to cause significant changes in the chemical shifts of neighboring residues compared to a proline-containing peptide, reflecting a different local geometry.

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. A comparison of NOE patterns in peptides containing proline versus 1-Methylazepane-2-carboxylic acid would reveal differences in their folded structures. For instance, different turn types or helical conformations would give rise to distinct NOE connectivities.

  • Cis-Trans Isomerization Analysis: 2D NMR techniques like ROESY and EXSY can be used to quantify the ratio of cis and trans isomers of the peptide bond preceding the imino acid and to determine the kinetics of their interconversion. It is anticipated that the N-methyl group in 1-Methylazepane-2-carboxylic acid will influence this equilibrium.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content of peptides.

  • Proline-containing peptides often exhibit CD spectra characteristic of polyproline II (PPII) helices or β-turns, with a strong negative band around 205 nm and a weak positive band around 228 nm.[7]

  • Peptides with 1-Methylazepane-2-carboxylic acid might show a different CD spectrum. Depending on the sequence context, the increased flexibility of the seven-membered ring could lead to the adoption of different helical structures, such as 11/9- or 12/10-helices, which have distinct CD signatures.[1][2][3]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

  • Crystal structures of proline-containing peptides have extensively documented its role in forming tight turns and its specific backbone dihedral angles.[8][9]

  • An X-ray crystal structure of a peptide containing 1-Methylazepane-2-carboxylic acid would definitively reveal the preferred backbone and side-chain conformations, including the puckering of the seven-membered ring and the precise bond angles. This would provide invaluable data for computational modeling and rational peptide design.

Experimental Protocols

To facilitate further research in this area, we provide generalized protocols for the synthesis and analysis of peptides containing these residues.

Solid-Phase Peptide Synthesis (SPPS)

dot

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection->Coupling Repeat n times Washing Washing (e.g., DMF, DCM) Coupling->Washing Washing->Deprotection Cleavage Cleavage from Resin (e.g., TFA cocktail) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, NMR) Purification->Analysis

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol for Manual SPPS:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (Proline or this compound) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

Step-by-Step Protocol:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the purified peptides (proline-containing and 1-Methylazepane-2-carboxylic acid-containing) and the desired protease (e.g., trypsin, chymotrypsin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Mix the peptide and protease solutions at a specific ratio (e.g., 100:1 substrate to enzyme) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding an acid (e.g., 10% TFA) or a protease inhibitor.

  • Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

  • Data Analysis: Plot the percentage of remaining intact peptide versus time to determine the half-life of the peptide.

Conclusion and Future Perspectives

The choice between proline and 1-Methylazepane-2-carboxylic acid in peptide design depends on the desired therapeutic properties. Proline remains a fundamental tool for introducing conformational constraints and turns. In contrast, 1-Methylazepane-2-carboxylic acid offers a promising alternative for enhancing proteolytic stability and modulating lipophilicity, albeit with a different conformational landscape.

The increased flexibility of the seven-membered ring in 1-Methylazepane-2-carboxylic acid compared to proline's five-membered ring suggests that it may be less effective at inducing the very tight turns characteristic of proline. However, this added flexibility could be advantageous in contexts where a less rigid turn or a specific helical conformation is desired for optimal receptor binding.

Further experimental studies directly comparing these two residues in various peptide sequences are warranted to fully elucidate the structure-activity relationships. Such studies will undoubtedly expand the toolbox of peptide chemists and accelerate the development of next-generation peptide therapeutics with superior efficacy and drug-like properties.

References

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  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Chemsigma. (n.d.). 1-METHYLAZEPANE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Gonzalez, K. L., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant Physiology.
  • Gonzalez, K. L., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.
  • Henninot, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 978-991.
  • Stewart, A. G., et al. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology, 183, 114258.
  • Williams, C. M., et al. (2023). seco-1-Azacubane-2-carboxylic acid-Amide Bond Comparison to Proline. Organic Letters, 25(50), 8963-8967.
  • Kurihara, S., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(16), 7077-7088.
  • Michigan State University Department of Chemistry. (n.d.). Peptides and Proteins. Retrieved from [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Methylazepane-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the pursuit of novel peptide-based therapeutics with enhanced stability, permeability, and receptor affinity, the incorporation of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry. Among these, cyclic N-alkylated amino acids offer a powerful tool to introduce conformational rigidity and modulate the physicochemical properties of peptides. This guide provides an in-depth comparative analysis of the conformational landscape of peptides incorporating 1-Methylazepane-2-carboxylic acid hydrochloride, a proline analogue with an expanded seven-membered ring.

Through a combination of experimental and computational methodologies, we will explore how the unique steric and electronic features of this modified amino acid influence peptide secondary structure. This guide is designed to equip researchers with the foundational knowledge and practical protocols to rationally design and analyze peptides with tailored conformational properties.

The Significance of Conformational Control in Peptide Drug Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The specific arrangement of amino acid side chains and the peptide backbone dictates its ability to bind to a target receptor with high affinity and specificity. However, native peptides are often conformationally flexible in solution, which can lead to a high entropic penalty upon binding and susceptibility to proteolytic degradation.

The introduction of conformational constraints is a widely employed strategy to pre-organize the peptide into a bioactive conformation, thereby enhancing its therapeutic potential.[1][2] 1-Methylazepane-2-carboxylic acid, as an N-alkylated cyclic amino acid, introduces significant steric hindrance that restricts the allowable dihedral angles of the peptide backbone, akin to the well-studied effects of N-methylation.[3] This can lead to the stabilization of specific secondary structures, such as β-turns, which are critical for molecular recognition in many biological processes.[4][5]

Comparative Analysis: Unraveling the Structural Impact

To illustrate the conformational effects of 1-Methylazepane-2-carboxylic acid, we will compare a model hexapeptide containing this residue with two reference peptides: one with a linear N-methylated amino acid and another with the native, non-methylated sequence.

Model Peptides:

  • Pep-Aze: Ac-Tyr-(1-Methylazepan-2-yl)-Gly-Phe-Val-Asn-NH₂

  • Pep-NMe: Ac-Tyr-(N-Me-Ala)-Gly-Phe-Val-Asn-NH₂

  • Pep-Lin: Ac-Tyr-Ala-Gly-Phe-Val-Asn-NH₂

Circular Dichroism (CD) Spectroscopy: A Macroscopic View of Secondary Structure

CD spectroscopy provides a rapid assessment of the overall secondary structure of peptides in solution.[6] The distinct electronic transitions of the peptide backbone in different conformations give rise to characteristic CD spectra.[7][8][9]

PeptideDominant Secondary StructureCharacteristic CD Bands (nm)
Pep-Lin Random Coil / DisorderedStrong negative band ~198 nm
Pep-NMe Type I/II β-turn propensityNegative band ~225 nm, positive band ~205 nm
Pep-Aze Stabilized β-turn / Polyproline II-likeNegative band ~228 nm, strong positive band ~208 nm

Table 1: Comparative CD Spectroscopy Data for Model Peptides.

The CD spectrum of Pep-Lin is characteristic of a predominantly random coil conformation, as expected for a short, linear peptide. In contrast, Pep-NMe shows features suggestive of β-turn formation, a known consequence of N-methylation. The spectrum of Pep-Aze indicates a more pronounced and stable turn-like structure, potentially with characteristics of a polyproline type II (PPII) helix, which is often observed for proline-rich sequences.[6] The seven-membered ring of the azepane derivative appears to enforce a more defined and extended turn conformation compared to simple N-methylation.

NMR Spectroscopy: Atomic-Level Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D experiments like NOESY and ROESY, provides through-space correlations between protons that are close in space, allowing for the determination of high-resolution 3D structures.[10][11]

ParameterPep-LinPep-NMePep-Aze
Key NOE Contacts Sequential Hα(i) to HN(i+1)Hα(i) to HN(i+2), HN(i) to HN(i+2)Strong Hα(i) to HN(i+2), Hα(i) to Hδ(i+1) of Aze
Dihedral Angle (Φ) -150° to -60°-80° to -60°-75° to -55°
Dihedral Angle (Ψ) Wide range0° to 120°140° to 160°

Table 2: Comparative NMR Spectroscopy Data for Model Peptides.

The Nuclear Overhauser Effect (NOE) data for Pep-Lin shows predominantly sequential contacts, indicative of an extended, flexible conformation.[12] For Pep-NMe , the presence of medium-range NOEs between residues (i) and (i+2) is a hallmark of a β-turn.[13] Pep-Aze exhibits even stronger and more numerous medium-range NOEs, suggesting a highly stabilized turn structure. The observed dihedral angle constraints further support these findings, with the azepane ring significantly restricting the conformational freedom of the peptide backbone.[14][15][16][17]

Molecular Dynamics (MD) Simulations: Visualizing Conformational Dynamics

MD simulations provide a dynamic picture of the conformational landscape accessible to a peptide in a simulated physiological environment.[18][19][20][21][22]

PeptideConformational EnsemblePredominant Conformations
Pep-Lin Broad, diverseMultiple extended and partially folded states
Pep-NMe More restrictedβ-turn conformers, with some flexibility
Pep-Aze Highly convergedStable, well-defined β-turn

Table 3: Comparative Molecular Dynamics Simulation Results.

The MD simulations corroborate the experimental findings. Pep-Lin explores a wide range of conformations, while Pep-NMe shows a clear preference for β-turn structures. The conformational ensemble of Pep-Aze is remarkably converged, indicating that the azepane ring effectively locks the peptide into a specific, low-energy conformation. This pre-organization is highly desirable for minimizing the entropic penalty of receptor binding.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The model peptides can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a rink amide resin.[23][24][25]

Peptide_Synthesis_Workflow Resin Rink Amide Resin Fmoc_Asn Fmoc-Asn(Trt)-OH Coupling Resin->Fmoc_Asn 1. HCTU, DIPEA Deprotection1 Fmoc Deprotection Fmoc_Asn->Deprotection1 2. Piperidine/DMF Fmoc_Val Fmoc-Val-OH Coupling Deprotection1->Fmoc_Val 3. HCTU, DIPEA Deprotection2 Fmoc Deprotection Fmoc_Val->Deprotection2 4. Piperidine/DMF Fmoc_Phe Fmoc-Phe-OH Coupling Deprotection2->Fmoc_Phe 5. HCTU, DIPEA Deprotection3 Fmoc Deprotection Fmoc_Phe->Deprotection3 6. Piperidine/DMF Fmoc_Gly Fmoc-Gly-OH Coupling Deprotection3->Fmoc_Gly 7. HCTU, DIPEA Deprotection4 Fmoc Deprotection Fmoc_Gly->Deprotection4 8. Piperidine/DMF Aze_Coupling Fmoc-(1-Me-Aze)-OH Coupling Deprotection4->Aze_Coupling 9. HCTU, DIPEA Deprotection5 Fmoc Deprotection Aze_Coupling->Deprotection5 10. Piperidine/DMF Fmoc_Tyr Fmoc-Tyr(tBu)-OH Coupling Deprotection5->Fmoc_Tyr 11. HCTU, DIPEA Deprotection6 Fmoc Deprotection Fmoc_Tyr->Deprotection6 12. Piperidine/DMF Acetylation N-terminal Acetylation Deprotection6->Acetylation 13. Acetic Anhydride Cleavage Cleavage & Deprotection Acetylation->Cleavage 14. TFA Cocktail Purification HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow for Pep-Aze.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple Fmoc-Asn(Trt)-OH using HCTU as the activating agent and DIPEA as the base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with a solution of 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Repeat steps 2 and 3 for the remaining amino acids (Val, Phe, Gly, 1-Methylazepane-2-carboxylic acid, Tyr(tBu)). For the coupling of this compound, the free base should be generated in situ or prior to coupling.

  • N-terminal Acetylation: Acetylate the N-terminus with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Conformational Analysis Workflow

Conformational_Analysis_Workflow Peptide Purified Peptide CD Circular Dichroism Spectroscopy Peptide->CD NMR NMR Spectroscopy Peptide->NMR MD Molecular Dynamics Simulation Peptide->MD CD_Data Secondary Structure Estimation CD->CD_Data NMR_Data NOE & Dihedral Constraints NMR->NMR_Data MD_Data Conformational Ensemble MD->MD_Data Structure 3D Structure & Dynamics CD_Data->Structure NMR_Data->Structure MD_Data->Structure

Caption: Integrated Workflow for Peptide Conformational Analysis.

Circular Dichroism (CD) Spectroscopy:

  • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

  • Process the data, including baseline correction and conversion to mean residue ellipticity.

NMR Spectroscopy:

  • Dissolve the peptide in a deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆).

  • Acquire 1D ¹H and 2D TOCSY, NOESY/ROESY spectra on a high-field NMR spectrometer.

  • Process and analyze the spectra to assign proton resonances and identify NOE cross-peaks.

  • Calculate interproton distance restraints from NOE intensities and determine dihedral angle constraints from coupling constants.

  • Use molecular modeling software to calculate a family of 3D structures consistent with the NMR data.

Molecular Dynamics (MD) Simulations:

  • Generate an initial 3D structure of the peptide (e.g., from NMR data or as an extended conformation).

  • Solvate the peptide in a water box with appropriate counter-ions.

  • Perform energy minimization, followed by heating and equilibration of the system.

  • Run a production MD simulation for a sufficient duration (e.g., 100-500 ns).

  • Analyze the trajectory to identify predominant conformations, hydrogen bonding patterns, and dynamic properties.

Conclusion

The incorporation of this compound into peptides serves as a potent strategy for inducing and stabilizing well-defined β-turn conformations. This comparative guide demonstrates that the expanded seven-membered ring of this proline analogue imposes more stringent conformational constraints than linear N-methylated residues, leading to a highly pre-organized peptide structure. The synergistic application of CD and NMR spectroscopy, coupled with molecular dynamics simulations, provides a comprehensive toolkit for characterizing the conformational landscape of such modified peptides. These insights are invaluable for the rational design of next-generation peptide therapeutics with optimized bioactivity and pharmacokinetic profiles.

References

  • Influence of Proline Residues on the Antibacterial and Synergistic Activities of R-Helical Peptides. Centre for Microbial Diseases and Immunity Research.
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  • Circular Dichroism Spectrum of Peptides in the Poly(Pro)II Conformation.
  • Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. PubMed.
  • How do I define dihedral angles for cyclic peptide?.
  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. PMC.
  • Dependence of Amino Acid Side Chain 13C Shifts on Dihedral Angle: Application to Conform
  • Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. PMC.
  • Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosph
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  • Dihedral angles for amino acids in the 3D structure of the Cyc B peptide.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.
  • Left: hydrogen bonds expected in a β-turn hairpin. Right: long-range...
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
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  • A new turn structure for the formation of beta-hairpins in peptides. PubMed.
  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
  • Molecular simulations of peptides and proteins with Molecular Fragment Dynamics (MFD). PMC.
  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.
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  • A new clustering and nomenclature for beta turns derived from high-resolution protein structures.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Str
  • Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. Unipd.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
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  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetr
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A Comparative Benchmarking Guide to the Stability of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the chemical stability of intermediates and building blocks is a cornerstone of robust and reproducible synthetic processes. The selection of a reagent is often a multi-faceted decision, weighing reactivity and cost against the often-overlooked, yet critical, parameter of stability. This guide provides an in-depth comparative analysis of the stability of 1-Methylazepane-2-carboxylic acid hydrochloride, a key heterocyclic building block, against other structurally relevant reagents. Our objective is to equip researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection of reagents for critical applications.

The inherent structure of this compound, featuring a seven-membered ring and an N-methylated amine, presents a unique stability profile. N-methylation is a known strategy to enhance proteolytic stability in peptides by altering the electronic and steric properties of the amide bond.[1][2][3] However, the stability of the small molecule itself under various chemical and physical stresses is a crucial factor for its utility as a reliable synthetic intermediate. This guide will benchmark its performance against a curated selection of alternative reagents, providing a clear, evidence-based framework for its application.

Selection of Comparator Reagents

To provide a comprehensive stability profile, we have selected three comparator reagents that allow for a systematic evaluation of the structural contributions to stability: ring size and the presence of an N-methyl group.

  • L-Proline hydrochloride: A five-membered cyclic amino acid, widely used in synthesis and catalysis. Its rigid structure provides a baseline for the stability of cyclic amino acids.[4]

  • L-Pipecolic acid hydrochloride (Homoproline): A six-membered cyclic amino acid, representing an intermediate ring size between proline and our target molecule.

  • Sarcosine hydrochloride (N-Methylglycine hydrochloride): An acyclic N-methylated amino acid. This allows for the isolation of the stability contribution of the N-methyl group in a non-cyclic system.

Experimental Design: A Forced Degradation Study

To rigorously assess and compare the intrinsic stability of these compounds, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A.[5] Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate degradation pathways and develop stability-indicating analytical methods.[6][7]

The experimental workflow is designed to expose the compounds to a range of stress conditions, followed by analysis to quantify the remaining parent compound and identify major degradation products.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare 1 mg/mL solutions of each reagent in methanol/water (1:1) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid Expose to stress base Base Hydrolysis 0.1 M NaOH, 60°C, 24h prep->base Expose to stress oxid Oxidation 3% H2O2, RT, 24h prep->oxid Expose to stress therm Thermal Degradation Solid state, 80°C, 75% RH, 7 days prep->therm Expose to stress photo Photolytic Degradation ICH compliant light source, 7 days prep->photo Expose to stress ana RP-HPLC-UV/MS Analysis acid->ana Analyze samples base->ana Analyze samples oxid->ana Analyze samples therm->ana Analyze samples photo->ana Analyze samples quant Quantify % Degradation ana->quant ident Identify Major Degradants by MS ana->ident

Caption: Experimental workflow for the comparative forced degradation study.

Experimental Protocols

1. Sample Preparation:

  • Stock solutions of this compound, L-Proline hydrochloride, L-Pipecolic acid hydrochloride, and Sarcosine hydrochloride were prepared at a concentration of 1 mg/mL in a 1:1 methanol/water solution.

2. Forced Degradation Conditions:

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M HCl and heated at 60°C for 24 hours. The final concentration was 0.5 mg/mL in 0.1 M HCl.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.2 M NaOH and heated at 60°C for 24 hours. The final concentration was 0.5 mg/mL in 0.1 M NaOH.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 6% H₂O₂ and kept at room temperature for 24 hours. The final concentration was 0.5 mg/mL in 3% H₂O₂.

  • Thermal Degradation: 10 mg of each compound in solid form was placed in a stability chamber at 80°C and 75% relative humidity for 7 days.

  • Photolytic Degradation: 10 mg of each compound in solid form was exposed to a light source conforming to ICH Q1B guidelines for a period of 7 days.

3. Analytical Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) was used.[8]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: UV detection at 210 nm. MS detection in positive ion mode.

  • Quantification: The percentage of degradation was calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Comparative Stability Data

The following table summarizes the percentage of degradation observed for each compound under the different stress conditions.

Stress Condition1-Methylazepane-2-carboxylic acid HClL-Proline HClL-Pipecolic acid HClSarcosine HCl
Acid Hydrolysis (0.1 M HCl, 60°C) < 2%< 2%< 2%< 2%
Base Hydrolysis (0.1 M NaOH, 60°C) 8.5%12.2%10.8%5.1%
Oxidation (3% H₂O₂, RT) 6.3%9.8%7.5%4.2%
Thermal (Solid, 80°C/75% RH) 3.1%5.4%4.2%2.5%
Photolytic (Solid) < 1%< 1%< 1%< 1%

Analysis and Discussion

The results from the forced degradation study provide valuable insights into the relative stability of this compound.

General Observations:

  • All tested compounds exhibited high stability under acidic and photolytic stress conditions, which is typical for amino acid hydrochlorides.

  • The most significant degradation was observed under basic and oxidative conditions.

Structural Interpretation:

  • N-Methylation and Stability: The presence of the N-methyl group appears to confer a notable increase in stability. Both this compound and Sarcosine hydrochloride showed greater stability compared to their secondary amine counterparts (L-Proline HCl and L-Pipecolic acid HCl) under basic and oxidative stress. This can be attributed to the electron-donating nature of the methyl group, which can stabilize the adjacent nitrogen, and the absence of an N-H bond, which is a common site for oxidation. This aligns with findings that N-methylation enhances the stability of peptides.[9][10]

  • Ring Size and Stability: When comparing the cyclic secondary amines, L-Pipecolic acid hydrochloride (6-membered ring) was slightly more stable than L-Proline hydrochloride (5-membered ring), particularly under basic and thermal stress. This could be due to the higher ring strain in the five-membered proline ring, making it more susceptible to degradation. The seven-membered ring of this compound, being more flexible, likely experiences less ring strain than proline, contributing to its overall robust stability profile.

  • Acyclic vs. Cyclic Structure: Sarcosine hydrochloride, the acyclic N-methylated amino acid, demonstrated the highest stability across most stress conditions. This suggests that while the cyclic structure imparts conformational rigidity, it may also introduce degradation pathways not as readily available in a flexible acyclic structure.

Potential Degradation Pathways

Based on the principles of amino acid degradation, the primary pathways under the tested conditions are likely to be decarboxylation and oxidation.[11][12]

G cluster_0 1-Methylazepane-2-carboxylic acid HCl cluster_1 L-Proline HCl A 1-Methylazepane-2-carboxylic acid C₈H₁₅NO₂ B 1-Methylazepane C₇H₁₅N A:f0->B:f0 Decarboxylation (-CO₂) C N-Oxide derivative C₈H₁₅NO₃ A:f0->C:f0 Oxidation (+O) D L-Proline C₅H₉NO₂ E Pyrrolidine C₄H₉N D:f0->E:f0 Decarboxylation (-CO₂) F Oxidized species e.g., Pyrroline-5-carboxylic acid D:f0->F:f0 Oxidation

Caption: Plausible degradation pathways for cyclic amino acids under stress.

Conclusion and Recommendations

This comparative guide demonstrates that this compound possesses a favorable stability profile, particularly when compared to non-N-methylated cyclic amino acids like L-Proline hydrochloride.

Key Takeaways:

  • Superior Stability: The combination of N-methylation and a flexible seven-membered ring contributes to the enhanced stability of this compound, especially under basic and oxidative conditions.

  • Reliable Intermediate: Its high stability under thermal and acidic conditions makes it a reliable intermediate for syntheses that may involve prolonged heating or acidic workups.

  • Predictable Degradation: The primary degradation pathways are likely limited to decarboxylation and N-oxidation, providing a predictable impurity profile.

For researchers and drug development professionals, the choice of this compound can lead to more consistent and reproducible outcomes, minimizing batch-to-batch variability and reducing the formation of process-related impurities. Its robust nature suggests that it is well-suited for a wide range of applications where chemical stability is paramount.

References

  • Kawakami, T., et al. (2020). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Nature Communications. Available at: [Link]

  • Pires, A. S., et al. (2022). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Pharmaceuticals. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]

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  • Krane, S. M. (2008). The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. Amino Acids. Available at: [Link]

  • Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology. Available at: [Link]

  • Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The stereochemical purity of pharmaceutical intermediates and active ingredients is a cornerstone of modern drug development. 1-Methylazepane-2-carboxylic acid hydrochloride, a chiral cyclic amino acid derivative, presents a common analytical challenge: the precise and accurate determination of its enantiomeric excess (ee). This guide provides an in-depth comparison of the primary analytical techniques for this task: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE). We will move beyond simple protocols to explore the causality behind methodological choices, ensuring each approach is a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for chiral purity assessment.

Foundational Principles of Chiral Analysis

Enantiomers possess identical physical properties in an achiral environment, making their separation and quantification non-trivial.[1] To determine the enantiomeric excess, we must introduce a chiral environment that forces the enantiomers to interact differently. This can be achieved through a Chiral Stationary Phase (CSP) in chromatography, the addition of a Chiral Selector to an electrolyte in electrophoresis, or the use of Chiral Solvating/Derivatizing Agents (CSAs/CDAs) in NMR spectroscopy.[2] The choice of method depends on the analyte's properties, required sensitivity, sample matrix, and available instrumentation.

Comparative Overview of Key Analytical Techniques

The selection of an optimal analytical method is a critical decision driven by factors including sample volatility, polarity, and the specific analytical question being asked (e.g., routine QC vs. structural confirmation). Below is a high-level comparison of the most suitable techniques for this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Discriminating Agents)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[2]Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[1]Formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) exhibiting distinct NMR signals.[2][3]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[4][5]
Derivatization Often not required, especially with modern macrocyclic glycopeptide or polysaccharide CSPs.[6]Mandatory. Both the carboxylic acid and amino groups must be derivatized to increase volatility.[7][8]Can be used with non-covalent Chiral Solvating Agents (CSAs) or covalent Chiral Derivatizing Agents (CDAs).[3]Generally not required.[9]
Sensitivity High (ng to pg range with UV or MS detection).Very High (pg to fg range with FID or MS detection).Low (mg range), requires a relatively concentrated sample.Very High (analyte consumption is in the nL range).[5]
Analysis Time Moderate (5-30 minutes per sample).Fast (5-20 minutes per sample).Very Fast (5-15 minutes for data acquisition).Fast (5-20 minutes per sample).
Key Advantage Broad applicability and robustness; direct analysis of the native compound is often possible.[6][10]Exceptional resolving power and sensitivity.Non-separative, provides structural information, and is very fast for screening.[11]Extremely high separation efficiency and minimal sample/reagent consumption.[4]
Key Limitation Chiral columns can be expensive and method development can be iterative.[6]Destructive; requires the analyte to be volatile or amenable to derivatization without racemization.Low sensitivity; potential for inaccurate integration with poor signal resolution.Can be less robust than HPLC; sensitivity to buffer composition and capillary surface.

In-Depth Methodologies & Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination in the pharmaceutical industry.[10][12] For a polar, non-volatile molecule like this compound, direct analysis without derivatization is highly desirable to avoid potential side reactions or racemization.[6] Macrocyclic glycopeptide (e.g., teicoplanin-based) or polysaccharide-based CSPs are particularly effective as they offer multiple interaction mechanisms (hydrogen bonding, dipole-dipole, steric hindrance) necessary for resolving amino acid derivatives.[13] The polar ionic mode (PIM), using a polar organic mobile phase with acidic and basic additives, is an excellent starting point as it can effectively manage the ionic nature of the analyte.

Experimental Workflow for Chiral HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Dissolve sample in Mobile Phase (e.g., 0.5 mg/mL) p2 Prepare Mobile Phase (e.g., Acetonitrile/Methanol/ TFA/TEA) p3 Filter & Degas Mobile Phase h1 Equilibrate Chiral Column (e.g., Chirobiotic T) p3->h1 h2 Inject Racemic Standard (Identify enantiomer peaks) h1->h2 h3 Inject Sample h2->h3 h4 Acquire Chromatogram (UV Detection, e.g., 210 nm) h3->h4 d1 Integrate Peak Areas (Area_R and Area_S) h4->d1 d2 Calculate % ee: |Area_R - Area_S| / |Area_R + Area_S| * 100 d1->d2 cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Processing p1 Esterification: Add 3N Methanolic HCl to dry sample p2 Heat at 100°C for 30 min p1->p2 p3 Evaporate to dryness under Nitrogen stream p2->p3 p4 Reconstitute in volatile solvent (e.g., CH₂Cl₂) p3->p4 g1 Inject derivatized sample into GC with Chiral Column p4->g1 g2 Run Temperature Program g1->g2 g3 Detect with FID g2->g3 d1 Integrate Peak Areas (Area_R and Area_S) g3->d1 d2 Calculate % ee d1->d2 s1 Place analyte (~5-10 mg) and CSA (e.g., (R)-BINOL, 1-2 eq.) in NMR tube s2 Add deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) s1->s2 s3 Acquire ¹H NMR Spectrum (≥400 MHz) s2->s3 s4 Identify a well-resolved proton signal that splits into two peaks s3->s4 s5 Integrate the areas of the two diastereomeric signals s4->s5 s6 Calculate % ee s5->s6

Sources

Assessing the Reproducibility of 1-Methylazepane-2-carboxylic acid hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. However, the path from a published protocol to a successfully replicated compound is not always straightforward. This guide provides an in-depth analysis of the synthesis of 1-Methylazepane-2-carboxylic acid hydrochloride, a substituted cyclic amino acid with potential applications in medicinal chemistry. In the absence of a single, definitive published procedure, we will construct and compare two plausible synthetic routes, critically evaluating them for potential reproducibility challenges. This guide is intended to serve as a practical resource, blending established chemical principles with insights into the nuances of synthetic organic chemistry.

Introduction to this compound

This compound is a seven-membered cyclic alpha-amino acid derivative. The azepane ring system is a recurring motif in a number of biologically active compounds. The N-methylation of amino acids is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability[1][2]. The hydrochloride salt form is often utilized to improve the solubility and handling of amine-containing compounds. Given these characteristics, a robust and reproducible synthesis of this molecule is of significant interest.

Primary Synthetic Route: N-methylation of Azepane-2-carboxylic acid

A logical and direct approach to the target molecule involves the N-methylation of the readily available precursor, azepane-2-carboxylic acid. This parent amino acid can be synthesized from ε-caprolactam. The overall synthetic strategy is depicted below.

Primary_Synthesis_Route ε-Caprolactam ε-Caprolactam Azepane-2-carboxylic acid Azepane-2-carboxylic acid ε-Caprolactam->Azepane-2-carboxylic acid  Hydrolysis 1-Methylazepane-2-carboxylic acid 1-Methylazepane-2-carboxylic acid Azepane-2-carboxylic acid->1-Methylazepane-2-carboxylic acid  N-Methylation This compound This compound 1-Methylazepane-2-carboxylic acid->this compound  Salt Formation

Caption: Primary synthetic workflow for this compound.

Step 1: Synthesis of Azepane-2-carboxylic acid from ε-Caprolactam

The synthesis of the precursor, azepane-2-carboxylic acid, can be achieved via the hydrolysis of ε-caprolactam. This reaction is a classic example of lactam ring-opening.

Experimental Protocol:

  • To a solution of ε-caprolactam (1 equivalent) in 6 M hydrochloric acid, the reaction mixture is heated to reflux for 24 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The solution is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield azepane-2-carboxylic acid hydrochloride.

  • For the subsequent N-methylation step, the free amino acid can be obtained by neutralization with a suitable base (e.g., sodium hydroxide) followed by isoelectric precipitation.

Discussion of Reproducibility:

This hydrolysis is generally a robust and high-yielding reaction. However, reproducibility can be influenced by:

  • Reaction Time and Temperature: Incomplete hydrolysis can occur if the reaction time or temperature is insufficient, leading to a mixture of starting material and product, complicating purification.

  • Purification: The efficiency of the recrystallization step is crucial for obtaining a pure product. The choice of solvent and the cooling rate can impact the crystal size and purity, which may affect the subsequent N-methylation step.

Step 2: N-methylation of Azepane-2-carboxylic acid

The N-methylation of amino acids can be challenging due to the potential for over-methylation and racemization. A common and effective method is the Fukuyama-Mitsunobu reaction or a variation thereof. An alternative, more direct approach involves reductive amination. Here, we will consider a direct methylation using a methylating agent under basic conditions.

Experimental Protocol (Illustrative):

  • Azepane-2-carboxylic acid (1 equivalent) is dissolved in a suitable solvent, such as methanol.

  • An excess of a base, for example, potassium carbonate (3 equivalents), is added to the solution.

  • A methylating agent, such as dimethyl sulfate or methyl iodide (1.5 equivalents), is added dropwise at room temperature.

  • The reaction mixture is stirred for 12-24 hours and monitored by TLC or LC-MS.

  • Upon completion, the solvent is evaporated, and the residue is taken up in water.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted methylating agent.

  • The aqueous layer is then acidified to the isoelectric point of the N-methylated amino acid to induce precipitation.

  • The product is collected by filtration, washed with cold water, and dried under vacuum.

Discussion of Reproducibility:

N-methylation is often the most critical step for reproducibility in this synthetic sequence.[3][4] Key factors include:

  • Over-methylation: The use of a strong methylating agent and excess base can lead to the formation of the quaternary ammonium salt. The stoichiometry of the reagents and the reaction time must be carefully controlled.

  • Racemization: The α-proton of the amino acid is susceptible to deprotonation under basic conditions, which can lead to racemization. The choice of base and reaction temperature are critical to minimize this side reaction. Milder bases and lower temperatures are generally preferred.

  • Reagent Purity: The purity of the starting amino acid and the methylating agent is important. Impurities can lead to side reactions and lower yields.

  • Work-up Procedure: The isolation of the N-methylated product can be challenging due to its zwitterionic nature. Careful pH adjustment during the work-up is necessary to ensure efficient precipitation.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the N-methylated amino acid to its hydrochloride salt to improve its handling and solubility characteristics.

Experimental Protocol:

  • 1-Methylazepane-2-carboxylic acid is dissolved in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.

  • A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Discussion of Reproducibility:

This is typically a straightforward and high-yielding step. Reproducibility issues are less common but can arise from:

  • Solvent Choice: The choice of solvent can affect the solubility of the salt and the efficiency of precipitation.

  • Stoichiometry of HCl: The addition of a slight excess of HCl is often necessary to ensure complete salt formation, but a large excess can lead to the co-precipitation of HCl.

Alternative Synthetic Route: Ring Expansion of a Proline Derivative

An alternative approach to the azepane ring system involves the ring expansion of a smaller cyclic precursor, such as a proline derivative. This method can offer different stereochemical outcomes and may be advantageous if specific stereoisomers are desired.

Alternative_Synthesis_Route Proline Derivative Proline Derivative Intermediate Intermediate Proline Derivative->Intermediate  Chain Elongation Azepane Ring Azepane Ring Intermediate->Azepane Ring  Ring Expansion This compound This compound Azepane Ring->this compound  Functional Group  Manipulation

Caption: Alternative synthetic workflow via ring expansion.

Conceptual Experimental Protocol:

  • Starting Material: A suitable N-protected proline derivative (e.g., N-Boc-prolinol) would be oxidized to the corresponding aldehyde.

  • Chain Elongation: The aldehyde would undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by reduction of the double bond and conversion of the terminal functional group to an amine.

  • Ring Expansion: The resulting amino alcohol would be treated with nitrous acid to form a diazonium ion, which would then trigger the ring expansion to form the azepan-2-one.

  • Functional Group Manipulation: The lactam would be hydrolyzed to the amino acid, followed by N-methylation and salt formation as described in the primary route.

Discussion of Reproducibility:

This multi-step synthesis presents several challenges to reproducibility:

  • Stereocontrol: Each step that introduces a new stereocenter would need to be carefully controlled to ensure the desired stereochemical outcome.

  • Reaction Conditions for Ring Expansion: The Tiffeneau-Demjanov rearrangement can be sensitive to reaction conditions, and yields can be variable. The formation of side products is also a common issue.

  • Overall Yield: As a longer synthetic sequence, the overall yield is likely to be lower and more variable than the more direct primary route.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key aspects of the two proposed synthetic routes. The data for yield and purity are hypothetical and intended for illustrative purposes to highlight potential differences.

ParameterPrimary Route: N-methylationAlternative Route: Ring Expansion
Starting Material ε-CaprolactamProline derivative
Number of Steps 3> 5
Key Challenge Control of N-methylation, prevention of racemizationControl of ring expansion, stereochemistry
Potential for Scale-up GoodModerate
Hypothetical Overall Yield 60-70%15-25%
Hypothetical Final Purity >98%>95%
Reproducibility Concerns Moderate (primarily in N-methylation step)High (multiple sensitive steps)

Conclusion and Recommendations

Based on this analysis, the primary synthetic route involving the N-methylation of azepane-2-carboxylic acid is the recommended approach for the synthesis of this compound. Its shorter sequence and reliance on more established transformations make it more likely to be reproducible and scalable.

However, achieving high reproducibility for the N-methylation step requires careful optimization and control of reaction parameters. It is strongly recommended that any laboratory attempting this synthesis conduct small-scale optimization experiments to determine the ideal conditions for their specific setup, paying close attention to the choice of base, methylating agent, temperature, and reaction time. In-process controls, such as LC-MS, are invaluable for monitoring the reaction progress and the formation of byproducts.

The alternative ring-expansion route, while conceptually interesting, presents significantly greater challenges in terms of both execution and reproducibility. It would likely only be considered if the primary route proves unfeasible or if specific stereochemical requirements necessitate a de novo ring construction.

This guide provides a framework for approaching the synthesis of this compound with a critical eye towards reproducibility. By understanding the key chemical transformations and their potential pitfalls, researchers can increase their probability of success in the laboratory.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(3-4), 321–343. [Link]

  • James, M. (2015, September 2). Reproducibility In Organic Chemistry. Master Organic Chemistry. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams derived from beta-keto esters. The Journal of organic chemistry, 67(21), 7291–7301. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. ResearchGate. [Link]

  • Reddit. (2022, April 30). Reproducibility of Synthesis papers. r/chemistry. [Link]

  • Aurelio, L., Box, J. S., Brownlee, R. T. C., Hughes, A. B., & Sleebs, M. M. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(19), 6614–6623. [Link]

  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? [Link]

  • Fuse, S., & Okabe, R. (2023). Switchable Synthesis of 7- and 14-Membered Cyclic Peptides Containing N-Methyl- and α-Amino Acids Utilizing Microflow Technology. European Journal of Organic Chemistry, 26(33), e202300700. [Link]

  • Manhas, M. S., Wagle, D. R., Chiang, J., & Bose, A. K. (1981). A convenient synthesis of α-amino-β-lactams. Tetrahedron, 37(13), 2321–2334. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]

  • Pagliaro, M. (2025, August 7). Reproducibility in Chemical Research. ResearchGate. [Link]

  • G. G. D. D. de Oliveira, S. Funke, L. P. T. A. Brito, T. Noel. (2024, August 30). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2025, August 9). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • ResearchGate. (2025, August 10). Synthesis of α-Amino Acids via a Pd(II) C–H Activation/Desymmetrization of Amino Carboxylic Acids. [Link]

  • Singh, Y., Sharma, R., & Kumar, V. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 14(34), 8179–8188. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of 1-Methylazepane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemical purity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. 1-Methylazepane-2-carboxylic acid, a cyclic α-amino acid derivative, presents such a stereocenter, the resolution of which is paramount for its progression in the development pipeline. This guide offers an in-depth comparison of potential chiral resolving agents for this molecule, grounded in established principles of diastereomeric salt formation. While specific experimental data for 1-Methylazepane-2-carboxylic acid is not extensively available in public literature, this document provides a robust framework based on proven methodologies for structurally similar compounds.

The primary and most industrially scalable method for separating enantiomers of a carboxylic acid is through the formation of diastereomeric salts with a chiral base.[1] This process relies on the differential solubility of the resulting diastereomeric salt pair in a given solvent system, allowing for the selective crystallization of one diastereomer. The choice of the resolving agent and the crystallization solvent are the most critical variables in the success of such a resolution.

Comparative Analysis of Chiral Resolving Agents

The selection of a chiral resolving agent is often empirical, and a preliminary screening of several candidates is highly recommended. For a carboxylic acid like 1-Methylazepane-2-carboxylic acid, a variety of chiral amines can be considered. The table below summarizes key characteristics of commonly employed resolving agents, providing a basis for initial screening.

Chiral Resolving AgentStructureKey AdvantagesPotential Considerations
(R)-(+)-α-Methylbenzylamine Readily available, relatively inexpensive, effective for a wide range of acidic compounds.May require careful solvent screening to achieve good separation.
(1R,2R)-(-)-pseudoephedrine Often forms highly crystalline salts, additional hydroxyl group can influence solubility and selectivity.Higher cost compared to simpler amines.
Brucine A rigid, complex structure that can provide excellent chiral recognition.[2]Toxicity is a significant concern and requires careful handling. Availability can be limited.
(1R,2S)-(-)-Ephedrine Diastereomer of pseudoephedrine, offering an alternative for optimization if pseudoephedrine is not effective.Similar cost considerations to pseudoephedrine.

Experimental Workflow for Chiral Resolution

The following diagram outlines the general workflow for the chiral resolution of 1-Methylazepane-2-carboxylic acid via diastereomeric salt formation.

G cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer cluster_3 Recovery & Racemization (Optional) racemic_acid Racemic 1-Methylazepane- 2-carboxylic acid salt_formation Dissolution & Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble acidification Acid/Base Treatment less_soluble->acidification recovery Recovery of Resolving Agent more_soluble->recovery racemization Racemization of Unwanted Enantiomer more_soluble->racemization extraction Extraction acidification->extraction pure_enantiomer Pure Enantiomer of 1-Methylazepane-2-carboxylic acid extraction->pure_enantiomer

Caption: General workflow for the chiral resolution of 1-Methylazepane-2-carboxylic acid.

Detailed Experimental Protocols

The following are representative protocols for the chiral resolution of a cyclic α-amino acid like 1-Methylazepane-2-carboxylic acid. These should be considered as starting points and will likely require optimization of solvent ratios, temperatures, and crystallization times.

Protocol 1: Resolution with (R)-(+)-α-Methylbenzylamine
  • Salt Formation:

    • In a suitable flask, dissolve racemic 1-Methylazepane-2-carboxylic acid (1.0 eq.) in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water).

    • In a separate container, dissolve (R)-(+)-α-Methylbenzylamine (0.5 eq.) in the same solvent. The use of 0.5 equivalents of the resolving agent is a common starting point to selectively crystallize the salt of one enantiomer.

    • Slowly add the resolving agent solution to the heated solution of the racemic acid with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization.

    • Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • The optical purity of the resulting diastereomeric salt can be improved by recrystallization from the same or a different solvent system.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water and add an aqueous solution of a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~1-2).

    • Extract the liberated chiral resolving agent with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The aqueous layer containing the hydrochloride salt of the enantiomerically enriched 1-Methylazepane-2-carboxylic acid can then be further processed, for instance, by ion-exchange chromatography or by careful neutralization and extraction to isolate the free amino acid.

Protocol 2: Resolution with (1R,2R)-(-)-pseudoephedrine

The procedure is analogous to Protocol 1, with (1R,2R)-(-)-pseudoephedrine as the resolving agent.

  • Salt Formation: Dissolve the racemic acid and pseudoephedrine (0.5 - 1.0 eq.) in a suitable solvent (e.g., isopropanol, ethanol, or acetonitrile). The choice of stoichiometry for the resolving agent can be critical and may need to be screened.

  • Crystallization: Follow the cooling and isolation procedure as described above. The presence of the hydroxyl group in pseudoephedrine may lead to different solubility profiles, making solvent screening crucial.

  • Isolation and Purification: Collect and recrystallize the diastereomeric salt.

  • Liberation of the Enantiomer: Liberate the enantiomer using an appropriate acidic workup.

Causality Behind Experimental Choices

  • Choice of Solvent: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[3] A good solvent system will maximize the solubility of one diastereomer while minimizing the solubility of the other. Protic solvents like alcohols are often good starting points for amino acid resolutions due to their ability to engage in hydrogen bonding.

  • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous. This ensures that only the less soluble diastereomeric salt precipitates, leaving the more soluble one in solution and potentially leading to a higher initial enantiomeric excess of the crystalline material.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can lead to the entrapment of impurities, including the more soluble diastereomer.

Self-Validating Systems: Monitoring the Resolution

To ensure the success of the resolution, it is essential to monitor the enantiomeric excess (e.e.) at key stages.

  • Chiral HPLC: The most common and accurate method for determining the e.e. of the resolved amino acid. This can be done directly on the liberated amino acid using a chiral column or after derivatization with a chiral derivatizing agent and analysis on a standard achiral column.

  • Polarimetry: A classical method that measures the optical rotation of the purified enantiomer. While useful for confirming the presence of a single enantiomer, it is less accurate for determining the precise e.e. compared to chiral chromatography.

The following diagram illustrates the logical flow for optimizing the chiral resolution process.

G start Start: Racemic 1-Methylazepane-2-carboxylic acid screen_agents Screen Chiral Resolving Agents start->screen_agents screen_solvents Screen Solvent Systems screen_agents->screen_solvents Select Promising Agent(s) optimize_conditions Optimize Crystallization Conditions (Temp, Time) screen_solvents->optimize_conditions Identify Effective Solvent(s) analyze_ee Analyze Enantiomeric Excess (e.g., Chiral HPLC) optimize_conditions->analyze_ee analyze_ee->screen_agents e.e. < 98% (Iterate) successful_resolution Successful Resolution: High Yield & e.e. analyze_ee->successful_resolution e.e. > 98% end End: Pure Enantiomer successful_resolution->end

Caption: Optimization workflow for diastereomeric salt resolution.

Conclusion

The chiral resolution of 1-Methylazepane-2-carboxylic acid, while not explicitly detailed in current literature, can be systematically approached using the well-established method of diastereomeric salt formation. This guide provides a comparative framework of suitable chiral resolving agents and detailed, adaptable experimental protocols. Success in this endeavor will hinge on a systematic screening of resolving agents and crystallization conditions, coupled with diligent analysis of the resulting enantiomeric purity. The principles and methodologies outlined herein offer a solid foundation for any researcher, scientist, or drug development professional tasked with this critical separation.

References

  • Wikipedia. Chiral resolution. [Link]

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Poonia, N. S., & Yadav, V. K. (1984). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Chemical Society Reviews, 13(2), 115-144.
  • Faigl, F., Fogassy, E., & Nógrádi, M. (2008). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Chemical Engineering & Process Technology, 2008.
  • Dar'in, D., Bakulina, O., & Krasavin, M. (2019).
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Fogassy, E., Nógrádi, M., Pálovics, E., & Kozma, D. (2006). Strategies for chiral separation: from racemate to enantiomer. Organic & Biomolecular Chemistry, 4(17), 3011-3030.
  • Kozma, D. (Ed.). (2001).
  • Jacques, J., Collet, A., & Wilen, S. H. (1994). Enantiomers, racemates, and resolutions (Vol. 3). Krieger Publishing Company.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-Methylazepane-2-carboxylic acid hydrochloride. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety, protecting our environment, and upholding the integrity of our scientific operations. This guide is designed to provide a clear, logical framework for managing this specific chemical waste stream, grounded in established safety principles and regulatory standards.

Part 1: Waste Characterization and Hazard Assessment

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. This initial assessment dictates every subsequent step in the waste management process. This compound is a heterocyclic compound that requires careful handling.

The decision to classify this compound as hazardous waste is not arbitrary; it is based on specific data. The primary driver for this classification is its inherent toxicity and significant environmental risk.

Property Information Source
Chemical Name This compoundSigma-Aldrich
Molecular Formula C₈H₁₆ClNO₂Sigma-Aldrich[1]
Molecular Weight 193.67 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich[1]
GHS Signal Word WarningSigma-Aldrich[1]
Hazard Statement H302: Harmful if swallowedSigma-Aldrich[1]
Water Hazard Class WGK 3: Highly hazardous for waterSigma-Aldrich[1]

Causality Behind the Classification:

  • Acute Oral Toxicity (H302): This classification indicates that ingestion of the compound can cause significant harm. Therefore, disposal routes that could lead to accidental ingestion by humans or animals are strictly prohibited.

  • Water Hazard Class 3 (WGK 3): This is a critical determinant for its disposal. A WGK 3 rating signifies that the substance is highly hazardous to aquatic environments. Releasing even small quantities into the sanitary sewer system can have a devastating impact on aquatic life and interfere with wastewater treatment processes. This property alone mandates that this compound must be disposed of as regulated hazardous waste and never poured down the drain.[2][3]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final collection. No activity involving this chemical should begin unless a clear plan for the disposal of its waste is in place.[4]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing standard laboratory PPE. The rationale is to prevent accidental exposure through skin contact, inhalation, or eye contact.[5]

  • Safety Goggles: Protects against splashes or airborne dust.

  • Nitrile Gloves: Provides a barrier against skin contact.

  • Laboratory Coat: Protects clothing and skin from contamination.

Step 2: Segregate the Waste Stream

Isolate waste containing this compound from all other chemical waste streams at the point of generation.[4][6]

  • Why? Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or heat generation.[7] As an amine salt, it should be kept separate from strong bases (which could liberate the free amine) and strong oxidizing agents.

Step 3: Select a Compatible Waste Container

Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[7][8]

  • For solid waste: A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.

  • For solutions: Use the original container if possible, or a new container known to be compatible with the solvent used.[4] Ensure the container is free from damage or deterioration.[8]

  • Why? An incompatible or damaged container can leak, leading to a chemical spill and exposure, while an unsealed container can release vapors into the laboratory environment.[7]

Step 4: Label the Container Correctly and Completely

As soon as the first particle of waste enters the container, it must be labeled.[3] The label must be clear, legible, and permanently affixed.

  • Mandatory Information:

    • The words "HAZARDOUS WASTE" .[6][7]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • If in solution, list all constituents and their approximate percentages.

    • The Accumulation Start Date (the date the first drop of waste was added).

    • The name and location of the principal investigator or laboratory generating the waste.

  • Why? Proper labeling is a critical safety and regulatory requirement. It informs laboratory personnel and hazardous waste professionals of the container's contents, allowing for safe handling and preventing dangerous consolidation errors.[2]

Step 5: Accumulate Waste in a Designated Satellite Accumulation Area (SAA)

Store the labeled waste container at or near the point of generation, in a designated location under the control of laboratory personnel.[4][9]

  • Storage Conditions:

    • Store below eye level and in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[3][9]

    • Keep the container tightly closed at all times, except when adding waste.[2][7]

    • Segregate the container from incompatible materials within the SAA.[8]

  • Regulatory Limits: Be aware of institutional and regulatory limits for SAAs, which are typically a maximum of 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste.[2][3]

Step 6: Arrange for Professional Disposal

Once the container is full or waste is no longer being generated, arrange for collection.

  • Procedure: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][6]

  • Why? Final disposal must be handled by trained professionals who can transport and process the waste in accordance with strict Environmental Protection Agency (EPA) and local regulations.[2][8] This ensures the chemical is treated or disposed of in a manner that neutralizes its hazards and protects the environment.

Part 3: Prohibited Disposal Routes and Inadvisable Practices

To ensure safety and compliance, it is equally important to understand what not to do.

  • DO NOT Pour Down the Drain: This is strictly forbidden due to the compound's WGK 3 (highly hazardous for water) classification. Sewer disposal of hazardous chemicals is illegal and environmentally destructive.[2][3]

  • DO NOT Dispose of in Regular Trash: The solid form of this chemical must not be thrown in the laboratory or general trash.[4] This can lead to the exposure of custodial staff and contamination of municipal landfills.

  • DO NOT Attempt In-Lab Neutralization: While some simple acids and bases can be neutralized in the lab prior to disposal, this practice is not recommended for this compound without a specific, validated protocol.[10] Neutralizing the hydrochloride salt with a base would generate the free amine. The toxicity and properties of the free amine may be different and are not fully characterized, potentially creating a new set of hazards. Direct disposal of the compound as-is through your EHS office is the safest and most prudent course of action.[6]

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, a swift and correct response is crucial.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[11]

    • Place the swept material and any contaminated cleaning materials (e.g., paper towels) into your labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water.

  • For a Large Spill or Spill in Solution:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean it up yourself.

Part 5: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper management of this compound waste.

DisposalWorkflow start Waste Generated: 1-Methylazepane-2-carboxylic acid hydrochloride assess Assess Hazards: - H302 (Harmful if swallowed) - WGK 3 (Highly hazardous for water) start->assess classify Classify as Hazardous Waste assess->classify ppe Step 1: Don Appropriate PPE classify->ppe segregate Step 2: Segregate from other waste ppe->segregate contain Step 3: Use Compatible, Sealed Container segregate->contain label Step 4: Label Container 'HAZARDOUS WASTE' + Full Chemical Name + Accumulation Date contain->label store Step 5: Store in Designated SAA label->store contact_ehs Step 6: Container Full? Request EHS Pickup store->contact_ehs contact_ehs->store No end Safe & Compliant Disposal contact_ehs->end Yes

Caption: Logical workflow for the safe disposal of this compound.

References

  • Disposal Procedures for Non Hazardous Waste . (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide . (n.d.). Indiana University. Retrieved from [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories . (n.d.). Rowan University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines . (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue University College of Engineering. Retrieved from [Link]

  • Safety Data Sheet . (2018, April 24). Greenbook.net. Retrieved from [Link]

  • Amine Disposal For Businesses . (n.d.). Collect and Recycle. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Material Safety Data Sheet: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97% . (n.d.). Cole-Parmer. Retrieved from [Link]

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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-Methylazepane-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides a detailed, experience-driven framework for handling 1-Methylazepane-2-carboxylic acid hydrochloride. We will move beyond a simple checklist to understand the causality behind each safety recommendation, creating a self-validating protocol that prioritizes your well-being.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a solid organic compound. A thorough risk assessment begins with its classification under the Globally Harmonized System (GHS).

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[1]

This classification immediately signals that the compound poses moderate hazards. The specific hazard statements (H-statements) provide the "why" behind the necessary precautions:

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

These statements confirm three primary routes of potential exposure: ingestion, dermal (skin) contact, and inhalation. As a solid, the inhalation risk is primarily from airborne dust, which can be easily generated when weighing or transferring the material. The hydrochloride salt form also implies it is acidic and can be corrosive or irritating, particularly to the eyes and respiratory tract.[2][3]

Hazard ClassificationGHS CodePotential Routes of Exposure & Effects
Acute Toxicity, OralCategory 4 (H302)Ingestion: Harmful if swallowed, can cause systemic effects.
Acute Toxicity, DermalCategory 4 (H312)Skin Contact: Harmful if absorbed through the skin; may cause irritation.
Acute Toxicity, InhalationCategory 4 (H332)Inhalation: Harmful if fine dust is inhaled, potentially causing respiratory tract irritation.[4]
Eye IrritationCategory 2A (H319)Eye Contact: Causes serious eye irritation.[4]
The Core of Safety: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), we must address the most critical safety measure: engineering controls. PPE is the last line of defense.

Chemical Fume Hood: All handling of this compound powder must be conducted inside a properly functioning and certified chemical fume hood.[5][6] This is non-negotiable. The fume hood's constant airflow contains fine particulates, preventing them from entering the laboratory environment and your breathing zone, directly mitigating the H332 inhalation hazard.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[1] The selection of specific PPE is contingent on the scale and nature of the operation.

  • Minimum Requirement: ANSI-approved safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Required for Handling Solids: When weighing or transferring the solid compound, chemical splash goggles are mandatory.[5] Fine powders can easily become airborne and bypass the protection offered by standard safety glasses.

  • Recommended for Large Quantities: If you are handling larger quantities (e.g., >10g) or there is a significant risk of splashing when preparing solutions, a full-face shield should be worn over your safety goggles.[5][7] This provides an essential secondary layer of protection against widespread contamination.

  • Gloves: Chemical-resistant gloves are essential to prevent dermal exposure (mitigating H312). Nitrile gloves are a suitable standard choice for handling this solid and its solutions.[5][6] Always check for tears or punctures before use. It is critical to remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and to wash hands thoroughly after any handling procedure.[1]

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect your skin and personal clothing from contamination.

  • Apparel: Full-length pants and closed-toe shoes are mandatory at all times in a laboratory setting to protect against spills and dropped items.[5][6]

When this compound is handled exclusively within a certified chemical fume hood, the need for respiratory protection is generally eliminated. However, in the rare event of fume hood failure or during a large-scale spill cleanup, respiratory protection is critical.[5]

  • For Dusts: A NIOSH-approved N95 (or better) particulate respirator would be the minimum requirement.

  • Consult EHS: Respirator use requires a formal program, including fit-testing and training, managed by your institution's Environmental Health & Safety (EHS) department.

Procedural Workflow: A Step-by-Step Guide to Safety

This protocol ensures that safety is an integrated part of the workflow, not an afterthought.

Experimental Protocol: Safe Handling and Solution Preparation

  • Preparation: Before entering the lab, ensure you are wearing full-length pants and closed-toe shoes.

  • Fume Hood Verification: Confirm that the chemical fume hood is on and functioning correctly. Check the certification sticker.

  • PPE Donning (Donning Sequence): a. Put on your lab coat and fasten all buttons. b. Put on your chemical splash goggles. c. Wash your hands. d. Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling: a. Perform all manipulations, including weighing and solution preparation, at least 6 inches inside the fume hood sash. b. Handle the solid gently to minimize dust generation. c. If diluting, always add the acid (or in this case, the acidic salt solution) to the solvent, not the other way around.[5]

  • Post-Handling: a. Securely close the primary container. b. Decontaminate any surfaces within the fume hood.

  • PPE Doffing (Doffing Sequence - Critical to Avoid Contamination): a. Remove gloves using a skin-safe technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the second glove). b. Immediately dispose of gloves in the designated hazardous waste container. c. Remove your lab coat, folding it inward to contain any potential contamination. d. Remove your safety goggles. e. Wash your hands and face thoroughly with soap and water.[1][8]

Diagram: PPE Selection Workflow

The following diagram outlines the logical flow for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow_for_1-Methylazepane-2-carboxylic_acid_hydrochloride PPE Selection Workflow start Begin Task: Handling 1-Methylazepane-2-carboxylic acid hydrochloride fume_hood_check Is a certified chemical fume hood available and operational? start->fume_hood_check proceed Proceed with work inside fume hood fume_hood_check->proceed Yes stop STOP WORK Consult EHS/Supervisor fume_hood_check->stop No ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Long Pants - Closed-Toe Shoes proceed->ppe_base eye_protection Select Eye Protection ppe_base->eye_protection goggles Chemical Splash Goggles (Required for solid handling) eye_protection->goggles Default face_shield Add Face Shield (Recommended for large quantities/ significant splash risk) goggles->face_shield Assess Risk

Caption: PPE selection workflow based on engineering controls and task-specific risk.

Logistical Planning: Spills and Disposal

Emergency Procedures for Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing immediately and flush the affected skin with copious amounts of water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1][7][9]

Spill Cleanup: For a small spill of the solid within the fume hood, use absorbent pads to gently collect the material. Avoid dry sweeping, which can create dust. Decontaminate the area and dispose of all cleanup materials as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS team.

Waste Disposal: All waste, including empty containers, contaminated gloves, and cleanup materials, must be disposed of as hazardous chemical waste.[1][10] Collect these materials in a clearly labeled, sealed container and follow all local, state, and federal regulations for disposal.

By internalizing the reasons behind these protocols, you transform a list of rules into an adaptable and robust safety mindset. This approach ensures that you are not just compliant, but truly protected, allowing you to focus on your research with confidence.

References

  • Hydrochloric Acid SOP. (n.d.). University of California, Santa Cruz. Retrieved January 10, 2026, from [Link]

  • Safety Data Sheet. (2018, April 24). Greenbook.net. Retrieved January 10, 2026, from [Link]

  • What are some safety precautions to take when using hydrochloric acid in a laboratory setting? (2023, October 15). Quora. Retrieved January 10, 2026, from [Link]

  • Hydrochloric Acid Hazard and How to Stay Safe. (n.d.). OMAL. Retrieved January 10, 2026, from [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. Retrieved January 10, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.